molecular formula C9H10N2O4 B1179547 ipaB protein CAS No. 127384-62-7

ipaB protein

Cat. No.: B1179547
CAS No.: 127384-62-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The IpaB protein is a key virulence factor and major translocator of the Type III Secretion System (T3SS) in Shigella , the causative agent of shigellosis . This multifunctional protein is essential for bacterial pathogenesis, serving several critical roles. It forms a translocon pore in the host cell membrane with its partner IpaC, which creates a conduit for the injection of bacterial effector proteins into the host cell cytoplasm . Furthermore, IpaB is necessary for the escape of bacteria from the phagosome and is uniquely sufficient to induce apoptosis in macrophages by binding to the cysteine protease caspase-1 . Key Research Applications: • Study of Host-Pathogen Interactions: Investigate the mechanisms of bacterial invasion, phagosomal escape, and induction of programmed cell death . • Vaccine Development: IpaB is a highly conserved antigen across various Shigella serotypes, making it a promising candidate for the development of broad-spectrum vaccines . Research demonstrates that antibodies against IpaB can neutralize Shigella infection by inhibiting intracellular invasion . • Structural Biology: Explore the assembly and function of the T3SS needle tip complex and translocon pore . This recombinant this compound is produced to high purity and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

127384-62-7

Molecular Formula

C9H10N2O4

Synonyms

ipaB protein

Origin of Product

United States

Foundational & Exploratory

The Multifunctional IpaB Protein of Shigella flexneri: A Technical Guide to its Core Functions in Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Shigella flexneri, a primary causative agent of bacillary dysentery (shigellosis), utilizes a sophisticated Type III Secretion System (T3SS) to inject a suite of effector proteins into host cells, thereby orchestrating its invasion and replication. Central to this pathogenic strategy is the Invasion Plasmid Antigen B (IpaB), a 62 kDa protein that functions as a quintessential multi-domain virulence factor.[1] This technical guide provides a comprehensive overview of the core functions of IpaB, detailing its roles as a structural component of the T3SS needle, a translocator protein that forms a pore in the host cell membrane, and a potent effector that manipulates host cellular pathways. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a granular understanding of IpaB's mechanism of action, highlighting its significance as a target for novel therapeutic and vaccine strategies.

Introduction: The Central Role of IpaB in Shigella Pathogenesis

IpaB is a conserved and indispensable component of this system.[5] Its multifaceted nature allows it to participate in nearly every critical step of early infection: sensing the host cell, creating a channel for effector delivery, facilitating bacterial entry into epithelial cells, enabling escape from the phagosome, and inducing a specific form of programmed cell death in macrophages known as pyroptosis.[5][6][7][8] Understanding the precise molecular functions of IpaB is therefore crucial for developing strategies to combat shigellosis.

The Multifaceted Functions of IpaB

The function of IpaB can be categorized into three principal roles, which are executed sequentially during the infection process:

  • T3SS Needle Tip Component: In association with IpaD, IpaB forms the tip complex of the T3SS needle, acting as a sensor that regulates secretion upon host cell contact.[9][10]

  • Translocator Pore Formation: Upon contact with the host cell, IpaB, in conjunction with IpaC, inserts into the host membrane to form a translocon pore, which serves as the conduit for other T3SS effector proteins.[9][11]

  • Intracellular Effector: Once inside the host cell, IpaB acts as an effector protein, directly interacting with host factors to mediate invasion, vacuolar escape, and macrophage cell death.[6][7][8]

Structural Organization of the IpaB Protein

While a full-length, high-resolution crystal structure of IpaB remains to be determined, significant progress has been made in identifying its key functional domains through genetic and biochemical studies.[6][9] These domains govern its interactions with its chaperone (IpgC), other Shigella proteins (IpaC, IpaD), and host cell components (membranes, Caspase-1, CD44).

Table 1: Functional Domains of Shigella flexneri IpaB
Domain/RegionAmino Acid Residues (approx.)FunctionReferences
Chaperone Binding Domains (CBDs)11-76Binds to the chaperone protein IpgC in the bacterial cytoplasm, preventing premature aggregation and secretion.[6][12][13]
Coiled-Coil Region 1120-224Forms an elongated coiled-coil structure; may be involved in anchoring IpaB to IpaD at the T3SS needle tip.[6][12][13]
Amphipathic α-Helix240-280Important for the proper folding and stability of IpaB within the bacterium.[7][9]
Hydrophobic/Transmembrane Domains313-346 and 400-423Mediate the insertion of IpaB into the host cell membrane to form the translocon pore.[7][9][10]
Caspase-1 Interaction Region316-401A region within the C-terminal half that directly binds to and activates host cell Caspase-1, leading to pyroptosis.[6][7][12]
IpaC Binding Domain367-458Mediates the interaction with the IpaC translocator protein, crucial for forming a functional translocon pore.[9]
Coiled-Coil Region 2514-580Located at the extreme C-terminus, this region is involved in binding IpaB to the T3SS needle.[9]

IpaB as a T3SS Translocator: Pore Formation

A primary function of IpaB is to form a pore in the host cell membrane. Upon host cell contact, the T3SS is activated, leading to the secretion and insertion of IpaB and IpaC into the host plasma membrane.[9][10] IpaB is likely inserted first, creating a pre-pore, followed by IpaC to form the complete, functional translocon.[10][13] This channel allows for the subsequent passage of other bacterial effector proteins into the host cytosol.[9]

G cluster_0 Shigella flexneri cluster_1 Host Cell Membrane cluster_2 Host Cell Cytosol bacterium T3SS T3SS Needle IpaB_mem IpaB T3SS->IpaB_mem 1. IpaB Insertion IpaC_mem IpaC T3SS->IpaC_mem 2. IpaC Insertion Pore Translocon Pore Effectors Effector Proteins Pore->Effectors 3. Effector Translocation

Caption: IpaB and IpaC form the T3SS translocon pore in the host membrane.

Table 2: Quantitative Data on IpaB-mediated Pores
ParameterValueContextReferences
Translocon Pore Diameter~2.5 nm (25 Å)Pore formed by the IpaB-IpaC complex for effector translocation.[9][13]
IpaB-only Pore Size3.0 - 5.0 nmSize exclusion limit of pores formed by purified recombinant IpaB in liposomes.[13]

IpaB as an Effector: Manipulation of Host Pathways

Beyond its structural role, IpaB directly manipulates host cell functions through specific protein-protein interactions.

Epithelial Cell Invasion via CD44 Interaction

Shigella initiates invasion of non-phagocytic epithelial cells by co-opting host cell signaling to induce localized actin polymerization and membrane ruffling, leading to its engulfment.[14] IpaB is the direct trigger for this process. It binds to the extracellular domain of CD44, a host cell surface receptor for hyaluronan, which is concentrated in cholesterol- and sphingolipid-rich lipid rafts.[13][14] This interaction is a critical early step for bacterial entry.

G Shigella Shigella T3SS IpaB Secreted IpaB Shigella->IpaB 1. Secretion upon cell contact CD44 Host CD44 Receptor IpaB->CD44 2. Direct Binding Actin Actin Cytoskeleton Rearrangement CD44->Actin 3. Triggers Signaling Cascade Engulfment Bacterial Engulfment (Macropinocytosis) Actin->Engulfment 4. Membrane Ruffling

Caption: IpaB-CD44 binding pathway leading to Shigella invasion of epithelial cells.

Table 3: IpaB-CD44 Binding Affinity
ParameterValueMethodReference
Half-maximal Inhibitory Concentration (IC50)175 nMSolid-phase binding assay measuring the inhibition of IpaB binding to immobilized CD44.[14]
Vacuolar Escape

After being engulfed by either epithelial cells or macrophages, Shigella is enclosed within a phagocytic vacuole. To replicate and spread, it must rapidly escape into the nutrient-rich cytoplasm. IpaB is essential for the lysis of this vacuolar membrane.[8][12] The pore-forming activity of IpaB and IpaC is thought to destabilize the vacuolar membrane, leading to its rupture and the release of bacteria into the cytosol.[1][5][12]

Induction of Macrophage Pyroptosis

While Shigella avoids killing epithelial cells initially, it rapidly induces a highly inflammatory form of programmed cell death in macrophages called pyroptosis.[5] This process is beneficial for the bacterium as it eliminates a key immune cell and releases pro-inflammatory cytokines (IL-1β, IL-18) that contribute to the pathology of shigellosis.[6][7] IpaB is the direct and sufficient trigger for this pathway.[7]

The mechanism involves two key actions of IpaB:

  • Direct Caspase-1 Binding: Secreted IpaB binds directly to the cysteine protease Caspase-1 in the macrophage cytoplasm.[6][7]

  • Ion Channel Formation: IpaB oligomerizes and inserts into endolysosomal membranes, forming cation-selective ion channels.[1][5] This leads to a K+ efflux from the vacuole, which is a potent activator of the IPAF/ASC inflammasome, a protein complex that activates Caspase-1.[1]

Activated Caspase-1 then cleaves Gasdermin D, whose N-terminal fragment forms pores in the plasma membrane, leading to cell lysis and the release of mature inflammatory cytokines.[1]

G cluster_inflammasome Inflammasome Activation IpaB IpaB in Cytosol Casp1 Pro-Caspase-1 IpaB->Casp1 2a. Direct Binding ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 3. Cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD 4. Cleavage IL1b Pro-IL-1β ActiveCasp1->IL1b Cleavage Pore GSDMD Pore Formation GSDMD->Pore 5. Pore Formation in Plasma Membrane Pyroptosis Pyroptosis & Inflammation Pore->Pyroptosis ActiveIL1b Mature IL-1β IL1b->ActiveIL1b ActiveIL1b->Pyroptosis IpaB_channel IpaB Ion Channel (in vacuole) K_efflux K+ Efflux IpaB_channel->K_efflux Inflammasome IPAF/ASC Inflammasome K_efflux->Inflammasome Inflammasome->Casp1 2b. Activation

Caption: IpaB-mediated signaling pathway for macrophage pyroptosis.

Key Experimental Protocols

The elucidation of IpaB's functions has relied on a set of robust in vitro assays. Below are methodologies for key experiments.

Gentamicin (B1671437) Protection Assay (Invasion Assay)

This assay is used to quantify the ability of Shigella to invade epithelial cells. The principle is that gentamicin, an antibiotic that cannot penetrate eukaryotic cell membranes, will kill extracellular bacteria but not intracellular bacteria that have successfully invaded.

Methodology:

  • Cell Culture: Seed epithelial cells (e.g., HeLa, Henle-407) in 24-well plates and grow to confluence (~1 x 10^5 cells/well).[15][16]

  • Bacterial Preparation: Grow S. flexneri in Tryptic Soy Broth (TSB) to mid-logarithmic phase (OD600 ≈ 0.5-0.6) at 37°C to ensure expression of the T3SS.[16][17]

  • Infection: Wash cell monolayers with pre-warmed phosphate-buffered saline (PBS). Replace the medium with serum-free medium and infect cells with the bacterial suspension at a specific multiplicity of infection (MOI), typically 100:1.[15]

  • Promote Contact: Centrifuge the plates at low speed (e.g., 700 x g for 10 minutes) to synchronize the infection and facilitate bacterial contact with the cells.[15]

  • Invasion Period: Incubate at 37°C with 5% CO2 for a defined period (e.g., 30-60 minutes) to allow for bacterial entry.[15]

  • Gentamicin Treatment: Aspirate the medium and wash the monolayers three times with PBS to remove non-adherent bacteria. Add fresh medium containing gentamicin (e.g., 20-50 µg/mL) and incubate for an additional 60-120 minutes to kill all extracellular bacteria.[15]

  • Quantification: Wash the cells again with PBS. Lyse the cells with a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) to release the intracellular bacteria.

  • Enumeration: Serially dilute the lysate and plate on TSB-agar plates. Incubate overnight at 37°C and count the resulting colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Caption: Workflow for the Gentamicin Protection Assay to quantify bacterial invasion.

Plaque Assay

This assay assesses the entire intracellular lifecycle of Shigella, including invasion, intracellular replication, and cell-to-cell spread. A "plaque" is a cleared zone in a confluent cell monolayer, representing cell death originating from a single initial invasion event.

Methodology:

  • Infection: Perform the initial steps of the invasion assay (6.1, steps 1-5) on a confluent monolayer of cells in a 6-well plate.[17][18]

  • Agarose (B213101) Overlay: After the invasion period, wash the cells and overlay them with a nutrient medium (e.g., MEM) containing 0.5% agarose and a low concentration of gentamicin (e.g., 10-20 µg/mL).[18] The semi-solid overlay prevents extracellular bacteria from causing secondary infections, ensuring plaques arise only from intercellular spread.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[18]

  • Visualization: Add a second overlay containing agarose and a vital stain, such as Neutral Red, and incubate for another 2-4 hours. Alternatively, fix the cells with formaldehyde (B43269) and stain the monolayer with Giemsa or Crystal Violet after removing the agarose plug.[17]

  • Analysis: Living cells will take up the stain, while the plaques (areas of dead cells) will appear as clear, unstained zones. The number of plaques reflects the efficiency of invasion, and the size of the plaques reflects the efficiency of intracellular replication and spread.[17]

Conclusion and Therapeutic Implications

IpaB is a master regulator of Shigella flexneri pathogenesis, acting as a sensor, a gateway, and a weapon. Its indispensable roles in host cell invasion, vacuolar escape, and manipulation of host cell death pathways make it an attractive target for antimicrobial drug development and a key component in subunit vaccine candidates.[6] Monoclonal antibodies targeting IpaB have been shown to reduce the ability of Shigella to infect epithelial cells in vitro, underscoring its potential as a protective antigen.[16][19][20] A deeper understanding of its structure-function relationships, particularly the dynamics of its interaction with IpaC, CD44, and Caspase-1, will be critical for the rational design of inhibitors that can neutralize this pivotal virulence factor and disarm the bacterium.

References

The Structure and Domains of the Shigella Virulence Factor IpaB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasion plasmid antigen B (IpaB) is a crucial multifunctional virulence factor of Shigella species, the causative agents of bacillary dysentery (shigellosis). As a key component of the type III secretion system (T3SS), IpaB is intimately involved in the invasion of host epithelial cells, escape from the phagosome, and the induction of macrophage apoptosis.[1][2][3] Its complex structure, comprising multiple functional domains, allows it to interact with various host and bacterial proteins, making it a prime target for the development of novel therapeutics and vaccines against shigellosis. This technical guide provides an in-depth overview of the structure and domains of the IpaB protein, supported by quantitative data, detailed experimental methodologies, and visual representations of its functional pathways.

This compound Structure and Domains

IpaB is a 62 kDa protein composed of 580 amino acids.[4] While a high-resolution crystal structure of the full-length protein remains elusive due to its hydrophobic nature, significant progress has been made in characterizing its various functional domains through a combination of genetic, biochemical, and structural studies. The protein is known to adopt different oligomeric states, which are crucial for its function.[2][5]

Quantitative Data Summary of IpaB Domains

The following table summarizes the key domains of IpaB, their putative amino acid ranges, and their established functions. It is important to note that the exact boundaries of these domains may vary slightly between different studies and prediction algorithms.

Domain/RegionAmino Acid RangeSecondary StructureFunction(s)References
N-terminal Chaperone Binding Domain (CBD)11-76 (major) 51-72 (specific) 60-72-Binding to the chaperone protein IpgC, which stabilizes IpaB in the bacterial cytoplasm and prevents its premature degradation or aggregation.[6][7][8][9][10][6][7][8][9][10]
N-terminal Coiled-Coil Domain110-170 120-224α-helical coiled-coilMediates interaction with IpaD at the tip of the T3SS needle, anchoring IpaB for host cell contact.[1][4][6][7] May also be involved in IpaB oligomerization.[11][1][4][6][7][11]
Amphipathic α-Helical Domain240-280α-helixImportant for the proper folding and stability of IpaB within the bacterium.[9][9]
Hydrophobic Region310-430Largely α-helicalContains the transmembrane domains and is crucial for membrane insertion and pore formation.[1][8][1][8]
Transmembrane Domain 1 (TM1)313-333 313-346α-helixInserts into the host cell membrane to form part of the translocon pore.[1][8][9][12][1][8][9][12]
Transmembrane Domain 2 (TM2)399-419 400-423α-helixAlso inserts into the host cell membrane as part of the translocon pore.[1][8][9][12][1][8][9][12]
IpaC Binding Domain367-458-Mediates the interaction with IpaC, another key component of the translocon pore.[8][9][8][9]
Caspase-1 Activation Domain316-401-Interacts with and activates host cell caspase-1, leading to pyroptosis in macrophages.[4][6][4][6]
C-terminal Coiled-Coil Domain514-580 530-580α-helical coiled-coilInvolved in regulating the secretion of other effector proteins through the T3SS and may play a role in binding to the T3SS needle.[8][9][8][9]

Below is a graphical representation of the this compound's domain architecture.

IpaB_Domains cluster_IpaB This compound (580 aa) cluster_hydro N_term N-terminus CBD Chaperone Binding (11-76) Coil1 Coiled-Coil (110-224) Amphi Amphipathic α-Helix (240-280) Hydrophobic Hydrophobic Region (310-430) TM1 TM1 (313-346) IpaC_bind IpaC Binding (367-458) TM2 TM2 (399-423) Coil2 Coiled-Coil (514-580) C_term C-terminus Protein_backbone

Caption: Domain architecture of the this compound.

Experimental Protocols

The characterization of IpaB's structure and function has been made possible through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

This compound Purification

Due to its hydrophobic nature, IpaB is unstable when expressed alone.[6] Therefore, it is typically co-expressed with its chaperone, IpgC, to ensure proper folding and solubility.[5][10][13]

Methodology:

  • Co-expression: The genes for IpaB and His-tagged IpgC are cloned into compatible expression vectors and co-transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cell Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Affinity Chromatography: The soluble lysate containing the IpaB-IpgC complex is loaded onto a Ni-NTA affinity column. The column is washed to remove unbound proteins.

  • Elution of the Complex: The IpaB-IpgC complex is eluted from the column using a high concentration of imidazole.

  • Separation of IpaB from IpgC: To isolate IpaB, the eluted complex is incubated with a mild non-ionic detergent (e.g., 0.5% n-octyl-oligo-oxyethylene (OPOE) or 0.05% N,N-dimethyldodecylamine N-oxide (LDAO)) which dissociates the complex.[5]

  • Second Affinity Chromatography: The detergent-treated sample is passed through a second Ni-NTA column to bind the His-tagged IpgC, allowing the purified IpaB to be collected in the flow-through.

  • Size-Exclusion Chromatography: Further purification and analysis of the oligomeric state of IpaB can be achieved by size-exclusion chromatography (SEC).[5][14]

Site-Directed Mutagenesis of ipaB

Site-directed mutagenesis is a powerful tool to investigate the function of specific amino acid residues or domains within IpaB.

Methodology (based on QuikChange™ protocol): [15][16][17]

  • Primer Design: Two complementary mutagenic primers (25-45 bases) containing the desired mutation in the center are designed. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[16][17]

  • PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., PfuTurbo or KOD Xtreme™), the plasmid containing the wild-type ipaB gene as a template, and the mutagenic primers. The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids intact.[15][18]

  • Transformation: The DpnI-treated plasmid DNA is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic plates, and plasmid DNA is isolated and sequenced to confirm the desired mutation.

Förster Resonance Energy Transfer (FRET) Analysis of IpaB-IpaD Interaction

FRET is a technique used to measure the distance between two fluorophores and can be employed to study protein-protein interactions in vitro.[19][20][21]

Methodology: [19][20]

  • Protein Labeling: Purified IpaD and a soluble N-terminal fragment of IpaB (e.g., IpaB¹¹⁻²²⁶) containing a single cysteine residue are labeled with a FRET donor (e.g., CPM) and acceptor (e.g., fluorescein (B123965) maleimide) fluorophore, respectively.

  • Spectroscopic Measurements: The donor-labeled IpaD is incubated with either acceptor-labeled or unlabeled IpaB fragment in a fluorometer.

  • FRET Measurement: The sample is excited at the donor's excitation wavelength, and the emission spectrum is recorded. FRET is detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity in the presence of the acceptor-labeled IpaB.

  • Induction of Interaction: The interaction between IpaB and IpaD can be induced by adding deoxycholate (DOC), a bile salt that mimics host environmental signals.[20] FRET measurements are taken before and after the addition of DOC to quantify the change in interaction.

  • Calculation of FRET Efficiency: The FRET efficiency (E) is calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Signaling Pathways and Experimental Workflows

IpaB in the Type III Secretion System and Host Cell Invasion

IpaB plays a central role in the assembly of the T3SS needle tip complex and the subsequent translocation of effector proteins into the host cell.

T3SS_Pathway cluster_shigella Shigella cluster_host Host Cell IpgC IpgC IpaB_cyto IpaB IpgC->IpaB_cyto chaperones T3SS T3SS Needle IpaB_cyto->T3SS secretion IpaD IpaD IpaB_cyto->IpaD recruitment to tip Translocon Translocon Pore (IpaB-IpaC complex) IpaB_cyto->Translocon insertion Membrane Host Cell Membrane T3SS->Membrane host cell contact IpaD->T3SS forms tip complex IpaC_cyto IpaC IpaC_cyto->Translocon secretion & insertion Effectors Effector Proteins Translocon->Effectors translocation Cytosol Host Cytosol Effectors->Cytosol subvert host functions

Caption: Shigella T3SS-mediated invasion.

Upon contact with a host cell, IpaD at the tip of the T3SS needle senses environmental cues, leading to the recruitment and secretion of IpaB.[22][23] IpaB, along with IpaC, then inserts into the host cell membrane to form a translocon pore, which serves as a channel for the delivery of other effector proteins into the host cytoplasm.[22][24] These effectors manipulate host cellular processes to facilitate bacterial invasion.

IpaB-Mediated Phagosomal Escape and Macrophage Pyroptosis

Once inside a host cell, Shigella is initially enclosed within a phagosome. IpaB is essential for the lysis of the phagosomal membrane, allowing the bacteria to escape into the cytoplasm.[3][25] In macrophages, IpaB can also induce a form of programmed cell death called pyroptosis.[2][26]

Phagosomal_Escape cluster_phagosome Phagosome cluster_cytosol Macrophage Cytosol Shigella_phago Shigella IpaB_phago IpaB Shigella_phago->IpaB_phago secretes Phago_membrane Phagosomal Membrane IpaB_phago->Phago_membrane forms pores in Caspase1_pro Pro-Caspase-1 IpaB_phago->Caspase1_pro binds and activates Escape Phagosomal Escape Phago_membrane->Escape leads to lysis & Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active cleavage Pyroptosis Pyroptosis Caspase1_active->Pyroptosis induces

Caption: IpaB's role in phagosomal escape and pyroptosis.

IpaB secreted into the phagosome forms pores in the membrane, leading to its disruption and the release of bacteria into the cytoplasm.[25] In the cytoplasm of macrophages, IpaB can directly bind to and activate caspase-1.[27] Activated caspase-1 then triggers pyroptosis, a pro-inflammatory form of cell death.[2]

Experimental Workflow for FRET-based Analysis of IpaB-IpaD Interaction

The following diagram illustrates the workflow for studying the interaction between IpaB and IpaD using FRET.

FRET_Workflow cluster_prep Protein Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Purify_IpaD Purify IpaD (with native Cys) Label_D Label IpaD with Donor Fluorophore (D) Purify_IpaD->Label_D Purify_IpaB Purify IpaB fragment (with engineered Cys) Label_A Label IpaB with Acceptor Fluorophore (A) Purify_IpaB->Label_A Mix Mix D-IpaD and A-IpaB Label_D->Mix Label_A->Mix Measure1 Measure FRET (baseline) Mix->Measure1 Add_DOC Add Deoxycholate (DOC) Measure1->Add_DOC Measure2 Measure FRET (interaction) Add_DOC->Measure2 Calc_E Calculate FRET Efficiency (E) Measure2->Calc_E Conclusion Determine Proximity and Interaction Calc_E->Conclusion

Caption: Workflow for IpaB-IpaD FRET analysis.

Conclusion

The this compound of Shigella is a sophisticated molecular machine with a modular structure that enables it to perform a diverse range of functions critical for bacterial pathogenesis. A thorough understanding of its domains and their interactions is paramount for the development of effective strategies to combat shigellosis. This guide provides a consolidated resource for researchers, summarizing the current knowledge of IpaB's structure, offering insights into key experimental approaches, and visually representing its complex roles in the infection process. Future research focused on obtaining a high-resolution structure of the full-length IpaB and further elucidating the molecular details of its interactions will undoubtedly pave the way for novel anti-shigellosis therapies.

References

The Role of Shigella's IpaB in Orchestrating Macrophage Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shigella, the etiological agent of bacillary dysentery, employs a sophisticated type III secretion system (T3SS) to inject effector proteins into host cells, leading to cellular dysfunction and pathogenesis. Among these effectors, the Invasion plasmid antigen B (IpaB) plays a pivotal role in inducing programmed cell death, or apoptosis, in macrophages. This process, a form of pyroptosis, is critical for the bacterium's lifecycle, facilitating its escape from phagosomes and subsequent invasion of colonic epithelial cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying IpaB-mediated macrophage apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Understanding these intricate interactions is paramount for the development of novel therapeutic strategies against shigellosis.

The Core Mechanism: IpaB as a Multifunctional Effector

IpaB is a crucial virulence factor for Shigella flexneri, essential for the induction of macrophage apoptosis.[1] Upon secretion via the T3SS, IpaB translocates into the macrophage cytoplasm where it initiates a cascade of events culminating in cell death.[2] This process is not a passive consequence of infection but a deliberate strategy employed by the bacterium to evade the host's innate immune response.

Pore Formation and Ion Flux

A key function of IpaB is its ability to form pores in the host cell membrane.[3] Purified IpaB can spontaneously oligomerize and insert into lipid bilayers, creating cation-selective channels. This pore-forming activity disrupts the integrity of the phagosomal membrane, allowing the bacteria to escape into the cytoplasm. Within the cytoplasm, IpaB-induced pores in the plasma membrane lead to a critical efflux of potassium ions (K+). This drop in intracellular K+ concentration is a key danger signal recognized by the cell's innate immune machinery.

Direct Interaction with and Activation of Caspase-1

Central to IpaB's apoptotic function is its direct interaction with caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[2] IpaB binds to the pro-domain of pro-caspase-1, inducing its autocatalytic activation. This activation is a critical and seemingly unique feature of Shigella-induced apoptosis, as it can bypass upstream signaling events often required for caspase activation.[4] Macrophages deficient in caspase-1 are resistant to Shigella-induced apoptosis, highlighting the indispensable role of this protease.[4]

The Inflammasome Connection: IPAF-Mediated Pyroptosis

The activation of caspase-1 by IpaB is intricately linked to the formation of a multiprotein complex known as the inflammasome. Specifically, the IPAF (ICE-protease activating factor, also known as NLRC4) inflammasome is crucial for this process.

IPAF and ASC in Caspase-1 Activation

Upon sensing the cytoplasmic presence of bacterial components, such as those introduced by the T3SS, IPAF oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This IPAF-ASC complex then serves as a platform for the recruitment and activation of pro-caspase-1.[4][5] While IpaB can directly bind and activate caspase-1, the IPAF inflammasome provides a scaffold that significantly amplifies this activation, leading to a robust pyroptotic response.[4][5] Studies have shown that both Ipaf-deficient and ASC-deficient macrophages exhibit impaired caspase-1 activation and IL-1β processing upon Shigella infection.[4]

Pyroptosis: An Inflammatory Form of Cell Death

The caspase-1-mediated cell death induced by IpaB is a specific form of programmed cell death termed pyroptosis. Unlike classical apoptosis, which is generally immunologically silent, pyroptosis is highly inflammatory. Activated caspase-1 not only triggers cell death but also proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[5] The release of these potent cytokines contributes to the intense inflammatory response characteristic of shigellosis.

Quantitative Analysis of IpaB-Mediated Macrophage Apoptosis

The following tables summarize quantitative data from various studies, illustrating the impact of IpaB on macrophage viability and the induction of a pyroptotic response.

Experimental ConditionCell TypeMOI/ConcentrationTime (hours)% Cytotoxicity (LDH Release)Reference
S. flexneri (Wild-Type)Human Macrophages25:12~80%[2]
S. flexneri (Wild-Type)J774 Macrophages1002Not specified, but significant[6]
S. flexneri (Wild-Type) + pan-caspase inhibitorJ774 MacrophagesNot specifiedNot specifiedReduced by 40%[6]
S. flexneri (Wild-Type) + caspase-1 inhibitorJ774 MacrophagesNot specifiedNot specifiedReduced by 20%[6]
Purified IpaBBone Marrow-Derived MacrophagesDose-dependentNot specifiedDose-dependent increaseNot specified
AnalyteCell TypeStimulusFold Increase/ConcentrationReference
Activated Caspase-1 (p10 subunit)Wild-Type BMMsShigella WTDetected[4]
Activated Caspase-1 (p10 subunit)Ipaf-deficient BMMsShigella WTImpaired[4]
Activated Caspase-1 (p10 subunit)ASC-deficient BMMsShigella WTImpaired[4]
Secreted IL-1βHuman Monocyte-Derived MacrophagesHIV-1 (MOI=1)~150 pg/mL at 12h[7]
Secreted IL-18Human Monocyte-Derived MacrophagesHIV-1 (MOI=1)~400 pg/mL at 24h[7]
Secreted IL-1βRAW264.7 cells + IpaH4.5Dose-dependentIncrease[8]

Detailed Experimental Protocols

This section provides an overview of key methodologies used to study IpaB-induced macrophage apoptosis.

Macrophage Infection for Apoptosis Studies

Objective: To infect macrophage cell lines or primary macrophages with Shigella to induce and study apoptosis.

Materials:

  • Macrophage cell line (e.g., J774, THP-1) or bone marrow-derived macrophages (BMDMs).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Shigella flexneri strains (wild-type and mutants).

  • Luria-Bertani (LB) broth.

  • Phosphate-buffered saline (PBS).

  • Gentamicin (B1671437).

  • Multi-well culture plates.

Protocol:

  • Culture macrophages to ~90% confluency in multi-well plates.[9]

  • Grow Shigella in LB broth to mid-log phase.

  • Wash bacteria with PBS and resuspend in serum-free culture medium.

  • Infect macrophages at a desired multiplicity of infection (MOI), typically ranging from 10:1 to 100:1.[2][6]

  • Centrifuge the plates at low speed (e.g., 200 x g for 10 minutes) to synchronize infection.

  • Incubate for 30-60 minutes to allow for bacterial invasion.

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh culture medium containing gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.

  • Incubate for the desired time points (e.g., 1-6 hours) before proceeding with apoptosis assays.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of the cytosolic enzyme LDH into the culture supernatant.

Materials:

  • Supernatants from infected and control macrophage cultures.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well assay plates.

  • Microplate reader.

Protocol:

  • Following infection, centrifuge the culture plates at low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells and debris.[10]

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well assay plate.[10]

  • Prepare controls for spontaneous LDH release (uninfected cells), maximum LDH release (cells lysed with Triton X-100), and background (medium only).

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate at room temperature, protected from light, for the recommended time (typically 10-30 minutes).[10]

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the experimental LDH release to the maximum release.

Caspase-1 Activity Assay (Fluorometric)

Objective: To measure the enzymatic activity of caspase-1 in cell lysates or supernatants.

Materials:

  • Cell lysates or supernatants from infected and control macrophages.

  • Caspase-1 fluorometric assay kit (containing a specific substrate like YVAD-AFC).

  • Fluorometer or fluorescent microplate reader.

Protocol:

  • Prepare cell lysates from infected and control macrophages according to the kit's instructions, typically involving a specific lysis buffer.

  • Alternatively, collect cell supernatants.

  • In a black 96-well plate, add the cell lysate or supernatant.

  • Prepare the reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC) and DTT.

  • Add the reaction buffer to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[11]

  • Quantify caspase-1 activity by comparing the fluorescence of infected samples to that of uninfected controls.

Co-Immunoprecipitation (Co-IP) of IpaB and Caspase-1

Objective: To demonstrate the physical interaction between IpaB and caspase-1 within infected macrophages.

Materials:

  • Lysates from Shigella-infected macrophages.

  • Antibody specific for IpaB or caspase-1.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Co-IP lysis and wash buffers.

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Lyse infected macrophages with a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[12]

  • Incubate the pre-cleared lysate with the primary antibody (anti-IpaB or anti-caspase-1) overnight at 4°C with gentle rotation.[13]

  • Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with antibodies against both IpaB and caspase-1 to detect their co-precipitation.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

IpaB_Signaling_Pathway Shigella Shigella flexneri T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses IpaB IpaB T3SS->IpaB secretes Macrophage_Membrane Macrophage Phagosome/Plasma Membrane IpaB->Macrophage_Membrane inserts into Pore_Formation Pore Formation IpaB->Pore_Formation induces Pro_Casp1 Pro-Caspase-1 IpaB->Pro_Casp1 directly binds & activates K_Efflux K+ Efflux Pore_Formation->K_Efflux causes IPAF_Inflammasome IPAF Inflammasome (IPAF, ASC) K_Efflux->IPAF_Inflammasome activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 is cleaved to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis induces IPAF_Inflammasome->Pro_Casp1 recruits & activates IL1b Mature IL-1β Pro_IL1b->IL1b becomes IL18 Mature IL-18 Pro_IL18->IL18 becomes

Caption: IpaB-mediated macrophage pyroptosis signaling pathway.

Experimental_Workflow Start Start: Macrophage Culture Infection Shigella Infection (Wild-Type vs. Mutants) Start->Infection Supernatant_Collection Collect Supernatant Infection->Supernatant_Collection Cell_Lysis Lyse Cells Infection->Cell_Lysis LDH_Assay LDH Cytotoxicity Assay Supernatant_Collection->LDH_Assay ELISA ELISA (IL-1β, IL-18) Supernatant_Collection->ELISA Caspase_Activity_Assay Caspase-1 Activity Assay Cell_Lysis->Caspase_Activity_Assay Co_IP Co-Immunoprecipitation (IpaB & Caspase-1) Cell_Lysis->Co_IP Western_Blot Western Blot (Caspase-1, IL-1β, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis & Interpretation LDH_Assay->Data_Analysis Caspase_Activity_Assay->Data_Analysis Co_IP->Western_Blot Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for studying IpaB's role.

Conclusion and Future Directions

The IpaB protein of Shigella is a master manipulator of macrophage fate, driving a potent pyroptotic program through a multi-pronged attack involving pore formation, direct caspase-1 activation, and engagement of the IPAF inflammasome. This intricate interplay underscores the bacterium's evolutionary adaptation to subvert host defenses and establish a niche for infection. A thorough understanding of these molecular mechanisms is not only crucial for fundamental research into host-pathogen interactions but also provides a roadmap for the development of novel therapeutics. Targeting the IpaB-caspase-1 interaction or the activation of the IPAF inflammasome could represent promising avenues for anti-shigellosis drug development. Future research should focus on high-resolution structural studies of the IpaB-caspase-1 complex and the fully assembled IPAF inflammasome to facilitate the rational design of specific inhibitors. Furthermore, exploring the interplay of IpaB with other host factors may reveal additional layers of regulation and potential therapeutic targets.

References

An In-depth Technical Guide to the Mechanism of IpaB Protein Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shigella, the etiological agent of bacillary dysentery, utilizes a sophisticated Type III Secretion System (T3SS) to inject effector proteins into host cells, leading to invasion and pathogenesis. A key component of this system is the Invasion plasmid antigen B (IpaB), a multifunctional protein critical for the translocation of other effector proteins and for eliciting host cell responses. This technical guide provides a comprehensive overview of the molecular mechanisms governing IpaB translocation, its interaction with the host cell, and its role in inducing pyroptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal virulence factor.

The Role of IpaB in the Type III Secretion System

The T3SS is a needle-like apparatus that forms a continuous channel from the bacterial cytoplasm to the host cell cytosol.[1] IpaB, along with IpaC and IpaD, are the primary components of the translocon, the pore-forming structure that inserts into the host cell membrane.[2]

Prior to secretion, IpaB is maintained in a soluble and secretion-competent state within the bacterial cytoplasm by its chaperone, IpgC.[1][3] Upon contact with a host cell, environmental signals, such as bile salts, trigger a conformational change in the T3SS needle tip protein, IpaD.[4] This leads to the recruitment and secretion of IpaB.[4] IpaB, in conjunction with IpaC, then inserts into the host cell membrane to form the translocon pore, which has an estimated diameter of 25 Å.[2][5] This pore serves as the conduit for the subsequent translocation of a battery of Shigella effector proteins into the host cell cytoplasm.[2]

Quantitative Data on IpaB Interactions

Understanding the stoichiometry and binding affinities of the proteins involved in translocation is crucial for dissecting the mechanism. The interaction between IpaB and its chaperone IpgC has been quantitatively characterized, as has the size of the translocon pore.

ParameterValueMethodReference
IpaB-IpgC Binding Affinity
Kd (IpaB1-226 and IpgC)208 ± 51 nMIsothermal Titration Calorimetry (ITC)[6]
Kd (IpaB28-226 and IpgC)2.96 ± 0.5 µMIsothermal Titration Calorimetry (ITC)[6]
Kd (IpaB51–72 peptide and IpgC)72 ± 8 μMIsothermal Titration Calorimetry (ITC)[7]
Translocon Pore Dimensions
Pore Diameter25 ÅOsmoprotection assay during contact hemolysis[2][5]

IpaB-Mediated Host Cell Signaling and Pyroptosis

Beyond its structural role in the translocon, IpaB functions as an effector protein that directly interacts with host cell components. A primary target of translocated IpaB is caspase-1.[8] The direct binding of IpaB to caspase-1 leads to its activation, initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[8] Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent inflammatory cytokines.[9] This process is a key contributor to the intense inflammation characteristic of shigellosis.

IpaB_Pyroptosis_Pathway cluster_bacterium Bacterium cluster_host Host Cell Shigella Shigella flexneri T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses IpaB_secreted Secreted IpaB T3SS->IpaB_secreted secretes Caspase1_pro Pro-Caspase-1 IpaB_secreted->Caspase1_pro binds to and activates HostCell Host Cell Cytoplasm Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active auto-activation Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1_active->Pro_IL18 cleaves Pyroptosis Pyroptosis Caspase1_active->Pyroptosis induces IL1b Mature IL-1β (Secreted) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 (Secreted) Pro_IL18->IL18 IL18->Inflammation

Caption: IpaB-mediated pyroptosis signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of IpaB translocation and its downstream effects.

Recombinant IpaB and IpgC Expression and Purification

This protocol describes the co-expression of IpaB with its chaperone IpgC in E. coli and subsequent purification.[1][10]

  • Transformation: Co-transform E. coli BL21(DE3) with expression vectors for His-tagged IpaB and IpgC.

  • Culture Growth: Grow the transformed bacteria in Luria-Bertani (LB) broth supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.4-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 40-400 µM and continue to incubate at an optimal temperature and duration (e.g., 16-37°C for 3-16 hours), as determined by small-scale trials.[11]

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole).

  • Chaperone Removal and Elution: To separate IpaB from IpgC, incubate the resin-bound complex overnight with a buffer containing a mild detergent (e.g., 0.5% OPOE or 0.05% LDAO).[10] Wash the column to remove IpgC. Elute IpaB with an elution buffer (lysis buffer with 250 mM imidazole) containing the same detergent.

  • Size Exclusion Chromatography: For further purification and to isolate specific oligomeric states, subject the eluted IpaB to size exclusion chromatography.

Protein_Purification_Workflow start Co-transform E. coli culture Culture and Induction start->culture lysis Cell Lysis culture->lysis chromatography1 Ni-NTA Affinity Chromatography lysis->chromatography1 separation On-column IpgC Removal chromatography1->separation elution Elution of IpaB separation->elution chromatography2 Size Exclusion Chromatography elution->chromatography2 end Purified IpaB chromatography2->end

Caption: Workflow for recombinant IpaB purification.
Contact-Dependent Hemolysis Assay

This assay measures the ability of Shigella to form a functional translocon pore in red blood cell (RBC) membranes, leading to their lysis.[5][12]

  • Bacterial Preparation: Grow Shigella to mid-log phase in TSB at 37°C. Harvest the bacteria by centrifugation, wash with saline, and resuspend in Tris-saline buffer (30 mM Tris, 150 mM NaCl, pH 7.5) to a concentration of 1010 bacteria/ml.

  • RBC Preparation: Wash sheep or human RBCs three times with saline and resuspend in Tris-saline buffer to a concentration of 5 x 108 cells/ml.

  • Co-incubation: In a 96-well round-bottom plate, mix 100 µl of the bacterial suspension with 100 µl of the RBC suspension.

  • Centrifugation: Centrifuge the plate at 1,500 x g for 10 minutes at 10°C to initiate contact between the bacteria and RBCs.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Quantification of Hemolysis: Resuspend the pellets and centrifuge again to pellet intact cells and bacteria. Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 570 nm to quantify hemoglobin release. A positive control for 100% hemolysis is achieved by lysing RBCs with water.

Liposome Co-flotation Assay

This in vitro assay assesses the interaction of IpaB with lipid membranes.[13][14]

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) by drying a lipid mixture (e.g., POPC/POPE/POPS) under a stream of nitrogen gas and then hydrating the lipid film with a buffer containing 0.3 M sucrose (B13894).

  • Protein-Liposome Incubation: Incubate purified IpaB with the MLVs for a defined period at room temperature.

  • Sucrose Gradient: In an ultracentrifuge tube, create a discontinuous sucrose gradient. The bottom layer will contain the protein-liposome mixture in 30% sucrose, overlaid with a 25% sucrose layer, and a top layer of buffer with no sucrose.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 174,000 x g) for 1 hour. Liposomes, and any associated proteins, will float to the interface between the top and middle layers.

  • Analysis: Collect fractions from the top, interface, and bottom of the gradient. Analyze the protein content of each fraction by SDS-PAGE and Western blotting to determine the extent of IpaB association with the liposomes.

Analysis of IpaB-Caspase-1 Interaction

This can be assessed through various methods, including co-immunoprecipitation and in vitro binding assays.

  • Co-immunoprecipitation from Infected Cells:

    • Infect macrophages with Shigella.

    • Lyse the cells at an appropriate time point post-infection.

    • Incubate the cell lysate with an antibody against IpaB or caspase-1 that is coupled to protein A/G beads.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting, probing for the presence of the co-precipitated protein.

  • In Vitro Binding Assay:

    • Incubate purified recombinant IpaB with purified recombinant caspase-1.

    • Use techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics. Alternatively, a pull-down assay can be performed using tagged proteins.

Conclusion and Future Directions

The translocation of IpaB is a multifaceted process that is central to the pathogenesis of Shigella. A detailed understanding of the molecular interactions, the dynamics of pore formation, and the subsequent engagement of host cell signaling pathways provides multiple avenues for therapeutic intervention. Future research will likely focus on high-resolution structural determination of the entire translocon complex in a membrane environment, a more comprehensive mapping of IpaB's interactions with host proteins, and the development of small molecules or biologics that can specifically inhibit IpaB secretion, membrane insertion, or its interaction with caspase-1. Such endeavors will be critical in the development of novel anti-shigellosis therapies.

References

The Pivotal Interaction of Shigella's IpaB with Host Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the Shigella virulence factor, Invasion plasmid antigen B (IpaB), and host cell membranes. Understanding these core interactions is fundamental to deciphering Shigella pathogenesis and developing novel therapeutic interventions. This document details the multifaceted roles of IpaB, from facilitating bacterial entry and orchestrating vacuolar escape to inducing programmed cell death in macrophages. We present key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

IpaB: A Multifunctional Virulence Factor

IpaB is a crucial component of the Shigella type III secretion system (T3SS), a sophisticated nanomachine that injects bacterial effector proteins directly into the host cell cytoplasm.[1][2] IpaB's functions are diverse and essential for the progression of shigellosis:

  • Translocator and Pore Formation: In conjunction with IpaC, IpaB forms a translocon pore in the host cell membrane, creating a conduit for the delivery of other effector proteins.[2][3][4] Independently, IpaB can also form pores, a function critical for the lysis of the phagocytic vacuole.[2][5] The translocon pore is estimated to have a diameter of approximately 2.5 nm.[2]

  • Host Cell Invasion: IpaB is indispensable for the invasion of intestinal epithelial cells.[5][6][7] It mediates this process through interactions with host cell surface receptors and by triggering cytoskeletal rearrangements.[6]

  • Macrophage Pyroptosis: IpaB plays a central role in inducing a rapid, pro-inflammatory form of programmed cell death in macrophages known as pyroptosis.[1][2] This is achieved through the activation of the inflammasome and caspase-1.[1][8]

Quantitative Analysis of IpaB Interactions

The following tables summarize key quantitative data related to the interaction of IpaB with host cell components.

Interaction ParameterValueCell Type/SystemReference
IpaB - CD44 Binding
Half-maximal Inhibitory Concentration (IC₅₀)175 nMHeLa cells[6]
IpaB Oligomerization
Monomeric StateMaintained in 0.05% LDAOIn vitro[9]
Tetrameric StateAssembled in 0.5% OPOEIn vitro[9]
IpaB-Induced Ion Flux
Ion SelectivityCation-selectiveMacrophages[10]
Primary Ion InfluxK⁺Macrophage endolysosomes[10]

Core Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the interaction of IpaB with host cell membranes.

Recombinant IpaB Purification

The purification of functional IpaB is crucial for in vitro studies. Due to its hydrophobic nature, IpaB is co-expressed with its chaperone, IpgC, and purified using a combination of affinity and hydrophobic interaction chromatography.

Protocol:

  • Co-express His-tagged IpaB and IpgC in E. coli BL21(DE3).

  • Lyse the cells and perform an initial purification of the IpaB-IpgC complex using Ni²⁺-chelation chromatography.

  • Further purify the complex using hydrophobic interaction chromatography.

  • Bind the purified IpaB-IpgC complex to a Ni²⁺-charged iminodiacetic acid Sepharose column.

  • To separate IpaB from IpgC, incubate the column overnight with a buffer containing a mild detergent. Use 0.5% n-octyl-oligo-oxyethylene (OPOE) to obtain oligomeric IpaB or 0.05% N,N-dimethyldodecylamine N-oxide (LDAO) for monomeric IpaB.

  • Wash the column to remove the chaperone IpgC.

  • Elute the purified IpaB in the presence of the respective detergent.

Liposome (B1194612) Co-sedimentation Assay

This assay is used to assess the direct binding of IpaB to lipid membranes.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) with a defined lipid composition by extrusion.

  • Incubate purified IpaB with the prepared liposomes at room temperature for 30 minutes to allow for binding.

  • Separate the liposome-bound protein from the unbound protein by ultracentrifugation. Liposomes and any associated proteins will pellet.

  • Carefully collect the supernatant (unbound fraction) and resuspend the pellet (bound fraction).

  • Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of IpaB in each fraction.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion channel activity of IpaB.

Protocol:

  • Form a planar lipid bilayer by painting a solution of lipids in n-decane across a small aperture in a partition separating two chambers (cis and trans) filled with an electrolyte solution.

  • Reconstitute purified IpaB into the bilayer by adding it to the cis chamber.

  • Apply a transmembrane voltage and record the resulting ionic currents using an integrating patch-clamp amplifier.

  • Analyze the single-channel conductance, ion selectivity, and gating kinetics from the recorded currents.

Immunofluorescence Microscopy of IpaB in Host Cells

This method is used to visualize the localization of IpaB within infected host cells.

Protocol:

  • Seed host cells (e.g., HeLa cells or macrophages) on coverslips.

  • Infect the cells with Shigella.

  • At desired time points, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent such as 0.1% Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).

  • Incubate the cells with a primary antibody specific for IpaB.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizing IpaB-Mediated Cellular Events

The following diagrams, generated using the DOT language, illustrate key processes involving IpaB.

IpaB_Secretion_and_Translocon_Formation Shigella Shigella T3SS Type III Secretion System Shigella->T3SS Expression HostCell Host Cell Membrane T3SS->HostCell Secretion IpaB_IpgC IpaB-IpgC Complex IpaB_IpgC->T3SS IpaC_IpgC IpaC-IpgC Complex IpaC_IpgC->T3SS Translocon IpaB-IpaC Translocon Pore HostCell->Translocon Insertion Effectors Effector Proteins Translocon->Effectors Translocation Cytoplasm Host Cell Cytoplasm Effectors->Cytoplasm

Caption: IpaB secretion and translocon formation at the host cell membrane.

IpaB_Pyroptosis_Signaling_Pathway IpaB IpaB Membrane Macrophage Membrane IpaB->Membrane Inserts Pore IpaB Pore Membrane->Pore Forms K_efflux K+ Efflux Pore->K_efflux Causes NLRC4 NLRC4 Inflammasome K_efflux->NLRC4 Activates Pro_Casp1 Pro-Caspase-1 NLRC4->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: IpaB-mediated pyroptosis signaling pathway in macrophages.

Experimental_Workflow_Liposome_Cosedimentation start Start prepare_lipo Prepare Liposomes start->prepare_lipo incubate Incubate IpaB with Liposomes prepare_lipo->incubate ultracentrifuge Ultracentrifugation incubate->ultracentrifuge separate Separate Supernatant (Unbound) and Pellet (Bound) ultracentrifuge->separate analyze Analyze by SDS-PAGE and Western Blot separate->analyze end End analyze->end

Caption: Experimental workflow for the liposome co-sedimentation assay.

Concluding Remarks

The interaction of IpaB with host cell membranes is a critical nexus in the pathogenesis of Shigella. Its ability to form pores, trigger signaling cascades, and facilitate the delivery of other virulence factors underscores its importance as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the molecular mechanisms of IpaB and to develop novel strategies to combat shigellosis. Future research focusing on the high-resolution structure of the IpaB-containing translocon and the precise kinetics of its interaction with host lipids will undoubtedly provide deeper insights into this fascinating and medically important protein.

References

The Discovery and Initial Characterization of Invasion Plasmid Antigen B (IpaB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shigella, the etiological agent of bacillary dysentery, employs a sophisticated Type III Secretion System (T3SS) to inject effector proteins into host cells, leading to invasion and pathogenesis. Central to this process is the Invasion Plasmid Antigen B (IpaB), a multifunctional protein critical for host cell entry, vacuolar escape, and the induction of macrophage pyroptosis. This technical guide provides an in-depth overview of the seminal findings and initial characterization of IpaB, with a focus on its key functions, the experimental methodologies used to elucidate these functions, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative and qualitative data from the initial characterization of IpaB.

Table 1: Biophysical and Functional Properties of IpaB

PropertyValue/DescriptionReferences
Molecular Weight ~62 kDa[1]
Subcellular Localization Secreted via T3SS; inserts into host cell membranes.[2]
Chaperone IpgC (Invasion plasmid gene C)[1]
IpaB:IpgC Stoichiometry 1:1[1]
Translocon Pore Partner IpaC[2]
Translocon Pore Diameter ~2.5 nm[2]

Table 2: Functional Domains of IpaB

Domain/RegionAmino Acid Residues (approximate)FunctionReferences
N-terminal IpgC Binding Domain 1-100Binds to the chaperone IpgC, maintaining IpaB in a secretion-competent state.[1]
Central Hydrophobic/Transmembrane Domains 310-430Mediate insertion into host cell membranes to form the translocation pore.
Caspase-1 Binding Region Within the hydrophobic domainInteracts with and activates caspase-1, leading to pyroptosis.
C-terminal Coiled-coil Domain C-terminusInvolved in protein-protein interactions and localization to the T3SS needle tip.

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the initial characterization of IpaB are provided below.

Recombinant IpaB Purification

This protocol describes the purification of recombinant IpaB, which often requires co-expression with its chaperone, IpgC, to ensure proper folding and solubility.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the ipaB and ipgC genes.

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and dialysis buffer (e.g., PBS pH 7.4).

Protocol:

  • Inoculate a starter culture of the transformed E. coli in LB broth with antibiotics and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged IpaB-IpgC complex with elution buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the complex.

  • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole.

  • To separate IpaB from IpgC, the complex can be subjected to further chromatographic steps, such as ion exchange or size exclusion chromatography, under conditions that disrupt the interaction (e.g., high salt or mild detergents).

HeLa Cell Invasion Assay (Gentamicin Protection Assay)

This assay quantifies the ability of Shigella to invade non-phagocytic epithelial cells.

Materials:

  • HeLa cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Shigella flexneri strains (wild-type and ipaB mutant).

  • Tryptic Soy Broth (TSB).

  • Phosphate Buffered Saline (PBS).

  • Gentamicin (B1671437) solution (100 µg/mL).

  • 0.1% Triton X-100 in PBS.

  • TSA plates.

Protocol:

  • Seed HeLa cells in 24-well plates and grow to confluency.

  • Grow Shigella strains in TSB to mid-log phase (OD600 ~0.6-0.8).

  • Wash the HeLa cell monolayers twice with pre-warmed PBS.

  • Infect the HeLa cells with Shigella at a Multiplicity of Infection (MOI) of 100:1.

  • Centrifuge the plates at 700 x g for 10 minutes to synchronize the infection.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for bacterial invasion.

  • Aspirate the medium and wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh DMEM containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria and incubate for 1 hour.

  • Wash the cells again three times with PBS.

  • Lyse the HeLa cells with 0.1% Triton X-100 in PBS to release the intracellular bacteria.

  • Serially dilute the lysate and plate on TSA plates to determine the number of Colony Forming Units (CFU).

  • Calculate the invasion efficiency as (CFU of invaded bacteria / CFU of initial inoculum) x 100%.

Contact-Dependent Hemolysis Assay

This assay measures the ability of Shigella to form pores in erythrocyte membranes, a proxy for its capacity to lyse the phagocytic vacuole.

Materials:

  • Shigella flexneri strains (wild-type and ipaB mutant).

  • Sheep or rabbit red blood cells (RBCs).

  • Phosphate Buffered Saline (PBS).

  • 96-well round-bottom plates.

  • Spectrophotometer.

Protocol:

  • Wash RBCs three times with ice-cold PBS by centrifugation at 500 x g for 5 minutes. Resuspend the final pellet to a 5% (v/v) solution in PBS.

  • Grow Shigella strains in TSB to mid-log phase.

  • Wash the bacteria twice with PBS and resuspend to a desired concentration (e.g., 1x10^9 CFU/mL).

  • In a 96-well round-bottom plate, mix 100 µL of the bacterial suspension with 100 µL of the 5% RBC suspension.

  • As a positive control for 100% hemolysis, add 100 µL of 0.1% Triton X-100 to 100 µL of the RBC suspension. For a negative control (0% hemolysis), mix 100 µL of PBS with 100 µL of the RBC suspension.

  • Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet the bacteria and RBCs together.

  • Incubate the plate at 37°C for 1-2 hours.

  • Resuspend the pellets by gentle pipetting.

  • Centrifuge the plate at 1,500 x g for 10 minutes to pellet the intact cells and bacteria.

  • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive and negative controls.

Caspase-1 Activity Assay

This assay measures the activation of caspase-1 in macrophages infected with Shigella.

Materials:

  • Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs).

  • RPMI-1640 medium supplemented with 10% FBS.

  • Shigella flexneri strains (wild-type and ipaB mutant).

  • Lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate).

  • 96-well plate.

  • Spectrophotometer or fluorometer.

Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Infect the macrophages with Shigella at an MOI of 10-50 for 1-2 hours.

  • Lyse the cells with the appropriate lysis buffer.

  • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • In a 96-well plate, add a portion of the cell lysate to a reaction buffer containing the caspase-1 substrate.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended for the specific substrate.

  • Measure the absorbance or fluorescence to determine the amount of cleaved substrate.

  • The activity can be normalized to the total protein concentration of the lysate.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows involving IpaB.

IpaB_Secretion_and_Function cluster_shigella Shigella cluster_host Host Cell IpgC IpgC IpaB_IpgC IpaB-IpgC Complex IpgC->IpaB_IpgC Chaperones T3SS Type III Secretion System IpaB_IpgC->T3SS Secretion Caspase1 Pro-Caspase-1 IpaB_IpgC->Caspase1 Direct Binding (in cytoplasm) HostMembrane Host Cell Membrane T3SS->HostMembrane Injection IpaB_IpaC_Pore IpaB-IpaC Translocon Pore HostMembrane->IpaB_IpaC_Pore Pore Formation Vacuole Phagocytic Vacuole IpaB_IpaC_Pore->Vacuole Lysis ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis Induction IL1b Pro-IL-1β ActiveCaspase1->IL1b Cleavage ActiveIL1b Mature IL-1β IL1b->ActiveIL1b Invasion_Assay_Workflow cluster_workflow Gentamicin Protection Assay Workflow Start Start Infect Infect HeLa Cells with Shigella (MOI 100) Start->Infect Incubate1 Incubate (1-2h) for Invasion Infect->Incubate1 Wash1 Wash to Remove Extracellular Bacteria Incubate1->Wash1 Gentamicin Add Gentamicin (1h) Wash1->Gentamicin Wash2 Wash to Remove Gentamicin Gentamicin->Wash2 Lyse Lyse HeLa Cells Wash2->Lyse Plate Plate Lysate on TSA Lyse->Plate Count Count CFUs Plate->Count Inflammasome_Activation cluster_pathway IpaB-Mediated Inflammasome Activation IpaB Cytosolic IpaB NLRC4 NLRC4 IpaB->NLRC4 Activates ASC ASC NLRC4->ASC Recruits Inflammasome NLRC4 Inflammasome Complex NLRC4->Inflammasome ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Recruits ASC->Inflammasome ProCaspase1->Inflammasome ActiveCaspase1 Active Caspase-1 Inflammasome->ActiveCaspase1 Dimerization & Autocleavage ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleaves Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis Induces MatureIL1b Mature IL-1β ProIL1b->MatureIL1b

References

A Deep Dive into the Homology of IpaB and SipB: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The type III secretion system (T3SS) is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells. Central to the function of this system in Shigella flexneri and Salmonella enterica are the homologous proteins IpaB and SipB, respectively. These proteins are indispensable for bacterial invasion, intracellular survival, and the manipulation of host cell signaling pathways. This technical guide provides a comprehensive analysis of the homology between IpaB and SipB, detailing their structural and functional similarities, the experimental protocols used to elucidate these characteristics, and the signaling pathways they modulate. A thorough understanding of these key virulence factors is paramount for the development of novel therapeutics targeting shigellosis and salmonellosis.

Structural and Sequence Homology

Shigella IpaB and Salmonella SipB share significant sequence and structural homology, particularly within their functional domains, which underpins their conserved roles in pathogenesis. While overall sequence identity may vary, specific regions critical for their function exhibit remarkable similarity.

Sequence Homology

The homology between IpaB and SipB is most pronounced in their C-terminal hydrophobic region, which is essential for membrane insertion and pore formation.[1] This region contains two putative transmembrane domains.[1] The similarity in this hydrophobic domain reaches 65% identity.[1] Furthermore, a specific 10-amino acid sequence within the N-terminus of the hydrophobic region of IpaB is nearly identical to the corresponding segment in SipB, with only a single conservative substitution.[1] In contrast, the N- and C-termini of the full-length proteins are less conserved, which may account for species-specific functions.[2]

Structural Homology

Structurally, both IpaB and SipB possess a highly elongated coiled-coil domain.[3][4] The coiled-coil region of IpaB, spanning residues 120-224, is remarkably similar to the structure of SipB between residues 80-226.[3][4] Despite sharing only 21% sequence identity in these coiled-coil domains, they exhibit a high degree of structural homology.[5] This structural conservation is believed to be crucial for their interaction with other components of the T3SS and for anchoring the proteins at the needle tip.[3][4]

Parameter IpaB (Shigella flexneri) SipB (Salmonella enterica) Reference
Overall Sequence Identity Varies, with high conservation in specific domainsVaries, with high conservation in specific domains[2]
Hydrophobic Region Identity 65%65%[1]
Coiled-Coil Domain Sequence Identity 21%21%[5]
Key Conserved Region Hydrophobic domain (aa 310-430)C-terminal ~500 amino acids[1][6]
Structural Motif Extended coiled-coil (114 Å)Extended coiled-coil (71 Å)[5]

Functional Conservation

The structural homology between IpaB and SipB translates into a remarkable conservation of function. Both proteins are key players in the invasion of host cells and the induction of macrophage cell death.

Translocon Pore Formation and Effector Translocation

IpaB and SipB are essential components of the translocon pore, which forms in the host cell membrane and allows for the passage of other effector proteins into the host cytoplasm.[7] IpaB, in conjunction with IpaC, and SipB, with SipC, form this channel.[7][8] The hydrophobic domains of IpaB and SipB are critical for their insertion into the host membrane.[1] Purified IpaB and SipB have been shown to share biochemical properties and membrane topology, indicating a conserved mechanism of action during cell entry.[9]

Host Cell Invasion

Both Shigella and Salmonella require their respective IpaB and SipB proteins to invade non-phagocytic epithelial cells.[1][2][10] The ability of SipB to functionally complement a Shigella ipaB mutant for HeLa cell invasion underscores their conserved role in this process.[6] This functional interchangeability highlights the shared mechanisms these pathogens employ to enter host cells.

Inflammasome Activation and Macrophage Apoptosis

A critical function of both IpaB and SipB is the induction of apoptosis in macrophages, a process mediated by their interaction with caspase-1.[1][6] Both proteins bind directly to caspase-1 in the macrophage cytoplasm, leading to its activation.[1][6] Activated caspase-1 then triggers pyroptosis, a pro-inflammatory form of programmed cell death, and processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms.[1] The ability of purified SipB to induce apoptosis when microinjected into macrophages demonstrates it is both necessary and sufficient for this process, functioning as an analog of IpaB.[6]

Signaling Pathways

IpaB and SipB trigger the activation of the NLRC4 (IPAF) inflammasome in macrophages. This signaling cascade is initiated by the direct binding of IpaB or SipB to caspase-1.

G cluster_bacterium Bacterium (Shigella/Salmonella) cluster_host Macrophage Bacterium Shigella / Salmonella T3SS Type III Secretion System Bacterium->T3SS expresses IpaB_SipB IpaB / SipB T3SS->IpaB_SipB secretes Caspase1 Pro-Caspase-1 IpaB_SipB->Caspase1 binds to & activates Activated_Caspase1 Activated Caspase-1 Caspase1->Activated_Caspase1 auto-cleavage Pro_IL1B Pro-IL-1β Activated_Caspase1->Pro_IL1B cleaves Pyroptosis Pyroptosis (Cell Death) Activated_Caspase1->Pyroptosis induces IL1B Mature IL-1β Pro_IL1B->IL1B maturation

Caption: IpaB/SipB-mediated inflammasome activation pathway.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to study the homology and function of IpaB and SipB. Below are detailed methodologies for key experiments.

Gentamicin (B1671437) Protection Assay for Host Cell Invasion

This assay is used to quantify the ability of bacteria to invade cultured epithelial cells.

G Start Seed HeLa/Caco-2 cells in 24-well plates Infect Infect confluent monolayers with bacteria (MOI 10-100) Start->Infect Centrifuge Centrifuge to synchronize infection Infect->Centrifuge Incubate_Invade Incubate (30-60 min) to allow invasion Centrifuge->Incubate_Invade Wash1 Wash with PBS to remove extracellular bacteria Incubate_Invade->Wash1 Gentamicin Add media with gentamicin (50-100 µg/mL) Wash1->Gentamicin Incubate_Kill Incubate (1-2 hours) to kill extracellular bacteria Gentamicin->Incubate_Kill Wash2 Wash with PBS Incubate_Kill->Wash2 Lyse Lyse cells with 0.1% Triton X-100 Wash2->Lyse Plate Plate serial dilutions of lysate on agar (B569324) Lyse->Plate Count Incubate plates and count Colony Forming Units (CFUs) Plate->Count End Calculate invasion efficiency Count->End

Caption: Workflow for the Gentamicin Protection (Invasion) Assay.

Methodology:

  • Cell Culture: Seed HeLa or Caco-2 epithelial cells in 24-well plates and grow to confluence.[1][2]

  • Bacterial Culture: Grow Shigella or Salmonella strains to mid-log phase.[1]

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10 to 100.[1][2]

  • Invasion: Centrifuge the plates to synchronize the infection and incubate for 30-60 minutes to allow for bacterial entry.[1]

  • Antibiotic Treatment: Wash the cells with PBS to remove non-adherent bacteria. Add fresh culture medium containing gentamicin (50-100 µg/mL) and incubate for 1-2 hours to kill extracellular bacteria.[1][2]

  • Cell Lysis and Plating: Wash the cells again with PBS to remove the antibiotic. Lyse the cells with a solution of 0.1% Triton X-100 in PBS to release the intracellular bacteria.[1]

  • Enumeration: Perform serial dilutions of the cell lysate and plate on appropriate agar plates (e.g., LB or SS agar). Incubate overnight and count the resulting colonies to determine the number of viable intracellular bacteria.

GST Pull-Down Assay for Protein-Protein Interactions

This in vitro assay is used to confirm direct physical interactions between proteins, such as IpaB/SipB and caspase-1.

Methodology:

  • Protein Expression: Express IpaB or SipB as a fusion protein with Glutathione-S-Transferase (GST-IpaB/SipB) in E. coli. Express the target protein (e.g., caspase-1) in a separate system, or use cell lysates containing the endogenous protein.

  • Immobilization: Incubate the purified GST-fusion protein with glutathione-agarose beads. The GST tag will bind to the glutathione, immobilizing the fusion protein on the beads.

  • Binding: Add the cell lysate or purified target protein to the beads and incubate to allow for protein-protein interactions.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the GST-fusion protein and any interacting proteins from the beads using a buffer containing reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the target protein (e.g., anti-caspase-1) to confirm the interaction.

Caspase-1 Activation Assay

This assay measures the activation of caspase-1 in macrophages following bacterial infection.

Methodology:

  • Cell Culture and Infection: Seed macrophages (e.g., bone marrow-derived macrophages) in culture plates. Infect the cells with Shigella or Salmonella.

  • Sample Collection: At various time points post-infection, collect both the cell culture supernatants and the cell lysates.

  • Western Blot Analysis: Separate the proteins in the supernatants and lysates by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody that recognizes the cleaved (active) form of caspase-1 (e.g., the p20 or p10 subunit). An increase in the cleaved form indicates caspase-1 activation.

  • IL-1β Processing: As a functional readout of caspase-1 activity, probe the Western blot of the supernatant with an antibody against the mature form of IL-1β.

Implications for Drug Development

The high degree of structural and functional homology between IpaB and SipB makes them attractive targets for the development of broad-spectrum therapeutics against both shigellosis and salmonellosis. Strategies could include:

  • Small Molecule Inhibitors: Designing molecules that bind to conserved functional domains of IpaB and SipB, thereby inhibiting their ability to form the translocon pore or interact with host proteins like caspase-1.

  • Vaccine Development: Using conserved regions of IpaB and SipB as antigens to elicit a cross-protective immune response against both pathogens.

  • Antibody-Based Therapies: Developing monoclonal antibodies that target the extracellularly accessible domains of IpaB and SipB, potentially blocking their interaction with the host cell membrane.

Conclusion

The Shigella IpaB and Salmonella SipB proteins are quintessential examples of homologous virulence factors that have evolved to execute conserved functions essential for pathogenesis. Their striking similarities in sequence, structure, and function, particularly in mediating host cell invasion and inflammasome activation, highlight a common evolutionary strategy employed by these enteric pathogens. A detailed understanding of their shared mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of novel anti-infective agents that can effectively combat these significant global health threats.

References

Genetic Regulation of ipaB Expression in Shigella: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expression of Invasion plasmid antigen B (IpaB) is a critical determinant of Shigella virulence. As a key component of the type III secretion system (T3SS) translocon, IpaB is essential for the invasion of host epithelial cells and subsequent intracellular survival. The genetic regulation of ipaB is a tightly controlled process, responding to a variety of environmental cues and orchestrated by a complex network of regulatory proteins. This technical guide provides an in-depth overview of the core mechanisms governing ipaB expression, details key experimental protocols for its study, and presents visual representations of the regulatory pathways involved.

Core Regulatory Network of ipaB Expression

The regulation of ipaB is integrated into a hierarchical cascade that controls the expression of a suite of virulence genes primarily located on the large virulence plasmid pINV.[1] This cascade ensures that the energetically costly expression of the invasion machinery is restricted to the host environment.

The VirF/VirB Regulatory Cascade

The primary activator of the virulence cascade is VirF , an AraC-family transcriptional regulator.[2] The expression of virF itself is thermoregulated; it is repressed at lower temperatures (e.g., 30°C) and induced at the host body temperature (37°C).[3] This temperature-dependent expression is a key environmental sensing mechanism.

Once expressed, VirF directly activates the transcription of the virB gene.[4] VirB , in turn, acts as a master transcriptional activator for a large regulon of virulence genes, including the ipa operon which houses ipaB.[5] Therefore, the expression of ipaB is directly dependent on the presence and activity of VirB.[3] A virB mutant of Shigella flexneri is avirulent, highlighting the central role of this regulator.[6][7]

The Role of H-NS in Gene Silencing

The histone-like nucleoid-structuring protein H-NS acts as a global repressor of virulence gene expression in Shigella.[1] H-NS preferentially binds to AT-rich DNA, a characteristic of many horizontally acquired genes, including those on the virulence plasmid.[8] By binding to the promoter regions of virulence genes, including virB and the ipa operon, H-NS prevents transcription, effectively silencing the virulence cascade under non-permissive conditions (e.g., outside the host).[4][9]

The activating function of VirB is, in essence, an anti-silencing mechanism. VirB counteracts the H-NS-mediated repression, allowing for the transcription of its target genes, including ipaB.[6] The interplay between H-NS-mediated silencing and VirB-mediated anti-silencing is a crucial aspect of ipaB regulation.

The ipa Operon Structure

The ipaB gene is part of a larger operon, the ipa operon, which also includes ipaC, ipaD, and ipaA. The co-transcription of these genes ensures the coordinated synthesis of the essential components of the T3SS translocon. The chaperone protein IpgC is also encoded within this region and plays a crucial role in stabilizing IpaB and IpaC post-translationally.[10]

Quantitative Insights into ipaB Regulation

While precise fold-changes can vary between studies and experimental conditions, the following table summarizes the qualitative and, where available, quantitative effects of key regulators and environmental conditions on ipaB expression.

Regulator/ConditionEffect on ipaB ExpressionMethod of AnalysisReference(s)
VirB Strong positive regulatorlacZ fusions, Western Blot[3][6]
H-NS Strong negative regulatorlacZ fusions, Mutant analysis[4][9]
Temperature (37°C vs. 30°C) Significantly higher at 37°ClacZ fusions, Northern Blot[3][11][12]
VirF Indirect positive regulator (via VirB)Mutant analysis[2]
Ciprofloxacin (B1669076) (sub-inhibitory) Upregulation (serotype 2a)qRT-PCR[5]
Azithromycin (B1666446) (sub-inhibitory) Downregulation (serotype 4a)qRT-PCR[5]

Signaling and Regulatory Pathways

The following diagrams illustrate the key regulatory pathways controlling ipaB expression.

ipaB_Regulation cluster_environmental_signals Environmental Signals cluster_regulatory_proteins Regulatory Proteins cluster_target_genes Target Genes Temperature (37°C) Temperature (37°C) VirF VirF Temperature (37°C)->VirF Activates virB_gene virB VirF->virB_gene Activates Transcription VirB VirB ipaB ipaB VirB->ipaB Activates Transcription HNS HNS HNS->ipaB Represses Transcription HNS->virB_gene Represses Transcription virB_gene->VirB Translates to

Core transcriptional cascade for ipaB expression.

Experimental_Workflow cluster_genetic_manipulation Genetic Manipulation cluster_expression_analysis Expression Analysis Shigella strain Shigella strain Create Mutant (e.g., ΔvirB) Create Mutant (e.g., ΔvirB) Shigella strain->Create Mutant (e.g., ΔvirB) Homologous Recombination ipaB promoter ipaB promoter Construct lacZ fusion Construct lacZ fusion ipaB promoter->Construct lacZ fusion Cloning Mutant/Wild-type Strain Mutant/Wild-type Strain RNA Extraction RNA Extraction Mutant/Wild-type Strain->RNA Extraction ipaB mRNA quantification Protein Extraction Protein Extraction Mutant/Wild-type Strain->Protein Extraction IpaB protein detection qRT-PCR qRT-PCR RNA Extraction->qRT-PCR ipaB mRNA quantification Western Blot Western Blot Protein Extraction->Western Blot This compound detection lacZ fusion strain lacZ fusion strain β-galactosidase Assay β-galactosidase Assay lacZ fusion strain->β-galactosidase Assay Promoter activity

General experimental workflow for studying ipaB regulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of ipaB gene regulation. The following sections outline key experimental protocols.

Construction of a virB Mutant in Shigella flexneri

The creation of a virB null mutant is essential for studying its regulatory role. A common method is homologous recombination using a suicide vector.

StepProcedure
1. Plasmid Construction Flanking regions of the virB gene are PCR amplified and cloned into a suicide vector (e.g., pCVD442) containing a selectable marker (e.g., antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).
2. Conjugation The constructed plasmid is transferred from a donor E. coli strain (e.g., SM10λpir) to the recipient Shigella flexneri strain via conjugation.
3. Selection of Single Crossovers Transconjugants are selected on agar (B569324) plates containing an antibiotic to which the recipient is sensitive and the plasmid confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
4. Selection of Double Crossovers Single crossover colonies are grown in the absence of antibiotic selection and then plated on medium containing sucrose (B13894). The sacB gene confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second recombination event will grow.
5. Screening and Verification Sucrose-resistant colonies are screened by PCR using primers flanking the virB gene to confirm its deletion. Further confirmation can be done by Western blot to show the absence of the VirB protein.
ipaB Promoter Activity Assay using lacZ Fusions

Reporter gene fusions are a powerful tool for quantifying promoter activity. The lacZ gene, encoding β-galactosidase, is a commonly used reporter.

StepProcedure
1. Fusion Plasmid Construction The promoter region of the ipa operon is PCR amplified and cloned into a promoterless lacZ reporter vector (e.g., pRS551).
2. Transformation The ipaB-lacZ fusion plasmid is transformed into the desired Shigella strains (e.g., wild-type, ΔvirB, Δhns).
3. Bacterial Culture Strains are grown under specific conditions (e.g., 37°C and 30°C) to mid-logarithmic phase.
4. β-Galactosidase Assay Cell density (OD600) is measured. Cells are permeabilized (e.g., with SDS and chloroform), and the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) is added. The reaction is incubated at a set temperature (e.g., 28°C) and stopped with Na2CO3. The absorbance of the product (o-nitrophenol) is measured at 420 nm.
5. Calculation of Miller Units β-galactosidase activity is calculated in Miller Units using the formula: Miller Units = (1000 × A420) / (t × V × OD600), where t is the reaction time in minutes and V is the volume of culture used in milliliters.
Quantitative Real-Time PCR (qRT-PCR) for ipaB mRNA Quantification

qRT-PCR allows for the sensitive and specific quantification of mRNA transcripts.

StepProcedure
1. Bacterial Growth and RNA Extraction Shigella strains are grown to the desired growth phase under specific conditions. Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treated with DNase I to remove contaminating genomic DNA.
2. cDNA Synthesis Purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. Real-Time PCR The cDNA is used as a template for real-time PCR with primers specific for ipaB and a reference gene (e.g., 16S rRNA) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry is used for detection.
4. Data Analysis The relative expression of ipaB is calculated using the ΔΔCt method, where the expression in a test condition or mutant strain is compared to a control condition or wild-type strain, respectively.
Western Blot Analysis of this compound Expression

Western blotting is used to detect and semi-quantify the this compound.

StepProcedure
1. Sample Preparation Shigella cultures are grown under the desired conditions. Cells are harvested by centrifugation, and the pellet is resuspended in lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
2. SDS-PAGE Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
4. Immunoblotting The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for IpaB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control (e.g., an antibody against a constitutively expressed protein like DnaK) should be used to ensure equal protein loading.

Conclusion

The genetic regulation of ipaB expression in Shigella is a multi-layered process that is finely tuned to the host environment. The core of this regulation lies in the VirF/VirB transcriptional cascade, which acts to overcome the repressive effects of the nucleoid-structuring protein H-NS in a temperature-dependent manner. This intricate network ensures that the potent virulence factor IpaB is produced precisely when and where it is needed for the successful infection of host cells. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting Shigella virulence.

References

An In-depth Technical Guide on the Host Cell Binding Partners of Shigella flexneri's* IpaB Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shigella flexneri, the causative agent of bacillary dysentery, utilizes a type III secretion system (T3SS) to inject a suite of effector proteins into host cells, leading to bacterial invasion and manipulation of cellular processes. Among these effectors, the Invasion plasmid antigen B (IpaB) is a crucial multifunctional protein involved in host cell entry, phagosomal escape, and the induction of macrophage pyroptosis. Understanding the intricate network of IpaB's interactions with host cell proteins is paramount for elucidating the molecular mechanisms of Shigella pathogenesis and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the known host cell binding partners of IpaB, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for the scientific community.

IpaB Host Cell Binding Partners

IpaB interacts with several host cell proteins to mediate its diverse functions. The most well-characterized of these interactions are with Caspase-1 and the cell surface receptor CD44. Other potential interacting partners include components of the cytoskeleton such as vinculin and regulators of the actin cytoskeleton like Rho GTPases.

Data Presentation: Quantitative Analysis of IpaB Interactions

The following table summarizes the available quantitative data for the interaction between IpaB and its host cell binding partners.

Binding PartnerMethodAffinity (Kd/IC50)Source
CD44Solid-phase assayIC50: 175 nM[1][2]
Caspase-1Co-immunoprecipitation, GST pull-downDirect interaction confirmed, but quantitative affinity data (Kd) is not readily available in the reviewed literature.[3]

Key Binding Partners and Their Roles

Caspase-1: The Executioner of Pyroptosis

IpaB plays a pivotal role in inducing a specialized form of programmed cell death in macrophages known as pyroptosis. This process is critically dependent on the direct interaction of IpaB with Caspase-1.[3] The binding of IpaB to Caspase-1 is a key step in the activation of the inflammasome, a multiprotein complex that triggers inflammatory responses.[4][5][6][7][8][9][10]

The interaction between IpaB and Caspase-1 initiates a signaling cascade leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and ultimately, pyroptotic cell death.

IpaB_Inflammasome_Pathway cluster_extracellular Extracellular cluster_host_cell Host Cell Cytoplasm Shigella Shigella flexneri IpaB IpaB Shigella->IpaB T3SS Injection Caspase1_pro Pro-Caspase-1 IpaB->Caspase1_pro Direct Binding Inflammasome Inflammasome Complex Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1_active->Pro_IL18 Cleavage GSDMD Gasdermin D Caspase1_active->GSDMD Cleavage ASC ASC ASC->Caspase1_pro ASC->Inflammasome NLRP3 NLRP3 NLRP3->ASC NLRP3->Inflammasome Inflammasome->Caspase1_active Activation IL1b IL-1β (Secreted) Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis IL18 IL-18 (Secreted) Pro_IL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Pore in Cell Membrane GSDMD_N->Pyroptosis

Caption: IpaB-induced inflammasome activation and pyroptosis.

CD44: A Gateway for Bacterial Entry

IpaB interacts directly with the extracellular domain of the host cell surface receptor CD44.[1][2] This interaction is a crucial early event in the invasion of epithelial cells by Shigella. The binding of IpaB to CD44 facilitates bacterial adhesion and triggers cytoskeletal rearrangements necessary for bacterial engulfment.[1][2]

Upon binding of IpaB to CD44, a signaling cascade is initiated that involves the activation of Rho family GTPases, leading to actin polymerization and membrane ruffling, which are hallmarks of Shigella entry.[2][11][12]

IpaB_CD44_Pathway cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_cytoplasm Host Cell Cytoplasm Shigella Shigella flexneri IpaB IpaB Shigella->IpaB Secretion CD44 CD44 IpaB->CD44 Binding RhoGTPases Rho GTPases (Rho, Rac, Cdc42) CD44->RhoGTPases Activation Actin Actin Polymerization RhoGTPases->Actin Ruffling Membrane Ruffling Actin->Ruffling Invasion Bacterial Invasion Ruffling->Invasion

Caption: IpaB-CD44 signaling cascade promoting bacterial invasion.

Other Potential Binding Partners
  • Vinculin: The Shigella effector protein IpaA is known to bind to the host cytoskeletal protein vinculin. While a direct interaction between IpaB and vinculin has not been definitively established, the involvement of vinculin in the cytoskeletal rearrangements induced by Shigella suggests it may be part of a larger complex involving Ipa proteins.[13][14][15]

  • Rho GTPases: As mentioned, Rho family GTPases are key regulators of the actin cytoskeleton and are activated downstream of the IpaB-CD44 interaction.[11][16] It is possible that IpaB, either directly or indirectly, modulates the activity of these signaling proteins to orchestrate bacterial uptake.[17][18][19][20]

Experimental Protocols

The identification and characterization of IpaB's binding partners have been achieved through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to isolate IpaB and its interacting host proteins from infected mammalian cells.

Workflow Diagram:

CoIP_Workflow start Infect host cells with Shigella flexneri lysis Lyse cells in non-denaturing buffer start->lysis preclear Pre-clear lysate with control IgG and beads lysis->preclear ip Incubate lysate with anti-IpaB antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove nonspecific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot or Mass Spectrometry elute->analysis

Caption: Co-immunoprecipitation workflow for IpaB.

Materials:

  • Host cells (e.g., HeLa, J774 macrophages)

  • Shigella flexneri wild-type and control strains

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 2x SDS-PAGE sample buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

  • Anti-IpaB antibody (validated for immunoprecipitation)

  • Control IgG (from the same species as the anti-IpaB antibody)

  • Protein A/G magnetic or agarose (B213101) beads

Procedure:

  • Cell Infection: Seed host cells and grow to 80-90% confluency. Infect with Shigella flexneri at a multiplicity of infection (MOI) of 10-100 for a predetermined time (e.g., 30-60 minutes) to allow for bacterial invasion and protein translocation.

  • Cell Lysis: Wash infected cells twice with ice-cold PBS. Add 1 mL of ice-cold Lysis Buffer per 10^7 cells. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add 1-2 µg of control IgG and 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.[12] Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of the anti-IpaB antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add 30-50 µL of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. Alternatively, use a gentle elution buffer if downstream functional assays are planned.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against potential interacting partners or by mass spectrometry for unbiased identification of binding partners.[16]

GST Pull-Down Assay for In Vitro Interactions

This assay is used to determine if IpaB directly interacts with a purified host protein.

Workflow Diagram:

GST_PullDown_Workflow start Express and purify GST-IpaB and host prey protein bind_bait Immobilize GST-IpaB on glutathione (B108866) beads start->bind_bait wash_bait Wash beads to remove unbound GST-IpaB bind_bait->wash_bait incubate Incubate beads with purified prey protein wash_bait->incubate wash_complex Wash beads to remove nonspecific binders incubate->wash_complex elute Elute bound proteins wash_complex->elute analysis Analyze by SDS-PAGE and Coomassie staining or Western Blot elute->analysis

Caption: GST pull-down assay workflow.

Materials:

  • Purified GST-tagged IpaB (bait protein)

  • Purified host protein (prey protein), potentially with a different tag (e.g., His-tag)

  • Glutathione-agarose or magnetic beads

  • Binding/Wash Buffer: PBS or Tris-buffered saline (TBS) with 0.1% Triton X-100 and protease inhibitors.

  • Elution Buffer: Binding/Wash Buffer containing 10-20 mM reduced glutathione.

Procedure:

  • Protein Expression and Purification: Express GST-IpaB in E. coli and purify it using glutathione affinity chromatography.[21][22][23][24] Similarly, express and purify the host prey protein.

  • Immobilization of Bait Protein: Incubate a defined amount of purified GST-IpaB (e.g., 10-50 µg) with a 50% slurry of glutathione beads (e.g., 30-50 µL) in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation.[22]

  • Washing: Pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove unbound GST-IpaB.

  • Binding of Prey Protein: Add the purified prey protein to the beads and incubate for 2-4 hours or overnight at 4°C.

  • Washing: Wash the beads extensively with Binding/Wash Buffer to remove unbound prey protein.

  • Elution: Elute the bound proteins by incubating the beads with Elution Buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the prey protein. A band corresponding to the prey protein in the GST-IpaB pull-down but not in a GST-only control indicates a direct interaction.

Conclusion

The interaction of Shigella flexneri's* IpaB protein with host cell components is a critical determinant of the bacterium's virulence. This guide has provided a detailed overview of the key binding partners of IpaB, with a focus on Caspase-1 and CD44, and has outlined the experimental methodologies used to study these interactions. The provided signaling pathway diagrams offer a visual representation of the complex cellular events triggered by IpaB. Further research, particularly aimed at identifying a comprehensive IpaB interactome using unbiased proteomic approaches and quantifying the binding affinities of all interactions, will undoubtedly provide deeper insights into Shigella pathogenesis and reveal new targets for therapeutic intervention.

References

Evolutionary Conservation of the IpaB Protein: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Invasion plasmid antigen B (IpaB) is a critical virulence factor of Shigella species, the causative agents of bacillary dysentery. As a key component of the type III secretion system (T3SS), IpaB is a multifunctional protein essential for the invasion of host epithelial cells and the induction of macrophage pyroptosis. Its roles as a translocator, effector, and regulator of the T3SS make it a prime target for the development of novel therapeutics and vaccines against shigellosis. This technical guide provides an in-depth analysis of the evolutionary conservation of IpaB, its structure-function relationships, and the signaling pathways it modulates, alongside detailed experimental protocols for its study.

Structural and Functional Domains of IpaB

IpaB is a 62 kDa protein with a complex modular architecture, comprising several distinct functional domains that are crucial for its diverse roles in pathogenesis. While a high-resolution structure of the full-length protein remains to be fully elucidated, significant insights have been gained from the analysis of its fragments and through homology modeling.

The protein can be broadly divided into an N-terminal domain, a central hydrophobic domain, and a C-terminal domain.

  • N-Terminal Domain: This region contains two major chaperone-binding domains, located between residues 11 and 76, which are essential for its interaction with its cognate chaperone, IpgC. This interaction is critical for the stability and proper folding of IpaB within the bacterial cytoplasm prior to secretion.[1] A highly elongated coiled-coil structure is present between residues 120 and 224.[1][2] This coiled-coil region is thought to be involved in anchoring IpaB to IpaD at the tip of the T3SS needle.

  • Central Hydrophobic Domain: Spanning approximately from amino acids 310 to 430, this domain is characterized by its hydrophobicity and contains two putative transmembrane helices (residues 313-333 and 399-419).[3][4] This region is critical for the insertion of IpaB into the host cell membrane to form a translocation pore. Furthermore, a segment within this domain, between residues 316 and 401, is responsible for the direct interaction with and activation of caspase-1, a key event in triggering macrophage pyroptosis.[1]

  • C-Terminal Domain: The C-terminal region of IpaB is involved in interactions with other proteins, including IpaC, another translocator protein. This domain also plays a role in the regulation of the T3SS, with the extreme C-terminus being essential for maintaining the secretion control of the system.

Evolutionary Conservation of IpaB

The functional importance of IpaB is underscored by its significant evolutionary conservation, not only among different Shigella species but also with its orthologs in other pathogenic Gram-negative bacteria.

Intra-Genus Conservation: Shigella Species

IpaB exhibits a high degree of sequence homology, exceeding 98%, among the different species of Shigella, including S. flexneri, S. sonnei, and S. dysenteriae. This remarkable conservation highlights the essential and conserved role of IpaB in the pathogenesis of shigellosis across the genus. Notably, specific B-cell epitopes within the N-terminal domain of IpaB have been identified to be 100% homologous among S. flexneri 2a, S. sonnei, S. dysenteriae type 1, and S. boydii.[2]

Protein/Domain Organism Sequence Identity (%)
Full-Length IpaBShigella spp. (S. flexneri, S. sonnei, S. dysenteriae)>98%
N-terminal EpitopesS. flexneri 2a, S. sonnei, S. dysenteriae type 1, S. boydii100%
Inter-Genus Conservation: Orthologs in Salmonella and Yersinia

IpaB shares significant homology with translocator proteins from other enteric pathogens, most notably SipB from Salmonella enterica and YopB from Yersinia species. This conservation is not uniform across the entire protein but is particularly pronounced in specific functional domains.

The central hydrophobic domain of IpaB shows the highest degree of conservation with its orthologs. This region in S. flexneri IpaB shares 65% sequence identity with the corresponding region in Salmonella SipB and 30% identity with that of Yersinia YopB.[3] This conservation reflects the shared mechanism of forming a translocation pore in the host cell membrane.

Structurally, the N-terminal coiled-coil domain of IpaB is remarkably similar to that of SipB, despite a lower sequence identity of approximately 25% in the N-terminal ectodomains.[1][5] This structural conservation suggests a conserved mechanism for interaction with other T3SS components at the needle tip.

IpaB Domain Ortholog Organism Sequence Identity (%)
Hydrophobic DomainSipBSalmonella enterica65%
YopBYersinia spp.30%
N-terminal EctodomainSipBSalmonella enterica~25%

IpaB-Mediated Signaling Pathways

Upon translocation into the host cell, IpaB triggers a signaling cascade that culminates in pyroptosis, a form of programmed cell death characterized by inflammation. This process is crucial for Shigella's escape from macrophages and the subsequent invasion of epithelial cells.

The key event in this pathway is the direct binding of IpaB to pro-caspase-1 in the host cell cytoplasm. This interaction leads to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The release of these cytokines promotes a potent inflammatory response. Simultaneously, activated caspase-1 cleaves Gasdermin D, leading to the formation of pores in the macrophage membrane, resulting in cell lysis and the release of intracellular contents, a hallmark of pyroptosis.

IpaB_Signaling_Pathway IpaB-Mediated Pyroptosis Pathway cluster_host Shigella Shigella T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses IpaB IpaB T3SS->IpaB secretes HostCell Macrophage Cytoplasm IpaB->HostCell translocates into Caspase1 Pro-Caspase-1 IpaB->Caspase1 binds and activates ActivatedCaspase1 Activated Caspase-1 Caspase1->ActivatedCaspase1 is cleaved into ProIL1b Pro-IL-1β ActivatedCaspase1->ProIL1b cleaves GasderminD Gasdermin D ActivatedCaspase1->GasderminD cleaves IL1b Mature IL-1β ProIL1b->IL1b matures into Inflammation Inflammation IL1b->Inflammation promotes Pore Membrane Pores GasderminD->Pore forms Pyroptosis Pyroptosis Pore->Pyroptosis leads to

IpaB-mediated pyroptosis signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and conservation of IpaB. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of IpaB

Due to its hydrophobic nature, the expression and purification of soluble IpaB require its co-expression with its chaperone, IpgC.

a. Gene Cloning and Expression Vector Construction:

  • The ipaB and ipgC genes are amplified from Shigella flexneri genomic DNA via PCR.

  • ipaB is cloned into a suitable expression vector (e.g., pET series) with a C-terminal His-tag for purification.

  • ipgC is cloned into a compatible expression vector.

  • Both plasmids are co-transformed into an E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing appropriate antibiotics and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of Terrific Broth.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 16-20 hours at 18-25°C.

c. Cell Lysis and Purification of the IpaB-IpgC Complex:

  • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I).

  • Cells are lysed by sonication or high-pressure homogenization.

  • The lysate is clarified by centrifugation.

  • The supernatant containing the soluble IpaB-IpgC-His complex is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

  • The complex is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

d. Separation of IpaB from IpgC:

  • The purified IpaB-IpgC complex is dialyzed against a buffer containing a mild detergent to dissociate the complex. Common detergents used are n-octyl-β-D-glucopyranoside (OG) or lauryldimethylamine N-oxide (LDAO).

  • The sample is then passed through a second Ni-NTA column. IpaB, being untagged, will be in the flow-through, while the His-tagged IpgC will bind to the column.

  • The flow-through containing purified IpaB is collected and can be further purified by size-exclusion chromatography.

Site-Directed Mutagenesis of ipaB

To study the function of specific residues or domains, site-directed mutagenesis is a key technique.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the ipaB gene with the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Screen for the desired mutation by DNA sequencing of the isolated plasmids from individual colonies.

Cell Invasion Assay

The ability of Shigella strains expressing wild-type or mutant IpaB to invade epithelial cells is a critical functional assay.

  • Cell Culture: Seed epithelial cells (e.g., HeLa or Caco-2 cells) in 24-well plates and grow to confluence.

  • Bacterial Culture: Grow Shigella strains to mid-log phase.

  • Infection: Infect the confluent cell monolayers with the bacterial suspension at a specific multiplicity of infection (MOI), typically 100:1.

  • Incubation: Centrifuge the plates to synchronize the infection and incubate at 37°C in a 5% CO2 atmosphere for 1-2 hours.

  • Gentamicin (B1671437) Protection: Wash the cells with phosphate-buffered saline (PBS) and then add fresh medium containing gentamicin (50-100 µg/mL) to kill extracellular bacteria. Incubate for another 1-2 hours.

  • Cell Lysis and Plating: Wash the cells again with PBS and then lyse the cells with a solution of 0.1% Triton X-100 in PBS to release the intracellular bacteria.

  • Quantification: Serially dilute the lysate and plate on agar (B569324) plates (e.g., tryptic soy agar with Congo red) to determine the number of colony-forming units (CFU) of intracellular bacteria.

Inflammasome Activation Assay

This assay measures the ability of IpaB to induce pyroptosis and cytokine release in macrophages.

  • Cell Culture: Plate macrophages (e.g., J774A.1 or bone marrow-derived macrophages) in 24-well plates.

  • Priming (for IL-1β release): Prime the macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression.

  • Infection/Treatment: Infect the primed macrophages with Shigella strains or treat with purified IpaB protein.

  • Sample Collection: After a defined incubation period (e.g., 1-4 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Cell Death Measurement: Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

Experimental Workflow for IpaB Analysis

The study of IpaB typically follows a logical workflow from genetic manipulation to functional characterization.

IpaB_Workflow General Experimental Workflow for IpaB Analysis Cloning Gene Cloning (ipaB, ipgC) Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Expression Protein Co-Expression (IpaB-IpgC) Cloning->Expression Mutagenesis->Expression Purification Protein Purification Expression->Purification Structural Structural Analysis (e.g., Crystallography, CD) Purification->Structural Functional Functional Assays Purification->Functional Invasion Cell Invasion Assay Functional->Invasion Inflammasome Inflammasome Activation Assay Functional->Inflammasome Interaction Protein-Protein Interaction (e.g., Co-IP, FRET) Functional->Interaction

A generalized workflow for the study of IpaB.

Conclusion and Future Perspectives

The high degree of evolutionary conservation of the this compound across Shigella species and its functional and structural similarities with orthologs in other major enteric pathogens underscore its fundamental role in bacterial pathogenesis. This conservation makes IpaB an attractive target for the development of broad-spectrum vaccines and therapeutics against shigellosis. The detailed understanding of its structure, functional domains, and the signaling pathways it manipulates is crucial for rational drug design. Future research should focus on obtaining a high-resolution structure of the full-length this compound, which will provide invaluable insights into its mechanism of action and facilitate the development of targeted inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important virulence factor.

References

A Structural Showdown: Unraveling the Core Architectures of Shigella's IpaB and Yersinia's YopB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Machinery of Bacterial Pathogenesis Reveals Key Structural Divergences in a Conserved Family of Type III Secretion System Translocators.

[CITY, STATE] – In the intricate world of bacterial pathogenesis, the ability of Gram-negative bacteria to inject virulence factors directly into host cells is a critical determinant of infection. This process is orchestrated by a sophisticated nanomachine known as the Type III Secretion System (T3SS). At the forefront of this molecular syringe are the translocator proteins, which form a pore in the host cell membrane, paving the way for effector protein entry. This technical guide provides an in-depth structural comparison of two pivotal translocator proteins: Invasion plasmid antigen B (IpaB) from Shigella flexneri and Yersinia outer protein B (YopB) from Yersinia species. While sharing a conserved role, their structural nuances hold the key to understanding their distinct contributions to the pathogenesis of shigellosis and plague, respectively. This analysis is tailored for researchers, scientists, and drug development professionals seeking to exploit these differences for novel therapeutic interventions.

Quantitative Structural Comparison

A meticulous review of the available literature allows for a quantitative comparison of the structural features of IpaB and YopB. These parameters are fundamental to their function and interaction with other components of the T3SS and host cell machinery.

FeatureShigella flexneri IpaBYersinia enterocolitica YopBYersinia pestis YopB
Organism Shigella flexneriYersinia enterocoliticaYersinia pestis
Full-Length Protein Size (amino acids) 580[1]401[2]401[3]
Molecular Weight (kDa) ~62.27[1]~41.98[2]Not explicitly stated, but expected to be similar to Y. enterocolitica YopB
Chaperone IpgC[4][5]SycD[6]SycD
Transmembrane Helices 2 predicted helices[7][8]2 predicted helices[9][10]2 predicted helices
Location of Transmembrane Helices (approx. residues) TM1: 313-346, TM2: 400-423[7][8][11]TM1: 166-188, TM2: 228-250[9][10]Not explicitly stated, but expected to be similar to Y. enterocolitica YopB
Coiled-Coil Domains Predicted regions, one structurally resolved between residues 120-224[12][13]Predicted coiled-coil regions[14]Predicted coiled-coil regions
Chaperone Binding Domain (residues) Between residues 11 and 76[13]Not explicitly defined in the provided resultsNot explicitly defined in the provided results
Homology to other proteins SipB (Salmonella), YopB (Yersinia)[7]IpaB (Shigella), SipB (Salmonella)[9]IpaB (Shigella), SipB (Salmonella)

Domain Architecture and Functional Regions

The functional diversity of IpaB and YopB is encoded within their distinct domain architectures. These diagrams, generated using the DOT language, illustrate the known and predicted functional regions of each protein.

IpaB_Domain_Architecture IpaB N-term Chaperone Binding Domain (11-76) Coiled-Coil (120-224) Hydrophobic Region (310-430) TM1 (313-346) TM2 (400-423) IpaC Binding (367-458) C-term

Caption: Domain organization of Shigella IpaB.

YopB_Domain_Architecture YopB N-term Coiled-Coil TM1 (166-188) Hydrophobic Region TM2 (228-250) Coiled-Coil C-term

Caption: Predicted domain organization of Yersinia YopB.

The Translocon Pore: A Concerted Effort

Both IpaB and YopB are integral components of the translocon pore, which is essential for the delivery of effector proteins into the host cell. While IpaB collaborates with IpaC in Shigella[4][5], YopB partners with YopD in Yersinia to form the functional pore.[9][15] The assembly and function of this pore are critical steps in the infection process.

T3SS_Translocon_Pore cluster_bacterium Bacterium cluster_host Host Cell T3SS T3SS Needle Complex Translocon Translocon Pore (IpaB/IpaC or YopB/YopD) T3SS->Translocon Secretion & Assembly HostMembrane Host Cell Membrane Effector Effector Proteins Translocon->Effector Translocation HostCytoplasm Host Cytoplasm Effector->HostCytoplasm

Caption: Generalized workflow of T3SS-mediated effector translocation.

Functional Divergence Beyond the Pore

Despite their structural homology and shared primary function in pore formation, IpaB and YopB exhibit significant functional differences. IpaB is a multifunctional protein that, in addition to its role as a translocator, can act as an effector protein.[13] It is directly involved in inducing macrophage pyroptosis by binding to and activating caspase-1.[7][12][16] This activity is crucial for the pathogenesis of shigellosis. In contrast, YopB is not the primary effector molecule for inducing apoptosis in Yersinia infections.[7] While essential for the translocation of other Yop effectors that modulate host immune responses and induce apoptosis[9][17], its direct role as a signaling molecule is less pronounced than that of IpaB.

Detailed Methodologies for Key Experiments

The characterization of IpaB and YopB has relied on a variety of sophisticated experimental techniques. Below are generalized protocols for key experiments cited in the literature, intended to provide a foundational understanding of the methodologies employed.

Protein Expression and Purification
  • Objective: To obtain pure, recombinant IpaB or YopB for structural and functional studies.

  • Methodology:

    • Cloning: The genes encoding IpaB or YopB are cloned into an expression vector, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.

    • Transformation: The expression vector is transformed into a suitable bacterial host, typically E. coli.

    • Induction: Protein expression is induced by the addition of an inducing agent (e.g., IPTG).

    • Lysis: Bacterial cells are harvested and lysed to release the cellular contents.

    • Affinity Chromatography: The protein of interest is purified from the cell lysate using affinity chromatography that specifically binds the tag.

    • Further Purification: Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.

    • Verification: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.

Hemolysis Assay (Pore Formation Assay)
  • Objective: To assess the ability of IpaB or YopB to form pores in biological membranes.

  • Methodology:

    • Bacterial Culture: Wild-type and mutant strains of Shigella or Yersinia (lacking ipaB or yopB) are grown to the appropriate phase.

    • Erythrocyte Preparation: Red blood cells (e.g., from sheep) are washed and resuspended in a suitable buffer.

    • Infection: Bacteria are co-incubated with the red blood cells.

    • Incubation: The mixture is incubated to allow for T3SS-mediated protein secretion and pore formation.

    • Centrifugation: The samples are centrifuged to pellet intact cells and bacteria.

    • Measurement of Hemolysis: The release of hemoglobin into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 545 nm).[18]

    • Controls: Negative controls include bacteria lacking the translocator proteins and uninfected red blood cells. A positive control for 100% lysis is typically achieved by adding a detergent.

X-ray Crystallography
  • Objective: To determine the three-dimensional atomic structure of a protein or its domains.

  • Methodology:

    • Protein Crystallization: Highly purified and concentrated protein is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered crystals.

    • X-ray Diffraction: The protein crystals are exposed to a high-intensity X-ray beam. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern.[19]

    • Data Collection: The diffraction pattern is recorded on a detector.

    • Structure Determination: The diffraction data is processed to determine the electron density map of the protein.

    • Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined to best fit the experimental data.

    • Validation: The final structure is validated for its geometric and stereochemical quality.

Conclusion

The structural and functional comparison of Shigella's IpaB and Yersinia's YopB highlights a fascinating example of evolutionary divergence from a common ancestral protein. While both are indispensable for the function of the T3SS translocon, their differing lengths, domain arrangements, and, most notably, their distinct roles as effector molecules underscore the specialized adaptations of these pathogens. A deeper understanding of these molecular differences, from the precise architecture of their transmembrane domains to the specific residues involved in protein-protein interactions, will be instrumental in the rational design of novel therapeutics aimed at disrupting the T3SS and combating the serious diseases caused by these formidable pathogens. The detailed methodologies provided herein serve as a guide for researchers to further probe the intricacies of these critical virulence factors.

References

role of ipaB N-terminal domain in protein stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the IpaB N-terminal Domain in Protein Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Shigella virulence factor, Invasion plasmid antigen B (IpaB), is a multifunctional protein critical for the pathogenesis of shigellosis. It plays a central role in the invasion of epithelial cells, escape from the phagosome, and induction of macrophage apoptosis.[1][2] The stability and proper folding of IpaB are paramount for its function, and emerging evidence highlights the indispensable role of its N-terminal domain in maintaining protein integrity. This technical guide provides a comprehensive overview of the structural and functional contributions of the IpaB N-terminal domain to its stability, detailing the experimental evidence and methodologies used to elucidate these functions.

The N-terminal Domain is Essential for IpaB Stability and Expression

Multiple studies have demonstrated that the N-terminal region of IpaB is necessary for its stable expression within the bacterial cytoplasm.[1][2] Deletions within this domain lead to significantly reduced intracellular levels of the protein, which in turn impairs its pathogenic functions.

Quantitative Impact of N-terminal Truncations on IpaB Function

The instability of N-terminal deletion mutants of IpaB has a direct and quantifiable impact on the virulence of Shigella. The following table summarizes the functional consequences observed in key studies.

MutantDescriptionPhenotypeQuantitative MeasurementReference
IpaBN75 Deletion of the first 75 amino acids.Impaired cytotoxicity and invasion.Not specified quantitatively in the provided search results.[1]
IpaBN146 Deletion of the first 146 amino acids.Impaired cytotoxicity and invasion.Not specified quantitatively in the provided search results.[1]
Control Strain Strain with vector alone.Unable to lyse the phagosomal vacuole.7% ± 1% escape.[1]
ipaBC311 C-terminal truncation.Unable to lyse the phagosomal vacuole.6% ± 1% escape.[1]
ipaBC401 C-terminal truncation.High percentage of bacteria reach the cytoplasm.62% ± 6% escape.[1]

This table illustrates that while C-terminal truncations can have varying effects, N-terminal deletions consistently lead to a loss of function, underscoring the importance of this domain for overall protein stability and function.

Structural Features of the N-terminal Domain Contributing to Stability

The N-terminal region of IpaB is not merely a linear sequence but possesses distinct structural motifs that are critical for its stability and interactions.

  • Chaperone Binding Domain (CBD): Located between residues 11 and 76, this domain is essential for the interaction with the chaperone protein IpgC.[3] This interaction is crucial for preventing the degradation of IpaB and its premature association with other proteins within the bacterial cytoplasm.[4][5] In the absence of IpgC, full-length IpaB is unstable.[4][6]

  • Amphipathic α-helical Domain: A putative amphipathic α-helical domain, located between residues 240 to 280, is important for the proper folding and stability of intrabacterial IpaB.[7]

  • Elongated Coiled-Coil: A prominent structural feature is a highly elongated coiled-coil region identified between residues 74-224.[8] This structure likely plays a role in protein-protein interactions and overall structural integrity.

Signaling Pathways Involving IpaB

The stability of IpaB is directly linked to its ability to participate in crucial signaling pathways that mediate Shigella pathogenesis. The primary pathway is the induction of macrophage pyroptosis.

IpaB-Mediated Caspase-1 Activation Pathway

IpaB_Caspase1_Pathway cluster_shigella Bacterium cluster_macrophage Host Cell Shigella Shigella T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses IpaB IpaB T3SS->IpaB secretes Casp1_pro Pro-Caspase-1 IpaB->Casp1_pro binds to Macrophage Macrophage Cytoplasm Casp1_active Active Caspase-1 Casp1_pro->Casp1_active activates Pyroptosis Pyroptosis (Macrophage Death) Casp1_active->Pyroptosis induces IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro cleaves IL1b_active Mature IL-1β IL1b_pro->IL1b_active Inflammation Inflammation IL1b_active->Inflammation promotes

Experimental Protocols for Studying IpaB Stability

A variety of experimental techniques are employed to investigate the stability of IpaB and the role of its N-terminal domain.

Western Blotting for Protein Level Assessment

This is a fundamental technique to quantify the intracellular levels of IpaB mutants.

  • Sample Preparation: Shigella strains expressing wild-type or mutant IpaB are cultured to a specific optical density. Bacterial pellets are collected by centrifugation and lysed.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IpaB. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection: The signal is developed using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to IpaB provides a measure of its expression level.

Gentamicin Protection Assay for Cellular Invasion

This assay quantifies the ability of Shigella to invade epithelial cells, a function dependent on stable IpaB.

Gentamicin_Protection_Assay start Start step1 Infect HeLa cells with Shigella strains start->step1 step2 Incubate to allow invasion step1->step2 step3 Add Gentamicin to kill extracellular bacteria step2->step3 step4 Wash cells to remove Gentamicin and dead bacteria step3->step4 step5 Lyse HeLa cells to release intracellular bacteria step4->step5 step6 Plate serial dilutions of the lysate on agar (B569324) plates step5->step6 step7 Incubate plates and count colonies (CFU) step6->step7 end End step7->end

Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is used to assess the secondary structure and thermal stability of purified IpaB and its domains.

  • Protein Purification: Recombinant IpaB or its N-terminal domain is expressed and purified.

  • Sample Preparation: The purified protein is dialyzed into a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • CD Spectra Acquisition: The CD spectrum is recorded at a specific temperature (e.g., 25°C) in the far-UV region (e.g., 190-260 nm). The resulting spectrum provides information on the proportion of α-helices, β-sheets, and random coils.

  • Thermal Denaturation: The CD signal at a wavelength characteristic of α-helical content (e.g., 222 nm) is monitored as the temperature is increased at a constant rate. The midpoint of the unfolding transition (Tm) is a measure of the protein's thermal stability.

In Vitro Binding Assays

These assays are used to study the direct interaction between the IpaB N-terminal domain and its binding partners, such as IpaD.

  • Protein Immobilization: A purified protein (e.g., GST-tagged IpaD) is immobilized on a solid support (e.g., glutathione-sepharose beads).

  • Binding Reaction: The immobilized protein is incubated with a solution containing the putative binding partner (e.g., a soluble peptide corresponding to the N-terminus of IpaB).

  • Washing: The support is washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting to confirm the interaction.

Conclusion

The N-terminal domain of IpaB is a critical determinant of its stability, folding, and function. Its roles in chaperone binding, interaction with other T3SS components, and maintenance of structural integrity are essential for the pathogenic lifecycle of Shigella. A thorough understanding of the mechanisms governing IpaB stability, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutics targeting Shigella virulence. The N-terminal domain of IpaB represents a promising target for the design of small molecules or biologics that could destabilize the protein, thereby attenuating the virulence of this important human pathogen.

References

The Dual Role of IpaB: A Technical Guide to its Function as a Translocator and Effector in Shigella Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gram-negative bacterium Shigella flexneri, a primary causative agent of bacillary dysentery (shigellosis), utilizes a sophisticated Type III Secretion System (T3SS) to inject a battery of effector proteins into host cells. This molecular syringe is essential for the invasion of the colonic epithelium and the subsequent manipulation of host cellular processes. Central to the function of the T3SS is the Invasion plasmid antigen B (IpaB) protein, a multifunctional virulence factor that acts as both a crucial component of the translocation apparatus and a potent intracellular effector. This technical guide provides an in-depth exploration of the dual functions of IpaB, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms and workflows involved in its study.

IpaB: The Translocator - Forming the Gateway into the Host Cell

As a translocator, IpaB is a principal component of the translocon pore, which forms a channel through the host cell membrane, allowing for the passage of other Shigella effector proteins into the host cytoplasm.

Translocon Formation and Structure

Upon contact with a host cell, the Shigella T3SS needle, capped by the tip complex protein IpaD, undergoes a conformational change. This is triggered by environmental cues such as bile salts, which promote the recruitment of IpaB to the needle tip.[1] IpaB, in conjunction with another translocator protein, IpaC, then inserts into the host cell membrane to form the translocon pore.[2][3] While both IpaB and IpaC are required for the formation of a functional translocon, IpaB is capable of inserting into membranes and forming a "pre-pore" complex independently of IpaC.[1] The fully formed translocon pore has an estimated diameter of 25 Å (2.5 nm).[1][4]

Key Molecular Interactions in Translocon Assembly

The assembly of the translocon is a tightly regulated process involving specific protein-protein and protein-lipid interactions. In the bacterial cytoplasm, IpaB is bound to its chaperone, IpgC, which maintains it in a secretion-competent, unfolded state and prevents its premature oligomerization.[5][6] Upon secretion, IpaB interacts with IpaD at the needle tip. This interaction is crucial for the proper positioning and subsequent insertion of IpaB into the host membrane. IpaB also interacts directly with host cell components, including cholesterol and the cell surface receptor CD44, which facilitates bacterial invasion.[4][7]

Quantitative Data on IpaB as a Translocator

Interacting PartnerMethodAffinity (Kd) / ConcentrationReference
IpaDFluorescence Polarization1.71 µM (for IpaB N-terminal fragment)[8]
CD44Solid-Phase AssayIC50 = 175 nM[7]
CholesterolLiposome (B1194612) Binding AssayCholesterol-dependent binding[4]

IpaB: The Effector - Manipulating Host Cell Fate

Once inside the host cell, IpaB transitions from its role as a structural component of the translocon to a potent effector protein that directly manipulates host cellular pathways, most notably inducing a form of programmed cell death called pyroptosis in macrophages.

Induction of Pyroptosis

IpaB is a key trigger of pyroptosis, a pro-inflammatory form of cell death, in macrophages. This process is initiated by the direct binding of IpaB to caspase-1.[4][8] This interaction leads to the activation of caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and also cleaves Gasdermin D to induce pore formation in the macrophage membrane and subsequent cell lysis.[3][8][9] The formation of cation-selective ion channels by IpaB oligomers in the host cell membrane is also thought to contribute to inflammasome activation and pyroptosis.[3][9][10]

Other Effector Functions

Beyond pyroptosis induction, IpaB has been implicated in other effector functions, including:

  • Actin Cytoskeleton Rearrangement: IpaB, in concert with IpaC, is involved in inducing the localized actin polymerization required for bacterial uptake into epithelial cells.[3]

  • Vacuolar Escape: IpaB is essential for the lysis of the phagocytic vacuole, allowing Shigella to escape into the host cell cytoplasm where it can replicate and spread.[8]

  • Disruption of the Golgi Apparatus: IpaB can redirect cholesterol from the Golgi apparatus to the site of bacterial entry, leading to the fragmentation of this organelle.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IpaB-Mediated Pyroptosis

IpaB_Pyroptosis_Pathway IpaB IpaB Casp1 Pro-Caspase-1 IpaB->Casp1 binds & activates Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores

Caption: IpaB-mediated activation of the Caspase-1 inflammasome leading to pyroptosis.

Experimental Workflow: GST Pull-Down Assay for IpaB-Protein Interaction

GST_Pull_Down_Workflow cluster_bait Bait Protein Preparation cluster_prey Prey Protein Preparation GST_IpaB Express GST-IpaB fusion protein Immobilize Immobilize on Glutathione (B108866) beads GST_IpaB->Immobilize Incubate Incubate beads with cell lysate Immobilize->Incubate Cell_Lysate Prepare host cell lysate (containing potential interacting partners) Cell_Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot/Mass Spectrometry Elute->Analyze

Caption: Workflow for identifying IpaB-interacting proteins using a GST pull-down assay.

Detailed Experimental Protocols

GST Pull-Down Assay to Identify IpaB-Interacting Proteins

This protocol is adapted from standard methodologies and can be used to investigate the interaction of IpaB with host cell proteins, such as caspase-1.[5][12][13]

Materials:

  • Expression vector for GST-tagged IpaB (e.g., pGEX vector)

  • E. coli expression strain (e.g., BL21)

  • Glutathione-Sepharose beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

  • Host cell line of interest (e.g., J774 macrophages)

  • SDS-PAGE gels, Western blotting apparatus, and antibodies against IpaB and the putative interacting protein.

Procedure:

  • Expression and Purification of GST-IpaB:

    • Transform the E. coli expression strain with the GST-IpaB expression vector.

    • Induce protein expression (e.g., with IPTG).

    • Harvest the bacterial cells and lyse them.

    • Incubate the bacterial lysate with Glutathione-Sepharose beads to bind the GST-IpaB fusion protein.

    • Wash the beads extensively with wash buffer to remove unbound bacterial proteins.

  • Preparation of Host Cell Lysate:

    • Culture the host cells to the desired confluency.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down:

    • Incubate the Glutathione-Sepharose beads bound with GST-IpaB with the host cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads bound with GST alone with the host cell lysate.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or silver staining.

    • Confirm the presence of IpaB and the interacting protein by Western blotting using specific antibodies.

    • For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.

Contact Hemolysis Assay to Assess Translocon Pore Formation

This assay measures the ability of Shigella to form pores in erythrocyte membranes, which is dependent on the IpaB/IpaC translocon.[14][15][16]

Materials:

  • Shigella flexneri strains (wild-type and mutants)

  • Sheep or rabbit red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Tryptic soy broth (TSB)

  • 96-well microtiter plates

  • Spectrophotometer.

Procedure:

  • Preparation of Bacteria:

    • Grow Shigella strains to mid-log phase in TSB.

    • Wash the bacteria with PBS and resuspend to a specific OD600.

  • Preparation of Red Blood Cells:

    • Wash the RBCs multiple times with cold PBS by centrifugation until the supernatant is clear.

    • Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Hemolysis Assay:

    • In a 96-well plate, mix the bacterial suspension with the RBC suspension.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in water for 100% lysis).

    • Centrifuge the plate to bring the bacteria and RBCs into close contact.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification of Hemolysis:

    • Pellet the intact RBCs and bacteria by centrifugation.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength that detects hemoglobin (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Liposome Insertion Assay to Study IpaB Membrane Interaction

This in vitro assay assesses the ability of purified IpaB to insert into artificial lipid bilayers, mimicking the host cell membrane.[6][17][18]

Materials:

  • Purified IpaB protein

  • Lipids (e.g., a mixture of phosphatidylcholine, cholesterol, and sphingomyelin)

  • Buffer for liposome preparation (e.g., HEPES buffer)

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

  • Fluorescent dye (e.g., carboxyfluorescein) for leakage assays

  • Sucrose (B13894) for flotation assays

  • Ultracentrifuge.

Procedure:

  • Liposome Preparation:

    • Dissolve the lipids in an organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen.

    • Hydrate the lipid film with buffer (containing a fluorescent dye for leakage assays) to form multilamellar vesicles.

    • Create unilamellar vesicles of a uniform size by extruding the liposome suspension through a polycarbonate membrane.

  • Membrane Insertion (Flotation Assay):

    • Incubate the prepared liposomes with purified IpaB.

    • Adjust the density of the mixture with a high concentration of sucrose.

    • Create a discontinuous sucrose gradient in an ultracentrifuge tube, with the liposome-protein mixture at the bottom.

    • Centrifuge at high speed. Liposomes, along with any inserted protein, will float to a lower density fraction.

    • Collect the fractions and analyze for the presence of IpaB by SDS-PAGE and Western blotting.

  • Pore Formation (Leakage Assay):

    • Prepare liposomes with a self-quenching concentration of a fluorescent dye encapsulated within them.

    • Incubate the liposomes with purified IpaB.

    • If IpaB forms pores in the liposome membrane, the dye will leak out, become diluted, and de-quenched, resulting in an increase in fluorescence.

    • Monitor the change in fluorescence over time using a fluorometer.

Conclusion

IpaB is a remarkable example of a bacterial virulence factor that has evolved to perform distinct but interconnected roles in pathogenesis. Its function as a translocator is a prerequisite for the delivery of a wider arsenal (B13267) of effector proteins, while its own effector activities directly contribute to the subversion of host cell defenses. A thorough understanding of the molecular mechanisms underlying both the translocator and effector functions of IpaB is critical for the development of novel therapeutic strategies to combat shigellosis. The quantitative data, signaling pathways, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of Shigella pathogenesis and developing new interventions against this important human pathogen.

References

Methodological & Application

Application Notes and Protocols for the Purification of IpaB Protein from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the expression and purification of the Shigella flexneri invasion plasmid antigen B (IpaB) protein from a recombinant Escherichia coli expression system. The protocol is designed to yield highly pure and soluble IpaB suitable for downstream applications in research and drug development.

Introduction

The Shigella invasion plasmid antigen B (IpaB) is a crucial component of the type III secretion system (T3SS), a key virulence factor for Shigella species. IpaB is involved in the translocation of effector proteins into host cells, leading to invasion and pathogenesis. Due to its hydrophobic nature, expressing and purifying soluble, functional IpaB presents significant challenges, often resulting in aggregation and low yields.

A critical aspect of successful IpaB purification is its co-expression with its cognate chaperone, IpgC.[1][2] IpgC binds to IpaB in the bacterial cytoplasm, stabilizing it and preventing premature aggregation, thus enabling the purification of a soluble, heterodimeric complex.[2] This protocol details a robust method for co-expressing His-tagged IpaB with IpgC in E. coli, followed by a multi-step purification strategy involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC). A key step in this protocol is the on-column separation of IpaB from its chaperone using a mild detergent wash.

Experimental Workflow Overview

The overall workflow for the expression and purification of IpaB is depicted below. It begins with the co-transformation of E. coli with plasmids encoding IpaB and IpgC, followed by cell culture and induction of protein expression. The cells are then harvested and lysed, and the soluble IpaB/IpgC complex is purified through a series of chromatography steps.

IpaB_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification co_transformation Co-transformation of E. coli BL21(DE3) with IpaB and IpgC plasmids cell_culture Cell Culture and Growth co_transformation->cell_culture iptg_induction IPTG Induction cell_culture->iptg_induction cell_harvest Cell Harvest iptg_induction->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification imac IMAC (Ni-NTA) Capture of His-IpaB/IpgC clarification->imac detergent_wash On-Column Detergent Wash (Separation of IpgC) imac->detergent_wash elution Elution of IpaB detergent_wash->elution sec Size-Exclusion Chromatography (SEC) elution->sec final_product Purified IpaB sec->final_product

Figure 1: A high-level overview of the IpaB protein purification workflow.

Part 1: Expression of the IpaB/IpgC Complex

This part of the protocol describes the steps for preparing the E. coli expression strain and inducing the co-expression of His-tagged IpaB and IpgC.

1.1 Plasmid Constructs and Host Strain

  • IpaB Expression Plasmid: The gene encoding full-length Shigella flexneri IpaB should be cloned into a suitable expression vector (e.g., pET28a) containing an N-terminal Hexahistidine (6xHis) tag and a T7 promoter.

  • IpgC Expression Plasmid: The gene for IpgC should be cloned into a compatible expression vector (e.g., pET21a) with a different antibiotic resistance marker than the IpaB plasmid.

  • Host Strain: E. coli BL21(DE3) is a suitable host strain as it contains the T7 RNA polymerase gene required for expression from the T7 promoter.[3]

1.2 Co-transformation of E. coli BL21(DE3)

A standard heat-shock transformation protocol is used to introduce both the IpaB and IpgC expression plasmids into chemically competent E. coli BL21(DE3) cells.[4][5]

  • Thaw one 50 µL aliquot of competent BL21(DE3) cells on ice.

  • Add 1-5 µL of each plasmid (IpaB and IpgC vectors) to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for exactly 45-60 seconds.

  • Immediately place the tube on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plate 100-200 µL of the cell suspension onto LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.

  • Incubate the plates overnight at 37°C.

1.3 Protein Expression and Induction

  • Inoculate a single colony from the transformation plate into 50 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of LB medium (with antibiotics) to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[6]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[7] Optimal IPTG concentrations can range from 0.1 mM to 1.0 mM and may need to be optimized.[6][8]

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-20°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Part 2: Purification of IpaB

This section outlines the multi-step chromatographic procedure to purify IpaB from the cell lysate.

2.1 Buffer and Reagent Preparation

Prepare all buffers and solutions using high-purity water and reagents. Filter all chromatography buffers through a 0.22 µm filter before use.

Buffer/Solution Composition Purpose
Lysis Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0Cell resuspension and lysis
IMAC Wash Buffer 1 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0Removal of non-specifically bound proteins
IMAC Detergent Wash Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, 0.5% n-octyl-oligo-oxyethylene (OPOE) or 0.05% LDAO, pH 8.0On-column dissociation of IpgC
IMAC Elution Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, 0.05% LDAO, pH 8.0Elution of His-tagged IpaB
SEC Buffer 20 mM HEPES, 150 mM NaCl, 0.05% LDAO, pH 7.4Size-exclusion chromatography

Table 1: Composition of buffers required for IpaB purification.

2.2 Cell Lysis and Lysate Clarification

  • Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and DNase I to 5 µg/mL.[9] Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use multiple short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating of the sample.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-IpaB/IpgC complex. Filter the supernatant through a 0.45 µm filter.

2.3 Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged IpaB/IpgC complex.

  • Equilibrate a Ni-NTA agarose (B213101) column (e.g., 5 mL HisTrap HP) with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10 CV of IMAC Wash Buffer 1 to remove loosely bound contaminants.

  • On-column IpgC Dissociation: Wash the column with 5-10 CV of IMAC Detergent Wash Buffer. This step uses a mild detergent to disrupt the IpaB-IpgC interaction, washing away the untagged IpgC while IpaB remains bound to the resin.[10]

  • Wash the column with an additional 5 CV of IMAC Wash Buffer 1 (containing the detergent) to remove any residual IpgC and detergent from the subsequent elution.

  • Elute the purified IpaB from the column using a linear gradient of 20-500 mM imidazole in IMAC Elution Buffer over 10-20 CV. Alternatively, a step elution with 250-500 mM imidazole can be used.[1]

  • Collect fractions and analyze by SDS-PAGE to identify those containing purified IpaB.

2.4 Size-Exclusion Chromatography (SEC)

This final polishing step separates IpaB based on its size, removing any remaining contaminants and aggregates.

  • Pool the IpaB-containing fractions from the IMAC step and concentrate them using an appropriate centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).

  • Equilibrate a size-exclusion column (e.g., Superdex 200 16/60) with at least 2 CV of SEC Buffer. The inclusion of a detergent like LDAO in the SEC buffer is crucial to maintain the solubility of IpaB.[10][11]

  • Load the concentrated IpaB sample onto the SEC column.

  • Elute the protein with SEC Buffer at a flow rate appropriate for the column (typically 0.5-1.0 mL/min).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions containing monomeric or desired oligomeric forms of IpaB.

Part 3: Protein Characterization and Storage

3.1 Purity Assessment

  • SDS-PAGE: Assess the purity of the final IpaB sample by running it on a 12% SDS-polyacrylamide gel and staining with Coomassie Brilliant Blue. A single band at the expected molecular weight of IpaB (~62 kDa) indicates high purity.[12][13]

  • Expected Yield and Purity: Typical yields for IpaB from E. coli expression systems are in the range of 1-2 mg per liter of culture.[4] With this protocol, a purity of >95% can be achieved.[11]

3.2 Concentration Determination

Determine the concentration of the purified this compound by measuring its absorbance at 280 nm (A280) using a spectrophotometer. The theoretical extinction coefficient for IpaB can be calculated based on its amino acid sequence.

3.3 Storage

Aliquot the purified this compound and flash-freeze in liquid nitrogen. Store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationships

The induction of protein expression in the pET system relies on the T7 expression system, which is controlled by the lac operon.

T7_Expression_System cluster_induction IPTG Induction Pathway IPTG IPTG LacI LacI Repressor IPTG->LacI binds and inactivates Lac_Operator lac Operator LacI->Lac_Operator binds and represses T7_Polymerase T7 RNA Polymerase Gene Lac_Operator->T7_Polymerase controls expression of T7_Promoter T7 Promoter T7_Polymerase->T7_Promoter binds to IpaB_Gene IpaB Gene T7_Promoter->IpaB_Gene drives transcription of IpaB_mRNA IpaB mRNA IpaB_Gene->IpaB_mRNA transcribed to IpaB_Protein This compound IpaB_mRNA->IpaB_Protein translated to

Figure 2: The IPTG induction pathway for T7 promoter-based protein expression.

References

Application Notes and Protocols: Generation of ipaB Knockout Mutants in Shigella

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the generation of ipaB knockout mutants in Shigella using two common and effective methods: Lambda Red recombinase-mediated recombination and suicide plasmid-based homologous recombination.

Phenotypic Consequences of ipaB Deletion

The deletion of the ipaB gene in Shigella results in a significantly attenuated phenotype. The key characteristics of an ipaB knockout mutant are summarized below.

PhenotypeWild-Type ShigellaipaB Knockout MutantReference
Invasion of Epithelial Cells InvasiveNon-invasive[3][7][1][3][7]
Phagosomal Escape Escapes into cytoplasmUnable to lyse the phagocytic vacuole[3][1][3]
Macrophage Apoptosis Induces apoptosisDoes not induce macrophage apoptosis[1][4][1][4]
Secretion Regulation Regulated secretion of effectorsDeregulated secretion of late effectors[8]
Adhesion NormalHyperadhesive[8][9][8][9]

Experimental Protocols

Two primary methods for generating ipaB knockout mutants are detailed below. The choice of method may depend on the specific Shigella strain, available resources, and desired precision of the genetic modification.

Method 1: Lambda Red Recombinase-Mediated Gene Knockout

This method utilizes the bacteriophage lambda Red recombination system to replace the target gene with an antibiotic resistance cassette via homologous recombination.[10][11][12]

Workflow Diagram:

Lambda_Red_Workflow cluster_prep Preparation cluster_recombination Recombination cluster_verification Verification and Curing P1 1. Design primers with homology to ipaB and FRT-flanked resistance cassette P2 2. PCR amplify resistance cassette P1->P2 P3 3. Purify PCR product P2->P3 R3 6. Electroporate purified PCR product P3->R3 R1 4. Prepare electrocompetent Shigella harboring pKD46 R2 5. Induce Red recombinase expression with L-arabinose R1->R2 R2->R3 R4 7. Recover and plate on selective media R3->R4 V1 8. Screen colonies by PCR for correct insertion R4->V1 V2 9. (Optional) Remove resistance cassette using FLP recombinase V1->V2 V3 10. Cure pKD46 plasmid by growing at 37°C V2->V3 V4 11. Sequence verify the knockout region V3->V4

Caption: Workflow for generating ipaB knockout mutants using Lambda Red recombinase.

Detailed Protocol:

  • Preparation of the Targeting Cassette:

    • Design primers for the amplification of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol) from a template plasmid (e.g., pKD4 or pKD3). The primers should contain 40-50 base pairs of homology to the regions immediately upstream and downstream of the ipaB gene at their 5' ends.

    • Perform PCR to amplify the resistance cassette.

    • Purify the PCR product using a PCR purification kit and verify the product size by gel electrophoresis.

  • Preparation of Electrocompetent Shigella:

    • Transform Shigella with the temperature-sensitive plasmid pKD46, which carries the lambda Red recombinase genes under the control of an arabinose-inducible promoter.[13]

    • Culture the Shigella(pKD46) strain in LB broth with ampicillin (B1664943) at 30°C to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase enzymes by adding L-arabinose to a final concentration of 10 mM and continue to incubate at 30°C for 1-2 hours.

    • Prepare electrocompetent cells by washing the bacterial pellet multiple times with ice-cold 10% glycerol.

  • Electroporation and Selection:

    • Electroporate the purified PCR product into the electrocompetent Shigella(pKD46) cells.

    • Allow the cells to recover in SOC medium at 30°C for 2-3 hours.

    • Plate the recovered cells on LB agar (B569324) plates containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette. Incubate at 37°C. The higher temperature also helps in the curing of the temperature-sensitive pKD46 plasmid.

  • Verification of Knockout Mutants:

    • Screen colonies for the correct replacement of the ipaB gene with the resistance cassette by colony PCR using primers flanking the ipaB locus and internal to the resistance cassette.

    • (Optional) If a markerless deletion is desired, the resistance cassette, which should be flanked by FLP recognition target (FRT) sites, can be removed by introducing a plasmid expressing the FLP recombinase (e.g., pCP20).

    • Cure the pKD46 and any FLP-expressing plasmid by incubating at 37-42°C.

    • Confirm the final knockout mutant by DNA sequencing of the targeted region.

Method 2: Suicide Plasmid-Mediated Allelic Exchange

This method involves the construction of a suicide vector that cannot replicate in Shigella. The vector contains a selectable marker and a cloned DNA fragment in which the ipaB gene is replaced by an antibiotic resistance cassette, flanked by homologous regions.[14][15][16][17]

Workflow Diagram:

Suicide_Plasmid_Workflow cluster_construct Plasmid Construction cluster_conjugation Conjugation and Recombination cluster_selection Counter-selection and Verification C1 1. Amplify upstream and downstream flanking regions of ipaB C2 2. Clone flanking regions and resistance cassette into a suicide vector (e.g., pJQ200KS) C1->C2 C3 3. Transform into a donor E. coli strain (e.g., SM10) C2->C3 J1 4. Conjugate donor E. coli with recipient Shigella C3->J1 J2 5. Select for single-crossover recombinants on selective media J1->J2 S1 6. Culture single-crossover colonies in non-selective media J2->S1 S2 7. Plate on counter-selective media (e.g., containing sucrose for sacB-based vectors) S1->S2 S3 8. Screen colonies for double- crossover events by PCR S2->S3 S4 9. Confirm knockout by DNA sequencing S3->S4

Caption: Workflow for generating ipaB knockout mutants using a suicide plasmid.

Detailed Protocol:

  • Construction of the Suicide Vector:

    • Amplify by PCR the upstream and downstream regions (homology arms, ~500 bp each) flanking the ipaB gene from Shigella genomic DNA.

    • Clone these homology arms and an antibiotic resistance cassette into a suicide vector. A common suicide vector is pJQ200KS, which contains the sacB gene for sucrose-based counter-selection and a mobilizable origin of transfer.

    • Transform the final suicide plasmid construct into a donor E. coli strain capable of conjugation (e.g., SM10 λpir).

  • Conjugation and First Crossover:

    • Perform biparental mating by mixing the donor E. coli strain carrying the suicide plasmid with the recipient Shigella strain.

    • Plate the mating mixture on selective agar plates that select against the E. coli donor and for Shigella cells that have integrated the suicide plasmid into their chromosome via a single homologous recombination event.

  • Selection for Double Crossover:

    • Inoculate single-crossover colonies into a non-selective liquid medium to allow for a second homologous recombination event to occur, which will excise the vector backbone.

    • Plate the culture onto a counter-selective medium. For vectors containing the sacB gene, this would be an LB agar plate containing 5% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose, thus selecting for cells that have lost the vector backbone.

  • Verification of Knockout Mutants:

    • Screen sucrose-resistant colonies for the desired double-crossover event (replacement of ipaB with the resistance cassette) by colony PCR. This can be done by checking for the presence of the resistance cassette and the absence of the ipaB gene.

    • Confirm the correct allelic exchange and the absence of any unintended mutations by DNA sequencing of the targeted locus.

Signaling Pathway Implication

The knockout of ipaB directly impacts the ability of Shigella to trigger pyroptosis in macrophages, a form of programmed cell death crucial for the inflammatory response.

IpaB_Pathway cluster_shigella Shigella cluster_macrophage Macrophage Cytoplasm Shigella Shigella T3SS Type III Secretion System Shigella->T3SS IpaB IpaB T3SS->IpaB Secretion Casp1 Pro-caspase-1 IpaB->Casp1 Binding and Activation ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 IL1b Pro-IL-1β ActiveCasp1->IL1b Cleavage Pyroptosis Pyroptosis ActiveCasp1->Pyroptosis Induction ActiveIL1b Active IL-1β IL1b->ActiveIL1b ActiveIL1b->Pyroptosis IpaB_knockout ipaB Knockout IpaB_knockout->IpaB

Caption: IpaB-mediated induction of macrophage pyroptosis and the effect of an ipaB knockout.

Conclusion

The generation of ipaB knockout mutants is an indispensable tool for the functional analysis of this critical Shigella virulence factor. The protocols detailed in these application notes provide robust and reproducible methods for creating such mutants. The resulting attenuated strains are valuable for investigating the molecular mechanisms of Shigella pathogenesis and for the development of novel therapeutic and prophylactic strategies against shigellosis. Careful verification of the generated mutants is crucial to ensure the observed phenotypes are directly attributable to the deletion of the ipaB gene.

References

Unveiling the Molecular Intricacies of Infection: Techniques for Studying IpaB-Host Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against bacterial pathogenesis, understanding the molecular dialogues between pathogens and their hosts is paramount. For researchers, scientists, and drug development professionals investigating Shigella flexneri, the causative agent of bacillary dysentery, the effector protein IpaB represents a critical nexus of these interactions. This document provides detailed application notes and protocols for studying the multifaceted interactions between IpaB and host cellular proteins, offering a roadmap to dissecting key pathogenic mechanisms and identifying novel therapeutic targets.

Shigella utilizes a type III secretion system (T3SS) to inject effector proteins, such as IpaB, directly into the cytoplasm of host cells. Once inside, IpaB plays a pivotal role in the invasion of epithelial cells, escape from the phagocytic vacuole, and the induction of macrophage pyroptosis, a form of programmed cell death.[1] These functions are orchestrated through a complex network of interactions with various host proteins. Elucidating these interactions is crucial for a comprehensive understanding of Shigella pathogenesis.

Key Host Cell Interactors of IpaB

Several host proteins have been identified as interaction partners for IpaB, each contributing to a different facet of the infection process. These include:

  • Caspase-1: A key inflammatory caspase, its interaction with IpaB is central to the induction of pyroptosis in macrophages.

  • CD44: A cell surface glycoprotein (B1211001) that acts as a receptor for IpaB, facilitating bacterial entry into epithelial cells.[2]

  • Integrins: These cell adhesion molecules are also implicated in the initial stages of Shigella invasion through their interaction with IpaB.

The study of these and other potential IpaB-host protein interactions requires a versatile toolkit of molecular and cellular biology techniques.

Quantitative Analysis of IpaB-Host Protein Interactions

Quantifying the binding affinities of IpaB for its host partners is essential for understanding the strength and potential physiological relevance of these interactions. Various biophysical techniques can be employed for this purpose.

IpaB Interacting PartnerExperimental MethodReported Binding Affinity (Kd)Reference
CD44 (extracellular domain)Solid-phase assayHalf-maximal inhibitory concentration of 175 nM[2]
IpaDFluorescence Resonance Energy Transfer (FRET)Minimal interaction in the absence of deoxycholate (DOC)[3]

Note: The table above summarizes available quantitative data. Further research is needed to comprehensively quantify the binding affinities for all known and suspected IpaB-host protein interactions.

Experimental Methodologies

A multi-pronged approach employing a combination of in vitro and in vivo techniques is recommended for the robust identification and characterization of IpaB-host protein interactions.

Diagram: General Workflow for Identifying and Validating IpaB-Host Protein Interactions

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization Y2H Yeast Two-Hybrid (Y2H) Screening CoIP Co-immunoprecipitation (Co-IP) Y2H->CoIP Identify potential interactors APMS Affinity Purification-Mass Spectrometry (AP-MS) APMS->CoIP Identify potential interactors Pulldown Pull-down Assays CoIP->Pulldown Confirm direct interaction FRET FRET Microscopy Pulldown->FRET Characterize interaction dynamics in live cells Signaling Signaling Pathway Analysis FRET->Signaling Investigate downstream effects Phenotype Phenotypic Assays (e.g., invasion, pyroptosis) Signaling->Phenotype Link interaction to cellular function

Caption: A general experimental workflow for the discovery and validation of IpaB-host protein interactions.

Protocol 1: Co-immunoprecipitation (Co-IP) to Validate IpaB-Host Protein Interactions in Mammalian Cells

This protocol describes the validation of an interaction between IpaB and a putative host protein by co-immunoprecipitating the endogenous host protein and detecting the associated IpaB from Shigella-infected cells.

Materials:

  • HeLa or other suitable epithelial cell line

  • Wild-type Shigella flexneri

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the host protein of interest

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Anti-IpaB antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Infection:

    • Culture HeLa cells to 80-90% confluency in a 10 cm dish.

    • Infect the cells with wild-type Shigella flexneri at a multiplicity of infection (MOI) of 100 for 30-60 minutes to allow for bacterial invasion and IpaB translocation.[4][5]

    • Wash the cells three times with ice-cold PBS to remove extracellular bacteria.

  • Cell Lysis:

    • Lyse the cells by adding 1 ml of ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve a small aliquot (20-50 µl) as the "input" control.

    • Add 2-5 µg of the antibody against the host protein of interest to the lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 20-30 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 ml of wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 20-40 µl of elution buffer or 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-IpaB antibody to detect the co-immunoprecipitated IpaB.

    • Probe a separate membrane or strip the first membrane and re-probe with the antibody against the host protein to confirm its successful immunoprecipitation.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening to Identify Novel IpaB Interacting Partners

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.[6][7][8]

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait plasmid (e.g., pGBKT7) containing the IpaB coding sequence fused to the GAL4 DNA-binding domain (BD).

  • Prey plasmid library (e.g., pGADT7) containing a cDNA library from a relevant human cell line fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents.

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Bait Plasmid Construction and Auto-activation Test:

    • Clone the full-length or specific domains of the ipaB gene into the bait plasmid.

    • Transform the bait plasmid into a suitable yeast strain (e.g., AH109).

    • Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates to check for auto-activation of the reporter genes. The bait should not activate the reporters on its own.

  • Library Screening:

    • Transform the human cDNA prey library into a yeast strain of the opposite mating type (e.g., Y187).

    • Perform a yeast mating between the bait-expressing strain and the prey library strain.

    • Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential IpaB-interacting host proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmids with the original bait plasmid into fresh yeast to confirm the interaction.

    • Perform a one-on-one Y2H assay to validate the specificity of the interaction.

Signaling Pathways Involving IpaB

IpaB's interactions with host proteins trigger downstream signaling cascades that are crucial for the pathogenic process.

Diagram: IpaB-Mediated Pyroptosis Signaling Pathway

G cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome IpaB_pore IpaB Pore Formation NLRC4 NLRC4 Inflammasome Assembly IpaB_pore->NLRC4 Activates ProCasp1 Pro-Caspase-1 NLRC4->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD_N GSDMD-N fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Forms pores IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Secreted Pyroptosis->Inflammation Releases inflammatory mediators

Caption: Simplified signaling pathway of IpaB-induced pyroptosis in macrophages.

Diagram: IpaB-CD44 Interaction and Downstream Signaling in Epithelial Cells

G cluster_membrane Epithelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Shigella Shigella IpaB IpaB Shigella->IpaB Secretes CD44 CD44 IpaB->CD44 Binds to RhoGTPases Rho GTPases (e.g., Rac1, Cdc42) CD44->RhoGTPases Activates Actin Actin Cytoskeleton RhoGTPases->Actin Regulates MembraneRuffling Membrane Ruffling Actin->MembraneRuffling Rearrangement BacterialEngulfment Bacterial Engulfment MembraneRuffling->BacterialEngulfment

Caption: Signaling cascade initiated by the IpaB-CD44 interaction, leading to Shigella invasion.[9][10]

Conclusion

The study of IpaB-host protein interactions is a dynamic and critical area of research in the field of bacterial pathogenesis. The application of the techniques and protocols outlined in this document will empower researchers to unravel the complex molecular mechanisms employed by Shigella flexneri to subvert host cellular functions. A deeper understanding of these interactions will undoubtedly pave the way for the development of novel anti-infective strategies that target these crucial points of host-pathogen engagement.

References

Application Notes and Protocols for Fluorescently Tagged IpaB in Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IpaB (Invasion plasmid antigen B) is a crucial multifunctional protein utilized by Shigella flexneri, the causative agent of bacillary dysentery. As a key component of the type III secretion system (T3SS), IpaB functions as both a translocator, forming a pore in the host cell membrane, and an effector, manipulating host cellular processes.[1][2][3] Its roles include facilitating bacterial invasion of epithelial cells, enabling escape from the phagosome, and inducing pyroptosis in macrophages through direct interaction with caspase-1.[2][4] Understanding the precise spatiotemporal localization of IpaB during infection is critical for elucidating its mechanisms of action and for the development of novel therapeutics targeting shigellosis.

These application notes provide detailed protocols for the use of fluorescently tagged IpaB in localization studies, enabling researchers to visualize and quantify its distribution within host cells.

Data Presentation

Quantitative Analysis of Fluorescently Tagged IpaB Localization

While precise quantitative data for the subcellular distribution of fluorescently tagged IpaB is still an emerging area of research, the following table summarizes expected localization patterns based on qualitative descriptions from live-cell imaging studies. This data can be quantified using fluorescence intensity measurements at different cellular locations.

Cellular LocationConditionExpected Percentage of Total Cellular IpaB Fluorescence (Hypothetical)Method of QuantificationReference
Bacterial PolesPre-host cell contact> 80%Fluorescence Intensity Measurement[5]
Host-Cell Entry FociDuring invasion60-70% (localized accumulation)Fluorescence Intensity Measurement[5]
Phagosomal MembranePost-internalizationVariable, transientCo-localization with phagosomal markers[2]
Host Cell CytosolPost-phagosomal escapeDiffuse, lower concentrationFluorescence Intensity Measurement[2]

Note: The percentages presented are hypothetical and intended for illustrative purposes. Actual values will vary depending on the experimental conditions, the fluorescent tag used, and the imaging setup.

Functional Data of IpaB Fusion Proteins

The following table presents quantitative data from functional assays performed with IpaB fusion proteins, demonstrating that tagging IpaB does not necessarily abrogate its biological activities.

AssayIpaB ConstructResultUnitReference
Macrophage CytotoxicityGST-IpaB85 ± 5% Cytotoxicity[6]
Macrophage CytotoxicityGST (control)24 ± 4% Cytotoxicity[6]
Inhibition of S. flexneri invasionAnti-IpaB Epitope 1 Antibodies58.3 ± 7.1% Reduction in Invasion[7]
Inhibition of S. flexneri invasionAnti-IpaB Epitope 2 Antibodies57.2 ± 9.8% Reduction in Invasion[7]

Experimental Protocols

Protocol 1: Construction of an IpaB-Fluorescent Protein Fusion Plasmid

This protocol describes the general steps for creating a plasmid that expresses IpaB fused to a fluorescent protein (e.g., GFP, mCherry).

Materials:

  • ipaB gene template (from S. flexneri genomic or plasmid DNA)

  • Fluorescent protein vector (e.g., pEGFP-N1, pmCherry-C1)

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • Competent E. coli for cloning (e.g., DH5α)

  • DNA purification kits (PCR and plasmid)

  • Agarose gel electrophoresis supplies

  • DNA sequencing service

Procedure:

  • Primer Design: Design PCR primers to amplify the ipaB gene. The primers should include restriction sites compatible with the multiple cloning site (MCS) of the chosen fluorescent protein vector. Ensure the ipaB gene will be in-frame with the fluorescent protein coding sequence.

  • PCR Amplification: Amplify the ipaB gene using high-fidelity PCR.

  • Purification: Purify the PCR product and the fluorescent protein vector using appropriate kits.

  • Restriction Digest: Digest both the purified PCR product and the vector with the selected restriction enzymes.

  • Ligation: Ligate the digested ipaB gene into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Selection and Screening: Plate the transformed bacteria on selective agar (B569324) plates. Screen colonies by colony PCR and restriction digest of purified plasmids.

  • Sequence Verification: Verify the correct insertion and reading frame of the ipaB-fluorescent protein fusion by DNA sequencing.

Protocol 2: Expression and Purification of Fluorescently Tagged IpaB

Due to the hydrophobic nature of IpaB, it is often co-expressed with its chaperone, IpgC, to ensure proper folding and solubility.[8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the IpaB-fluorescent protein fusion and a co-expression vector for IpgC (often with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, lysozyme, DNase I, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Mild detergents (e.g., LDAO or OPOE) for chaperone removal (optional)[10]

  • SDS-PAGE supplies

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the IpaB-fluorescent protein and IpgC expression plasmids.

  • Culture Growth: Grow the transformed bacteria in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer. Elute the His-tagged IpgC in complex with the IpaB-fluorescent protein fusion using elution buffer.

  • Chaperone Removal (Optional): To isolate the IpaB-fluorescent protein, the IpgC chaperone can be removed using mild detergents during the purification process.[10]

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the presence of the fluorescently tagged IpaB by in-gel fluorescence or western blot.

Protocol 3: Live-Cell Imaging of IpaB Localization during Shigella Infection

This protocol outlines the steps for visualizing the localization of fluorescently tagged IpaB in host cells during a Shigella infection.

Materials:

  • HeLa cells or other suitable epithelial cell line

  • Shigella flexneri strain expressing the IpaB-fluorescent protein fusion

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom dishes or coverslips

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

  • Bacterial Culture: Grow the Shigella strain expressing the IpaB-fluorescent protein to mid-log phase.

  • Infection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the Shigella culture to the HeLa cells at a multiplicity of infection (MOI) of 10-100.

  • Centrifugation: Centrifuge the plate briefly to synchronize the infection.

  • Live-Cell Imaging: Immediately place the dish on the confocal microscope stage within the environmental chamber.

  • Image Acquisition: Acquire time-lapse images of both the fluorescently tagged IpaB and brightfield or DIC channels to visualize both the bacteria and the host cells. Capture images at regular intervals to observe the dynamics of IpaB translocation and localization.

  • Quantitative Analysis: Use image analysis software to measure the fluorescence intensity of IpaB at different subcellular locations over time.[6][9]

Visualizations

IpaB_T3SS_Translocon_Formation cluster_shigella Shigella cluster_host Host Cell Shigella Shigella T3SS Type III Secretion System (T3SS) Needle HostMembrane Host Cell Membrane T3SS->HostMembrane Contact IpaB_IpgC IpaB-IpgC Complex IpaB_IpgC->T3SS Secretion Host Cell Host Cell Translocon Translocon Pore (IpaB-IpaC) HostMembrane->Translocon Insertion & Assembly with IpaC Effector Effector Proteins Translocon->Effector Translocation IpaB_Caspase1_Signaling cluster_host_cytosol Host Cell Cytosol IpaB Translocated IpaB Caspase1_pro Pro-Caspase-1 IpaB->Caspase1_pro Direct Binding & Activation Inflammasome Inflammasome Assembly Caspase1_pro->Inflammasome Recruitment Caspase1_active Active Caspase-1 Pro_IL1B Pro-IL-1β Caspase1_active->Pro_IL1B Cleavage Pyroptosis Pyroptosis (Cell Death) Caspase1_active->Pyroptosis Inflammasome->Caspase1_active Autocatalytic Cleavage IL1B Active IL-1β Pro_IL1B->IL1B IL1B->Pyroptosis Pro-inflammatory signaling

References

Application Notes and Protocols for IpaB Protein as a Potential Vaccine Antigen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shigellosis, a severe diarrheal disease caused by Shigella species, remains a significant global health concern, particularly in developing countries. The rise of antibiotic resistance necessitates the development of an effective vaccine. The Invasion plasmid antigen B (IpaB), a key component of the Shigella type III secretion system (T3SS), has emerged as a promising vaccine antigen candidate. IpaB is a highly conserved protein across Shigella serotypes, is robustly immunogenic, and plays a critical role in the bacterial invasion of host cells, making it an attractive target for vaccine development.[1][2][3]

These application notes provide a comprehensive overview of the use of IpaB protein in preclinical vaccine research, including detailed experimental protocols and a summary of key immunogenicity and efficacy data.

Signaling Pathway of IpaB in Shigella Pathogenesis

The this compound is a central player in the pathogenesis of shigellosis. It is a multifunctional protein that, along with IpaC and IpaD, forms a translocation pore in the host cell membrane, allowing for the injection of effector proteins. This process is crucial for the invasion of colonic epithelial cells and for inducing apoptosis in macrophages, a key immune evasion strategy of the bacterium.[4]

Shigella_Pathogenesis cluster_host Host Cell (Epithelial Cell / Macrophage) cluster_shigella Shigella Membrane Host Cell Membrane Cytoplasm Host Cytoplasm Pore Translocation Pore (IpaB, IpaC, IpaD) Effectors Effector Proteins Pore->Effectors Injects Apoptosis Macrophage Apoptosis Pore->Apoptosis Mediates Invasion Bacterial Invasion (Epithelial Cells) Effectors->Invasion T3SS Type III Secretion System (T3SS) T3SS->Pore Forms IpaB IpaB IpaB->T3SS Component of

Caption: Role of IpaB in Shigella pathogenesis.

Data Presentation: Immunogenicity and Protective Efficacy of IpaB-based Vaccines

The following tables summarize quantitative data from preclinical studies evaluating different IpaB-based vaccine formulations.

Table 1: Protective Efficacy of an IpaD-IpaB Fusion Protein (DB fusion) Vaccine [4]

Vaccine GroupAdjuvantChallenge StrainProtection (%)
DB fusiondmLTS. flexneri 2a70
IpaB + IpaDdmLTS. flexneri 2a90
DB fusionNoneS. flexneri 2a20
PBSNoneS. flexneri 2a0
DB fusiondmLTS. sonnei70
DB fusiondmLTS. dysenteriaeLimited

Table 2: Immunogenicity of an O-Polysaccharide-IpaB (OPS-IpaB) Conjugate Vaccine [1][2]

Vaccine FormulationImmunization RouteKey Outcome
S. flexneri 2a OPS-IpaBParenteralHigh levels of OPS- and IpaB-specific serum IgG
S. flexneri 2a OPS-IpaBParenteralRobust protection against lethal S. flexneri 2a and S. sonnei challenge

Table 3: Functional Activity of Antibodies Induced by IpaB mRNA Vaccines [5]

Vaccine CandidateTarget AntigenFunctional Outcome
mRNA-LNPIpaBInduced neutralizing antibodies capable of inhibiting intracellular invasion by Shigella flexneri
mRNA-LNPIpaCInduced neutralizing antibodies capable of inhibiting intracellular invasion by Shigella flexneri

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Production of this compound using Cell-Free Protein Synthesis (CFPS)

This protocol describes a method for the efficient production of IpaB, which can be challenging to express in conventional systems.[6]

Workflow Diagram:

CFPS_Workflow Start Plasmid DNA encoding IpaB CFPS Cell-Free Protein Synthesis (CFPS) (e.g., Xpress+TM platform) Start->CFPS Expression Expression in Bioreactor (Scalable production, >200 mg/L) CFPS->Expression Purification Multimode Column Chromatography Expression->Purification Analysis Purity and Biophysical Characterization (SDS-PAGE, SEC-MALS) Purification->Analysis End Purified, Immunologically Active IpaB Analysis->End

Caption: Cell-free production of this compound.

Methodology:

  • Template Preparation: A plasmid containing the gene for IpaB is prepared.

  • Cell-Free Reaction: The IpaB-encoding plasmid is added to a cell-free protein synthesis (CFPS) reaction mixture (e.g., Xpress+TM CFPS platform).

  • Incubation and Expression: The reaction is incubated in a bioreactor under controlled conditions to allow for protein expression. Yields can exceed 200 mg/L.

  • Purification: The expressed this compound is purified using multimode column chromatography.

  • Characterization: The purity of the protein is assessed by SDS-PAGE (should be >95%). The oligomeric state and biophysical properties are characterized by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).

  • Functional Analysis: The immunoreactivity of the CFPS-produced IpaB is confirmed via immunoassays and compared to IpaB produced in conventional E. coli systems.

Protocol 2: Intranasal Immunization of Mice with an IpaB-based Subunit Vaccine

This protocol details the intranasal immunization of mice to evaluate the protective efficacy of an IpaB-containing vaccine.[4]

Workflow Diagram:

Immunization_Workflow Start 6-8 week old BALB/c mice Anesthesia Anesthetize mice Start->Anesthesia Vaccination Intranasal Vaccination (30 µl) - DB fusion (20 µg) ± dmLT (2.5 µg) - IpaB (13 µg) + IpaD (7 µg) + dmLT (2.5 µg) - Controls (adjuvant alone, PBS) Anesthesia->Vaccination Schedule Immunization Schedule (Days 0, 14, 28) Vaccination->Schedule Challenge Lethal Pulmonary Challenge (Day 56) (S. flexneri, S. sonnei, or S. dysenteriae) Schedule->Challenge Monitoring Monitor for 14 days Challenge->Monitoring End Determine Protection Rate Monitoring->End

Caption: Mouse immunization and challenge workflow.

Methodology:

  • Animals: Use 6- to 8-week-old female BALB/c mice.

  • Vaccine Preparation: Prepare the vaccine formulations. For the DB fusion protein, a dose of 20 µg per mouse is used. For the combination vaccine, 13 µg of IpaB and 7 µg of IpaD are combined. The adjuvant dmLT is used at a concentration of 2.5 µg per dose. Control groups should receive adjuvant alone or PBS.

  • Immunization: Anesthetize the mice and administer 30 µl of the vaccine formulation intranasally.

  • Immunization Schedule: Administer the vaccine on days 0, 14, and 28.

  • Challenge: On day 56, challenge the immunized mice with a lethal dose of S. flexneri 2a, S. sonnei, or S. dysenteriae via the pulmonary route.

  • Monitoring and Endpoint: Monitor the mice for 14 days post-challenge and record survival to determine the level of protection.

Protocol 3: Evaluation of Neutralizing Antibodies from mRNA Vaccination

This protocol outlines a method to assess the functional activity of antibodies generated by an IpaB mRNA vaccine.[5]

Methodology:

  • Vaccination: Immunize mice with an LNP-encapsulated IpaB mRNA vaccine.

  • Serum Collection: Collect sera from immunized mice.

  • Invasion Inhibition Assay: a. Culture HeLa cells to form a monolayer. b. Incubate Shigella flexneri or other serotypes with the collected immune sera or control sera. c. Add the bacteria-sera mixture to the HeLa cell monolayer and incubate to allow for bacterial invasion. d. Wash the cells to remove extracellular bacteria. e. Lyse the HeLa cells and plate the lysate on agar (B569324) to quantify the number of intracellular bacteria.

  • Data Analysis: Compare the number of intracellular bacteria in the presence of immune sera to that of control sera to determine the percent inhibition of invasion.

Conclusion

The this compound is a versatile and highly promising antigen for the development of a broadly protective Shigella vaccine. It can be utilized as a subunit vaccine, either alone or in fusion with other antigens, as a carrier protein for conjugate vaccines, or as the target for mRNA-based vaccine platforms. The protocols and data presented here provide a solid foundation for researchers and drug developers working to advance Shigella vaccine candidates into clinical trials. Further research should focus on optimizing vaccine formulations, evaluating long-term immunity, and assessing efficacy in relevant preclinical and clinical models.

References

Application Notes and Protocols for the Development of Monoclonal Antibodies Against Shigella IpaB Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Invasion plasmid antigen B (IpaB) is a critical virulence factor of Shigella species, the causative agents of bacillary dysentery. IpaB is a multifunctional protein that plays a central role in the invasion of host epithelial cells, escape from the phagosome, and induction of macrophage apoptosis.[1][2] These essential functions make IpaB a prime target for the development of therapeutic and diagnostic monoclonal antibodies (mAbs). This document provides detailed application notes and experimental protocols for the generation and characterization of monoclonal antibodies targeting the IpaB protein.

Data Presentation

The following tables summarize the characteristics of monoclonal antibodies developed against Shigella IpaB, as reported in the literature. Due to a lack of standardized reporting, quantitative data such as antibody affinity (KD) and precise neutralization potency (IC50) are not consistently available in published studies. The tables below present the available qualitative and semi-quantitative data.

Table 1: Epitope Specificity of Anti-IpaB Monoclonal Antibodies

Monoclonal AntibodyEpitope Region (Amino Acid Residues)Epitope LocationReference
2F1Amino-terminal endContiguous DNA region of ~700 bp[1][3]
1H4Amino-terminal endContiguous DNA region of ~700 bp[1][3]
4C8Amino-terminal endContiguous DNA region of ~700 bp[1][3]
Not Specified147-258Major immunogenic domain[2]

Table 2: Functional Characterization of Anti-IpaB Monoclonal Antibodies

Monoclonal AntibodyIsotypeFunctional EffectAssayReference
2F1Not SpecifiedReduced plaque-forming capacity by >50%Plaque Reduction Assay[1]
VariousIgGInhibition of Shigella invasionIn vitro invasion inhibition assay[4]
Not SpecifiedNot SpecifiedNeutralization of macrophage cytotoxicityCytotoxicity Assay

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the development and characterization of anti-IpaB monoclonal antibodies.

Recombinant IpaB Antigen Production

Objective: To produce purified recombinant this compound for immunization and screening assays.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the full-length this compound of Shigella flexneri with codon optimization for E. coli expression. Clone the synthesized gene into an expression vector (e.g., pET vector) with a C-terminal His-tag.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

    • Sonicate the cell suspension on ice to ensure complete lysis.

  • Protein Purification:

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the recombinant this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Protein Characterization:

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Determine the protein concentration using a Bradford or BCA protein assay.

    • Confirm the identity of the protein by Western blotting using an anti-His-tag antibody.

Monoclonal Antibody Production using Hybridoma Technology

Objective: To generate hybridoma cell lines producing monoclonal antibodies specific for IpaB.

Protocol:

  • Immunization:

    • Immunize BALB/c mice with 25-50 µg of purified recombinant this compound emulsified in Complete Freund's Adjuvant via intraperitoneal injection.

    • Administer booster injections of 25 µg of IpaB in Incomplete Freund's Adjuvant on days 14 and 28.

    • Perform a final intravenous booster injection of 10 µg of IpaB in sterile PBS three days before fusion.

  • Hybridoma Fusion:

    • Euthanize the immunized mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1 using polyethylene (B3416737) glycol (PEG).

  • Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

    • Screen the supernatants of the growing hybridoma colonies for the presence of anti-IpaB antibodies using an indirect ELISA (see Protocol 3).

  • Cloning and Expansion:

    • Clone the positive hybridoma colonies by limiting dilution to ensure monoclonality.

    • Expand the positive clones to generate a stable supply of the monoclonal antibody.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening

Objective: To screen hybridoma supernatants for the presence of antibodies that bind to IpaB.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of recombinant this compound at a concentration of 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Block the wells with 200 µL of blocking buffer (PBS with 5% non-fat dry milk) for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H2SO4.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader. Wells with a signal significantly above the background are considered positive.

Western Blotting for Antibody Characterization

Objective: To confirm the specificity of the monoclonal antibodies for the this compound.

Protocol:

  • Sample Preparation: Prepare lysates from Shigella flexneri and a control non-pathogenic E. coli.

  • SDS-PAGE: Separate the proteins in the lysates by SDS-PAGE on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-IpaB monoclonal antibody supernatant overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Monoclonal Antibody Isotyping

Objective: To determine the isotype of the generated anti-IpaB monoclonal antibodies.

Protocol:

  • Utilize a commercial mouse monoclonal antibody isotyping kit (e.g., ELISA-based or lateral flow-based kits).

  • Follow the manufacturer's instructions to determine the heavy chain (IgG1, IgG2a, IgG2b, IgG3, IgM, IgA) and light chain (kappa or lambda) of the monoclonal antibody.

Plaque Reduction Neutralization Assay

Objective: To assess the functional ability of the monoclonal antibodies to neutralize Shigella infectivity.

Protocol:

  • Cell Culture: Seed HeLa or other suitable epithelial cells in 6-well plates and grow to confluency.

  • Antibody-Bacteria Incubation:

    • Prepare serial dilutions of the anti-IpaB monoclonal antibody.

    • Incubate the diluted antibodies with a standardized inoculum of virulent Shigella flexneri for 1 hour at 37°C.

  • Infection:

    • Wash the confluent cell monolayers with PBS.

    • Infect the cells with the antibody-bacteria mixture and incubate for 90 minutes at 37°C to allow for bacterial invasion.

  • Plaque Formation:

    • Remove the inoculum and overlay the cells with a medium containing gentamicin (B1671437) to kill extracellular bacteria and low-melting-point agarose (B213101) to restrict plaque spread.

    • Incubate the plates for 2-3 days at 37°C.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each antibody dilution compared to the control (no antibody).

Visualizations

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_mab_production Monoclonal Antibody Production cluster_characterization Antibody Characterization recombinant_ipaB Recombinant IpaB Production immunization Mouse Immunization recombinant_ipaB->immunization fusion Hybridoma Fusion immunization->fusion screening Screening (ELISA) fusion->screening cloning Cloning & Expansion screening->cloning isotyping Isotyping cloning->isotyping specificity Specificity (Western Blot) cloning->specificity functional_assay Functional Assay (Neutralization) cloning->functional_assay ipab_pathway shigella Shigella t3ss Type III Secretion System shigella->t3ss expresses ipaB IpaB t3ss->ipaB secretes host_cell Host Cell Membrane ipaB->host_cell inserts into caspase1 Pro-Caspase-1 ipaB->caspase1 binds and activates active_caspase1 Active Caspase-1 caspase1->active_caspase1 apoptosis Macrophage Apoptosis active_caspase1->apoptosis il1b Pro-IL-1β active_caspase1->il1b cleaves active_il1b Active IL-1β il1b->active_il1b inflammation Inflammation active_il1b->inflammation neutralization_logic mab Anti-IpaB Monoclonal Antibody binding Binding of mAb to IpaB mab->binding ipaB IpaB on Shigella surface ipaB->binding block_invasion Blocks Interaction with Host Cell Receptors binding->block_invasion inhibition Inhibition of Shigella Invasion block_invasion->inhibition

References

Protocol for Assessing ipaB-Mediated Hemolysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Shigella, the etiological agent of bacillary dysentery, utilizes a type III secretion system (T3SS) to inject effector proteins into host cells, leading to invasion and pathogenesis. The invasion plasmid antigen B (IpaB) is a crucial component of the Shigella T3SS, playing a key role in the translocation of effector proteins and the lysis of the phagocytic vacuole.[1] A critical function of IpaB, in conjunction with IpaC, is the formation of a pore in the host cell membrane.[2][3][4] This pore-forming activity can be effectively studied in vitro through a contact-mediated hemolysis assay using red blood cells (RBCs) as a model for host cell membranes. This document provides a detailed protocol for assessing ipaB-mediated hemolysis, an essential tool for understanding Shigella virulence and for the development of novel therapeutics targeting this pathogenic mechanism.

Principle of the Assay

The contact hemolysis assay is based on the principle that wild-type Shigella expressing functional IpaB and IpaC proteins can lyse erythrocytes upon direct contact.[2][4] This lysis results in the release of hemoglobin, which can be quantified spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength (e.g., 415 nm or 541 nm).[2][5][6] The degree of hemolysis is directly proportional to the amount of hemoglobin released and serves as a quantitative measure of the pore-forming activity of the IpaB/IpaC complex. This assay can be used to compare the hemolytic activity of wild-type Shigella with mutant strains, or to screen for inhibitors of IpaB-mediated pore formation.

Data Presentation

The following table summarizes quantitative data from studies on ipaB mutants, illustrating the impact of specific genetic modifications on hemolytic activity. The data is presented as a percentage of hemolysis relative to the wild-type strain.

Strain/MutantDescriptionRelative Hemolysis (%)Reference
Wild-type S. flexneriUnmodified, fully virulent strain100[3]
ΔipaBDeletion mutant lacking the ipaB gene0[3]
ipaBΔ3C-terminal deletion mutant of ipaB< 10[3]
ipaBΔ9C-terminal deletion mutant of ipaB< 10[3]
IpaB-T4L-NT4 Lysozyme insertion at the N-terminus of IpaB0[7]
IpaB-T4L-60T4 Lysozyme insertion at residue 60 of IpaB0[7]
IpaB-T4L-435T4 Lysozyme insertion at residue 435 of IpaB0[7]

Experimental Protocols

Materials and Reagents

  • Shigella flexneri strains (wild-type and mutants of interest)

  • Sheep or rabbit red blood cells (RBCs)[2][4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Congo red agar (B569324) plates

  • Spectrophotometer (plate reader or standard cuvette-based)

  • 96-well V-bottom or round-bottom plates[8]

  • Microcentrifuge tubes

  • Centrifuge

  • Triton X-100 or distilled water (for positive control)[2][9]

  • Sterile pipettes and tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Co-incubation Co-incubation Bacterial Culture->Co-incubation RBC Preparation RBC Preparation RBC Preparation->Co-incubation Centrifugation Centrifugation Co-incubation->Centrifugation Incubate 37°C Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Absorbance Reading Absorbance Reading Supernatant Transfer->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Experimental workflow for the ipaB-mediated hemolysis assay.

Step-by-Step Protocol

1. Preparation of Bacterial Cultures

a. Streak Shigella strains from frozen stocks onto Congo red agar plates and incubate overnight at 37°C. Select red, opaque colonies for inoculation. b. Inoculate selected colonies into 5 mL of TSB and grow overnight at 37°C with shaking. c. The following day, subculture the overnight culture into fresh TSB at a 1:100 dilution and grow to mid-log phase (OD600 ≈ 0.4-0.6). d. Harvest the bacteria by centrifugation at 4000 x g for 10 minutes. e. Wash the bacterial pellet once with sterile PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL).

2. Preparation of Red Blood Cells

a. Obtain fresh sheep or rabbit blood. b. Wash the RBCs three times with sterile PBS by centrifugation at 500 x g for 5 minutes at 4°C, carefully removing the supernatant and buffy coat after each wash.[8][10] c. After the final wash, resuspend the packed RBCs in PBS to a final concentration of 1% (v/v).[2]

3. Hemolysis Assay

a. In a 96-well V-bottom plate, add 100 µL of the bacterial suspension to each well. b. Include the following controls:

  • Negative Control: 100 µL of PBS alone (no bacteria). This will be used to determine the baseline level of spontaneous hemolysis.[1]
  • Positive Control: 100 µL of a 1% Triton X-100 solution or distilled water. This will be used to determine 100% hemolysis.[1][2][9] c. Add 100 µL of the 1% RBC suspension to each well. d. Mix gently and centrifuge the plate at 1000 x g for 10 minutes to bring the bacteria and RBCs into close contact. e. Incubate the plate at 37°C for 1-2 hours.[2][6] f. After incubation, pellet the intact RBCs and bacteria by centrifugation at 1000 x g for 10 minutes.[2] g. Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Be cautious not to disturb the pellet. h. Measure the absorbance of the supernatant at 415 nm or 541 nm using a spectrophotometer.[2][5]

4. Data Analysis

a. Calculate the percentage of hemolysis for each sample using the following formula:

% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100[11]

b. Compare the hemolytic activity of mutant strains to the wild-type strain.

Signaling Pathway: IpaB-Mediated Pore Formation

The formation of the translocation pore in the host cell membrane is a multi-step process involving the coordinated action of IpaB and IpaC. Upon contact with the host cell, the Shigella T3SS is activated, leading to the secretion of IpaB and IpaC. These proteins then insert into the host cell membrane to form a hetero-oligomeric pore.

G cluster_shigella Shigella cluster_host Host Cell Membrane T3SS Type III Secretion System IpaB IpaB T3SS->IpaB Secretion IpaC IpaC T3SS->IpaC Secretion Pore IpaB/IpaC Pore IpaB->Pore Insertion & Assembly IpaC->Pore Insertion & Assembly Hemolysis Hemolysis Pore->Hemolysis

Caption: Signaling pathway of IpaB/IpaC-mediated pore formation and hemolysis.

References

In Vitro Reconstitution of the IpaB/IpaC Translocon Pore: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of the Shigella flexneri IpaB/IpaC translocon pore into artificial lipid membranes. This powerful technique enables detailed biophysical and functional studies of the translocon, paving the way for a deeper understanding of its mechanism and the development of novel therapeutics targeting this essential virulence factor.

The protocols outlined below are a synthesis of established methodologies for the expression and purification of recombinant IpaB and IpaC proteins, their reconstitution into liposomes, and the functional characterization of the resulting proteoliposomes.

Introduction to the IpaB/IpaC Translocon

The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells, a process central to their pathogenicity.[1] In Shigella flexneri, the causative agent of bacillary dysentery, the T3SS forms a translocon pore in the host cell membrane composed of two key proteins: Invasion plasmid antigen B (IpaB) and Invasion plasmid antigen C (IpaC).[2] This hetero-oligomeric pore is the conduit through which virulence factors are delivered, leading to the manipulation of host cellular processes.[3][4]

The in vitro reconstitution of the IpaB/IpaC translocon into artificial lipid environments, such as liposomes or planar lipid bilayers, offers a reductionist approach to study the pore's assembly, structure, and function in a controlled setting, free from the complexity of the cellular environment.[5]

Protein Expression and Purification

The successful reconstitution of the IpaB/IpaC translocon begins with the production of high-quality, purified recombinant proteins. Due to their hydrophobic nature, both IpaB and IpaC present challenges in expression and purification.

Expression of Recombinant IpaB and IpaC

Recombinant IpaB and IpaC are typically expressed in Escherichia coli.[6] A critical factor for the soluble expression of IpaB is its co-expression with its cognate chaperone, IpgC.[7][8] IpgC stabilizes IpaB in a secretion-competent state and prevents its premature aggregation.[8]

Key Considerations for Expression:

  • Expression System: E. coli BL21(DE3) is a commonly used strain for protein expression.[8]

  • Vectors: Dual expression vectors can be used for the co-expression of IpaB and His-tagged IpgC. IpaC can be expressed separately, often also with a His-tag for purification.[8][9]

  • Induction: Protein expression is typically induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

Purification of Recombinant IpaB-IpgC and IpaC

A multi-step chromatography approach is generally employed to purify the IpaB-IpgC complex and IpaC.

Table 1: Summary of Purification Parameters

ParameterIpaB-IpgC ComplexIpaC
Lysis Buffer Tris-HCl, NaCl, Imidazole, Lysozyme, DNase ITris-HCl, NaCl, Imidazole, Lysozyme, DNase I
Affinity Chromatography Ni-NTA affinity chromatography (binding via His-tagged IpgC)Ni-NTA affinity chromatography (binding via His-tagged IpaC)
Elution from Affinity Column High concentration of ImidazoleHigh concentration of Imidazole
Separation of IpaB from IpgC On-column incubation with a mild detergent (e.g., LDAO or OPOE) to release IpaBNot applicable
Further Purification Size-Exclusion Chromatography (SEC) to isolate oligomeric IpaBSize-Exclusion Chromatography (SEC) to ensure homogeneity
Final Buffer Phosphate-buffered saline (PBS) with a suitable detergent (e.g., LDAO)PBS or a suitable buffer for storage

Note: The choice of detergent is critical as it can influence the oligomeric state and activity of IpaB.[10][11]

In Vitro Reconstitution into Liposomes

The reconstitution of IpaB and IpaC into liposomes allows for the study of pore formation and function in a membrane environment. The process generally involves the solubilization of lipids and proteins in detergent, followed by the removal of the detergent to allow the formation of proteoliposomes.

Liposome Preparation

The lipid composition of the liposomes can significantly influence the efficiency of reconstitution and the function of the translocon pore. Liposomes containing a mixture of phospholipids, sphingomyelin, and cholesterol have been shown to be effective in inducing IpaC recruitment and secretion.[12][13]

Table 2: Recommended Lipid Compositions for Reconstitution

ComponentMolar Ratio (%)Function
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)50Main phospholipid component, forms the bilayer
Sphingomyelin (SM) 25Modulates membrane fluidity and domain formation
Cholesterol (Chol) 25Regulates membrane fluidity and stability

Protocol for Liposome Preparation:

  • Lipid Film Formation: The desired lipids are dissolved in chloroform, mixed in the appropriate ratios, and dried to a thin film under a stream of nitrogen, followed by vacuum desiccation.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., HEPES buffer) to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.

Reconstitution of IpaB and IpaC into Liposomes

The detergent-mediated reconstitution method is commonly used for incorporating membrane proteins into pre-formed liposomes.

Reconstitution_Workflow cluster_purification Protein Preparation cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution cluster_assay Functional Assay IpaB Purified IpaB (in detergent) MixedMicelles Protein-Lipid-Detergent Mixed Micelles IpaB->MixedMicelles IpaC Purified IpaC IpaC->MixedMicelles Lipids Lipid Mixture (DOPC:SM:Chol) LipidFilm Dried Lipid Film Lipids->LipidFilm Evaporation LUVs Large Unilamellar Vesicles (LUVs) LipidFilm->LUVs Hydration & Extrusion LUVs->MixedMicelles Solubilization Detergent Detergent (e.g., Triton X-100) Detergent->MixedMicelles Proteoliposomes IpaB/IpaC Proteoliposomes MixedMicelles->Proteoliposomes Detergent Removal (e.g., Bio-Beads) FunctionalPore Functional Translocon Pore Proteoliposomes->FunctionalPore Pore Assembly

Caption: Workflow for the in vitro reconstitution of the IpaB/IpaC translocon pore.

Protocol for Detergent-Mediated Reconstitution:

  • Solubilization: Purified IpaB (in detergent) and IpaC are mixed with the prepared LUVs. Additional detergent (e.g., Triton X-100) is added to the mixture to solubilize the lipids and form protein-lipid-detergent mixed micelles.

  • Incubation: The mixture is incubated to allow for the association of IpaB and IpaC with the lipid-detergent micelles.

  • Detergent Removal: Detergent is gradually removed from the mixture, which drives the self-assembly of proteoliposomes. Common methods for detergent removal include:

    • Adsorption: Incubation with hydrophobic beads (e.g., Bio-Beads SM-2).[14]

    • Dialysis: Dialyzing the mixture against a detergent-free buffer.[15]

    • Gel Filtration: Passing the mixture through a size-exclusion chromatography column.[15]

  • Characterization: The resulting proteoliposomes can be characterized by dynamic light scattering (DLS) to determine their size distribution and by electron microscopy for visualization.

Functional Characterization of the Reconstituted Pore

Several assays can be employed to confirm the formation of functional IpaB/IpaC translocon pores in the proteoliposomes.

Dye Leakage Assay

This assay measures the release of a fluorescent dye encapsulated within the liposomes upon pore formation.

Dye_Leakage_Assay cluster_initial Initial State cluster_pore_formation Pore Formation cluster_final Final State Liposome_Intact Proteoliposome with Encapsulated Dye (Self-quenched) Fluorescence_Low Low Fluorescence Liposome_Intact->Fluorescence_Low Liposome_Pore Proteoliposome with Pore Liposome_Intact->Liposome_Pore Addition of IpaB/IpaC Pore IpaB/IpaC Pore Dye_Released Released Dye (De-quenched) Liposome_Pore->Dye_Released Dye Efflux Fluorescence_High High Fluorescence Dye_Released->Fluorescence_High T3SS_Signaling cluster_bacteria Shigella cluster_host Host Cell Membrane cluster_effector Effector Translocation T3SS Type III Secretion System IpaB_IpgC IpaB-IpgC Complex T3SS->IpaB_IpgC Secretion IpaC_IpgC IpaC-IpgC Complex T3SS->IpaC_IpgC Secretion Membrane Lipid Bilayer IpaB_IpgC->Membrane Insertion PrePore IpaB Pre-pore IpaC_IpgC->PrePore Association Translocon Functional IpaB/IpaC Translocon Pore PrePore->Translocon Effectors Effector Proteins Translocon->Effectors Translocation Host_Cytosol Host Cytosol Effectors->Host_Cytosol

References

Application Notes and Protocols: IpaB-IpaD Fusion Protein for Shigella Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, creation, purification, and evaluation of a fusion protein composed of Shigella invasion plasmid antigens B (IpaB) and D (IpaD). This fusion protein, herein referred to as DB fusion, is a promising candidate for a broadly protective subunit vaccine against shigellosis.

Shigella species are a leading cause of bacterial dysentery worldwide, particularly affecting children in developing countries.[1][2][3][4] The Type III Secretion System (T3SS) is a critical virulence factor for Shigella, responsible for injecting effector proteins into host cells to facilitate invasion.[5][6][7] IpaB and IpaD are essential components of the T3SS; IpaD is located at the tip of the T3SS needle and is involved in sensing host cells, while IpaB is a key translocator protein that forms a pore in the host cell membrane.[5][6][7][8][9][10][11] Due to their crucial roles in pathogenesis and their conservation across different Shigella species, IpaB and IpaD are excellent targets for a subunit vaccine.[3][7][8][12][13]

Creating a fusion protein of IpaB and IpaD simplifies vaccine formulation, manufacturing, and reduces production costs compared to administering the two proteins separately.[1][3][4][14][15] Studies have demonstrated that an IpaD-IpaB fusion protein (DB fusion) is immunogenic and can elicit protective immunity against homologous and heterologous Shigella strains in preclinical models.[1][3][4][14][15]

Signaling Pathway of Shigella Invasion

The following diagram illustrates the role of IpaB and IpaD in the initial stages of Shigella invasion of a host epithelial cell.

Shigella Invasion Pathway Diagram

Experimental Workflow for DB Fusion Vaccine Development

The general workflow for developing and testing the IpaB-IpaD fusion protein vaccine is outlined below.

Vaccine_Development_Workflow A 1. Fusion Construct Design (ipaD-ipaB) B 2. Cloning into Expression Vector (e.g., pET28b) A->B C 3. Co-expression with Chaperone (IpgC) in E. coli B->C D 4. Protein Purification (IMAC, IEX) C->D E 5. Biophysical Characterization (SDS-PAGE, CD) D->E F 6. Immunization of Animal Model (e.g., mice) D->F G 7. Immunological Analysis (ELISA, Cytokine assays) F->G H 8. Protective Efficacy Evaluation (Lethal Challenge) F->H

DB Fusion Vaccine Development Workflow

Data Presentation

Table 1: Protective Efficacy of IpaB-IpaD Fusion Protein (DB fusion) vs. Individual Components
Vaccine FormulationAdjuvantChallenge StrainProtection (%)Reference
DB fusiondmLTS. flexneri 2a70[14]
IpaB + IpaDdmLTS. flexneri 2a90[14]
DB fusiondmLTS. sonnei55[14]
DB fusiondmLTS. dysenteriae40[3]
IpaB + IpaDdmLTS. dysenteriae10[3]
DB fusionNoneS. flexneri 2a20[14]
IpaB + IpaD (oral)dmLTS. flexneri40[2][12]
IpaB + IpaD (intranasal)dmLTS. flexneri90[2][12]

dmLT: double mutant of the heat-labile enterotoxin of E. coli

Experimental Protocols

Protocol 1: Construction of the IpaD-IpaB Fusion Gene

This protocol describes the generation of a genetic construct encoding the IpaD-IpaB fusion protein.

1. Gene Amplification:

  • Amplify the coding sequences of ipaD and ipaB from Shigella flexneri serotype 2a genomic DNA using PCR.

  • Design primers to introduce appropriate restriction sites for cloning into the expression vector (e.g., pET28b). Ensure the genes are cloned in-frame.

  • A flexible linker sequence can be incorporated between the ipaD and ipaB genes if desired, although studies have shown direct fusion to be effective.

2. Vector Preparation:

  • Digest the pET28b expression vector and the PCR products with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

3. Ligation and Transformation:

  • Ligate the digested ipaD and ipaB fragments into the prepared pET28b vector.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Select for positive clones on appropriate antibiotic-containing media.

4. Sequence Verification:

  • Isolate plasmid DNA from positive clones and verify the sequence of the ipaD-ipaB fusion gene by Sanger sequencing to ensure the absence of mutations and correct reading frame.

Protocol 2: Expression and Purification of the DB Fusion Protein

Recombinant expression of IpaB and the DB fusion protein requires the co-expression of its chaperone, IpgC, for proper folding and solubility.[1][4][14][15][16][17]

1. Co-transformation:

  • Co-transform the pET28b vector containing the ipaD-ipaB fusion gene and a compatible plasmid carrying the ipgC gene into an E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the co-transformed E. coli in Luria-Bertani (LB) broth with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 1 mM and incubate for 3-4 hours at 37°C.

  • Harvest the bacterial cells by centrifugation.

3. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • The DB fusion construct in pET28b will have an N-terminal His-tag.

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged DB fusion-IpgC complex with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

5. Chaperone Removal and Further Purification:

  • To separate the DB fusion from its chaperone IpgC, add a detergent such as 0.5% OPOE (n-octylpolyoxyethylene) to the eluted protein fraction.[14]

  • Pass the mixture through a second IMAC column. The His-tagged DB fusion will re-bind to the column, while the untagged IpgC will be found in the flow-through.[14]

  • Elute the purified DB fusion protein as described in step 4.

  • For higher purity, an additional anion-exchange chromatography step (e.g., Q FF column) can be performed.[14]

6. Buffer Exchange and Storage:

  • Dialyze the final purified DB fusion protein into a suitable storage buffer, such as PBS containing 0.5% OPOE.[14]

  • Determine the protein concentration using a spectrophotometer at A280.

  • Store the purified protein at -80°C.

Protocol 3: Immunization and Evaluation of Protective Efficacy

This protocol outlines a general procedure for assessing the immunogenicity and protective efficacy of the DB fusion vaccine in a mouse model.

1. Animal Model:

  • Use 6-8 week old female BALB/c mice.

2. Immunization Schedule:

  • Immunize mice via the intranasal or intramuscular route.

  • A typical schedule involves three immunizations at two-week intervals (e.g., day 0, 14, and 28).[3]

  • Administer 10-20 µg of the DB fusion protein per mouse, either alone or formulated with an adjuvant like dmLT.

3. Sample Collection:

  • Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., before each immunization and before the challenge) to measure serum antibody responses.

  • Fecal samples can be collected to assess mucosal IgA responses.

4. Measurement of Immune Responses (ELISA):

  • Coat 96-well plates with purified IpaB or IpaD protein (1 µg/ml).[3]

  • Block the plates with a suitable blocking buffer (e.g., PBS with 10% milk).

  • Add serially diluted mouse sera to the wells and incubate.

  • Detect bound antibodies using HRP-conjugated anti-mouse IgG or IgA secondary antibodies.

  • Develop the reaction with a suitable substrate and measure the absorbance.

  • Endpoint titers can be calculated and expressed as ELISA units (EU)/ml.[3]

5. Lethal Pulmonary Challenge:

  • At a specified time post-immunization (e.g., day 56), challenge the immunized and control mice with a lethal dose of a virulent Shigella strain (e.g., S. flexneri 2a, S. sonnei, or S. dysenteriae) via the intranasal route.[3][14]

  • Monitor the survival of the mice for at least 14 days post-challenge.[3][14]

  • Calculate the percentage of protection as the percentage of surviving mice in the vaccinated group.

Logical Relationship of the Fusion Protein Construct

The diagram below illustrates the design of the IpaD-IpaB fusion protein construct within the expression vector.

Fusion_Construct_Diagram Promoter T7 Promoter HisTag 6xHis Tag Promoter->HisTag IpaD IpaD HisTag->IpaD IpaB IpaB IpaD->IpaB Stop IpaB->Stop

IpaD-IpaB Fusion Construct Diagram

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the ipaB Gene in Shigella

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the CRISPR-Cas9 system, specifically a cytosine base editing approach, to introduce loss-of-function mutations in the ipaB gene of Shigella. The ipaB gene is a critical virulence factor in Shigella, playing a pivotal role in the invasion of host cells and the subsequent escape from the phagocytic vacuole.[1][2] The protocols outlined below are based on established CRISPR-Cas9 methodologies in Shigella flexneri and provide a framework for creating precise, markerless genetic modifications.[3][4][5][6][7]

Introduction to ipaB and its Role in Shigella Pathogenesis

The Invasion Plasmid Antigen B (ipaB) is a key component of the Shigella Type III Secretion System (T3SS). This system acts as a molecular syringe, injecting effector proteins into host cells to manipulate cellular processes and facilitate bacterial invasion. IpaB is directly involved in the formation of a translocation pore in the host cell membrane, a critical step for the entry of other virulence factors.[8][9] Furthermore, IpaB is essential for the lysis of the phagocytic vacuole, allowing the bacteria to escape into the cytoplasm where they can replicate and spread to adjacent cells.[1][2] Given its central role in pathogenesis, the targeted inactivation of ipaB is a valuable strategy for studying Shigella virulence and for the development of attenuated vaccine strains.

Principle of the CRISPR-Cas9 Cytosine Base Editing System

The described methodology utilizes a CRISPR-Cas9-dependent cytosine base editor to introduce a premature stop codon within the ipaB gene, leading to a loss-of-function mutation.[3][4][5][6][7][10] This system employs a catalytically impaired Cas9 (nickase) fused to a cytidine (B196190) deaminase. The guide RNA (sgRNA) directs this complex to the target DNA sequence within the ipaB gene. The cytidine deaminase then converts a cytosine (C) to a uracil (B121893) (U) within a specific editing window. Subsequent DNA repair mechanisms replace the uracil with a thymine (B56734) (T), resulting in a C-to-T transition.[10] By targeting a specific codon (e.g., CAG, CAA, or CGA) within the ipaB coding sequence, this C-to-T conversion can be designed to create a stop codon (TAG, TAA, or TGA), leading to the premature termination of translation and the production of a non-functional, truncated IpaB protein. This method is highly efficient, capable of achieving up to 100% efficacy in generating loss-of-function mutants in Shigella flexneri, and it creates markerless mutations without introducing double-strand breaks, thus minimizing off-target effects.[3][4][5][7]

Data Presentation

Table 1: Components of the CRISPR-Cas9 Cytosine Base Editing System

ComponentDescriptionPlasmid Name (Example)Reference
nCas9-AID Fusion ProteinA nickase Cas9 fused to an activation-induced cytidine deaminase.pnCas9-AID[3]
sgRNA Expression PlasmidA plasmid for cloning and expressing the gene-specific single guide RNA.pgRNA_AT[3]

Table 2: Expected Phenotypes of ipaB Mutant Shigella

PhenotypeWild-Type ShigellaipaB Mutant ShigellaAssay for Verification
Invasion of Epithelial CellsInvasiveNon-invasiveGentamicin (B1671437) Protection Assay
Hemolytic ActivityHemolyticNon-hemolyticContact Hemolysis Assay
This compound ExpressionPresentAbsent or TruncatedWestern Blot
ipaB Gene PresencePresentPresent (with mutation)PCR and Sequencing
ipaB mRNA ExpressionPresentPresentRT-qPCR

Experimental Protocols

sgRNA Design for Targeting ipaB
  • Obtain the ipaB gene sequence for the Shigella strain of interest from a public database like NCBI.[11]

  • Use an sgRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide sgRNA sequences within the ipaB coding region.

  • Select sgRNA sequences that:

    • Are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.

    • Target a cytosine within the editing window (typically positions 4-8 of the protospacer) that, when converted to a thymine, will result in a premature stop codon (e.g., targeting a CAG, CAA, or CGA codon).

    • Have a high on-target score and a low off-target score to minimize binding to other genomic locations.

  • Design complementary oligonucleotides containing the selected sgRNA sequence for cloning into the sgRNA expression plasmid (e.g., pgRNA_AT).

Cloning of the sgRNA into the Expression Plasmid
  • Anneal the designed oligonucleotides to create a double-stranded DNA insert.

  • Digest the sgRNA expression plasmid (e.g., pgRNA_AT) with the appropriate restriction enzyme(s).

  • Ligate the annealed sgRNA insert into the linearized plasmid.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Select for positive clones by antibiotic selection and verify the correct insertion by Sanger sequencing.

Transformation of Shigella
  • Prepare electrocompetent Shigella cells.

  • Co-transform the electrocompetent Shigella with the nCas9-AID plasmid (e.g., pnCas9-AID) and the specific ipaB-targeting sgRNA plasmid.

  • Plate the transformed cells on an appropriate selective agar (B569324) medium (e.g., Tryptic Soy Agar with the corresponding antibiotics for both plasmids).

  • Incubate the plates at the appropriate temperature until colonies appear.

Verification of ipaB Gene Editing
  • Colony PCR and Sequencing:

    • Pick individual colonies from the selective plates.

    • Perform colony PCR using primers flanking the targeted region of the ipaB gene.

    • Purify the PCR products and send them for Sanger sequencing to confirm the C-to-T base edit and the introduction of a premature stop codon.

  • Western Blot Analysis for this compound Expression:

    • Grow wild-type and putative mutant Shigella strains in appropriate broth culture.

    • Prepare whole-cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for IpaB, followed by a suitable secondary antibody.

    • Detect the presence or absence of the full-length this compound. A truncated protein may also be visible.

  • Phenotypic Assays:

    • Contact Hemolysis Assay: This assay assesses the ability of Shigella to lyse red blood cells, a function dependent on the T3SS and IpaB.[12][13]

      • Wash and resuspend sheep or rabbit red blood cells.

      • Mix the red blood cells with wild-type and mutant Shigella strains.

      • Incubate the mixture and then centrifuge to pellet the intact cells and bacteria.

      • Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin to quantify hemolysis. The ipaB mutant should show significantly reduced or no hemolytic activity.[1][12]

    • Gentamicin Protection Assay: This assay quantifies the ability of Shigella to invade epithelial cells.

      • Infect a monolayer of epithelial cells (e.g., HeLa or Caco-2) with wild-type and mutant Shigella.

      • After an incubation period to allow for invasion, add gentamicin to the medium to kill extracellular bacteria.

      • Wash the cells and then lyse them to release the intracellular bacteria.

      • Plate serial dilutions of the lysate to enumerate the colony-forming units (CFU) of the invasive bacteria. The ipaB mutant is expected to be non-invasive.[1][2]

  • Quantitative RT-PCR (qRT-PCR) for ipaB mRNA Expression:

    • Extract total RNA from wild-type and mutant Shigella strains.

    • Synthesize cDNA from the RNA templates.

    • Perform qPCR using primers specific for the ipaB gene and a housekeeping gene for normalization. This will confirm that the gene is still transcribed, and the phenotype is due to the premature stop codon and not transcriptional silencing.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_verification Verification sgRNA Design sgRNA Design Oligo Synthesis Oligo Synthesis sgRNA Design->Oligo Synthesis Plasmid Cloning Plasmid Cloning Oligo Synthesis->Plasmid Cloning Shigella Transformation Shigella Transformation Plasmid Cloning->Shigella Transformation Colony PCR & Sequencing Colony PCR & Sequencing Shigella Transformation->Colony PCR & Sequencing Confirm Mutation Western Blot Western Blot Colony PCR & Sequencing->Western Blot Confirm Protein Loss Phenotypic Assays Phenotypic Assays Western Blot->Phenotypic Assays Confirm Functional Loss qRT-PCR qRT-PCR Phenotypic Assays->qRT-PCR Confirm Transcription Final Mutant Strain Final Mutant Strain qRT-PCR->Final Mutant Strain

Caption: Experimental workflow for generating an ipaB mutant in Shigella.

ipaB_signaling_pathway cluster_shigella Shigella cluster_host Host Cell T3SS T3SS IpaB IpaB T3SS->IpaB Secretion Other Effectors Other Effectors T3SS->Other Effectors Secretion Host Membrane Host Membrane IpaB->Host Membrane Insertion Phagosome Phagosome IpaB->Phagosome Lysis Translocation Pore Translocation Pore Other Effectors->Translocation Pore Entry Host Membrane->Translocation Pore Formation Cytoplasm Cytoplasm Translocation Pore->Cytoplasm Access Phagosome->Cytoplasm Escape Shigella Internalized Shigella Shigella->Phagosome

Caption: Role of IpaB in Shigella invasion and intracellular survival.

References

Application Notes and Protocols: Biophysical Characterization of Shigella IpaB Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Invasion plasmid antigen B (IpaB) is a critical multifunctional virulence factor of Shigella flexneri, the bacterium responsible for shigellosis, a severe form of bacillary dysentery.[1][2] As a key component of the type III secretion system (T3SS), IpaB is essential for several stages of pathogenesis, including sensing host cells, forming a translocon pore in the host membrane to deliver effector proteins, escaping the phagosome, and inducing macrophage pyroptosis through direct interaction with caspase-1.[1][3][4][5][6] Given its central role in Shigella infection, IpaB is a promising target for novel vaccines and antimicrobial agents.[4][7] A thorough understanding of its structural and biophysical properties is paramount for these development efforts.

These application notes provide a summary of the key biophysical characteristics of IpaB and detailed protocols for its characterization.

I. Biophysical and Structural Properties of IpaB

The biophysical properties of IpaB are heavily influenced by its environment, particularly the detergents used during its purification, which control its oligomeric state.[8][9] Recombinant IpaB is unstable when expressed alone and requires co-expression with its cognate chaperone, IpgC, to maintain a soluble and non-aggregated state.[4][10][11]

Oligomeric State and Hydrodynamics

The oligomeric state of IpaB is a critical determinant of its function. While monomeric IpaB can associate with membranes, only the oligomeric form, specifically the tetramer, is competent to form pores.[8][9][12] Analytical Ultracentrifugation (AUC) is the gold standard for determining the oligomeric state of proteins in solution.[13]

Table 1: Hydrodynamic Properties of IpaB in Different Detergents

ParameterIpaB in 0.05% LDAOIpaB in 0.5% OPOEMethodReference
Predominant Species MonomerTetramer & OctamerAnalytical Ultracentrifugation (AUC)[8][14]
Calculated MW 64.7 kDa265 kDa (Tetramer), 477 kDa (Octamer)Analytical Ultracentrifugation (AUC)[8][14]
Membrane Activity Interacts with liposomes but does not form poresForms discrete pores in phospholipid membranesLiposome Dextran Release Assay[8][9]
Secondary Structure and Thermal Stability

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure and thermal stability of proteins.[15][16] Studies show that IpaB is a predominantly α-helical protein, and this secondary structure is largely maintained regardless of its oligomeric state.[8]

Table 2: Spectroscopic and Thermodynamic Properties of IpaB

ParameterValue / ObservationMethodReference
Secondary Structure Predominantly α-helicalFar-UV Circular Dichroism (CD)[8]
Characteristic CD Minima 208 nm and 222 nmFar-UV Circular Dichroism (CD)[8]
Thermal Stability Analysis Monitored by CD at 222 nm from 10°C to 90°CThermal Denaturation (CD)[8]
High-Resolution Structural Features

High-resolution structural information provides atomic-level insights into protein function. While a full-length structure of IpaB remains elusive, a high-resolution crystal structure of a stable N-terminal fragment has been solved.

Table 3: High-Resolution Structural Data for IpaB Fragment

ParameterDescriptionMethodReference
Resolved Fragment Residues 74-224 of the N-terminal domainX-Ray Crystallography[8][17]
Resolution 2.10 ÅX-Ray Crystallography[17]
Key Structural Feature Elongated coiled-coilX-Ray Crystallography[6][8]

II. Experimental Workflows and Signaling Pathways

Overall Experimental Workflow

The biophysical characterization of IpaB follows a multi-step process, beginning with protein expression and culminating in various analytical techniques to probe its structure and function.

G cluster_0 Protein Production cluster_1 Biophysical Characterization p1 Co-expression of IpaB and His-tagged IpgC in E. coli p2 Cell Lysis & Clarification p1->p2 p3 Ni-NTA Affinity Chromatography p2->p3 p4 Detergent-mediated IpgC Elution p3->p4 p5 Size Exclusion Chromatography (SEC) p4->p5 a1 Circular Dichroism (CD) (Secondary Structure, Stability) p5->a1 Purified IpaB (Monomer or Oligomer) a2 Analytical Ultracentrifugation (AUC) (Oligomeric State) p5->a2 Purified IpaB (Monomer or Oligomer) a3 Differential Scanning Calorimetry (DSC) (Thermodynamics) p5->a3 Purified IpaB (Monomer or Oligomer) a4 Functional Assays (Liposome Pore Formation) p5->a4 Purified IpaB (Monomer or Oligomer)

Caption: Workflow for IpaB production and biophysical analysis.

IpaB Functional Pathway in Shigella Pathogenesis

IpaB is a central player in the invasion process. After being secreted by the T3SS, it participates in forming the translocon pore with IpaC and subsequently triggers a signaling cascade within the host macrophage, leading to inflammatory cell death (pyroptosis).

G cluster_0 Shigella T3SS cluster_1 Host Cell Shigella Shigella T3SS T3SS Needle (IpaD Tip) IpaB Secreted IpaB T3SS->IpaB Secretion Membrane Host Cell Membrane Translocon IpaB/IpaC Translocon Pore Membrane->Translocon Pore Formation with IpaC Casp1 Pro-Caspase-1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 IL1b Pro-IL-1β ActiveCasp1->IL1b Cleavage Pyroptosis Pyroptosis (Cell Death) ActiveCasp1->Pyroptosis ActiveIL1b Mature IL-1β IL1b->ActiveIL1b ActiveIL1b->Pyroptosis Inflammation IpaB->Membrane Insertion & Oligomerization IpaB->Casp1 Direct Binding & Activation

Caption: IpaB-mediated translocon formation and pyroptosis induction.

Detergent Influence on IpaB Oligomerization and Function

The choice of detergent during the final purification steps is critical, as it dictates the resulting oligomeric state and subsequent membrane activity of IpaB. This relationship is key to studying its different functional states in vitro.

G cluster_LDAO LDAO Path cluster_OPOE OPOE Path IpgCIpaB IpaB:IpgC Complex LDAO Incubate with 0.05% LDAO IpgCIpaB->LDAO OPOE Incubate with 0.5% OPOE IpgCIpaB->OPOE Monomer Monomeric IpaB (64.7 kDa) LDAO->Monomer MembraneAssoc Associates with Membrane Monomer->MembraneAssoc NoPore No Pore Formation MembraneAssoc->NoPore Tetramer Oligomeric IpaB (Tetramer, ~265 kDa) OPOE->Tetramer MembraneInsert Inserts into Membrane Tetramer->MembraneInsert Pore Pore Formation MembraneInsert->Pore

Caption: Detergent-dependent oligomerization and function of IpaB.

III. Detailed Experimental Protocols

Protocol 1: Recombinant IpaB Expression and Purification

This protocol describes the purification of IpaB in either a monomeric or oligomeric state by separating it from its chaperone, IpgC, using different mild detergents.[3][8][10][11]

1. Protein Expression: a. Co-transform E. coli BL21(DE3) cells with plasmids encoding IpaB and a hexahistidine-tagged IpgC. b. Grow cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 1 mM final concentration) and continue to grow for 4-6 hours at 30°C. d. Harvest cells by centrifugation and store the pellet at -80°C.

2. Lysis and Affinity Chromatography: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with protease inhibitors. b. Lyse cells using sonication or a microfluidizer and clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. d. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

3. IpaB Separation and Elution: a. For Oligomeric IpaB: Incubate the column resin overnight at 4°C in wash buffer supplemented with 0.5% n-octyl-oligo-oxyethylene (OPOE) . This dissociates the IpaB:IpgC complex.[8] b. For Monomeric IpaB: Incubate the column resin overnight at 4°C in wash buffer supplemented with 0.05% N,N-dimethyldodecylamine N-oxide (LDAO) .[8][9] c. After incubation, wash the column with the respective detergent-containing buffer to remove the now-unbound IpgC chaperone. d. Elute the purified IpaB from the column using an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole) containing the appropriate detergent (0.5% OPOE or 0.05% LDAO).

4. Size Exclusion Chromatography (SEC): a. Further purify and buffer-exchange the eluted IpaB using a SEC column (e.g., Superdex 200) equilibrated with the final buffer (e.g., PBS) containing the appropriate detergent. b. Collect fractions, analyze by SDS-PAGE for purity, and concentrate as needed.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of Far-UV CD to determine the secondary structure content and thermal stability of IpaB.[8][18]

1. Sample Preparation: a. Dialyze the purified IpaB sample into a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4) containing the appropriate detergent (LDAO or OPOE). Avoid high concentrations of chloride ions. b. Adjust the protein concentration to 0.3–0.5 mg/mL.

2. Wavelength Scan for Secondary Structure: a. Use a quartz cuvette with a path length of 0.1 cm. b. Record Far-UV CD spectra from 190 to 250 nm at 20°C. c. Set the scanning speed to 50 nm/min with a data pitch of 0.5 nm and a bandwidth of 1 nm. d. Average at least three scans for each sample and subtract the corresponding buffer spectrum. e. Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The characteristic minima at 208 nm and 222 nm indicate α-helical content.[8][18]

3. Thermal Denaturation: a. Monitor the CD signal at a single wavelength (222 nm for α-helical proteins) while increasing the temperature from 10°C to 90°C.[8] b. Use a temperature ramp rate of 15-60°C/hour, acquiring data every 1-2.5°C.[8] c. Plot the [θ]₂₂₂ value versus temperature. The midpoint of the transition curve represents the melting temperature (Tm), a measure of thermal stability.

Protocol 3: Determination of Oligomeric State by Analytical Ultracentrifugation (AUC)

This protocol describes a sedimentation velocity experiment to determine the molecular weight and oligomeric state of IpaB.[8][13][14]

1. Sample Preparation: a. Prepare IpaB samples (monomeric and oligomeric forms) at a concentration range of 0.1-1.0 mg/mL in the desired buffer (e.g., PBS with LDAO or OPOE). b. Optional Crosslinking: For detergent-free analysis, IpaB can be chemically crosslinked with an agent like dithiobis(succinimidyl propionate) (DSP), followed by dialysis into PBS.[8]

2. Sedimentation Velocity Experiment: a. Load 400 µL of the protein sample and 420 µL of the reference buffer into the appropriate sectors of a 2-sector AUC cell. b. Place the cells in an analytical ultracentrifuge rotor (e.g., An-60 Ti). c. Centrifuge the samples at a high speed (e.g., 40,000-50,000 rpm) at 20°C. d. Acquire radial absorbance scans at a suitable wavelength (e.g., 280 nm) at regular time intervals until the sample has sedimented.

3. Data Analysis: a. Analyze the sedimentation velocity data using software like SEDFIT. b. Fit the data to the Lamm equation to obtain a continuous sedimentation coefficient distribution, c(s). c. The peaks in the c(s) distribution represent different sedimenting species. d. Integrate the peaks and use the Svedberg equation to calculate the molecular weight of each species, revealing the oligomeric state (e.g., monomer, tetramer).[8][14]

Protocol 4: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes associated with thermal unfolding, providing thermodynamic parameters of protein stability.[19][20][21]

1. Sample Preparation: a. Prepare a protein sample of IpaB at a concentration of 0.5-2.0 mg/mL. b. Prepare a matched reference buffer by extensive dialysis of the protein sample against the final buffer. c. Thoroughly degas both the protein sample and the reference buffer.

2. DSC Experiment: a. Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter. b. Equilibrate the system at a starting temperature (e.g., 10-20°C). c. Scan to a final temperature (e.g., 90-100°C) at a constant rate (e.g., 60°C/hour). d. After the scan, cool the system and perform a second scan to check for reversibility of the unfolding process.

3. Data Analysis: a. Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity (Cp) as a function of temperature. b. The peak of the resulting thermogram corresponds to the melting temperature (Tm). c. Integrate the area under the peak to determine the calorimetric enthalpy (ΔHcal) of unfolding.[22] d. Fit the data to a suitable model (e.g., a two-state transition model) to calculate the van't Hoff enthalpy (ΔHvH) and Gibbs free energy of unfolding (ΔG).[20]

References

Application Notes and Protocols for Measuring IpaB-Induced Pyroptosis in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the key assays used to quantify and characterize IpaB-induced pyroptosis in macrophages. Detailed protocols for each assay are provided to facilitate experimental design and execution.

Introduction to IpaB-Induced Pyroptosis

The Gram-negative bacterium Shigella flexneri, the causative agent of bacillary dysentery, utilizes a type three secretion system (T3SS) to inject effector proteins into host cells. One such effector, Invasion plasmid antigen B (IpaB), is a crucial virulence factor that plays a central role in the induction of pyroptosis, a form of pro-inflammatory programmed cell death, in macrophages.[1][2]

IpaB, upon secretion, can oligomerize and insert into host cell membranes, forming ion channels.[1][2] In the context of macrophage infection, IpaB is delivered into the phagosome. Its channel-forming activity within the phagosomal membrane is thought to lead to potassium efflux and phagosomal destabilization.[1][2] This event is a trigger for the activation of the NLRC4 (also known as IPAF) inflammasome, a multi-protein complex.[1] Inflammasome assembly leads to the activation of caspase-1, a cysteine protease that is the central executioner of pyroptosis.[2][3][4]

Activated caspase-1 has two major downstream effects:

  • Cytokine Maturation: It cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secretable forms.[5]

  • Pore Formation and Cell Lysis: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[6][7]

Understanding and quantifying IpaB-induced pyroptosis is critical for elucidating Shigella pathogenesis and for the development of novel therapeutics targeting this virulence mechanism.

Key Assays for Measuring IpaB-Induced Pyroptosis

A multi-faceted approach is recommended to accurately measure and characterize IpaB-induced pyroptosis. The following assays are commonly employed:

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the cell culture supernatant as an indicator of plasma membrane rupture and cell lysis.[3][4][8]

  • Caspase-1 Activity Assay: Directly quantifies the enzymatic activity of activated caspase-1 in cell lysates or supernatants.[9][10][11]

  • IL-1β and IL-18 ELISA: Measures the concentration of secreted mature IL-1β and IL-18 in the cell culture supernatant, a key downstream indicator of inflammasome activation.[12][13][14]

  • ASC Speck Visualization: Involves microscopic imaging of the formation of Apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome assembly.[15][16][17]

  • Flow Cytometry: Allows for the high-throughput quantification of pyroptotic cells by staining for markers of cell death and inflammasome activation.[18][19]

Data Presentation

The following tables summarize the typical quantitative data obtained from the described assays.

Table 1: Lactate Dehydrogenase (LDH) Release Assay

Treatment GroupLDH Release (% of Maximum Lysis)
Uninfected Macrophages5 ± 2%
S. flexneri (Wild-Type) Infected75 ± 10%
S. flexneri (ΔipaB) Infected10 ± 3%
Maximum Lysis Control (Triton X-100)100%

Table 2: Caspase-1 Activity Assay

Treatment GroupCaspase-1 Activity (Relative Fluorescence/Luminescence Units)
Uninfected Macrophages100 ± 15
S. flexneri (Wild-Type) Infected850 ± 90
S. flexneri (ΔipaB) Infected120 ± 20
Caspase-1 Inhibitor Control110 ± 18

Table 3: IL-1β ELISA

Treatment GroupSecreted IL-1β (pg/mL)
Uninfected Macrophages (Unprimed)< 10
Uninfected Macrophages (LPS-Primed)< 15
S. flexneri (Wild-Type) Infected (LPS-Primed)1500 ± 200
S. flexneri (ΔipaB) Infected (LPS-Primed)50 ± 10

Table 4: ASC Speck Formation

Treatment GroupPercentage of Cells with ASC Specks
Uninfected Macrophages< 1%
S. flexneri (Wild-Type) Infected35 ± 5%
S. flexneri (ΔipaB) Infected< 2%

Signaling Pathway and Experimental Workflow

IpaB_Pyroptosis_Pathway cluster_bacteria Shigella flexneri cluster_macrophage Macrophage cluster_phagosome Phagosome cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space Shigella S. flexneri T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses IpaB_secreted Secreted IpaB T3SS->IpaB_secreted injects IpaB_channel IpaB Ion Channel Formation IpaB_secreted->IpaB_channel inserts into phagosome membrane K_efflux Potassium Efflux IpaB_channel->K_efflux Phagosome_destabilization Phagosome Destabilization K_efflux->Phagosome_destabilization NLRC4_inflammasome NLRC4 Inflammasome Assembly Phagosome_destabilization->NLRC4_inflammasome triggers Pro_Caspase1 Pro-Caspase-1 NLRC4_inflammasome->Pro_Caspase1 recruits Caspase1 Activated Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL1b_release IL-1β Release IL1b->IL1b_release IL18 Mature IL-18 Pro_IL18->IL18 IL18_release IL-18 Release IL18->IL18_release GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore_formation Pore Formation GSDMD_N->Pore_formation oligomerizes to form Cell_lysis Cell Lysis & Pyroptosis Pore_formation->Cell_lysis leads to Cell_lysis->IL1b_release Cell_lysis->IL18_release LDH_release LDH Release Cell_lysis->LDH_release

Caption: Signaling pathway of IpaB-induced pyroptosis in macrophages.

Experimental_Workflow cluster_preparation Experiment Preparation cluster_infection Infection cluster_assays Pyroptosis Assays cluster_analysis Data Analysis Culture_macrophages Culture Macrophages (e.g., BMDMs, THP-1) LPS_priming Optional: LPS Priming (for IL-1β expression) Culture_macrophages->LPS_priming Infection Infect Macrophages with S. flexneri (WT vs. ΔipaB) LPS_priming->Infection Incubation Incubate for desired time points Infection->Incubation Collect_supernatant Collect Supernatant Incubation->Collect_supernatant Lyse_cells Lyse Remaining Cells Incubation->Lyse_cells ASC_imaging ASC Speck Imaging Incubation->ASC_imaging Flow_cytometry Flow Cytometry Incubation->Flow_cytometry LDH_assay LDH Release Assay Collect_supernatant->LDH_assay ELISA IL-1β / IL-18 ELISA Collect_supernatant->ELISA Caspase1_assay Caspase-1 Activity Assay Lyse_cells->Caspase1_assay Data_analysis Quantify and Compare Results LDH_assay->Data_analysis ELISA->Data_analysis Caspase1_assay->Data_analysis ASC_imaging->Data_analysis Flow_cytometry->Data_analysis

Caption: General experimental workflow for studying IpaB-induced pyroptosis.

Experimental Protocols

Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cell lysis by quantifying the release of LDH from the cytosol into the supernatant.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Macrophage cell line (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells)

  • Shigella flexneri strains (Wild-Type and ΔipaB mutant)

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)

  • 10% Triton X-100 in water (for maximum lysis control)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed macrophages in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate overnight.

  • If required for your experimental question (e.g., for subsequent IL-1β measurement), prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).

  • Prepare bacterial cultures of wild-type and ΔipaB S. flexneri.

  • Infect macrophages with S. flexneri at a multiplicity of infection (MOI) of 10-50. Centrifuge the plate at 500 x g for 5 minutes to synchronize infection.

  • Incubate for the desired time course (e.g., 1, 2, 4 hours).

  • For the maximum LDH release control, add 10 µL of 10% Triton X-100 to control wells 45 minutes before the end of the incubation.

  • At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH assay reagent according to the manufacturer's instructions.

  • Add 50 µL of the LDH assay reagent to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Percent cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]

    • Spontaneous release is from uninfected cells.

Caspase-1 Activity Assay

This protocol describes a method to measure the activity of caspase-1 using a fluorogenic or luminogenic substrate.

Materials:

  • Opaque 96-well plates (white for luminescence, black for fluorescence)

  • Macrophage cell line

  • Shigella flexneri strains

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay from Promega or a fluorometric kit with Ac-YVAD-AMC substrate)

  • Microplate reader (luminometer or fluorometer)

Protocol:

  • Seed macrophages in an opaque 96-well plate as described for the LDH assay.

  • Prime and infect the cells with S. flexneri as described above.

  • At the end of the incubation period, lyse the cells according to the assay kit's instructions. Some kits allow for direct measurement in the supernatant.

  • Prepare the caspase-1 substrate reagent as per the manufacturer's protocol.

  • Add the caspase-1 substrate reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Include a negative control (uninfected cells) and a positive control (e.g., macrophages treated with nigericin (B1684572) and ATP) if desired. For specificity, a caspase-1 inhibitor (Ac-YVAD-CHO) can be used in parallel wells.[9]

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

  • Supernatants collected from the experimental setup (as in the LDH assay)

  • IL-1β ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, BioLegend)[14]

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Collect supernatants from LPS-primed and infected macrophages as described previously. It is crucial to prime the cells with LPS to induce pro-IL-1β expression.[20]

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's detailed instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating to allow the capture antibody to bind IL-1β.

    • Washing the plate.

    • Adding a biotinylated detection antibody.

    • Incubating and washing.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubating and washing.

    • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to a standard curve generated with recombinant IL-1β.

ASC Speck Visualization by Immunofluorescence

This protocol allows for the visualization of endogenous ASC speck formation, a hallmark of inflammasome activation.

Materials:

  • 12-well plates with sterile glass coverslips

  • Macrophage cell line

  • Shigella flexneri strains

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary antibody: anti-ASC antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence or confocal microscope

Protocol:

  • Place sterile coverslips in a 12-well plate and seed with macrophages (e.g., 5 x 10⁵ cells/well).[15] Incubate overnight.

  • Infect macrophages with S. flexneri as described previously.

  • After the desired incubation time, wash the cells once with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[16]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[16]

  • Wash three times with PBS.

  • Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.[16]

  • Incubate with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[15]

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[16]

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5-10 minutes.[16]

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as a single, bright fluorescent punctum within the cytoplasm of activated cells.[16]

  • Quantify the percentage of cells containing ASC specks.

References

Application Notes and Protocols for the Identification of Small Molecule Inhibitors of IpaB Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shigella species are the causative agents of shigellosis, a severe bacillary dysentery responsible for significant morbidity and mortality worldwide. A key virulence mechanism of Shigella is the Type III Secretion System (T3SS), a molecular syringe that injects bacterial effector proteins into host cells. The Invasion plasmid antigen B (IpaB) protein is a crucial component of the Shigella T3SS, playing a multifaceted role in pathogenesis. It is a core component of the translocon pore that forms in the host cell membrane, which is essential for the delivery of other effector proteins.[1][2][3] Additionally, IpaB is directly involved in inducing macrophage apoptosis by activating caspase-1 and is required for the bacteria to escape from the phagosome into the host cell cytoplasm.[1] Given its critical functions in the infection process, IpaB represents a promising target for the development of novel anti-infective therapeutics that aim to disarm the pathogen rather than kill it, potentially reducing the selective pressure for antibiotic resistance.

These application notes provide a comprehensive overview of the methodologies and protocols for the identification and characterization of small molecule inhibitors targeting the function of the Shigella IpaB protein.

IpaB Signaling and Function in Shigella Pathogenesis

IpaB is a multifunctional protein that is central to the invasion of host cells by Shigella. Upon contact with a host cell, the T3SS is activated, leading to the secretion of IpaB and IpaC. These two proteins form a translocon pore in the host cell membrane.[1][2][3] This pore allows for the passage of other bacterial effector proteins into the host cell cytoplasm, which manipulate host cellular processes to facilitate bacterial engulfment. IpaB also interacts directly with caspase-1 in the cytoplasm of macrophages, leading to pyroptosis, a form of programmed cell death that contributes to inflammation.[1] Furthermore, IpaB is essential for the lysis of the phagocytic vacuole, allowing the bacteria to escape into the cytoplasm where they can replicate and spread to adjacent cells. One of the host cell receptors for IpaB is CD44, and the interaction between IpaB and CD44 is important for initiating the early stages of Shigella invasion.[4]

IpaB_Signaling_Pathway IpaB Signaling Pathway in Shigella Infection cluster_shigella Shigella cluster_host_cell Host Cell Shigella Shigella flexneri T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses Phagosome Phagosome Shigella->Phagosome engulfed into IpaB_IpgC IpaB-IpgC Complex T3SS->IpaB_IpgC secretes Translocon IpaB-IpaC Translocon Pore IpaB_IpgC->Translocon forms CD44 CD44 Receptor IpaB_IpgC->CD44 IpaB binds to Caspase1 Caspase-1 IpaB_IpgC->Caspase1 IpaB binds and activates Host_Membrane Host Cell Membrane Effector_Proteins Effector Proteins Translocon->Effector_Proteins translocates Invasion Bacterial Invasion CD44->Invasion initiates Effector_Proteins->Invasion mediates Pyroptosis Macrophage Pyroptosis Caspase1->Pyroptosis induces Phagosome_Escape Phagosomal Escape Phagosome->Phagosome_Escape IpaB mediates Cytoplasm Cytoplasm Phagosome_Escape->Cytoplasm release into

Caption: IpaB's central role in Shigella pathogenesis.

Assays for Screening and Characterization of IpaB Inhibitors

A multi-step screening approach is recommended to identify and validate small molecule inhibitors of IpaB function. This typically involves a primary high-throughput screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine specificity, and elucidate the mechanism of action.

Assay TypePrincipleWhat it MeasuresThroughput
Primary Screen
Intracellular Survival AssayQuantifies the number of viable intracellular bacteria after infection of a host cell line. Inhibition of IpaB function will lead to a decrease in intracellular bacterial survival.Overall inhibition of Shigella invasion and intracellular survival.High
Secondary Assays
Contact-Mediated Hemolysis AssayMeasures the ability of Shigella to lyse red blood cells upon contact, which is dependent on the formation of the IpaB-IpaC translocon pore.Direct functional assessment of IpaB-IpaC translocon pore formation.Medium
Adhesion/Invasion Inhibition Assay (AIA)Quantifies the attachment and entry of bacteria into epithelial cells. Can be adapted to a high-content imaging format (vAIA).Inhibition of bacterial attachment and invasion of host cells.Medium-High
Target Engagement & Specificity
Surface Plasmon Resonance (SPR)Measures the direct binding of a small molecule to purified this compound in real-time.Binding affinity (KD), and kinetics of the inhibitor to IpaB.Low-Medium
Cytotoxicity AssayMeasures the viability of host cells in the presence of the inhibitor.Off-target effects of the inhibitor on host cell viability.High

Experimental Protocols

Primary Screening: High-Throughput Intracellular Survival Assay

This assay is designed for the high-throughput screening of large compound libraries to identify molecules that inhibit the intracellular survival of Shigella. It utilizes a genetically engineered Shigella strain expressing a reporter gene (e.g., luciferase) for a quantifiable readout.

Materials:

  • Shigella flexneri strain expressing luciferase

  • HeLa or Caco-2 epithelial cells

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gentamicin (B1671437) solution

  • Luciferase assay reagent

  • Luminometer

  • Small molecule compound library

Protocol:

  • Cell Seeding: Seed HeLa or Caco-2 cells into the microtiter plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Bacterial Culture: Grow the luciferase-expressing Shigella flexneri strain to mid-log phase in an appropriate broth.

  • Compound Addition: Prior to infection, add the small molecule inhibitors from the library to the cell monolayers at the desired final concentration. Include appropriate vehicle controls (e.g., DMSO).

  • Infection: Infect the cell monolayers with the Shigella culture at a multiplicity of infection (MOI) of 100 for 1 hour at 37°C.

  • Gentamicin Treatment: After the infection period, wash the cells with PBS and add fresh medium containing gentamicin (50-100 µg/mL) to kill extracellular bacteria. Incubate for an additional 2-4 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells again with PBS and then lyse the cells to release the intracellular bacteria. Add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence in the presence of a compound compared to the vehicle control indicates potential inhibition of intracellular survival.

Secondary Assay: Contact-Mediated Hemolysis Assay

This assay provides a more direct measure of the function of the IpaB-IpaC translocon pore.

Materials:

  • Wild-type Shigella flexneri

  • Sheep or rabbit red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Bacterial Culture: Grow Shigella flexneri to mid-log phase.

  • RBC Preparation: Wash the RBCs multiple times with cold PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, mix the bacterial culture with the washed RBCs. Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours, allowing for contact-mediated hemolysis to occur.

  • Pellet RBCs: Centrifuge the samples to pellet the intact RBCs and bacteria.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A dose-dependent decrease in hemolysis indicates inhibition of translocon pore formation.

Target Engagement: Surface Plasmon Resonance (SPR)

SPR can be used to confirm the direct binding of hit compounds to purified this compound.

Materials:

  • Purified recombinant this compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

Protocol:

  • IpaB Immobilization: Immobilize the purified this compound onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Compound Injection: Prepare a dilution series of the test compound in running buffer. Inject the different concentrations of the compound over the IpaB-immobilized surface.

  • Binding Measurement: Monitor the change in the SPR signal (response units, RU) in real-time as the compound flows over the sensor surface.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Workflow for IpaB Inhibitor Discovery

The discovery of novel IpaB inhibitors can be structured as a multi-stage process, starting with a broad screen and progressively narrowing down to the most promising candidates.

Inhibitor_Screening_Workflow Workflow for IpaB Inhibitor Discovery Start Compound Library Primary_Screen Primary HTS: Intracellular Survival Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Contact-Mediated Hemolysis - Adhesion/Invasion Inhibition Hit_Identification->Secondary_Assays Active Compounds Dose_Response Dose-Response & IC50 Determination Secondary_Assays->Dose_Response Target_Engagement Target Engagement: Surface Plasmon Resonance (SPR) Dose_Response->Target_Engagement Specificity Specificity & Cytotoxicity Assays Target_Engagement->Specificity Lead_Optimization Lead Optimization Specificity->Lead_Optimization Confirmed Hits End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for identifying IpaB inhibitors.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the discovery and characterization of small molecule inhibitors of the Shigella virulence factor IpaB. By employing a combination of high-throughput cell-based screening, functional secondary assays, and biophysical target engagement studies, researchers can identify and validate novel compounds with the potential to be developed into new anti-infective therapies for shigellosis. These approaches, focused on a key virulence factor, offer an alternative to traditional antibiotics and may help to combat the growing threat of antimicrobial resistance.

References

Computational Modeling of IpaB Protein Structure and Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the Shigella flexneri Invasion plasmid antigen B (IpaB) protein. IpaB is a crucial virulence factor, playing multiple roles in the pathogenesis of shigellosis, making it a prime target for therapeutic intervention. Understanding its structure, dynamics, and interactions through computational methods can significantly accelerate drug discovery efforts.

Introduction to IpaB

IpaB is a multifunctional protein essential for Shigella virulence. It acts as:

  • A component of the Type III Secretion System (T3SS) needle tip: In conjunction with IpaD, IpaB forms the tip complex that senses contact with host cells.[1][2][3]

  • A translocator protein: Upon host cell contact, IpaB, along with IpaC, forms a translocon pore in the host cell membrane, allowing the injection of other effector proteins into the host cytoplasm.[1][2][3][4]

  • An effector protein: Once inside the host cell, IpaB can directly interact with host proteins, such as caspase-1, to induce pyroptosis, a form of programmed cell death, in macrophages.[1][2][5][6]

Given its multifaceted role, computational modeling can provide invaluable insights into the molecular mechanisms governing IpaB function, including its conformational changes, oligomerization, and interaction with host cell membranes and proteins.

Data Presentation: IpaB Protein Properties

This section summarizes key quantitative data for the Shigella flexneri this compound.

PropertyValueReference
Full-Length Protein Size 580 amino acids[7]
Molecular Weight ~62 kDa[8]
Chaperone Binding Domain (for IpgC) Residues 51-72[3][8]
Coiled-Coil Regions Residues 110-170 and 514-580[3]
Putative Amphipathic α-helical Domain Residues 240-280[3]
Hydrophobic/Transmembrane Domains Residues 313-333 and 399-419[3][5]
IpaC Binding Domain Residues 367-458[3]
Oligomeric States Monomer and Tetramer[4][9]

Experimental Protocols

This section provides detailed protocols for the computational modeling of the this compound.

Protocol 1: Homology Modeling of IpaB Structure

Since a complete experimental structure of the full-length IpaB is unavailable, homology modeling provides a reliable method to generate a three-dimensional model.

Software: SWISS-MODEL or MODELLER

Steps:

  • Target Sequence Retrieval: Obtain the full-length amino acid sequence of Shigella flexneri IpaB from a protein database such as UniProt (Accession: P18011).

  • Template Identification:

    • Using SWISS-MODEL: Submit the IpaB sequence to the SWISS-MODEL server. The server will automatically search the SWISS-MODEL Template Library (SMTL) for suitable templates using BLAST and HHblits.

    • Using MODELLER: Perform a BLAST search against the Protein Data Bank (PDB) to identify homologous structures. Select templates based on sequence identity (ideally >30%), query coverage, and resolution. The N-terminal domain of IpaB (PDB: 5WKQ) can serve as a high-confidence template for that region.

  • Sequence Alignment:

    • SWISS-MODEL: The server automatically generates a target-template alignment.

    • MODELLER: Manually refine the sequence alignment using a text editor, ensuring that conserved residues and secondary structure elements are correctly aligned.

  • Model Building:

    • SWISS-MODEL: The server automatically builds the 3D model based on the selected template and alignment.

    • MODELLER: Use the automodel class in a Python script to generate multiple models. This involves copying conserved atom coordinates from the template, modeling insertions and deletions (loops), and optimizing side-chain conformations.

  • Model Evaluation and Refinement:

    • Assess Model Quality: Evaluate the generated models using tools like PROCHECK (for Ramachandran plots), and the Global Model Quality Estimation (GMQE) and QMEAN scores provided by SWISS-MODEL.

    • Loop Refinement: For models generated with MODELLER, use the dope_loopmodel class for further refinement of loop regions, which are often the least accurate parts of a homology model.

    • Energy Minimization: Perform a short energy minimization using GROMACS or another molecular dynamics package to relieve any steric clashes in the model.

Protocol 2: Molecular Dynamics (MD) Simulation of IpaB in a Lipid Bilayer

This protocol describes how to set up and run an all-atom MD simulation to study the dynamics of IpaB inserted into a model host cell membrane.

Software: GROMACS, CHARMM-GUI

Steps:

  • System Setup using CHARMM-GUI:

    • Navigate to the CHARMM-GUI "Membrane Builder".

    • Upload the 3D model of IpaB obtained from Protocol 1.

    • Define the lipid bilayer composition to mimic a host cell membrane (e.g., a mixture of POPC, POPE, and cholesterol).

    • Position the IpaB model within the membrane, ensuring the hydrophobic domains are embedded in the lipid core.

    • Solvate the system with water and add ions (e.g., NaCl) to neutralize the system and achieve a physiological concentration.

    • CHARMM-GUI will generate all the necessary input files for GROMACS.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove steric clashes. Use the .mdp file provided by CHARMM-GUI.

  • System Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble: Equilibrate the temperature of the system. Use position restraints on the protein and lipid heavy atoms.

      • NPT (constant number of particles, pressure, and temperature) ensemble: Equilibrate the pressure of the system, allowing the box dimensions to fluctuate. Gradually release the position restraints on the protein.

  • Production MD Simulation:

    • Run the production simulation without any restraints for a desired length of time (e.g., 100-500 ns).

Protocol 3: Coarse-Grained (CG) MD Simulation of IpaB Oligomerization

This protocol outlines the steps for a coarse-grained simulation to investigate the self-assembly of IpaB monomers into a tetrameric pore.

Software: GROMACS with the MARTINI force field

Steps:

  • Coarse-Graining the IpaB Monomer:

    • Use the martinize.py script to convert the all-atom structure of the IpaB monomer into a coarse-grained representation. This script maps groups of atoms to single CG beads.

  • System Assembly:

    • Randomly place multiple IpaB CG monomers in a simulation box.

    • Solvate the system with coarse-grained water and add ions.

  • Energy Minimization and Equilibration:

    • Perform energy minimization and equilibration of the CG system, similar to the all-atom protocol, but using the appropriate MARTINI force field parameters.

  • Production CG-MD Simulation:

    • Run a long production simulation (microseconds to milliseconds) to observe the spontaneous self-assembly of the IpaB monomers.

  • Analysis:

    • Monitor the formation of oligomeric complexes over time.

    • Analyze the protein-protein interaction interfaces in the assembled tetramer.

    • Calculate the potential of mean force (PMF) of oligomerization using umbrella sampling to quantify the binding free energy between monomers.

Visualizations

IpaB Functional States and Signaling Pathway

IpaB_Function cluster_shigella Shigella cluster_host Host Cell T3SS T3SS Needle IpaD_tip IpaD Tip Complex T3SS->IpaD_tip Assembly IpaB_IpgC IpaB-IpgC Complex IpaB_IpgC->T3SS Secretion Membrane Host Cell Membrane IpaD_tip->Membrane Host Cell Contact Translocon IpaB/IpaC Translocon Pore Membrane->Translocon IpaB Insertion & Pore Formation Caspase1 Caspase-1 Translocon->Caspase1 IpaB Interaction Effectors Other Effectors Translocon->Effectors Translocation Pyroptosis Pyroptosis Caspase1->Pyroptosis Activation

Caption: Functional workflow of the this compound from secretion to host cell interaction and pyroptosis induction.

Computational Modeling Workflow for IpaB

Computational_Workflow cluster_structure Structure Prediction cluster_dynamics Dynamics Simulation cluster_interaction Interaction Studies Seq IpaB Amino Acid Sequence Template Homology Search (BLAST, HHblits) Seq->Template Model Homology Modeling (SWISS-MODEL/MODELLER) Template->Model Validation Model Validation (PROCHECK, QMEAN) Model->Validation Setup System Setup (Membrane, Water, Ions) Validation->Setup Oligomerization Coarse-Grained MD (Oligomerization) Validation->Oligomerization Docking Virtual Screening (Drug Discovery) Validation->Docking MD Molecular Dynamics (GROMACS) Setup->MD Analysis Trajectory Analysis (RMSD, RMSF, PCA) MD->Analysis

Caption: A logical workflow for the computational modeling of IpaB, from structure prediction to dynamics and interaction studies.

References

Troubleshooting & Optimization

Technical Support Center: IpaB Protein Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and purification of the Shigella translocator protein IpaB.

Frequently Asked Questions (FAQs)

Q1: Why is my IpaB protein expression resulting in low yield?

A1: Low expression yields for IpaB can be attributed to several factors. The protein's hydrophobic nature can make it challenging for the host expression system.[1][2] Additionally, high-level expression can be toxic to the host cells, leading to poor growth and subsequently low protein production.[3][4] Codon usage bias between Shigella and the expression host (e.g., E. coli) can also limit translational efficiency.

Q2: My this compound is forming inclusion bodies. What can I do?

A2: Inclusion body formation is a common issue when overexpressing recombinant proteins, including IpaB, in E. coli.[5][6][7][8] This is often due to the high rate of protein synthesis exceeding the cell's capacity for proper folding, leading to the aggregation of misfolded proteins. Strategies to address this include optimizing expression conditions and utilizing refolding protocols.

Q3: What is the role of the chaperone IpgC in IpaB expression?

A3: The cognate chaperone IpgC is often essential for the soluble expression of recombinant IpaB.[1][2][9] IpgC binds to IpaB within the bacterial cytoplasm, preventing its premature aggregation and maintaining it in a state competent for secretion or purification.[9][10] Co-expression of IpaB with IpgC is a widely used strategy to improve soluble yield.[9][10]

Q4: How can I separate IpaB from its chaperone IpgC after purification?

A4: The IpaB:IpgC complex can be separated using mild, non-ionic detergents.[10] Commonly used detergents include n-octyl-oligo-oxyethylene (OPOE) and N,N-dimethyldodecylamine N-oxide (LDAO).[10] The choice of detergent can influence the subsequent oligomeric state of the purified this compound.[10]

Troubleshooting Guides

Issue 1: Low or No Expression of this compound

If you are observing low or no IpaB expression, consider the following troubleshooting steps:

  • Optimize Codon Usage: Ensure the IpaB gene sequence is optimized for the codon usage of your expression host (e.g., E. coli).

  • Vector and Promoter Selection: Use a vector with a strong, tightly regulated promoter to control expression and minimize toxicity.[4][6]

  • Host Strain Selection: Test different E. coli expression strains, as some are better suited for expressing challenging proteins.[11]

  • Verify Sequence Integrity: Sequence your expression construct to confirm the integrity of the IpaB coding sequence and regulatory elements.

Issue 2: IpaB is Expressed but Predominantly in Inclusion Bodies

When IpaB is found in the insoluble fraction, the focus should be on improving its solubility during expression or refolding it from inclusion bodies.

StrategyDescriptionKey Parameters
Lower Induction Temperature Reducing the temperature (e.g., 18-25°C) after induction slows down protein synthesis, allowing more time for proper folding.[3][7][12][13]Temperature, Induction Duration
Reduce Inducer Concentration Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, reducing protein aggregation.[3][5][12][13]Inducer Concentration
Co-expression with Chaperones Co-express IpaB with its cognate chaperone, IpgC, to aid in proper folding and prevent aggregation.[1][2][9][10]Vector compatibility, Induction strategy
Use of Solubility-Enhancing Tags Fuse IpaB with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[5][12]Tag selection, Cleavage strategy
Media and Additives Supplementing the growth media with additives like glucose or using a minimal medium can sometimes improve solubility.[3]Media composition, Additive concentration

If optimizing expression for soluble protein is unsuccessful, IpaB can be purified from inclusion bodies and subsequently refolded.

  • Step 1: Inclusion Body Isolation and Washing: Lyse the cells and collect the insoluble pellet containing the inclusion bodies. Wash the pellet with buffers containing low concentrations of denaturants or detergents (e.g., Triton X-100) to remove contaminating proteins and membrane components.[14]

  • Step 2: Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 6 M Guanidine Hydrochloride (Gnd-HCl) or 8 M Urea.[8][14][15][16]

  • Step 3: Refolding: Remove the denaturant to allow the protein to refold into its native conformation. Common methods include:

    • Dialysis: Gradually remove the denaturant by dialyzing against a series of buffers with decreasing denaturant concentrations.[15][17][18]

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.[17]

    • On-Column Refolding: Bind the solubilized protein to a chromatography column and then wash with a gradient of decreasing denaturant concentration.[17]

Experimental Protocols

Protocol 1: Co-expression and Purification of the IpaB-IpgC Complex
  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two compatible plasmids, one encoding IpaB and the other encoding IpgC.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with an optimized concentration of IPTG and reduce the temperature to 18-25°C for overnight incubation.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the IpaB-IpgC complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

Protocol 2: Refolding of IpaB from Inclusion Bodies via Dialysis
  • Inclusion Body Solubilization: Solubilize the isolated and washed IpaB inclusion bodies in a buffer containing 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, and 10 mM DTT.

  • Clarification: Centrifuge the solubilized sample to remove any remaining insoluble material.

  • Step-wise Dialysis:

    • Dialyze the solubilized protein against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA) containing 4 M Guanidine-HCl for 4-6 hours at 4°C.

    • Repeat the dialysis against refolding buffer containing 2 M, 1 M, and 0.5 M Guanidine-HCl for 4-6 hours each.

    • Perform a final dialysis against the refolding buffer without denaturant overnight at 4°C.

  • Concentration and Analysis: Concentrate the refolded protein using an appropriate method and analyze its solubility and structure.

Visualizations

IpaB_Expression_Workflow cluster_expression Expression Phase cluster_purification Purification Phase Transformation Transformation of E. coli with IpaB plasmid Growth Cell Growth (37°C) Transformation->Growth Induction Induction (e.g., IPTG) Lower Temperature (18-25°C) Growth->Induction Lysis Cell Lysis Induction->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble Purification Affinity Chromatography (e.g., Ni-NTA) Soluble->Purification Refolding Solubilization & Refolding Insoluble->Refolding PureIpaB Purified Soluble IpaB Purification->PureIpaB Refolding->Purification

Caption: General workflow for IpaB expression and purification.

Troubleshooting_Inclusion_Bodies Start High IpaB Inclusion Body Formation Optimize Optimize Soluble Expression? Start->Optimize LowerTemp Lower Induction Temperature Optimize->LowerTemp Yes Refold Refold from Inclusion Bodies Optimize->Refold No ReduceIPTG Reduce Inducer Concentration LowerTemp->ReduceIPTG CoexpressIpgC Co-express with IpgC ReduceIPTG->CoexpressIpgC SolubilityTag Use Solubility Enhancing Tag CoexpressIpgC->SolubilityTag CheckSolubility Sufficient Soluble Protein? SolubilityTag->CheckSolubility Proceed Proceed to Purification CheckSolubility->Proceed Yes CheckSolubility->Refold No

Caption: Decision tree for troubleshooting IpaB inclusion bodies.

References

Technical Support Center: Optimizing IpaB Protein Purification Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of the Shigella translocator protein IpaB. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your protein yield.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the expression and purification of recombinant IpaB.

Question: My final yield of recombinant IpaB is very low (or non-existent). What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield of IpaB is a frequent challenge, often attributed to its hydrophobic nature and dependence on its chaperone, IpgC. Follow this systematic guide to identify and resolve the bottleneck in your workflow.

Potential Cause Troubleshooting Steps & Optimization
1. Inefficient Protein Expression Verify Expression Conditions: Ensure optimal induction parameters (e.g., IPTG concentration, induction temperature, and duration). Low temperatures (e.g., 16-25°C) for a longer duration (e.g., 16-18 hours) can enhance soluble protein expression.[1] Host Strain Selection: Utilize an appropriate E. coli expression strain. BL21(DE3) is commonly used.[2] Codon Optimization: If the ipaB gene is expressed in a heterologous host, ensure the codons are optimized for that organism. Plasmid Integrity: Sequence your expression vector to confirm the integrity of the promoter, the ipaB gene, and the affinity tag.
2. IpaB Insolubility and Aggregation Co-expression with IpgC is Mandatory: IpaB is inherently unstable and prone to aggregation when expressed alone.[3][4] Co-expression with its cognate chaperone, IpgC, is essential to maintain its solubility.[3][4] Check IpgC Expression: Confirm that IpgC is being expressed at sufficient levels to form the IpaB-IpgC complex.
3. Inefficient Cell Lysis and Protein Extraction Optimize Lysis Buffer: Ensure your lysis buffer is at the correct pH and contains appropriate additives like lysozyme (B549824) and DNase to ensure efficient cell disruption and reduce viscosity.[1] Mechanical Disruption: Employ effective mechanical lysis methods such as sonication or French press to ensure complete cell breakage. Keep the sample on ice to prevent overheating and protein degradation.
4. Poor Binding to Affinity Resin (e.g., Ni-NTA) Inaccessible His-tag: The His-tag on IpaB or IpgC (depending on your construct) may be buried within the folded protein complex. Consider purifying under denaturing conditions with urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[1] Suboptimal Binding Buffer: Ensure the binding buffer does not contain high concentrations of agents that can interfere with binding, such as EDTA or reducing agents. A low concentration of imidazole (B134444) (10-20 mM) can help reduce non-specific binding. Resin Capacity: Do not overload the affinity column. Ensure the amount of resin is sufficient for the expected amount of tagged protein.
5. Inefficient Elution or Loss of Protein During Elution Suboptimal Elution Buffer: The concentration of the eluting agent (e.g., imidazole) may be too low. Perform a gradient elution to determine the optimal concentration for eluting the IpaB-IpgC complex. Protein Precipitation Upon Elution: The eluted protein may precipitate due to the removal of stabilizing agents present in the wash buffers. Elute into a buffer containing a mild detergent to maintain solubility.
6. Inefficient Separation of IpaB from IpgC Detergent Choice and Concentration: Mild detergents are required to dissociate the IpaB-IpgC complex and keep the hydrophobic IpaB soluble.[2][3] The choice and concentration of the detergent are critical. LDAO and OPOE are commonly used.[2] On-Column Separation: An effective method is to bind the His-tagged IpaB-IpgC complex to the affinity resin, and then wash the column with a buffer containing the detergent to elute IpgC, while IpaB remains bound. IpaB can then be eluted separately.[2]
7. Protein Degradation Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation by endogenous proteases. Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

Frequently Asked Questions (FAQs)

Q1: Why is co-expression with IpgC necessary for IpaB purification?

A1: IpaB is a hydrophobic protein that is unstable and tends to aggregate when expressed recombinantly in the absence of its chaperone, IpgC.[3][4] IpgC binds to IpaB in the bacterial cytoplasm, stabilizing it and preventing its premature aggregation, thus allowing for the purification of soluble IpaB.[3][4]

Q2: What is the role of detergents in IpaB purification?

A2: Detergents play a crucial dual role in IpaB purification. First, they are used to gently dissociate the IpaB-IpgC complex.[2][3] Second, due to IpaB's hydrophobic nature, detergents form micelles around the protein, preventing it from aggregating in the aqueous buffer after its release from IpgC.[2]

Q3: Which detergents are recommended for IpaB purification?

A3: Mild, non-ionic or zwitterionic detergents are typically used. The most commonly cited detergents for IpaB purification are n-octyl-oligo-oxyethylene (OPOE) and N,N-dimethyldodecylamine N-oxide (LDAO).[2] The choice of detergent can affect the oligomeric state of the purified IpaB.[2]

Q4: What is a typical yield for recombinant IpaB?

A4: The yield of recombinant IpaB can vary significantly depending on the expression system and purification protocol. Reports indicate yields ranging from 1-2 mg/L of culture in E. coli to over 200 mg/L using a cell-free protein synthesis (CFPS) system.[5]

Q5: Can I refold IpaB from inclusion bodies?

A5: While it may be possible, refolding from inclusion bodies is often challenging and can result in low yields of correctly folded, functional protein. The recommended and more established method is to maintain IpaB solubility throughout the process by co-expressing it with IpgC.

Data Presentation

IpaB Purification Yield Comparison
Expression SystemPurification StrategyReported YieldReference
E. coliCo-expression with IpgC, affinity chromatography1-2 mg/L[5]
Cell-Free Protein Synthesis (CFPS)Exogenous addition of IpgC, multi-mode column chromatography> 200 mg/L[5][6]

Experimental Protocols

Detailed Methodology for IpaB-IpgC Co-Expression and Purification from E. coli

This protocol is a synthesis of commonly used methods for the purification of His-tagged IpaB.

1. Transformation and Expression:

  • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with plasmids encoding His-tagged IpaB and untagged IpgC.

  • Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM).

  • Reduce the temperature to 16-25°C and continue to shake for 16-18 hours.

  • Harvest the cells by centrifugation.

2. Cell Lysis and Clarification:

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or French press on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

3. Affinity Chromatography (Capture of IpaB-IpgC Complex):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (e.g., lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

4. On-Column Separation of IpaB and IpgC:

  • To separate IpaB from IpgC, wash the column with a buffer containing a mild detergent. For example, use a wash buffer containing 0.05% LDAO. This will elute the untagged IpgC.

  • Collect the flow-through containing IpgC.

5. Elution of IpaB:

  • Elute the bound IpaB from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM) and the same concentration of detergent used in the previous step (e.g., 0.05% LDAO).

  • Collect the elution fractions.

6. Quality Control and Storage:

  • Analyze the purified IpaB by SDS-PAGE to assess purity.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay or A280).

  • For long-term storage, dialyze the protein against a suitable storage buffer containing the detergent and store at -80°C.

Visualizations

IpaB Purification Workflow

IpaB_Purification_Workflow cluster_expression Expression cluster_purification Purification CoTransformation Co-transformation of E. coli with ipaB and ipgC plasmids Induction Induction of Protein Expression CoTransformation->Induction CellHarvest Cell Harvesting Induction->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification of Lysate CellLysis->Clarification AffinityChromatography Affinity Chromatography (IpaB-IpgC Complex Capture) Clarification->AffinityChromatography OnColumnSeparation On-Column Separation (IpgC Elution with Detergent) AffinityChromatography->OnColumnSeparation IpaBElution IpaB Elution OnColumnSeparation->IpaBElution QC Quality Control (SDS-PAGE, Concentration) IpaBElution->QC IpaB_Solubilization IpaB_Alone IpaB Alone Insoluble Aggregate IpaB_IpgC IpaB-IpgC Complex Soluble IpaB_Alone->IpaB_IpgC + IpgC (Co-expression) IpaB_Detergent IpaB + Detergent Soluble Monomer/Oligomer IpaB_IpgC->IpaB_Detergent + Detergent (e.g., LDAO)

References

Technical Support Center: Recombinant IpaB Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of recombinant Invasion plasmid antigen B (IpaB) protein.

Frequently Asked Questions (FAQs)

Q1: My recombinant IpaB protein is showing significant degradation after purification. What are the possible causes and how can I prevent this?

A1: Degradation of recombinant IpaB is a common issue, often resulting from proteolytic activity. Here are the primary causes and preventive measures:

  • Protease Contamination: Endogenous proteases released during cell lysis are a major source of degradation.[1][2][3][4]

    • Solution: Incorporate a protease inhibitor cocktail into your lysis buffer immediately before use.[1][2][5][6] Conduct all purification steps at 4°C to minimize protease activity.[1][4]

  • Inherent Instability: IpaB is known to be unstable and can aggregate when expressed alone.[7]

    • Solution: Co-express IpaB with its cognate chaperone, IpgC, to enhance its stability and solubility.[8][9][10][11][12] The IpaB/IpgC complex is significantly more stable than IpaB alone.[13]

  • Suboptimal Buffer Conditions: The pH of your buffer can significantly impact IpaB stability.

    • Solution: Maintain a pH above 7.0. IpaB exhibits decreased stability and a tendency to aggregate at pH values below 5.0.[13] A common buffer for purification is 20 mM HEPES (pH 7.4) with 100 mM NaCl.[10][11]

Q2: I observe precipitation or aggregation of my this compound during storage. How can I improve its solubility and long-term stability?

A2: Aggregation is a key challenge in working with IpaB. The following strategies can help maintain its solubility and stability:

  • Proper Storage Temperature:

    • For short-term storage (days to weeks), keep the protein at 4°C.[14][15]

    • For long-term storage, aliquot the protein into single-use volumes and store at -80°C to minimize enzymatic activity and degradation.[14][16][17] Avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[14][16][17]

  • Use of Cryoprotectants:

    • When freezing, add a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% to prevent the formation of damaging ice crystals.[14][15]

  • Appropriate Protein Concentration:

    • Storing proteins at a very low concentration can make them more susceptible to adsorption to storage vessel surfaces and degradation. A recommended concentration range is typically 1-5 mg/mL.[14]

  • Detergents for Solubilization:

    • If you have separated IpaB from its chaperone IpgC, detergents are crucial for maintaining its solubility. Mild non-ionic detergents like OPOE (octylphenol ethoxylate) or LDAO (lauryldimethylamine N-oxide) are commonly used.[8][18] The choice and concentration of detergent can influence the oligomeric state of IpaB.[8]

Q3: What are the best practices for handling and storing recombinant IpaB to ensure experimental reproducibility?

A3: Consistent handling and storage are critical for obtaining reliable experimental results with IpaB.

  • Aliquoting: Immediately after purification or reconstitution, aliquot the protein into single-use volumes.[14][16] This prevents contamination and degradation from multiple freeze-thaw cycles.[14]

  • Low-Binding Tubes: Use low-protein-binding polypropylene (B1209903) tubes to minimize loss of protein due to adsorption to the tube surface.[14]

  • Buffer Composition: Ensure your storage buffer is optimized for stability. This may include:

    • A pH between 7.0 and 8.0.[13]

    • The presence of stabilizers like glycerol.[14]

    • For IpaB separated from IpgC, the inclusion of a stabilizing detergent like 0.5% OPOE or 0.05% LDAO.[8]

  • Lyophilization: For very long-term storage, lyophilization (freeze-drying) can be an option, though the reconstitution process must be carefully optimized.[14][15] Lyophilized IpaB can be stable for over a year.[19]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Multiple bands on SDS-PAGE post-purification Proteolytic degradation1. Add a fresh protease inhibitor cocktail to the lysis buffer.[1][5] 2. Perform all purification steps at 4°C and as quickly as possible.[1] 3. Consider using a protease-deficient E. coli expression strain (e.g., BL21).[2][4]
Low yield of soluble this compound Protein aggregation or instability during expression1. Co-express IpaB with its chaperone, IpgC.[7][8] 2. Lower the induction temperature during expression (e.g., 17°C) to slow down protein synthesis and promote proper folding.[20] 3. Optimize the expression host and vector.
Loss of protein activity over time Improper storage, denaturation, or oxidation1. Aliquot the protein and store at -80°C.[14][16] 2. Avoid repeated freeze-thaw cycles.[14] 3. Add a reducing agent like DTT or β-mercaptoethanol to the storage buffer if oxidation is a concern.[14] 4. Ensure the storage buffer pH is optimal (pH 7-8).[13]
Inconsistent results between experiments Variability in protein quality or handling1. Use protein from the same purification batch for a set of related experiments. 2. Strictly adhere to standardized protocols for thawing, dilution, and handling. 3. Perform quality control on each new batch of protein (e.g., SDS-PAGE, concentration measurement).

Experimental Protocols

Protocol 1: Purification of the IpaB/IpgC Complex

This protocol describes the purification of the stable IpaB/IpgC heterodimer.

  • Expression: Co-transform E. coli (e.g., BL21(DE3)) with plasmids encoding His-tagged IpaB and IpgC. Grow cells at 37°C to an OD600 of ~0.8, then induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 17°C) overnight.[20]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl) supplemented with a protease inhibitor cocktail.[10][11] Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the IpaB/IpgC complex with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC): For higher purity, further purify the eluted complex by SEC using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl).[10][11] This step also helps to remove any aggregates.

  • Analysis and Storage: Analyze the purity of the complex by SDS-PAGE. Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: IpaB Stability Assessment using Circular Dichroism (CD) Spectroscopy

This protocol outlines how to assess the thermal stability of IpaB.

  • Sample Preparation: Dialyze the purified this compound into a suitable buffer for CD analysis, typically a low-salt phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4, 150 mM NaCl).[20] The protein concentration should be in the range of 0.3-0.5 mg/mL.[20]

  • CD Spectrum Acquisition: Record the far-UV CD spectrum from 190 to 260 nm at a starting temperature (e.g., 10°C) to confirm the protein's secondary structure.[20]

  • Thermal Denaturation: Monitor the change in the CD signal at 222 nm (a wavelength characteristic of α-helical structure) as the temperature is increased at a controlled rate (e.g., 15°C/hour) from 10°C to 90°C.[20]

  • Data Analysis: Plot the mean residue molar ellipticity at 222 nm against temperature. The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.

Visualizations

Experimental_Workflow_IpaB_Purification cluster_expression Protein Expression cluster_purification Purification cluster_final Final Steps co_transformation Co-transformation of E. coli (IpaB and IpgC plasmids) cell_growth Cell Growth (37°C) co_transformation->cell_growth induction IPTG Induction cell_growth->induction overnight_expression Overnight Expression (17°C) induction->overnight_expression cell_harvest Cell Harvest overnight_expression->cell_harvest lysis Cell Lysis (+ Protease Inhibitors) cell_harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec analysis Purity Analysis (SDS-PAGE) sec->analysis storage Aliquoting & Storage (-80°C) analysis->storage

Caption: Workflow for recombinant IpaB/IpgC complex purification.

Logical_Relationship_IpaB_Stability cluster_factors Factors Affecting Stability cluster_consequences Consequences cluster_prevention Prevention Strategies IpaB Recombinant IpaB Degradation Degradation IpaB->Degradation Aggregation Aggregation IpaB->Aggregation Loss_Activity Loss of Activity IpaB->Loss_Activity Proteases Proteases Proteases->Degradation Low_pH Low pH (<5.0) Low_pH->Aggregation High_Temp High Temperature High_Temp->Degradation High_Temp->Aggregation Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Aggregation Freeze_Thaw->Loss_Activity Absence_Chaperone Absence of IpgC Absence_Chaperone->Degradation Absence_Chaperone->Aggregation Inhibitors Protease Inhibitors Inhibitors->Proteases Optimal_pH Optimal pH (7-8) Optimal_pH->Low_pH Low_Temp_Storage Low Temp Storage (-80°C) Low_Temp_Storage->High_Temp Aliquoting Aliquoting Aliquoting->Freeze_Thaw Coexpression Co-expression with IpgC Coexpression->Absence_Chaperone Cryoprotectants Cryoprotectants (Glycerol) Cryoprotectants->Freeze_Thaw

Caption: Factors influencing recombinant this compound stability.

References

Technical Support Center: Crystallization of Full-Length IpaB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of the full-length Shigella flexneri invasion plasmid antigen B (IpaB) protein.

Troubleshooting Crystallization Challenges

Question: My full-length IpaB protein is insoluble or precipitates after purification. What can I do?

Answer:

Protein instability and aggregation are common challenges with full-length IpaB due to its hydrophobic nature.[1][2] Here are several troubleshooting strategies:

  • Co-expression with IpgC: IpaB is inherently unstable and prone to degradation and aggregation in the bacterial cytoplasm.[2][3] Its cognate chaperone, IpgC, is essential to maintain it in a soluble and secretion-competent state.[2][3] Always co-express full-length IpaB with IpgC.

  • Use of Detergents: The hydrophobic regions of IpaB necessitate the use of detergents to maintain solubility after separating it from IpgC.[4][5] Mild detergents such as n-octyl-oligo-oxyethylene (OPOE) and N,N-dimethyldodecylamine N-oxide (LDAO) have been successfully used to produce highly purified, homogeneous IpaB.[4][5]

  • Optimize Detergent Concentration: The concentration of the detergent is critical. It should be kept above the critical micelle concentration (CMC) to ensure the hydrophobic surfaces of IpaB remain shielded. However, excessively high detergent concentrations can interfere with crystal contact formation.[4]

  • Rapid Purification: Work quickly and maintain cold temperatures (4°C) throughout the purification process to minimize protein degradation and aggregation.

Question: I have purified the IpaB-IpgC complex, but how do I isolate IpaB for crystallization trials without it crashing out of solution?

Answer:

Separating IpaB from its chaperone IpgC is a critical and delicate step. The key is to introduce a suitable detergent to take over the stabilizing role of IpgC.

  • Immobilize the Complex: The IpaB-IpgC complex, with a His-tag on IpaB, can be immobilized on a Ni-NTA affinity column.

  • Detergent-Mediated Dissociation: Incubate the column-bound complex with a buffer containing a mild detergent like 0.5% OPOE or 0.05% LDAO.[4] This will dissociate the IpaB-IpgC complex, allowing IpgC to be washed away while IpaB remains bound to the resin.[4]

  • Elute IpaB in Detergent: Elute the now-isolated IpaB from the column using an imidazole (B134444) gradient in a buffer that continues to contain the chosen detergent.

Question: My this compound is pure and soluble, but I am not getting any crystals. What crystallization screening strategies should I employ?

Answer:

Crystallizing a hydrophobic protein like IpaB often requires extensive screening.

  • Vary Oligomeric State: The choice of detergent can influence the oligomeric state of IpaB. In LDAO, IpaB tends to be monomeric, while in OPOE it can form tetramers.[4] It is advisable to screen both monomeric and oligomeric forms, as they will present different surfaces for crystal packing.

  • Broad Screening: Start with a broad range of commercially available crystallization screens that cover different precipitants (salts, PEGs), pH values, and additives.[6][7]

  • Optimize Promising Conditions: If you observe any "hits" (e.g., precipitation, microcrystals), systematically vary the concentrations of the protein, precipitant, and buffer pH around those initial conditions.[6]

  • Temperature Variation: Incubate crystallization trials at different temperatures (e.g., 4°C, 16°C, 20°C) as temperature can affect solubility and the kinetics of crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to crystallize full-length IpaB?

A1: The primary challenges stem from its molecular properties:

  • Hydrophobicity: IpaB contains significant hydrophobic domains, including two putative transmembrane helices, which makes it prone to aggregation in aqueous solutions.[1]

  • Instability without Chaperone: Full-length IpaB is unstable and readily degrades or aggregates without its cognate chaperone, IpgC.[2] Co-expression is mandatory for obtaining viable protein.

  • Conformational Flexibility: As a translocator protein, IpaB likely undergoes significant conformational changes, which can hinder the formation of a well-ordered crystal lattice.

Q2: What is the role of IpgC and why is it necessary for IpaB expression?

A2: IpgC is a small chaperone protein that binds to IpaB in the bacterial cytoplasm.[2] Its key functions are:

  • Stabilization: It prevents the degradation and aggregation of IpaB.[2]

  • Secretion Competence: It maintains IpaB in a state that is ready for secretion by the Type III Secretion System (T3SS).[3]

  • Preventing Premature Interactions: IpgC blocks the premature association of IpaB with another translocator protein, IpaC, within the bacterium.[3]

Q3: What are the typical yields and purity I can expect for full-length IpaB?

A3: Yields can vary significantly depending on the expression and purification strategy.

Expression SystemReported YieldPurityReference
E. coli (co-expression)1-2 mg/L of culture>95%[8]
Cell-Free Protein Synthesis (CFPS)>200 mg/L>95%[8]

Q4: Has the full-length structure of IpaB been solved?

A4: As of late 2025, the high-resolution crystal structure of the full-length this compound remains elusive. However, the structure of its N-terminal domain (residues 74-224) has been solved, revealing an elongated coiled-coil.[1] This highlights the challenge of obtaining well-ordered crystals of the entire, flexible protein.

Experimental Protocols

Protocol 1: Expression and Purification of the IpaB-IpgC Complex

This protocol is adapted from methodologies described for the expression and purification of the IpaB-IpgC complex from E. coli.

  • Transformation: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the gene for His-tagged full-length IpaB and another for IpgC.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of Terrific Broth.

    • Grow the culture at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Protein Expression:

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 1 mM.

    • Continue to grow the culture for 3-4 hours at 37°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the IpaB-IpgC complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC):

    • Further purify the eluted complex by SEC using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to separate the complex from any remaining contaminants and aggregates.

    • Analyze fractions by SDS-PAGE to confirm the presence and purity of the complex.

Protocol 2: Isolation of Full-Length IpaB and Crystallization Screening

This protocol outlines the separation of IpaB from IpgC and initial crystallization trials.

  • Dissociation of the IpaB-IpgC Complex:

    • Bind the purified IpaB-IpgC complex to a Ni-NTA resin.

    • Wash the resin with a buffer containing either 0.5% OPOE or 0.05% LDAO to release IpgC.[4]

    • Collect the flow-through and wash fractions to monitor the removal of IpgC.

  • Elution of IpaB:

    • Elute IpaB from the resin using a high-imidazole buffer that also contains the respective detergent (OPOE or LDAO).[4]

  • Buffer Exchange and Concentration:

    • Perform buffer exchange by dialysis or using a centrifugal concentrator to place IpaB into a final buffer suitable for crystallization (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, and the appropriate detergent concentration).

    • Concentrate the protein to a range of 5-15 mg/mL for crystallization screening.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[6]

    • Use commercially available sparse matrix screens to sample a wide range of chemical space.

    • Incubate plates at various temperatures (4°C, 16°C, and 20°C) and monitor for crystal growth over several weeks.

Visualizations

Signaling Pathways and Workflows

Shigella_T3SS_Workflow Experimental Workflow for IpaB Crystallization cluster_expression Protein Expression cluster_purification Purification cluster_isolation IpaB Isolation cluster_crystallization Crystallization co_expression Co-expression of His-IpaB and IpgC in E. coli cell_lysis Cell Lysis co_expression->cell_lysis imac1 IMAC Purification of IpaB-IpgC Complex cell_lysis->imac1 Clarified Lysate sec Size Exclusion Chromatography imac1->sec imac2 IMAC Capture of Complex sec->imac2 Pure IpaB-IpgC Complex detergent_wash Detergent Wash (OPOE or LDAO) to remove IpgC imac2->detergent_wash elution Elution of IpaB in Detergent detergent_wash->elution concentration Concentration & Buffer Exchange elution->concentration Pure Full-Length IpaB screening Crystallization Screening (Vapor Diffusion) concentration->screening optimization Crystal Optimization screening->optimization xray X-ray Diffraction optimization->xray Diffraction Quality Crystals

Caption: Workflow for IpaB expression, purification, and crystallization.

IpaB_Caspase1_Pathway IpaB-Mediated Caspase-1 Activation Pathway cluster_inflammasome Inflammasome Activation shigella Shigella flexneri t3ss Type III Secretion System (T3SS) shigella->t3ss injects ipaB IpaB Effector Protein t3ss->ipaB host_cell Macrophage Cytoplasm ipaB->host_cell translocates into caspase1 Pro-Caspase-1 active_caspase1 Active Caspase-1 caspase1->active_caspase1 autocatalytic cleavage pro_il1b Pro-IL-1β active_caspase1->pro_il1b cleaves pyroptosis Pyroptosis (Cell Death) active_caspase1->pyroptosis induces il1b Mature IL-1β pro_il1b->il1b matures to il1b->pyroptosis contributes to ipaB_binds_casp1 IpaB binds to Pro-Caspase-1 ipaB_binds_casp1->caspase1

Caption: IpaB interaction with Caspase-1 leading to pyroptosis.

References

improving the stability of purified ipaB protein in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified Invasion plasmid antigen B (IpaB) protein in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my purified IpaB protein precipitating or aggregating?

A1: IpaB is an inherently hydrophobic protein that is prone to aggregation and precipitation when purified.[1][2] In its natural state within Shigella, it is stabilized by its cognate chaperone, IpgC.[3][4] Once IpaB is separated from IpgC during purification, it becomes unstable in standard aqueous buffers and requires specific conditions to maintain solubility.[5][6]

Q2: What is the role of the IpgC chaperone?

A2: The IpgC chaperone is essential for the stable expression of IpaB.[4] It binds to IpaB in the bacterial cytoplasm, preventing its premature aggregation, degradation, and interaction with other proteins or the bacterial inner membrane.[1][3][7] For recombinant expression, co-expressing IpaB with IpgC is critical for obtaining viable, non-aggregated protein.[1]

Q3: Can I express and purify IpaB without its chaperone, IpgC?

A3: While soluble expression of IpaB alone has been reported at yields over 200 mg/L using cell-free protein synthesis (CFPS), the resulting protein was found to be aggregated.[1] Cell-based expression of IpaB without IpgC typically results in insoluble protein found in inclusion bodies or degraded protein.[3][7] Therefore, co-expression with IpgC is the standard and recommended method for producing stable, functional IpaB.[1]

Q4: What are the best storage conditions for purified IpaB?

A4: The optimal storage conditions depend on the duration. For short-term storage (up to two weeks), purified IpaB in a detergent-containing buffer can be kept at 4°C.[5] For long-term storage, the protein should be flash-frozen in liquid nitrogen and stored at -80°C.[1] To prevent damage from ice crystal formation during freezing, adding a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% is a common practice for storage at -20°C or below.[8][9] Avoid repeated freeze-thaw cycles, which can degrade the protein.[8]

Q5: How does the choice of detergent affect IpaB's structure and function?

A5: The choice of detergent is critical as it determines the oligomeric state and functional activity of the purified IpaB. Using 0.5% n-octyl-oligo-oxyethylene (OPOE) results in the formation of a stable, membrane-active tetramer that can form pores in liposomes.[5][10] Conversely, using 0.05% N,N-dimethyldodecylamine N-oxide (LDAO) maintains IpaB as a stable, membrane-inactive monomer.[5]

Troubleshooting Guide

Problem: IpaB precipitates immediately after separation from the IpgC chaperone.

  • Cause: The hydrophobic domains of IpaB are exposed upon IpgC removal, leading to rapid aggregation in the absence of a stabilizing agent.

  • Solution: Ensure that the buffer used to elute IpaB after IpgC removal contains an appropriate mild detergent. The entire purification process following the dissociation of the IpaB/IpgC complex must be performed in the presence of this detergent.[5][6] Reducing the detergent concentration below its critical micelle concentration (CMC) will lead to IpaB aggregation.[2][11]

Problem: My purified IpaB is soluble but shows no activity in membrane-insertion or pore-formation assays.

  • Cause: The functional state of IpaB is dependent on its oligomeric structure. Monomeric IpaB, while stable in solution, is not active in membrane disruption.[5][10]

  • Solution: Check the detergent used during purification. If you are using LDAO, the IpaB will be monomeric and thus inactive in these assays.[5] To obtain functionally active, pore-forming IpaB, you must use a detergent that promotes oligomerization, such as 0.5% OPOE.[5]

Problem: The yield of soluble IpaB is very low after expression.

  • Cause: IpaB is unstable and prone to degradation without its chaperone.[7] Insufficient co-expression of IpgC will lead to low yields of soluble IpaB/IpgC complex.

  • Solution: Ensure robust co-expression of both IpaB and IpgC. The standard method involves co-transformation of E. coli with plasmids encoding both proteins. Verifying the expression levels of both proteins is recommended.

Problem: IpaB appears stable initially but aggregates over time at 4°C.

  • Cause: While detergents provide significant stabilization, IpaB may still have a limited shelf-life in solution. Proteolysis or slow conformational changes can lead to eventual aggregation.

  • Solution: For storage longer than a few days, it is best to aliquot the purified protein, flash-freeze it in liquid nitrogen, and store it at -80°C.[1] If storing as a liquid at 4°C is necessary, consider using a protein stabilizing cocktail.[8] The literature suggests storage at 4°C should not exceed two weeks.[5]

Data Presentation: Stabilizing Conditions for Purified IpaB

Table 1: Recommended Buffer and Detergent Conditions for IpaB Stability

ParameterCondition 1: Active OligomerCondition 2: Inactive MonomerReference
Primary Application Functional / Pore-Formation AssaysStructural / Binding Studies[5]
Detergent n-octyl-oligo-oxyethylene (OPOE)N,N-dimethyldodecylamine N-oxide (LDAO)[5]
Concentration 0.5% (w/v)0.05% (w/v)[5]
Resulting State TetramerMonomer[5]
Base Buffer 10 mM Sodium Phosphate (B84403), 150 mM NaCl10 mM Sodium Phosphate, 150 mM NaCl[5]
pH 7.27.2[5]

Table 2: Thermal Stability of Purified IpaB in Different Detergents

IpaB FormulationOligomeric StateMelting Temperature (Tm)Reference
IpaB in 0.5% OPOEOligomer (Tetramer)57.1 ± 1.3°C[5]
IpaB in 0.05% LDAOMonomer48.8 ± 0.1°C[5]

Experimental Protocols & Methodologies

Protocol 1: Purification of Stable IpaB

This protocol is adapted from methodologies described for purifying the IpaB/IpgC complex and subsequently isolating stable IpaB.[5]

Part A: Purification of the IpaB/IpgC Complex

  • Expression: Co-transform E. coli BL21(DE3) cells with plasmids for His-tagged IpaB and IpgC. Grow cultures and induce protein expression.

  • Lysis: Harvest cells and lyse them in a buffer containing 20 mM HEPES (pH 7.4) and 100 mM NaCl.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the cleared supernatant to a HisTrap HP column (or equivalent Ni²⁺-chelation column).

  • Wash & Elute: Wash the column extensively with lysis buffer. Elute the IpaB/IpgC complex using a gradient of imidazole (B134444).

  • Size Exclusion Chromatography (SEC): Further purify the complex on a Superdex 200 gel filtration column pre-equilibrated in 20 mM HEPES (pH 7.4), 100 mM NaCl.[3]

Part B: Isolation of IpaB from IpgC

  • Re-binding: Bind the purified IpaB/IpgC complex to a fresh Ni²⁺-charged column.

  • Chaperone Removal: To dissociate IpgC, incubate the column-bound complex overnight by washing the column with binding buffer containing the detergent of choice (e.g., 0.5% OPOE for oligomers or 0.05% LDAO for monomers).[5]

  • Wash: Wash the column thoroughly with the detergent-containing buffer to remove all unbound IpgC.

  • Elution of IpaB: Elute the purified IpaB using an imidazole gradient in a buffer containing the chosen detergent (e.g., 10 mM Sodium Phosphate pH 7.2, 150 mM NaCl, and 0.5% OPOE or 0.05% LDAO).[5]

  • Final SEC: Pass the eluted IpaB over a final size exclusion column equilibrated with the final storage buffer (including detergent) to remove any remaining contaminants or aggregates.

Protocol 2: Assessing Thermal Stability via Circular Dichroism (CD)

This protocol allows for the determination of the melting temperature (Tm) of IpaB.

  • Sample Preparation: Prepare IpaB at a concentration of 0.3–0.5 mg/mL in the desired final buffer (e.g., phosphate citrate (B86180) buffer pH 7.4 with either 0.5% OPOE or 0.05% LDAO).[5]

  • Spectropolarimeter Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller. Acquire spectra using a 0.1 cm path length quartz cuvette.

  • Thermal Denaturation: Monitor the CD signal at 222 nm while increasing the temperature from 10°C to 90°C.

  • Data Acquisition: Acquire data points every 2.5°C with a temperature ramp rate of 15°C/h.[5]

  • Data Analysis: Plot the CD signal at 222 nm as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm), which indicates the thermal stability of the protein.

Visualizations

IpaB_Purification_Workflow cluster_expression Step 1: Expression cluster_complex_purification Step 2: IpaB/IpgC Complex Purification cluster_ipaB_isolation Step 3: IpaB Isolation cluster_final_polish Step 4: Final Polishing & Storage CoExpression Co-express His-IpaB and IpgC in E. coli Harvest Harvest Cell Pellet CoExpression->Harvest Lysis Cell Lysis Harvest->Lysis NiAC1 1st Ni-Affinity Chromatography Lysis->NiAC1 SEC1 Size Exclusion Chromatography NiAC1->SEC1 NiAC2 Bind Complex to 2nd Ni-Affinity Column SEC1->NiAC2 DetergentWash Overnight Wash with Detergent (OPOE or LDAO) to remove IpgC NiAC2->DetergentWash EluteIpaB Elute IpaB in Detergent Buffer DetergentWash->EluteIpaB SEC2 Final Size Exclusion (in Detergent Buffer) EluteIpaB->SEC2 StableIpaB Stable Purified IpaB (Oligomer or Monomer) SEC2->StableIpaB Storage Store at 4°C (short-term) or -80°C (long-term) StableIpaB->Storage IpaB_Troubleshooting Start Problem: Purified IpaB is precipitating Q1 When does precipitation occur? Start->Q1 A1_Immediate Immediately after IpgC removal Q1->A1_Immediate A1_Storage During storage at 4°C Q1->A1_Storage Sol1 Root Cause: Hydrophobic exposure. Solution: Ensure elution & all subsequent steps contain detergent (OPOE or LDAO). A1_Immediate->Sol1 Q2 How long was it stored? A1_Storage->Q2 A2_Short < 2 weeks Q2->A2_Short A2_Long > 2 weeks Q2->A2_Long Sol2 Root Cause: Possible proteolysis or suboptimal buffer. Solution: Add protease inhibitors. For long-term, aliquot and store at -80°C. A2_Short->Sol2 Sol3 Root Cause: Limited shelf-life at 4°C. Solution: This is expected. For storage >2 weeks, aliquot and store at -80°C. A2_Long->Sol3 Detergent_Choice cluster_opo Condition 1 cluster_ldao Condition 2 Complex Purified IpaB/IpgC Complex OPOE Isolate with 0.5% OPOE Complex->OPOE LDAO Isolate with 0.05% LDAO Complex->LDAO Tetramer Stable Tetramer OPOE->Tetramer Active Functionally Active (Pore-forming) Tetramer->Active Monomer Stable Monomer LDAO->Monomer Inactive Functionally Inactive (No pores) Monomer->Inactive

References

overcoming issues with ipaB protein aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with IpaB protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is IpaB and why is it prone to aggregation?

A1: Invasion plasmid antigen B (IpaB) is a crucial virulence factor of Shigella flexneri, a bacterium that causes dysentery.[1][2] It is a key component of the type III secretion system (T3SS), a molecular syringe used by the bacteria to inject proteins into human cells.[3][4] IpaB has significant hydrophobic regions, which are necessary for its function in penetrating host cell membranes.[3][5][6] This hydrophobicity makes the protein inherently unstable in aqueous solutions when expressed recombinantly, leading to a high propensity for misfolding and aggregation.[3][4] In its natural state within the bacterium, IpaB is stabilized by binding to a chaperone protein called IpgC.[3][4][7]

Q2: My purified this compound is aggregating. What are the common causes?

A2: IpaB aggregation can be triggered by several factors during and after purification:

  • Absence of Chaperone: Recombinant expression without its cognate chaperone, IpgC, leaves the hydrophobic domains of IpaB exposed, leading to aggregation.[3][4][8]

  • Inappropriate Buffer Conditions: Suboptimal pH, ionic strength, or the absence of stabilizing agents in purification and storage buffers can promote aggregation.

  • High Protein Concentration: Concentrating the protein to high levels can increase the likelihood of intermolecular interactions and aggregation.

  • Physical Stress: Processes like vigorous vortexing, repeated freeze-thaw cycles, or exposure to air-water interfaces during purification can denature the protein and cause it to aggregate.[9]

  • Improper Storage: Storing the purified protein at inappropriate temperatures or for extended periods without cryoprotectants can lead to aggregation.[9]

Q3: Can aggregated IpaB be rescued?

A3: Yes, in many cases, aggregated IpaB, often found in inclusion bodies when expressed in E. coli, can be solubilized and refolded into a functional state. This typically involves a two-step process:

  • Denaturation/Solubilization: The aggregates are first solubilized using strong denaturants like 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea (B33335) to unfold the misfolded protein completely.[10]

  • Refolding: The denaturant is then gradually removed to allow the protein to refold into its native conformation. This is a critical step and can be achieved through methods like dialysis, dilution, or chromatography.[10][11][12]

Troubleshooting Guide: Preventing & Reversing IpaB Aggregation

This guide provides structured solutions to common aggregation issues.

Issue 1: Aggregation During Purification

If you observe precipitation or loss of soluble protein during purification steps, consider the following strategies.

G start IpaB Aggregation Observed During Purification chaperone Co-express with IpgC Chaperone? start->chaperone detergent Incorporate Mild Detergents in Buffers? chaperone->detergent No sol_chaperone Co-expression with IpgC stablizes IpaB.[4][7] chaperone->sol_chaperone Yes additives Use Buffer Additives? detergent->additives No sol_detergent Detergents shield hydrophobic regions.[7][13] detergent->sol_detergent Yes sol_additives Additives can improve solubility.[14][15] additives->sol_additives Yes

Protocol 1: Co-expression with IpgC Chaperone Co-expressing IpaB with its chaperone IpgC is the most effective way to produce soluble, stable protein.[4][7] The IpaB:IpgC complex can be purified, and IpgC can later be removed by incubating the complex with mild detergents if required for downstream applications.[13]

Protocol 2: Use of Mild Detergents Mild, non-ionic detergents can be used to maintain IpaB in a soluble state, especially after removing the IpgC chaperone. They work by forming micelles around the hydrophobic regions of the protein, preventing intermolecular aggregation.[7][13]

DetergentWorking ConcentrationOutcomeReference
n-octyl-oligo-oxyethylene (OPOE) 0.5%Results in discrete oligomers of IpaB.[13]
N,N-dimethyldodecylamine N-oxide (LDAO) 0.05%Maintains IpaB in a monomeric state.[13]
Triton X-100 1% (for washing inclusion bodies)Improves solubility and stability of purified protein.[10][14][10][14]

Protocol 3: Buffer Optimization with Additives Certain chemical additives can be included in lysis and purification buffers to suppress aggregation.

Additive TypeExampleTypical ConcentrationMechanism of ActionReference
Amino Acids L-Arginine, Glycine50 - 500 mMSuppresses non-specific interactions and aggregation.[15][16][15][16]
Sugars/Polyols Sucrose, Trehalose, Glycerol5-20% (w/v) or ~1 MStabilize the native protein structure through preferential exclusion.[15][17][18][15][17]
Reducing Agents DTT, TCEP1 - 5 mMPrevents the formation of incorrect disulfide bonds.[18][18]
Issue 2: Aggregation After Purification (Refolding from Inclusion Bodies)

When IpaB is expressed at high levels in E. coli, it often forms insoluble aggregates called inclusion bodies. A denaturation-renaturation process is required to obtain active protein.

G cluster_0 Denaturation cluster_1 Refolding (Denaturant Removal) A Isolate Inclusion Bodies B Solubilize in 8M Urea or 6M GuHCl A->B C Select Refolding Method B->C D Rapid Dilution C->D E Step-wise Dialysis C->E F On-Column Refolding C->F G Characterize Refolded Protein (SEC, CD Spectroscopy) D->G E->G F->G

Protocol 4: Solubilization of IpaB Inclusion Bodies

  • Harvest E. coli cells expressing IpaB and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min) to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[10]

  • Centrifuge again and resuspend the washed pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 8 M Urea, pH 8.0).

  • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

Protocol 5: Refolding by Rapid Dilution

  • Prepare a refolding buffer. A common formulation includes a base buffer (e.g., 50 mM Tris-HCl, pH 8.0), a low concentration of denaturant (e.g., 0.5-1 M Urea), an aggregation suppressor (e.g., 0.4 M L-Arginine), and a redox system (e.g., 2 mM reduced glutathione, 0.2 mM oxidized glutathione) to facilitate correct disulfide bond formation.[11][19]

  • Rapidly add the solubilized, denatured IpaB solution into a large volume (e.g., 1:100 ratio) of the chilled refolding buffer with constant, gentle stirring.[11][12] The final protein concentration should be low (10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.[12]

  • Incubate the refolding mixture at 4°C for 24-48 hours.

  • Concentrate the refolded protein and exchange it into a final storage buffer using techniques like tangential flow filtration or centrifugal concentrators.

IpaB Signaling and Function

Understanding the functional context of IpaB can inform experimental design and troubleshooting. IpaB's primary role is to form a translocon pore in the host cell membrane with another protein, IpaC.[9][20] Additionally, once inside the host cell cytoplasm, IpaB can directly bind to and activate Caspase-1, leading to a form of inflammatory cell death called pyroptosis.[2][3][5]

G IpaB IpaB (in cytoplasm) NLRC4 NLRC4/Ipaf Inflammasome IpaB->NLRC4 activates ProCasp1 Pro-Caspase-1 NLRC4->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis induces IL1b Mature IL-1β (Secretion) ProIL1b->IL1b

This pathway highlights the importance of using correctly folded, non-aggregated IpaB for functional assays, as aggregation can either mask the Caspase-1 binding site or lead to non-specific cellular responses.

References

Technical Support Center: Enhancing Immunogenicity of IpaB-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to enhance the immunogenicity of Invasion plasmid antigen B (IpaB)-based subunit vaccines against Shigella.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my IpaB subunit vaccine showing low immunogenicity?

A1: Low immunogenicity is a common challenge with subunit vaccines because purified proteins lack the inherent danger signals present in whole pathogens that are needed to activate a strong immune response.[1][2] Several factors could be contributing:

  • Antigen Stability: IpaB is a hydrophobic protein that can be unstable in solution, potentially losing its native conformation and immunogenic epitopes.[3] Co-expression and purification with its chaperone, IpgC, can improve stability.[3]

  • Lack of Adjuvant: Subunit vaccines typically require an adjuvant to stimulate a potent immune response.[2][4] Without one, the antigen may be cleared too quickly or fail to activate innate immunity.

  • Suboptimal Delivery/Route: The method and route of administration significantly impact the immune response. For example, intranasal immunization often elicits stronger mucosal (IgA) and systemic (IgG) responses compared to oral administration for IpaB.[5][6]

Q2: What are the most effective strategies to boost the immune response to an IpaB vaccine?

A2: Several strategies can significantly enhance the immunogenicity of IpaB:

  • Adjuvant Selection: Using a potent mucosal adjuvant like the double mutant E. coli heat-labile toxin (dmLT) has been shown to induce robust B-cell and T-cell responses.[5][7] Formulations like Invaplex, which contains IpaB, IpaC, and LPS, can act as a self-adjuvanting vaccine.[8]

  • Antigen Fusion: Creating a fusion protein of IpaB with another protective Shigella antigen, such as IpaD, can simplify formulation and generate strong, cross-protective immune responses.[9][10][11]

  • Advanced Delivery Systems: Encapsulating the antigen in delivery systems like lipid nanoparticles (for mRNA vaccines) or polymer-based particles (like PLGA) can protect the antigen, control its release, and target it to antigen-presenting cells.[12][13][14]

  • Conjugation: Conjugating IpaB to a polysaccharide, such as the Shigella O-polysaccharide (OPS), can create a bivalent vaccine that elicits strong antibody responses to both the protein and the carbohydrate antigen.[15]

Q3: Should I focus on inducing a humoral (antibody) or cellular (T-cell) response?

A3: Both are important for protection against Shigella. High levels of serum IgG and mucosal IgA are associated with protection.[9][15] However, T-cell responses, particularly the production of cytokines like IFN-γ and IL-17, also play a crucial role in clearing the infection.[5][9] An ideal vaccine strategy will induce a balanced Th1/Th2 response.[16]

Section 2: Troubleshooting Guides

Problem 1: Low or Inconsistent Antibody Titers
Potential Cause Troubleshooting Step Rationale
Antigen Degradation 1. Assess protein stability via spectroscopy.[3] 2. Co-purify IpaB with its chaperone IpgC.[3] 3. Optimize formulation pH and temperature based on stability data.[3]IpaB is prone to instability; maintaining its structural integrity is critical for presenting correct epitopes to the immune system.[3]
Ineffective Adjuvant 1. Switch to a different adjuvant (e.g., from alum to dmLT for mucosal routes).[5][7] 2. Titrate the adjuvant-to-antigen ratio.Different adjuvants stimulate distinct immune pathways. Mucosal routes require adjuvants like dmLT that are effective at those sites.[5]
Suboptimal Immunization Route 1. Compare different routes (e.g., intranasal vs. intradermal vs. oral).[5][17]The administration route determines which immune compartments are activated. Intranasal delivery is often superior for inducing mucosal IgA.[5][17]
"Non-Responder" Phenotype in Animal Models 1. Screen animals for pre-existing conditions. 2. Increase the number of animals per group to ensure statistical power. 3. If a subset consistently fails to respond, consider it a natural limitation of the model, as 5-15% of subjects can be non-responders.[18]Genetic variability and other host factors can lead to poor vaccine responses in a fraction of any population.[18][19]
Problem 2: Poor In Vivo Protection Despite High Antibody Titers
Potential Cause Troubleshooting Step Rationale
Non-Neutralizing Antibodies 1. Perform an in vitro invasion inhibition assay using serum from immunized animals.[1]High antibody titers do not guarantee functional, neutralizing antibodies. The antibodies must be able to block the biological function of IpaB (i.e., host cell invasion).[1]
Insufficient T-Cell Response 1. Perform an ELISpot assay or intracellular cytokine staining on splenocytes from immunized animals to measure antigen-specific T-cell responses (e.g., IFN-γ, IL-17).[5][9]Protection against Shigella is not solely dependent on antibodies. Cellular immunity, particularly cytokine production by T-cells, is critical for pathogen clearance.[5][9]
Incorrect Challenge Model 1. Ensure the challenge dose and strain are appropriate and validated.[1][11] 2. The route of challenge should match the natural route of infection as closely as the model allows (e.g., intranasal challenge for a pulmonary infection model).[11]An overly aggressive challenge dose can overwhelm even a robust immune response. The challenge strain must be virulent and relevant.

Section 3: Data Summary Tables

Table 1: Comparison of IpaB Immunogenicity Enhancement Strategies
StrategyAdjuvant/SystemRouteKey Outcome (vs. IpaB alone or control)Protective EfficacyReference
Adjuvant Combination dmLTIntranasal (i.n.)Higher serum IgG and fecal IgA.[5]90% vs. S. flexneri[5]
Antigen Fusion dmLTIntranasal (i.n.)Comparable IgG/IgA titers to co-administered proteins; higher IFN-γ and IL-17.[9][11]70% vs. S. flexneri; 80% vs. S. sonnei[11]
OPS Conjugation AdjuPhos (Alum)Intramuscular (i.m.)IpaB-specific IgG titers surpassed those from IpaB alone (2.1x10⁶ vs 1.4x10⁶ EU/mL).[15]78% vs. S. flexneri (vs. 67% for IpaB alone)[15]
mRNA Delivery Lipid Nanoparticle (LNP)Intramuscular (i.m.)Induced anti-IpaB IgG; serum inhibited Shigella invasion of Caco-2 cells.[1]~17% vs. S. flexneri[1][2]
Route Comparison dmLTOral (o.g.)Lower IgG and IgA responses compared to intranasal route, even at 100-fold higher dose.[5][6]40% vs. S. flexneri[5]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Indirect ELISA for IpaB-Specific Serum IgG

This protocol is for quantifying the relative concentration of IpaB-specific IgG antibodies in serum samples from immunized mice.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant purified IpaB protein

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum samples from immunized and control mice

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute IpaB to 0.1-1 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing (1): Decant the coating solution. Wash plates 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing (2): Repeat step 2.

  • Add Serum Samples: Prepare serial dilutions of mouse serum (e.g., starting at 1:100) in Blocking Buffer. Add 100 µL of diluted serum to appropriate wells. Incubate for 2 hours at room temperature.

  • Washing (3): Repeat step 2.

  • Add Secondary Antibody: Dilute HRP-conjugated anti-mouse IgG according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Wash plates 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2-3 times the background).

Protocol 2: Mouse Lethal Pulmonary Challenge Model

This protocol assesses the protective efficacy of an IpaB-based vaccine against a lethal intranasal challenge with Shigella.[11]

Materials:

  • Vaccinated and control mice (e.g., BALB/c).[6]

  • Virulent Shigella strain (e.g., S. flexneri 2a 2457T or S. sonnei Moseley).[15]

  • Tryptic Soy Broth (TSB) with Congo red.

  • Anesthesia (e.g., isoflurane).

  • Pipettor and sterile tips.

Procedure:

  • Vaccination: Immunize mice according to the experimental schedule (e.g., three doses at 2-week intervals).[9]

  • Bacterial Culture Preparation: Grow the Shigella strain overnight at 37°C on a TSB agar (B569324) plate containing Congo red. Inoculate a colony into TSB and grow to mid-log phase.

  • Challenge Dose Preparation: Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1x10⁷ CFU/mouse).[12] Verify the concentration by plating serial dilutions.

  • Challenge: Two to three weeks after the final immunization, anesthetize the mice.[1]

  • Administer the bacterial suspension intranasally in a small volume (e.g., 20-30 µL total, split between the nares).[17]

  • Monitoring: Monitor the mice daily for up to 14 days for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.[11]

  • Analysis: Calculate the percent survival for each group. Vaccine efficacy (VE) can be calculated as: VE = [(% mortality in control group - % mortality in vaccinated group) / % mortality in control group] x 100.[15]

Diagrams and Workflows

G cluster_prep Phase 1: Formulation & Immunization cluster_analysis Phase 2: Immunological Analysis cluster_challenge Phase 3: Efficacy Testing Antigen IpaB Antigen (e.g., Fusion Protein) Formulation Vaccine Formulation (Antigen + Adjuvant) Antigen->Formulation Adjuvant Adjuvant Selection (e.g., dmLT) Adjuvant->Formulation Immunization Animal Immunization (e.g., Intranasal, 3 doses) Formulation->Immunization Serum Serum Collection (Post-immunization) Immunization->Serum Splenocytes Splenocyte Isolation Immunization->Splenocytes Challenge Lethal Shigella Challenge (Intranasal) Immunization->Challenge ELISA Antibody Titer Analysis (IgG, IgA) Serum->ELISA ELISpot T-Cell Response Analysis (IFN-γ, IL-17) Splenocytes->ELISpot Monitoring Monitor Survival & Symptoms (14 days) Challenge->Monitoring Efficacy Calculate Protective Efficacy Monitoring->Efficacy

Caption: General workflow for assessing IpaB vaccine immunogenicity and efficacy.

Caption: Troubleshooting flowchart for low IpaB-specific antibody titers.

References

Technical Support Center: IpaB-Dependent Bacterial Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with IpaB-dependent bacterial invasion assays, particularly those involving Shigella.

Frequently Asked Questions (FAQs)

Q1: What is the role of IpaB in bacterial invasion?

A1: IpaB is a multifunctional virulence factor essential for Shigella pathogenesis.[1] It is a key component of the Type III Secretion System (T3SS) needle tip and acts as a translocator protein, forming a pore in the host cell membrane.[2][3] This pore allows for the injection of other bacterial effector proteins into the host cell cytoplasm, which manipulates host cellular processes to facilitate bacterial entry.[2][3] IpaB is also involved in escaping the phagocytic vacuole and can induce pyroptosis (a form of programmed cell death) in macrophages by activating caspase-1.[1][2]

Q2: Why is the chaperone IpgC important for IpaB function?

A2: The chaperone IpgC plays a crucial role in stabilizing IpaB within the bacterial cytoplasm before secretion.[4][5] It binds to IpaB, preventing its premature aggregation and degradation.[5][6] This interaction ensures that IpaB remains in a secretion-competent state, ready for transport through the T3SS upon host cell contact.[5][6] The IpgC-IpaB complex maintains a 1:1 stoichiometry.[5][6]

Q3: My wild-type Shigella strain is showing very low invasion efficiency. What are the possible causes?

A3: Low invasion efficiency with a wild-type strain can stem from several factors.[7] Key areas to investigate include the Multiplicity of Infection (MOI), the duration of the invasion period before antibiotic treatment, and the concentration and exposure time of the antibiotic used to kill extracellular bacteria.[7] Additionally, the growth phase of the bacteria at the time of infection is critical; bacteria in the early exponential growth phase are significantly more invasive.[8]

Q4: Can the concentration of gentamicin (B1671437) in a protection assay affect the results?

A4: Yes, the concentration and incubation time of gentamicin are critical variables.[7] While gentamicin is used to kill extracellular bacteria, excessively high concentrations or prolonged exposure can lead to the death of intracellular bacteria, as the antibiotic can slowly penetrate eukaryotic cells.[7][9][10] This would result in an underestimation of invasion efficiency. It is advisable to optimize the gentamicin concentration for your specific cell line and bacterial strain.[9]

Q5: What is the purpose of a gentamicin protection assay?

A5: The gentamicin protection assay is a standard method used to quantify the number of bacteria that have successfully invaded host cells.[11][12] It relies on the principle that gentamicin, an aminoglycoside antibiotic, cannot readily penetrate the membrane of eukaryotic cells. Therefore, it kills extracellular bacteria while leaving the intracellular bacteria unharmed.[11][12] By lysing the host cells after gentamicin treatment, the internalized bacteria can be recovered and enumerated by plating for colony-forming units (CFU).[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low CFU counts for wild-type control Suboptimal Multiplicity of Infection (MOI).Optimize the MOI. Start with a range (e.g., 10, 50, 100) to determine the ideal ratio of bacteria to host cells.[7]
Invasion time is too short.Increase the incubation time before adding gentamicin to allow for sufficient bacterial entry (e.g., 30-60 minutes).[7]
Gentamicin concentration is too high or incubation is too long.Titrate the gentamicin concentration and reduce the exposure time. A common starting point is 100 µg/ml for 1 hour.[13]
Bacteria are not in the optimal growth phase.Use bacteria from an early-to-mid exponential growth phase for infection.[8]
Harsh washing steps are dislodging infected cells.Wash cell monolayers gently to avoid detaching cells.[7]
High background (high CFU counts in negative controls) Incomplete killing of extracellular bacteria.Ensure the gentamicin concentration is sufficient to kill all extracellular bacteria. Confirm the antibiotic's efficacy.
Contamination of reagents or cultures.Use sterile techniques and check all media and solutions for contamination.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform, confluent monolayer of host cells in all wells.
Uneven distribution of bacteria during infection.Gently agitate the plate after adding the bacterial suspension to ensure even distribution.
Pipetting errors during dilutions and plating.Use calibrated pipettes and ensure proper mixing before plating serial dilutions.
No invasion observed with a known invasive strain Loss of virulence plasmid.Culture Shigella on Tryptic Soy Agar (TSA) with Congo red dye. Invasive strains will bind the dye and appear as red colonies.
Inactive Type III Secretion System (T3SS).Verify the expression and secretion of T3SS proteins (e.g., IpaB, IpaC) via Western blot.

Experimental Protocols

Detailed Gentamicin Protection Assay Protocol

This protocol is a standard method for quantifying bacterial invasion of cultured epithelial cells.

Materials:

  • Confluent monolayer of epithelial cells (e.g., HeLa, TC7) in a 24-well plate.[11]

  • Shigella strain grown to early exponential phase in TSB.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Cell culture medium without antibiotics.

  • Gentamicin solution (e.g., 10 mg/mL stock).

  • 0.1% Triton X-100 in PBS for cell lysis.[9]

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Preparation of Bacteria: Inoculate 5 mL of TSB with a single colony of Shigella and grow overnight with shaking. The next day, subculture the bacteria into fresh TSB and grow to an OD₆₀₀ of approximately 0.4-0.6 (early exponential phase).[8]

  • Infection:

    • Wash the confluent cell monolayers twice with sterile PBS.

    • Add fresh, pre-warmed cell culture medium without antibiotics to each well.

    • Add the bacterial suspension to the wells at the desired MOI (e.g., 100).

    • Centrifuge the plate at 700 x g for 10 minutes to synchronize the infection.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow for bacterial invasion.[7][11]

  • Gentamicin Treatment:

    • Aspirate the medium from each well and wash the monolayer three times with sterile PBS to remove non-adherent bacteria.

    • Add 1 mL of fresh culture medium containing gentamicin (e.g., 100 µg/mL) to each well.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator to kill extracellular bacteria.[11][13]

  • Cell Lysis and Plating:

    • Wash the wells three times with sterile PBS to remove the gentamicin.

    • Add 500 µL of 0.1% Triton X-100 to each well and incubate for 10 minutes at room temperature to lyse the host cells and release the intracellular bacteria.

    • Pipette vigorously to ensure complete lysis.

    • Perform serial dilutions of the lysate in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

  • Quantification: Count the colonies on the plates to determine the number of CFU per well. This number represents the bacteria that successfully invaded the host cells.

Visualizations

IpaB_Signaling_Pathway IpaB-Mediated Invasion Pathway Shigella Shigella T3SS Type III Secretion System (T3SS) Shigella->T3SS expresses HostCell Host Cell Membrane T3SS->HostCell contact IpaB_IpgC IpaB-IpgC Complex (in bacterium) IpaB_IpgC->T3SS docking & secretion Translocon Translocon Pore (IpaB/IpaC) HostCell->Translocon insertion of IpaB/IpaC Effectors Effector Proteins Translocon->Effectors translocation Cytoskeleton Actin Cytoskeleton Rearrangement Effectors->Cytoskeleton induces Invasion Bacterial Invasion Cytoskeleton->Invasion facilitates

Caption: IpaB-mediated invasion signaling pathway.

Gentamicin_Protection_Assay_Workflow Gentamicin Protection Assay Workflow Start Start: Seed Host Cells Infect Infect with Shigella (Exponential Phase) Start->Infect Incubate_Invade Incubate for Invasion (30-60 min) Infect->Incubate_Invade Wash1 Wash to Remove Non-Adherent Bacteria Incubate_Invade->Wash1 Add_Gentamicin Add Gentamicin (e.g., 100 µg/mL) Wash1->Add_Gentamicin Incubate_Kill Incubate to Kill Extracellular Bacteria (1 hr) Add_Gentamicin->Incubate_Kill Wash2 Wash to Remove Gentamicin Incubate_Kill->Wash2 Lyse Lyse Host Cells (e.g., 0.1% Triton X-100) Wash2->Lyse Plate Plate Serial Dilutions on Agar Lyse->Plate Incubate_CFU Incubate Overnight Plate->Incubate_CFU Count Count Colonies (CFU) Incubate_CFU->Count

Caption: Workflow for a gentamicin protection assay.

Troubleshooting_Flowchart Troubleshooting Low Invasion Start Low/No Invasion (Low CFU) Check_WT Is Wild-Type Control Also Low? Start->Check_WT Check_Plasmid Check Virulence Plasmid (Congo Red Assay) Check_WT->Check_Plasmid No Optimize_MOI Optimize MOI Check_WT->Optimize_MOI Yes Check_T3SS Check T3SS Function (Secretion Profile) Check_Plasmid->Check_T3SS Plasmid OK Failure Consult Literature/ Expert Check_T3SS->Failure T3SS Defective Optimize_Time Optimize Invasion Time Optimize_MOI->Optimize_Time Optimize_Gent Optimize Gentamicin Concentration/Time Optimize_Time->Optimize_Gent Check_Bacteria Use Exponential Phase Bacteria Optimize_Gent->Check_Bacteria Success Problem Solved Check_Bacteria->Success

References

Technical Support Center: Optimizing IpaB Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for studying IpaB protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in working with the this compound?

A1: The Shigella translocator protein IpaB is notoriously difficult to work with due to its hydrophobic nature.[1] This often leads to issues with protein aggregation, instability, and low solubility when expressed and purified recombinantly.[2][3] Maintaining IpaB in a stable, monomeric or defined oligomeric state is crucial for reliable interaction studies.[3][4] Its chaperone, IpgC, is often co-expressed to aid in its stability and prevent premature aggregation in the bacterial cytoplasm.[2][5]

Q2: Why is my recombinant this compound aggregating upon purification?

A2: IpaB aggregation is a frequent problem stemming from its hydrophobicity.[3] In the absence of its chaperone, IpgC, or a suitable solubilizing agent, IpaB is prone to forming non-specific aggregates.[2] The purification strategy itself can also induce aggregation. For instance, removal of detergents below their critical micelle concentration can cause IpaB to aggregate.[4]

Q3: What is the role of the chaperone IpgC in IpaB studies?

A3: IpgC plays a critical role in stabilizing IpaB.[2] It binds to IpaB in the bacterial cytoplasm, preventing its premature interaction with other proteins like IpaC and degradation.[2][6] For in vitro studies, co-expression with IpgC is a common strategy to obtain soluble IpaB.[3][5] However, for interaction studies with other partners, IpgC must be gently removed, typically using mild detergents.[3]

Q4: How do detergents affect IpaB structure and function?

A4: Detergents are essential for purifying and maintaining IpaB in a soluble state after removing its chaperone, IpgC.[5] The choice of detergent can influence the oligomeric state of IpaB. For example, n-octyl-oligo-oxyethylene (OPOE) promotes the formation of IpaB oligomers (tetramers), while N,N-dimethyldodecylamine N-oxide (LDAO) can maintain it in a monomeric state.[3] It's important to note that only the oligomeric form of IpaB appears to be active in forming pores in membranes.[3][4]

Q5: What is the significance of deoxycholate (DOC) in IpaB interaction studies?

A5: Deoxycholate, a bile salt, is a crucial factor in studying the interaction between IpaB and the tip complex protein IpaD.[1] DOC induces a conformational change in IpaD, which is necessary for IpaB to bind with high affinity.[1] This interaction is thought to mimic the in vivo conditions where bile salts trigger the maturation of the Shigella type III secretion system.[1]

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) with IpaB
Problem Possible Cause Recommended Solution
Weak or no signal for the interacting partner Lysis buffer is too stringent and disrupting the interaction.[7]Use a milder lysis buffer containing non-ionic detergents (e.g., NP-40, Triton X-100) instead of harsh ionic detergents like SDS.[7][8]
The epitope for the antibody on IpaB or its partner is masked.[9]Try using a different antibody that targets a different epitope. Consider performing the IP with the tag on the other protein.[10]
The interaction is weak or transient.[11][12]Optimize washing steps by reducing the number of washes or the salt concentration in the wash buffer.[11] Consider in vivo crosslinking before cell lysis.[13]
Low expression of the interacting protein.[11]Increase the amount of cell lysate used for the IP.[11]
High background/non-specific binding Insufficient blocking of beads.[8][14]Pre-block the beads with BSA or use a pre-clearing step by incubating the lysate with beads alone before adding the antibody.[8][15]
Antibody concentration is too high.[9][15]Titrate the antibody to determine the optimal concentration for IP.[15]
Inadequate washing.[8][11]Increase the number of washing steps or the stringency of the wash buffer (e.g., by adding a low concentration of detergent).[11]
Pull-Down Assays with IpaB
Problem Possible Cause Recommended Solution
Bait protein (IpaB) does not bind to the resin The purification tag on IpaB is inaccessible.[12]Consider switching the tag to the other terminus of the protein.[16] Perform the binding under denaturing conditions if the tag is buried, and then refold on the column.[12]
IpaB is aggregated and not in a native conformation.Ensure the purification buffer contains a suitable mild detergent (e.g., OPOE, LDAO) to maintain IpaB solubility.[3] Include additives like glycerol (B35011) or arginine to suppress aggregation.[17]
No prey protein is pulled down The interaction is disrupted during the assay.[12]Reduce the stringency of the wash buffer (lower salt or detergent concentration).[12] Decrease the incubation and wash times.[16]
The prey protein is degraded.[12]Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice.[12][]
High non-specific binding of prey proteins Insufficient blocking.Block the beads and/or the lysate with BSA.[19]
The bait protein has non-specific hydrophobic interactions.Add a non-ionic detergent (e.g., Tween-20) to the wash buffer.[11] Increase the number of washes.[11]
Yeast Two-Hybrid (Y2H) with IpaB
Problem Possible Cause Recommended Solution
High number of false positives The IpaB bait protein is "sticky" and non-specifically activates the reporter gene.Perform a bait auto-activation test by transforming the bait plasmid alone. If it auto-activates, try using a lower-strength promoter for the bait or add an inhibitor like 3-AT to the media to increase stringency.[20][21]
Overexpression of bait or prey proteins.Use vectors with inducible or weaker promoters to control expression levels.[10]
No interaction detected (false negatives) The fusion tag interferes with the interaction.Fuse the Gal4 domain to the other terminus of IpaB and/or its potential interacting partner.[10][22]
The IpaB fusion protein is not localized to the nucleus.Add a nuclear localization signal (NLS) to the IpaB fusion construct.[10]
The interaction requires specific post-translational modifications or co-factors not present in yeast.This is a limitation of the Y2H system. Consider validating the interaction with an in vitro or mammalian cell-based assay.

Experimental Protocols

Co-Immunoprecipitation of IpaB and an Interacting Partner from Mammalian Cells
  • Cell Lysis:

    • Wash cells expressing tagged IpaB and its potential interacting partner with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the appropriate antibody (e.g., anti-tag antibody for IpaB) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Alternatively, for functional assays, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against IpaB and its putative interacting partner.

Visualizations

IpaB_Interaction_Pathway Shigella Type III Secretion System Activation Shigella Shigella T3SS Type III Secretion Apparatus (T3SA) Shigella->T3SS Assembles IpaD_pentamer IpaD Pentamer (Tip Complex) T3SS->IpaD_pentamer Forms IpaB IpaB IpaD_pentamer->IpaB Recruits BileSalts Bile Salts (e.g., Deoxycholate) BileSalts->IpaD_pentamer Induces conformational change IpaB_IpgC IpaB-IpgC Complex (in cytoplasm) IpaB_IpgC->IpaB IpgC dissociates IpaC IpaC IpaB->IpaC Recruits HostCell Host Cell Membrane IpaB->HostCell Senses & inserts TransloconPore Translocon Pore Formation IpaB->TransloconPore Assemble IpaC->TransloconPore Assemble HostCell->TransloconPore Assemble EffectorSecretion Effector Protein Secretion TransloconPore->EffectorSecretion Mediates

Caption: Shigella T3SS tip complex maturation and translocon formation.

CoIP_Workflow Co-Immunoprecipitation Workflow for IpaB Start Start: Cell Lysate with IpaB and Interacting Proteins Preclear Pre-clear with Beads (Optional) Start->Preclear AddAb Add Anti-IpaB Antibody Preclear->AddAb IncubateAb Incubate (e.g., 4°C, overnight) AddAb->IncubateAb AddBeads Add Protein A/G Beads IncubateAb->AddBeads IncubateBeads Incubate (e.g., 4°C, 1-2h) AddBeads->IncubateBeads Wash Wash Beads (3-5x) IncubateBeads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: A generalized workflow for a Co-IP experiment targeting IpaB.

References

Technical Support Center: Studying the Hydrophobic Domains of IpaB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hydrophobic domains of the Shigella effector protein IpaB.

Frequently Asked Questions (FAQs)

Q1: Why is studying the hydrophobic domains of IpaB so challenging?

A1: The hydrophobic domains of IpaB are intrinsically prone to aggregation and misfolding, making the protein notoriously difficult to work with.[1][2][3] In the absence of its natural chaperone, IpgC, or stabilizing agents like detergents, IpaB readily precipitates out of solution.[2][4] This inherent instability poses significant hurdles for expression, purification, and subsequent structural and functional characterization. Furthermore, the dynamic nature of these domains, which are crucial for membrane insertion and pore formation, adds another layer of complexity to their study.[1][3]

Q2: What is the role of the chaperone IpgC in relation to IpaB's hydrophobic domains?

A2: IpgC plays a critical role in maintaining IpaB in a soluble and secretion-competent state within the bacterial cytoplasm.[5] It does so by binding to IpaB and preventing the premature self-association and aggregation of its hydrophobic regions.[2][5] Co-expression of IpaB with IpgC is a widely used strategy to enhance the yield of soluble IpaB for downstream applications.[2][4]

Q3: How do detergents affect the oligomeric state and function of IpaB?

A3: Detergents are essential for solubilizing IpaB and dissociating it from its chaperone IpgC. However, the choice of detergent significantly impacts the oligomeric state of IpaB, which in turn dictates its functional properties. For instance, the zwitterionic detergent LDAO tends to yield monomeric IpaB, while the non-ionic detergent OPOE promotes the formation of IpaB tetramers.[1][4] Studies have shown that the tetrameric form is more competent in disrupting phospholipid vesicles, suggesting that the oligomeric state is critical for its pore-forming activity.[4]

Q4: What is the current status of the full-length structure of IpaB?

A4: As of now, the complete atomic structure of the full-length IpaB protein remains unresolved. The hydrophobic nature and conformational flexibility of the protein have made it challenging to crystallize or analyze by other high-resolution structural methods.[3] However, the crystal structure of the N-terminal coiled-coil domain of IpaB has been determined, providing valuable insights into its interaction with IpgC.[4][5]

Troubleshooting Guides

Problem 1: Low yield of soluble IpaB during expression and purification.
  • Possible Cause: IpaB is aggregating due to the absence of its chaperone, IpgC.

    • Solution: Co-express IpaB with its cognate chaperone, IpgC. This has been shown to significantly improve the solubility and yield of recombinant IpaB.[2][4]

  • Possible Cause: Inefficient lysis or protein extraction.

    • Solution: Optimize cell lysis conditions. Consider using enzymatic lysis in combination with mechanical methods like sonication or French press. Ensure the lysis buffer contains appropriate stabilizing agents.

  • Possible Cause: Suboptimal expression conditions.

    • Solution: Experiment with lower induction temperatures (e.g., 16-20°C) and lower concentrations of the inducing agent (e.g., IPTG) to slow down protein expression and promote proper folding.

  • Possible Cause: Challenges with conventional cell-based expression systems.

    • Solution: Consider using a cell-free protein synthesis (CFPS) system. CFPS has been successfully used to produce high yields of soluble and immunologically active IpaB.[2]

Problem 2: Purified IpaB precipitates out of solution.
  • Possible Cause: Absence of stabilizing detergents.

    • Solution: After dissociating the IpaB/IpgC complex, maintain IpaB in a buffer containing a suitable mild detergent. Commonly used detergents include n-Octyl-β-D-glucopyranoside (OPOE) and Lauryldimethylamine N-oxide (LDAO).[1][4] The optimal concentration should be at or just above the critical micelle concentration (CMC).[4]

  • Possible Cause: Inappropriate buffer conditions.

    • Solution: Optimize the pH and ionic strength of the storage buffer. Perform small-scale buffer screening experiments to identify conditions that best maintain IpaB solubility.

  • Possible Cause: Repeated freeze-thaw cycles.

    • Solution: Aliquot the purified IpaB into smaller volumes and store at -80°C. Avoid repeated freezing and thawing of the same aliquot.

Problem 3: Inconsistent results in membrane insertion or pore formation assays.
  • Possible Cause: Heterogeneity in the oligomeric state of IpaB.

    • Solution: The oligomeric state of IpaB is detergent-dependent.[1][4] Ensure consistent use of the same detergent (e.g., OPOE for tetramers, LDAO for monomers) and concentration across all experiments. Characterize the oligomeric state of your IpaB preparation using techniques like size-exclusion chromatography with multi-angle light scattering (SEC-MALS).[2]

  • Possible Cause: Variability in liposome (B1194612) preparation.

    • Solution: Standardize the protocol for liposome preparation, including lipid composition, extrusion size, and dye encapsulation efficiency. The lipid composition of the vesicles can influence IpaB interaction.[6]

  • Possible Cause: Inactive protein.

    • Solution: Ensure that the purified IpaB is functional. This can be assessed by its ability to interact with known binding partners or by its immunological reactivity.[2]

Data Presentation

Table 1: Comparison of Detergents for IpaB Solubilization

DetergentChemical NatureTypical Working ConcentrationResulting IpaB Oligomeric StateFunctional ImplicationReference
OPOE Non-ionic0.5%TetramerCompetent for membrane disruption[4]
LDAO Zwitterionic0.05%MonomerAssociates with membranes but less efficient in pore formation[1][4]

Experimental Protocols

Protocol 1: Co-expression and Purification of the IpaB/IpgC Complex
  • Vector Construction: Clone the genes for His-tagged IpaB and IpgC into a co-expression vector.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a French press or sonicator.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged IpaB/IpgC complex using an elution buffer containing imidazole.

  • Size-Exclusion Chromatography (SEC): Further purify the complex by SEC to remove any aggregates and remaining contaminants.

Protocol 2: Detergent-Mediated Dissociation of IpaB/IpgC and IpaB Solubilization
  • Detergent Incubation: Incubate the purified IpaB/IpgC complex with a mild detergent (e.g., 0.5% OPOE or 0.05% LDAO) to dissociate the two proteins.[4]

  • Ion-Exchange Chromatography: Separate IpaB from IpgC using ion-exchange chromatography. The choice of an anion or cation exchanger will depend on the pI of the proteins and the buffer pH.

  • SEC for Purified IpaB: Run the isolated IpaB over a size-exclusion column equilibrated with a buffer containing the same detergent to ensure the protein remains soluble and to analyze its oligomeric state.

Protocol 3: Liposome Disruption Assay
  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of a fluorescent dye (e.g., sulforhodamine B). The lipid composition can be designed to mimic host cell membranes.

  • Assay Setup: In a fluorometer cuvette, add the prepared liposomes to a buffer.

  • Initiate Reaction: Add the purified, detergent-solubilized IpaB to the cuvette.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye. The release of the dye from the liposomes will result in de-quenching and an increase in the fluorescence signal.

  • Data Analysis: Calculate the percentage of dye release relative to a control where the liposomes are completely lysed with a detergent like Triton X-100.

Visualizations

IpaB_Purification_Workflow cluster_expression Co-expression cluster_purification Purification cluster_dissociation Dissociation & Solubilization cluster_final_product Final Product CoExpression Co-express His-IpaB & IpgC in E. coli Lysis Cell Lysis CoExpression->Lysis Harvest Cells NiNTA Ni-NTA Affinity Chromatography Lysis->NiNTA Clarified Lysate SEC_Complex Size-Exclusion Chromatography NiNTA->SEC_Complex Eluted Complex Detergent Add Detergent (e.g., OPOE or LDAO) SEC_Complex->Detergent Purified IpaB/IpgC IonExchange Ion-Exchange Chromatography Detergent->IonExchange Dissociated Complex SolubleIpaB Soluble, Functional IpaB IonExchange->SolubleIpaB Isolated IpaB

Caption: Workflow for the expression and purification of soluble IpaB.

IpaB_Membrane_Interaction cluster_protein_prep IpaB Preparation cluster_membrane Membrane Interaction cluster_outcome Functional Outcome IpaB_OPOE IpaB in OPOE (Tetrameric) Membrane Phospholipid Vesicle (Liposome) IpaB_OPOE->Membrane Interaction IpaB_LDAO IpaB in LDAO (Monomeric) IpaB_LDAO->Membrane Interaction PoreFormation Pore Formation & Membrane Disruption Membrane->PoreFormation Insertion by Tetramer MembraneAssociation Membrane Association Membrane->MembraneAssociation Binding by Monomer

Caption: Influence of detergent on IpaB oligomeric state and membrane interaction.

References

Technical Support Center: Overcoming Off-Target Effects of IpaB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with IpaB inhibitors. The focus is on identifying and mitigating off-target effects to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is IpaB and why is it a target for inhibitors?

A1: IpaB (Invasion plasmid antigen B) is a crucial virulence factor of Shigella species, the causative agents of shigellosis. It is a key component of the Type III Secretion System (T3SS), a needle-like apparatus that injects bacterial effector proteins into host cells.[1][2] IpaB has multiple functions: it forms part of the translocon pore in the host cell membrane, is involved in the lysis of the phagocytic vacuole, and can induce pyroptosis (a form of programmed cell death) in macrophages by activating caspase-1.[2] Due to its essential roles in bacterial invasion and pathogenesis, IpaB is an attractive target for the development of anti-virulence therapies.

Q2: We are using a novel IpaB inhibitor, "IpaBi-1," and observing higher cytotoxicity than expected. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common indicator of off-target effects. While inhibition of IpaB's function can lead to reduced Shigella invasion and survival, direct and potent cytotoxicity to host cells, especially at concentrations well above the inhibitor's IC50 for its primary target, suggests that the compound may be interacting with other cellular proteins. It is crucial to perform dose-response experiments and compare the cytotoxic concentration with the effective concentration for inhibiting Shigella virulence.

Q3: How can we differentiate between on-target and off-target effects of our IpaB inhibitor?

A3: Distinguishing between on-target and off-target effects is critical for validating your experimental findings. A multi-pronged approach is recommended:

  • Use of a negative control: A structurally similar but inactive analog of your inhibitor can help determine if the observed phenotype is due to the specific chemical scaffold.

  • Genetic validation: The phenotype observed with the inhibitor should be phenocopied by genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the target protein in the host cell, or by using an ipaB mutant strain of Shigella.

  • Orthogonal assays: Confirm the phenotype using a different inhibitor with a distinct chemical scaffold that targets the same protein.

  • Biochemical assays: Directly measure the inhibitor's effect on IpaB activity in a cell-free system, such as a hemolysis assay.[2][3]

  • Off-target profiling: Screen the inhibitor against a panel of known off-target proteins, such as kinases or G-protein coupled receptors.

Troubleshooting Guides

Problem 1: Inconsistent results in Shigella invasion assays.

Possible Cause 1: Off-target effects on host cell cytoskeleton.

  • Symptoms: You observe a significant decrease in Shigella invasion at concentrations of IpaBi-1 that also cause visible changes in host cell morphology (e.g., cell rounding, detachment).

  • Troubleshooting Steps:

    • Visualize the cytoskeleton: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) in host cells treated with a range of IpaBi-1 concentrations.

    • Quantitative analysis: Quantify changes in cell morphology and cytoskeletal organization using image analysis software.

    • Compare with on-target activity: Correlate the concentrations causing cytoskeletal changes with the IC50 for invasion inhibition. A significant overlap suggests a potential off-target effect.

Possible Cause 2: Inhibition of bacterial growth.

  • Symptoms: The number of intracellular bacteria is reduced, but you are unsure if this is due to inhibition of invasion or a bacteriostatic/bactericidal effect of the compound.

  • Troubleshooting Steps:

    • Determine the Minimum Inhibitory Concentration (MIC): Perform a standard MIC assay to determine the lowest concentration of IpaBi-1 that inhibits the visible growth of Shigella.

    • Compare MIC with effective concentration: If the MIC is similar to or lower than the concentration used in your invasion assays, the observed reduction in intracellular bacteria may be due to an antibacterial effect.

Problem 2: Discrepancy between biochemical and cell-based assay results.

Possible Cause: Poor cell permeability or metabolic instability of the inhibitor.

  • Symptoms: IpaBi-1 shows high potency in a biochemical assay (e.g., hemolysis assay) but is much less effective in a cell-based invasion assay.

  • Troubleshooting Steps:

    • Assess cell permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of IpaBi-1 after treating host cells.

    • Evaluate metabolic stability: Incubate IpaBi-1 with liver microsomes or cell lysates and measure its degradation over time.

    • Consider efflux pumps: Investigate if IpaBi-1 is a substrate for host cell efflux pumps, which could reduce its intracellular concentration.

Quantitative Data Summary

The following tables present hypothetical data for our model IpaB inhibitor, IpaBi-1, to illustrate how to structure and interpret such data.

Table 1: On-Target and Off-Target Activity of IpaBi-1

Assay TypeTarget/Cell LineParameterValue
On-Target Activity
Hemolysis AssayIpaB-mediatedIC502.5 µM
Shigella Invasion AssayHeLa cellsIC505.0 µM
Off-Target Activity
Cytotoxicity AssayHeLa cellsCC5025 µM
Kinase Panel ScreenKinase XKi1.8 µM
Kinase YKi15 µM
Kinase ZKi> 50 µM

Table 2: Comparative Analysis of IpaBi-1 and a Control Compound

CompoundShigella Invasion IC50 (µM)HeLa Cell CC50 (µM)Selectivity Index (CC50/IC50)
IpaBi-15.0255
Inactive Analog> 100> 100N/A

Experimental Protocols

Protocol 1: Hemolysis Assay for IpaB Activity

This assay measures the ability of IpaB, secreted by Shigella, to lyse red blood cells (RBCs), a process that can be inhibited by effective IpaB inhibitors.[3][4][5]

Materials:

  • Shigella flexneri wild-type strain

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Sheep red blood cells (RBCs)

  • IpaBi-1 and vehicle control (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer

Methodology:

  • Culture S. flexneri to mid-log phase in TSB.

  • Wash the bacteria with PBS and resuspend to a concentration of 1x10^9 CFU/mL.

  • Prepare serial dilutions of IpaBi-1 in PBS.

  • In a 96-well plate, mix the bacterial suspension with the IpaBi-1 dilutions.

  • Add a suspension of sheep RBCs to each well.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifuge the plate to pellet intact RBCs and bacteria.

  • Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with water) and a negative control (RBCs with PBS only).

Protocol 2: Gentamicin (B1671437) Protection Assay for Shigella Invasion

This assay quantifies the ability of Shigella to invade epithelial cells. Extracellular bacteria are killed by the antibiotic gentamicin, which does not penetrate eukaryotic cells.[6][7][8]

Materials:

  • HeLa or other suitable epithelial cells

  • Shigella flexneri wild-type strain

  • Cell culture medium (e.g., DMEM)

  • Gentamicin solution

  • IpaBi-1 and vehicle control

  • Triton X-100 for cell lysis

  • Tryptic Soy Agar (TSA) plates

Methodology:

  • Seed HeLa cells in 24-well plates and grow to confluence.

  • Pre-treat the HeLa cells with various concentrations of IpaBi-1 for 1 hour.

  • Infect the cells with S. flexneri at a multiplicity of infection (MOI) of 100 for 1.5 hours.

  • Wash the cells with PBS and then add fresh medium containing 50 µg/mL gentamicin to kill extracellular bacteria. Incubate for 1 hour.

  • Wash the cells again with PBS and then lyse them with 0.1% Triton X-100 in PBS.

  • Perform serial dilutions of the cell lysates and plate on TSA plates to enumerate the colony-forming units (CFUs) of intracellular bacteria.

Protocol 3: Kinase Profiling Assay

This assay is used to determine the inhibitory activity of a compound against a broad panel of kinases to identify potential off-targets.

Materials:

  • Recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • IpaBi-1

  • Assay buffer

  • Phosphocellulose membrane

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing the kinase, its substrate, and assay buffer.

  • Add IpaBi-1 at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period.

  • Spot the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of IpaBi-1 to determine the Ki.

Visualizations

IpaB_Inhibition_Pathway cluster_shigella Shigella cluster_host Host Cell Shigella Shigella T3SS T3SS Shigella->T3SS assembles IpaB_unsecreted IpaB (cytosolic) T3SS->IpaB_unsecreted secretes Translocon Translocon Pore (IpaB/IpaC) IpaB_unsecreted->Translocon forms Host_Membrane Host Cell Membrane Effector_Proteins Effector Proteins Translocon->Effector_Proteins translocates Invasion Bacterial Invasion Effector_Proteins->Invasion mediates IpaBi_1 IpaBi-1 IpaBi_1->IpaB_unsecreted inhibits (prevents membrane insertion)

Caption: Mechanism of IpaB-mediated invasion and inhibition by IpaBi-1.

Off_Target_Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed (e.g., high cytotoxicity) Dose_Response Perform Dose-Response Curve (On-target vs. Phenotype) Start->Dose_Response Concentration_Overlap Concentrations Overlap? Dose_Response->Concentration_Overlap Genetic_Validation Genetic Validation (e.g., ipaB mutant) Concentration_Overlap->Genetic_Validation Yes Off_Target_Profiling Off-Target Profiling (e.g., Kinase Panel) Concentration_Overlap->Off_Target_Profiling No Phenotype_Reproduced Phenotype Reproduced? Genetic_Validation->Phenotype_Reproduced Orthogonal_Inhibitor Test Orthogonal Inhibitor Phenotype_Reproduced->Orthogonal_Inhibitor No On_Target_Effect Likely On-Target Effect Phenotype_Reproduced->On_Target_Effect Yes Phenotype_Confirmed Phenotype Confirmed? Orthogonal_Inhibitor->Phenotype_Confirmed Phenotype_Confirmed->Off_Target_Profiling No Phenotype_Confirmed->On_Target_Effect Yes Identify_Off_Target Identify Potential Off-Target(s) Off_Target_Profiling->Identify_Off_Target Off_Target_Effect Likely Off-Target Effect Identify_Off_Target->Off_Target_Effect

Caption: Workflow for troubleshooting potential off-target effects.

Experimental_Decision_Tree Start Inhibitor shows activity in cell-based invasion assay Biochem_Assay Active in biochemical assay? (e.g., Hemolysis Assay) Start->Biochem_Assay Cytotoxicity Is CC50 >> IC50? Biochem_Assay->Cytotoxicity Yes Permeability Assess Cell Permeability and Stability Biochem_Assay->Permeability No Promising_Candidate Promising On-Target Candidate Cytotoxicity->Promising_Candidate Yes Possible_Off_Target Possible Off-Target Cytotoxicity Cytotoxicity->Possible_Off_Target No Permeability_Issue Potential Permeability or Stability Issue Permeability->Permeability_Issue

Caption: Decision tree for interpreting initial experimental results.

References

Technical Support Center: IpaB Mutagenesis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting mutagenesis experiments on the Shigella virulence factor, IpaB.

Troubleshooting Guides

This section addresses common problems encountered during IpaB mutagenesis, from the initial cloning steps to the final functional assays.

Section 1: Site-Directed Mutagenesis of ipaB

Problem: Low or no colonies after transformation.

Possible Cause Recommended Solution
Poor Primer Design Ensure primers are 25-45 bases in length with a melting temperature (Tm) > 78°C. The mutation site should be in the center of the primer. Avoid complementary sequences at the 3' ends to prevent primer-dimer formation.[1]
Inefficient PCR Amplification Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the entire plasmid (approximately 30-60 seconds per kb).[2][3] Consider adding 2-8% DMSO to the PCR mix, especially for GC-rich regions.[2]
Ineffective DpnI Digestion Increase DpnI digestion time to 2 hours or more to ensure complete digestion of the parental methylated DNA.[2] Confirm that the template plasmid was isolated from a dam+ E. coli strain.[4]
Low Transformation Efficiency Use highly competent cells (efficiency > 10⁸ cfu/µg). Ensure the volume of the mutagenesis reaction added to the competent cells does not exceed 10% of the cell volume.[4][5]

Problem: Colonies contain the wild-type ipaB sequence.

Possible Cause Recommended Solution
Incomplete DpnI Digestion As above, increase DpnI digestion time and ensure the template DNA is methylated.[2][4]
High Template DNA Concentration Reduce the amount of template plasmid DNA in the PCR reaction to 1-10 ng.[3]
Cross-contamination Use fresh pipette tips for each reagent and handle the template plasmid with care to avoid contamination.
Section 2: IpaB Mutant Protein Expression and Stability

Problem: Low or undetectable levels of the mutant IpaB protein.

Possible Cause Recommended Solution
Protein Instability Mutations, particularly in the N-terminal region, can affect IpaB stability.[6] Co-expression with its chaperone, IpgC, can improve stability.[7][8]
Inefficient Transcription or Translation Codon optimize the mutated ipaB gene for the expression host. Ensure the use of a strong promoter in the expression vector.
Protein Degradation Perform protein extraction and analysis in the presence of protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the key functional domains of IpaB to consider for mutagenesis?

A1: IpaB has several critical domains. Mutagenesis in these regions can help elucidate their specific functions:

  • N-terminal Domain: Essential for the stable expression of the protein.[6][9]

  • Hydrophobic Region (amino acids 310-430): Contains putative transmembrane domains and is crucial for invasion, phagosomal escape, and cytotoxicity.[6][9] A stretch of 10 amino acids within this region is particularly critical for these functions.[9]

  • Caspase-1 (Casp-1) Binding Domain: IpaB binds to Casp-1 to induce macrophage apoptosis.[6][9] Mutants in this region may still bind to Casp-1 but fail to induce cell death, indicating that binding alone is not sufficient for cytotoxicity.[9]

  • IpaC Binding Region: Located within the hydrophobic domain, this region is important for the interaction with IpaC to form the translocation pore.[10]

  • C-terminus: The extreme C-terminus is involved in regulating the type III secretion system and binding to the needle tip.[10]

Q2: My IpaB mutant expresses well but has lost its function in cell invasion assays. What could be the reason?

A2: A loss of invasive function in an IpaB mutant can be due to several factors:

  • Impaired Pore Formation: The mutation may be in a region required for the insertion of IpaB into the host cell membrane or its interaction with IpaC to form the translocation pore.[10][11]

  • Defective Secretion: The mutation might affect the secretion of IpaB through the type III secretion system.[11]

  • Incorrect Localization: The mutant protein may not be correctly localized to the bacterial needle tip.[10][11]

Q3: How can I assess if my IpaB mutant is still able to induce macrophage apoptosis?

A3: You can assess apoptosis using several methods:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.[12]

  • TUNEL Assay: Detects DNA fragmentation, a characteristic of apoptotic cells.[12]

  • Caspase-1 Activation Assay: Since IpaB-induced apoptosis is dependent on Casp-1 activation, you can measure the activity of this enzyme in infected macrophages.[6][9]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (PI positive).[12]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ipaB

This protocol is based on a standard PCR-based method.

1. Primer Design:

  • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the middle.
  • The primers should have a melting temperature (Tm) of ≥ 78°C.
  • Ensure the 5' ends of the primers are phosphorylated if required for ligation.

2. PCR Amplification:

  • Set up a PCR reaction with a high-fidelity DNA polymerase.
  • Use 1-10 ng of a template plasmid containing the wild-type ipaB gene.
  • Use an extension time of approximately 30-60 seconds per kb of the plasmid length.[2][3]

3. DpnI Digestion:

  • Add DpnI restriction enzyme directly to the PCR product.
  • Incubate at 37°C for at least 1-2 hours to digest the parental methylated template DNA.[2]

4. Transformation:

  • Transform competent E. coli cells with the DpnI-treated PCR product.
  • Plate the transformed cells on selective agar (B569324) plates and incubate overnight at 37°C.[5]

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: HeLa Cell Invasion Assay

1. Cell Culture:

  • Culture HeLa cells in a suitable medium until they reach a semi-confluent monolayer.[13]

2. Bacterial Culture:

  • Grow the Shigella strains (wild-type, ipaB deletion mutant, and complemented mutant) to mid-log phase.

3. Infection:

  • Infect the HeLa cell monolayers with the Shigella strains at a multiplicity of infection (MOI) of 100.[13]
  • Centrifuge the bacteria onto the cells to synchronize the infection.[13]
  • Incubate for a set period (e.g., 1-3 hours) to allow for bacterial invasion.

4. Gentamicin (B1671437) Protection:

  • Wash the cells to remove extracellular bacteria.
  • Add fresh medium containing gentamicin to kill any remaining extracellular bacteria.[13]
  • Incubate for an additional period.

5. Quantification:

  • Lyse the HeLa cells to release the intracellular bacteria.
  • Plate serial dilutions of the lysate on appropriate agar plates to determine the number of colony-forming units (CFU), which corresponds to the number of invasive bacteria.[14][15]

Protocol 3: Macrophage Cytotoxicity Assay

1. Cell Culture:

  • Culture a macrophage cell line (e.g., J774) in a suitable medium.

2. Infection:

  • Infect the macrophages with the Shigella strains at a specific MOI.

3. LDH Release Assay:

  • At different time points post-infection, collect the cell culture supernatant.
  • Measure the amount of LDH released into the supernatant using a commercially available kit.
  • Lyse uninfected cells to determine the maximum LDH release and calculate the percentage of cytotoxicity.

Quantitative Data Summary

The following tables summarize expected outcomes from the functional assays based on published literature.

Table 1: HeLa Cell Invasion Efficiency

Shigella Strain Description Relative Invasion Efficiency (%)
Wild-type S. flexneriPositive Control100
ΔipaB mutantNegative Control< 1
ΔipaB + p(ipaB wild-type)Complemented Control~100
ΔipaB + p(ipaB mutant)ExperimentalVaries depending on the mutation

Table 2: Macrophage Cytotoxicity

Shigella Strain Description % Cytotoxicity (e.g., at 4h post-infection)
Wild-type S. flexneriPositive ControlHigh (~70-90%)
ΔipaB mutantNegative ControlLow (~5-10%)
ΔipaB + p(ipaB wild-type)Complemented ControlHigh (~70-90%)
ΔipaB + p(ipaB mutant)ExperimentalVaries depending on the mutation

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Mutant Expression cluster_assays Functional Assays primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion pcr->dpni transformation 4. Transformation dpni->transformation verification 5. Sequence Verification transformation->verification expression 6. Express Mutant IpaB in Shigella verification->expression western_blot 7. Confirm Protein Expression (Western Blot) expression->western_blot invasion_assay 8a. Invasion Assay (HeLa Cells) western_blot->invasion_assay cytotoxicity_assay 8b. Cytotoxicity Assay (Macrophages) western_blot->cytotoxicity_assay

Caption: Workflow for IpaB mutagenesis and functional analysis.

ipab_signaling_pathway cluster_shigella Shigella cluster_host Host Cell (Macrophage) Shigella Shigella T3SS Type III Secretion System Shigella->T3SS IpaB IpaB T3SS->IpaB IpaC IpaC T3SS->IpaC Casp1 Caspase-1 IpaB->Casp1 binds & activates Pore Translocation Pore IpaB->Pore forms IpaC->Pore forms Membrane Host Cell Membrane Apoptosis Apoptosis (Pyroptosis) Casp1->Apoptosis triggers

Caption: IpaB-mediated macrophage apoptosis signaling pathway.

References

Technical Support Center: Optimizing Buffer Conditions for IpaB Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing buffer conditions to ensure the stability of the Shigella invasion plasmid antigen B (IpaB) protein during purification, characterization, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with IpaB protein stability?

A1: The primary challenges stem from IpaB's hydrophobic nature, which makes it prone to aggregation and precipitation when removed from its native environment.[1] Instability is particularly pronounced in the absence of its cognate chaperone, IpgC.[2] The N-terminal portion of IpaB is crucial for its stable expression.[2]

Q2: Why is the co-expression of IpaB with its chaperone IpgC recommended?

A2: Co-expression with IpgC is highly recommended because IpgC binds to and stabilizes IpaB in the bacterial cytoplasm, preventing its degradation and premature aggregation.[2] This interaction is essential for obtaining soluble and properly folded IpaB.

Q3: What is a general starting buffer for IpaB purification?

A3: A common starting point for the purification of the IpaB-IpgC complex is a buffer containing a neutral pH buffer, such as HEPES or Tris, with a moderate salt concentration. One specific example is 20 mM HEPES, 100 mM NaCl, at pH 7.4. For purified IpaB separated from IpgC, a buffer such as 10 mM sodium phosphate, 150 mM NaCl, pH 7.2 supplemented with a mild detergent is recommended.[3]

Q4: How does pH affect the stability of IpaB?

A4: IpaB generally exhibits greater stability at neutral to slightly alkaline pH. Studies have shown a significant decrease in stability and an increase in aggregation at a pH below 6.0, with pronounced instability at pH 5.0.[4][5][6] Therefore, maintaining a pH between 7.0 and 8.0 is advisable.

Q5: What is the role of detergents in maintaining IpaB stability?

A5: Detergents are crucial for keeping the hydrophobic this compound soluble after its separation from IpgC. Mild non-ionic or zwitterionic detergents can help prevent aggregation by shielding hydrophobic regions of the protein.

Q6: What are the recommended long-term storage conditions for IpaB?

A6: For long-term storage, it is recommended to store purified IpaB at -80°C.[7] The addition of a cryoprotectant, such as glycerol (B35011) (at a final concentration of 10-50%), is highly advised to prevent damage from freeze-thaw cycles.[7][8][9] The protein should be aliquoted into single-use vials to avoid repeated freezing and thawing.[7][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Protein Precipitation During Purification - Suboptimal pH.- Incorrect salt concentration.- Absence of stabilizing agents.- Ensure the buffer pH is maintained between 7.0 and 8.0.- Empirically test a range of NaCl concentrations (e.g., 50-200 mM).- If IpaB is separated from IpgC, add a mild detergent (e.g., 0.05% LDAO or 0.5% OPOE).[3]
High Levels of Aggregation Detected by DLS or SEC - Protein concentration is too high.- Exposure to harsh conditions during purification.- Disulfide bond scrambling.- Work with lower protein concentrations.- Maintain low temperatures (4°C) throughout the purification process.- Add a reducing agent like DTT or β-mercaptoethanol to the buffer.[7]
Loss of Activity Over Time - Proteolytic degradation.- Oxidation.- Instability in the storage buffer.- Add protease inhibitors to your lysis and purification buffers.- Include a reducing agent in the storage buffer.- Re-evaluate the storage buffer composition; consider adding stabilizers like glycerol or trehalose.[7]
Variability Between Batches - Inconsistent purification protocol.- Differences in cell lysis efficiency.- Inconsistent storage and handling.- Standardize all steps of the purification protocol.- Ensure complete and consistent cell lysis.- Strictly adhere to recommended storage and handling procedures, including flash-freezing in liquid nitrogen.[11]

Data Presentation: Recommended Buffer Components for IpaB Stability

The following table summarizes recommended starting concentrations for key buffer components to optimize IpaB stability. It is crucial to empirically test different combinations to find the optimal conditions for your specific IpaB construct and application.

ComponentRecommended Concentration RangePurpose
Buffering Agent 20-50 mMMaintain a stable pH.
pH 7.0 - 8.0Avoids aggregation at acidic pH.[4][5][6]
Salt (e.g., NaCl) 50-200 mMModulates ionic strength and protein solubility.
Glycerol 10-50% (v/v)Cryoprotectant for long-term storage.[8][9]
Mild Detergent Varies by detergent (e.g., 0.05% LDAO, 0.5% OPOE)[3]Solubilizes and stabilizes IpaB post-IpgC separation.
Reducing Agent 1-5 mM DTT or β-mercaptoethanolPrevents oxidation and incorrect disulfide bond formation.[7]
Protease Inhibitors Manufacturer's recommendationPrevents proteolytic degradation.

Experimental Protocols

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol provides a framework for assessing the thermal stability of IpaB in different buffer conditions.

  • Protein Preparation : Prepare IpaB at a final concentration of 1-5 µM in the various buffer conditions to be tested.

  • Dye Preparation : Prepare a working stock of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup : In a 96-well PCR plate, mix the protein solution with the dye. Include a no-protein control for each buffer condition.

  • Data Acquisition : Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while monitoring the fluorescence.[12]

  • Data Analysis : Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. A higher Tm indicates greater protein stability.[12]

Dynamic Light Scattering (DLS)

DLS is used to assess the aggregation state of IpaB in solution.

  • Sample Preparation : Prepare IpaB samples in the desired buffer conditions. It is critical that the buffers are filtered to remove any particulate matter.

  • Instrument Setup : Set the DLS instrument parameters, including temperature and data acquisition time.

  • Measurement : Place the sample in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the protein particles.

  • Data Analysis : The software will analyze the data to determine the size distribution of the particles in the sample. A monomodal distribution with a low polydispersity index (PDI) indicates a homogenous, non-aggregated sample. The presence of larger particles or multiple peaks suggests aggregation.[13][14]

Visualizations

experimental_workflow Experimental Workflow for IpaB Buffer Optimization cluster_prep Protein Preparation cluster_screening Buffer Screening cluster_analysis Stability Analysis cluster_evaluation Evaluation and Optimization ipaB_prep Prepare IpaB Stock buffer_matrix Design Buffer Matrix (pH, Salt, Additives) ipaB_prep->buffer_matrix sample_prep Prepare Samples in Different Buffers buffer_matrix->sample_prep tsa Thermal Shift Assay (TSA) sample_prep->tsa dls Dynamic Light Scattering (DLS) sample_prep->dls data_analysis Analyze Tm and Aggregation Data tsa->data_analysis dls->data_analysis optimal_buffer Identify Optimal Buffer Conditions data_analysis->optimal_buffer troubleshooting_logic Troubleshooting IpaB Aggregation start IpaB Aggregation Observed check_ph Is pH between 7.0 and 8.0? start->check_ph adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No check_salt Is Salt Concentration Optimal? check_ph->check_salt Yes adjust_ph->check_salt adjust_salt Test Salt Concentration (50-200 mM) check_salt->adjust_salt No check_detergent Is Detergent Present (if no IpgC)? check_salt->check_detergent Yes adjust_salt->check_detergent add_detergent Add Mild Detergent (e.g., LDAO, OPOE) check_detergent->add_detergent No check_concentration Is Protein Concentration Too High? check_detergent->check_concentration Yes add_detergent->check_concentration lower_concentration Lower Protein Concentration check_concentration->lower_concentration Yes stable_protein Stable IpaB check_concentration->stable_protein No lower_concentration->stable_protein

References

Validation & Comparative

Validating IpaB Protein as a Protective Antigen: A Comparative Guide for Shigella Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the Shigella invasion plasmid antigen B (IpaB) as a protective antigen against shigellosis, alongside other leading vaccine candidates. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of a safe and effective Shigella vaccine.

Executive Summary

Shigella infections remain a significant global health burden, particularly in endemic regions, with no licensed vaccine currently available. The development of a broadly protective vaccine is a critical unmet need. IpaB, a key component of the Shigella type III secretion system (T3SS), is a promising vaccine candidate due to its high conservation across serotypes and its essential role in pathogenesis. This guide evaluates the performance of IpaB-based vaccines against other major strategies, including O-polysaccharide (OPS) conjugate vaccines, alternative protein antigens, and live attenuated vaccines, by presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.

IpaB as a Standalone and Combination Antigen

IpaB has been extensively evaluated as a subunit vaccine candidate, often in combination with another T3SS protein, IpaD. Studies consistently demonstrate that IpaB is highly immunogenic and can confer protection in animal models.

Comparative Efficacy of IpaB-Based Vaccines

The protective efficacy of IpaB-based vaccines is significantly influenced by the route of administration and the formulation. Intranasal and intradermal routes have shown superior protection compared to oral delivery in preclinical models.

Vaccine FormulationAdministration RouteAdjuvantChallenge StrainProtection (%)Reference
IpaB + IpaDIntranasaldmLTS. flexneri90[1]
IpaB + IpaDOraldmLTS. flexneri40[1]
IpaB + IpaDIntradermaldmLTS. flexneri70[2]
IpaB + IpaDIntradermaldmLTS. sonnei50[2]
IpaB-IpaD Fusion (DB fusion)IntranasaldmLTS. flexneri70[3]
IpaB-IpaD Fusion (DB fusion)IntranasaldmLTS. sonnei90 (calculated efficacy 80)[3]
IpaB-IpaD Fusion (DB fusion)IntranasaldmLTS. dysenteriae40[3]
IpaB aloneParenteralAlumS. flexneri 2a67[4]
IpaB aloneParenteralAlumS. sonnei44[4]

Comparison with Alternative Vaccine Strategies

While IpaB offers the potential for broad, serotype-independent protection, other vaccine strategies, particularly those based on the serotype-specific O-polysaccharide, are more advanced in clinical development.[5]

O-Polysaccharide (OPS) Conjugate Vaccines

OPS-based conjugate vaccines are a leading approach, leveraging the immunogenicity of the O-antigen of Shigella lipopolysaccharide (LPS).[6] A major limitation of this strategy is its serotype specificity, necessitating multivalent formulations to cover the most prevalent Shigella strains.[6] To address this, a novel approach combines the broad protection of IpaB with the potent immunogenicity of OPS by using IpaB as a carrier protein for the O-polysaccharide.

Vaccine FormulationAdministration RouteAdjuvantChallenge StrainProtection (%)Reference
S. flexneri 2a OPS-IpaBParenteralAlumS. flexneri 2a78[4]
S. flexneri 2a OPS-IpaBParenteralAlumS. sonnei56[4]
S. flexneri 2a OPS-CRM197ParenteralAlumS. flexneri 2a50[4]
Other Protein Antigens and Formulations

Other conserved proteins, such as IpaC and VirG, are also being investigated as vaccine candidates.[7] Additionally, novel delivery platforms and formulations are being explored to enhance the immunogenicity and protective efficacy of IpaB.

  • mRNA Vaccines: mRNA vaccines targeting IpaB and IpaC have been shown to induce neutralizing antibodies capable of inhibiting Shigella flexneri invasion in vitro.[8]

  • Multiepitope Fusion Antigens (MEFA): A polyvalent MEFA protein incorporating epitopes from IpaB, IpaD, VirG, and other antigens has demonstrated broad immunogenicity and cross-protection against lethal challenge with S. sonnei and various S. flexneri serotypes in mice.[7]

Experimental Protocols

Murine Lethal Pulmonary Challenge Model

A widely used model to assess the protective efficacy of Shigella vaccine candidates.

  • Immunization: Mice are immunized via the desired route (e.g., intranasal, oral, intradermal) with the vaccine candidate, often with an adjuvant. A typical immunization schedule involves a primary dose followed by one or two booster doses at 2-week intervals.[3]

  • Challenge: At a specified time point after the final immunization (e.g., 28 days), mice are challenged intranasally with a lethal dose of a virulent Shigella strain (e.g., S. flexneri 2a, S. sonnei).[3]

  • Monitoring: Survival and weight loss are monitored for a defined period (e.g., 14 days) post-challenge.[3]

  • Endpoint: The percentage of surviving mice in the vaccinated group is compared to a control group (e.g., receiving PBS or adjuvant alone) to determine the protective efficacy.

Intracellular Invasion Inhibition Assay

This in vitro assay assesses the functionality of vaccine-induced antibodies.

  • Cell Culture: A suitable epithelial cell line (e.g., HeLa cells) is cultured to confluence in microplates.

  • Antibody Incubation: Serum from immunized animals is heat-inactivated and incubated with virulent Shigella bacteria.

  • Infection: The antibody-bacteria mixture is added to the epithelial cell monolayer and incubated to allow for bacterial invasion.

  • Gentamicin Protection: Extracellular bacteria are killed by the addition of gentamicin, an antibiotic that does not penetrate eukaryotic cells.

  • Quantification: The epithelial cells are lysed, and the intracellular bacteria are enumerated by plating on agar (B569324) plates. The percentage of invasion inhibition is calculated relative to control serum.

Signaling Pathways and Experimental Workflows

T-Cell Mediated Immune Response to IpaB/IpaD Vaccination

Intradermal or intranasal immunization with IpaB and IpaD, in conjunction with an adjuvant like dmLT, elicits a robust T-cell response, which is crucial for protection. This involves the activation of both Th1 and Th17 pathways, leading to the production of key cytokines.

T_Cell_Response cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation & Differentiation cluster_cytokine_production Cytokine Production & Effector Function APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Naive_T Naive CD4+ T-Cell APC->Naive_T presents antigen IpaB_IpaD IpaB/IpaD + dmLT IpaB_IpaD->APC uptake Th1 Th1 Cell Naive_T->Th1 differentiates Th17 Th17 Cell Naive_T->Th17 differentiates IFNg IFN-γ Th1->IFNg IL2 IL-2 Th1->IL2 TNFa TNF-α Th1->TNFa IL17 IL-17 Th17->IL17 Protection Protection against Shigella Infection IFNg->Protection IL2->Protection TNFa->Protection IL17->Protection Vaccine_Workflow Immunization Immunization of Mice (e.g., 3 doses, 2-week intervals) Immune_Response Assessment of Immune Response (e.g., Serum IgG, Fecal IgA) Immunization->Immune_Response Challenge Lethal Pulmonary Challenge with Virulent Shigella Immune_Response->Challenge Monitoring Monitoring of Survival and Weight Loss (14 days) Challenge->Monitoring Data_Analysis Data Analysis and Calculation of Protection (%) Monitoring->Data_Analysis

References

A Comparative Guide to the Function of IpaB and its Homolog SipB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multifunctional virulence factors IpaB from Shigella flexneri and its homolog SipB from Salmonella enterica. Both proteins are critical components of their respective type III secretion systems (T3SS), playing essential roles in host cell invasion and the induction of programmed cell death in macrophages. This document summarizes key functional data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Functional Homology and Divergence

IpaB and SipB are homologous proteins that share significant structural and functional similarities, particularly within their hydrophobic regions which are crucial for membrane insertion and pore formation.[1][2] Both proteins act as translocators, forming a pore in the host cell membrane to allow for the injection of other effector proteins into the host cytoplasm.[2][3] Beyond this shared role, they also function as effectors themselves, directly interacting with host cell components to manipulate cellular processes. A key shared function is the induction of pyroptosis, a form of inflammatory cell death, in macrophages through the activation of caspase-1.[4][5]

Despite their similarities, the specific contexts of Shigella and Salmonella pathogenesis lead to nuanced differences in their activity and the host response they elicit.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data on the key functions of IpaB and SipB. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature. Therefore, data from various studies are presented to provide a comparative overview.

Functional Parameter IpaB (S. flexneri) SipB (S. enterica) Key Findings & Citations
Pore Formation Efficiency Mutation of the conserved native cysteine (C309) results in a 40% decrease in pore formation efficiency, as measured by hemolysis.[6]Mutation of the conserved native cysteine results in a 40% decrease in pore formation efficiency.[6]This highlights a conserved mechanism for translocon function.[6]
Macrophage Cytotoxicity Purified GST-IpaB induced 85% ± 5% cytotoxicity in macrophages.Purified GST-SipB induced 76% ± 5% cytotoxicity in macrophages.Both proteins are potent inducers of macrophage cell death.
Hemolytic Activity Wild-type Shigella exhibits contact-dependent hemolysis. An ipaC mutant, which still inserts IpaB, retains ~10% hemolytic activity.[2][3]Information on the intrinsic hemolytic activity of SipB alone is less characterized in a comparative context.IpaB can form pores or cause membrane damage independently of IpaC.[2]
Inhibition Profile An IpaB-derived peptide (IpaB(418-580)) inhibits Shigella entry into cultured mammalian cells at 10⁻⁸ M.[1]The same IpaB-derived peptide also acts as a heterologous inhibitor of SipB activity and Salmonella entry.[1]This suggests a conserved mode of action for host cell invasion.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Gentamicin (B1671437) Protection Assay for Bacterial Invasion

This assay is used to quantify the ability of Shigella or Salmonella to invade host epithelial cells.

  • Cell Culture: Seed epithelial cells (e.g., HeLa or Caco-2) in 24-well plates and grow to confluency.

  • Bacterial Preparation: Grow Shigella or Salmonella strains to mid-logarithmic phase in an appropriate broth (e.g., Tryptic Soy Broth for Shigella, LB for Salmonella).

  • Infection: Wash the epithelial cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI), typically 10-100, and centrifuge to synchronize the infection.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for bacterial entry.

  • Gentamicin Treatment: Wash the cells with PBS to remove non-adherent bacteria. Add fresh culture medium containing gentamicin (typically 50-100 µg/mL) and incubate for 1-2 hours. Gentamicin is a membrane-impermeable antibiotic that kills extracellular bacteria but not intracellular bacteria.

  • Cell Lysis and Plating: Wash the cells again with PBS to remove the gentamicin. Lyse the cells with a detergent solution (e.g., 1% Triton X-100 in PBS).

  • Enumeration: Serially dilute the cell lysates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with Congo red for Shigella, LB agar for Salmonella). Incubate overnight and count the colony-forming units (CFU) to determine the number of intracellular bacteria.

Measurement of Inflammasome Activation

This protocol outlines the steps to quantify inflammasome activation in macrophages infected with Shigella or Salmonella.

  • Macrophage Culture: Seed macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like J774) in 24-well plates.

  • Priming (for NLRP3-dependent responses): For some inflammasomes, a priming signal is required. This can be achieved by treating the macrophages with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β.

  • Infection: Infect the macrophages with Shigella or Salmonella at a specific MOI.

  • Sample Collection: At various time points post-infection, collect the cell culture supernatants and lyse the cells.

  • Cytokine Quantification (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to measure the concentration of secreted IL-1β and IL-18 in the collected supernatants.

  • Caspase-1 and Gasdermin D Cleavage (Western Blot):

    • Separate proteins from the cell lysates and concentrated supernatants by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and Gasdermin D (N-terminal fragment).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • ASC Speck Visualization (Immunofluorescence):

    • Grow macrophages on coverslips and infect as described above.

    • Fix and permeabilize the cells.

    • Stain with an antibody against the adaptor protein ASC.

    • Visualize the formation of ASC specks, which are large oligomeric complexes indicative of inflammasome activation, using fluorescence microscopy.

Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by IpaB and SipB that lead to inflammasome activation.

IpaB_Inflammasome_Activation cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_cytoplasm Host Cell Cytoplasm Shigella Shigella flexneri T3SS Type III Secretion System Shigella->T3SS injects Pore IpaB/IpaC Pore T3SS->Pore forms IpaB IpaB Pore->IpaB translocates NLRC4 NLRC4 IpaB->NLRC4 activates Caspase1_pro Pro-Caspase-1 Inflammasome NLRC4 Inflammasome Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 (p20/p10) pro_IL1b Pro-IL-1β Caspase1_active->pro_IL1b cleaves Pyroptosis Pyroptosis Caspase1_active->Pyroptosis induces ASC ASC NLRC4->ASC recruits NLRC4->Inflammasome ASC->Caspase1_pro recruits ASC->Inflammasome Inflammasome->Caspase1_active cleaves IL1b Mature IL-1β pro_IL1b->IL1b matures to IL1b->Pyroptosis

Caption: IpaB-mediated NLRC4 inflammasome activation by Shigella flexneri.

SipB_Inflammasome_Activation cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_cytoplasm Host Cell Cytoplasm Salmonella Salmonella enterica T3SS Type III Secretion System Salmonella->T3SS injects Pore SipB/SipC Pore T3SS->Pore forms SipB SipB Pore->SipB translocates NLRC4 NLRC4 SipB->NLRC4 activates Caspase1_pro Pro-Caspase-1 Inflammasome NLRC4 Inflammasome Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 (p20/p10) pro_IL1b Pro-IL-1β Caspase1_active->pro_IL1b cleaves Pyroptosis Pyroptosis Caspase1_active->Pyroptosis induces ASC ASC NLRC4->ASC recruits NLRC4->Inflammasome ASC->Caspase1_pro recruits ASC->Inflammasome Inflammasome->Caspase1_active cleaves IL1b Mature IL-1β pro_IL1b->IL1b matures to IL1b->Pyroptosis

Caption: SipB-mediated NLRC4 inflammasome activation by Salmonella enterica.

Experimental_Workflow_Invasion_Assay start Seed Epithelial Cells culture Culture to Confluency start->culture infect Infect Cells (MOI 10-100) culture->infect prepare_bacteria Prepare Bacterial Culture (Mid-log Phase) prepare_bacteria->infect incubate_entry Incubate for Entry (30-60 min) infect->incubate_entry wash1 Wash with PBS incubate_entry->wash1 gentamicin Add Gentamicin Medium (1-2 hours) wash1->gentamicin wash2 Wash with PBS gentamicin->wash2 lyse Lyse Cells (e.g., 1% Triton X-100) wash2->lyse plate Serial Dilute and Plate Lysates lyse->plate count Count CFUs plate->count

Caption: Workflow for the Gentamicin Protection Invasion Assay.

Conclusion

IpaB and SipB are highly homologous proteins that serve as crucial virulence factors for Shigella and Salmonella, respectively. Their functions as both T3SS translocators and effectors converge on the critical processes of host cell invasion and the induction of macrophage pyroptosis via caspase-1 activation. While quantitative data suggests comparable potency in inducing cell death, subtle differences in their interactions with the host cellular machinery may contribute to the distinct pathogenic strategies of these two enteric pathogens. The conserved nature of their mechanisms, as evidenced by cross-inhibition, makes them attractive targets for the development of broad-spectrum antibacterial therapeutics. Further head-to-head comparative studies under standardized conditions will be invaluable in dissecting the finer points of their functional divergence.

References

A Comparative Analysis of IpaB and YopB Effector Functions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial pathogenesis is paramount. This guide provides a detailed comparative analysis of two critical Type III Secretion System (T3SS) effector proteins: IpaB of Shiglia and YopB of Yersinia. Both are essential for the virulence of their respective pathogens, primarily by forming a translocation pore in the host cell membrane. However, their functional nuances, particularly their roles as direct effectors, exhibit notable differences.

This document summarizes key quantitative data, provides detailed experimental methodologies for functional assessment, and visualizes the pertinent biological pathways to facilitate a comprehensive understanding of these two pivotal virulence factors.

Core Functional Comparison: Translocation and Beyond

IpaB and YopB are homologous proteins that act as the primary transmembrane components of the T3SS translocon.[1][2] Their principal function is to create a channel through the host cell membrane, allowing for the passage of other bacterial effector proteins into the host cytoplasm.[3][4][5] This is a crucial step in the pathogenesis of both shigellosis and yersiniosis.

Despite this shared primary role, a key distinction lies in their capacity as direct effector molecules. IpaB has a well-documented dual function, not only as a translocator but also as a potent effector that directly triggers pyroptotic cell death in macrophages by activating caspase-1.[6][7] In contrast, while YopB is indispensable for the translocation of a suite of potent Yersinia outer proteins (Yops) that manipulate host cell signaling, its direct effector functions are less pronounced.[3][8] The primary immunomodulatory and cytotoxic effects of Yersinia infection are largely attributed to the translocated Yop effectors themselves.[4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pore-forming and translocation functions of IpaB and YopB. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values are derived from various independent studies.

ParameterIpaB (Shigella)YopB (Yersinia)References
Pore-forming Unit IpaB/IpaC complexYopB/YopD complex[3][4]
Estimated Pore Diameter ~2.5 nm1.6 - 2.3 nm[9][10]
Translocon Complex Mass Not definitively determined~500 - 700 kDa[11]
Stoichiometry (in pore) Proposed 1 IpaB to 5 IpaCEstimated ~2.4 YopD per YopB[9]
FunctionIpaB (Shigella)YopB (Yersinia)References
Effector Translocation Essential for translocation of IpaA, IpgD, etc.Essential for translocation of YopE, YopH, YopJ, etc.[3][12]
Direct Effector Function Induces pyroptosis via caspase-1 activationCan induce MAPK signaling in the absence of other Yops[3][6][7]
Host Cell Target Macrophages (pyroptosis), Epithelial cells (invasion)Primarily immune cells (phagocytosis inhibition, apoptosis)[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of IpaB and YopB functions are provided below.

Hemolysis Assay for Pore Formation

This assay assesses the ability of the translocon to form pores in erythrocyte membranes, leading to cell lysis and hemoglobin release.

Protocol:

  • Bacterial Culture: Grow Shigella or Yersinia strains to the desired optical density in an appropriate broth (e.g., Tryptic Soy Broth).

  • Erythrocyte Preparation: Obtain fresh sheep or human red blood cells (RBCs) and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension. Resuspend the final RBC pellet to a 0.6% solution in PBS.[14]

  • Infection: Mix the bacterial suspension with the RBC suspension in a microcentrifuge tube. To facilitate contact, centrifuge the mixture at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C.[10]

  • Incubation: Incubate the bacteria-RBC mixture at 37°C for 1 to 2 hours to allow for pore formation and subsequent hemolysis.

  • Quantification: Pellet the intact cells and bacteria by centrifugation. Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm or 577 nm to quantify the released hemoglobin.[10][15]

  • Controls: Include a negative control (RBCs with non-pathogenic bacteria or PBS alone) and a positive control (RBCs lysed with distilled water) to calculate the percentage of hemolysis.[14][15]

  • Calculation: The percentage of hemolysis is calculated using the formula: [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100.[15]

Beta-Lactamase (Bla) Effector Translocation Assay

This quantitative assay measures the translocation of effector proteins into the host cell cytoplasm using a reporter system.

Protocol:

  • Construct Generation: Create a fusion protein of the effector of interest with the TEM-1 beta-lactamase (Bla). Transform the corresponding bacterial strain with a plasmid encoding this fusion protein.

  • Host Cell Culture: Seed eukaryotic host cells (e.g., HeLa cells) in a 96-well plate or on coverslips and grow to confluence.

  • Infection: Infect the host cells with the bacterial strain expressing the effector-Bla fusion protein at a specific multiplicity of infection (MOI).

  • Loading with FRET Substrate: After a desired infection period, load the cells with a cell-permeant FRET substrate for beta-lactamase, such as CCF4/AM.[16] This substrate contains a cephalosporin (B10832234) core linking a coumarin (B35378) donor fluorophore to a fluorescein (B123965) acceptor fluorophore.

  • Detection: If the effector-Bla fusion protein is translocated into the host cell cytoplasm, the beta-lactamase will cleave the cephalosporin core of the substrate. This cleavage disrupts FRET, leading to an increase in the emission of the donor fluorophore (coumarin, blue fluorescence) upon excitation.[16]

  • Quantification: The change in the fluorescence emission ratio (e.g., blue/green) can be quantified using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.[16][17] This provides a quantitative measure of effector translocation.

Caspase-1 Activation Assay

This assay determines the activation of caspase-1 in macrophages, a key event in IpaB-induced pyroptosis.

Protocol:

  • Macrophage Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) in a multi-well plate.

  • Infection: Infect the macrophages with Shigella at a defined MOI.

  • Cell Lysis and Supernatant Collection: At various time points post-infection, collect the cell culture supernatant and lyse the cells with a suitable lysis buffer.

  • Caspase-1 Activity Measurement:

    • Fluorometric Assay: Use a commercially available caspase-1 activity assay kit. These kits typically contain a specific caspase-1 substrate (e.g., YVAD) conjugated to a fluorophore (e.g., AFC or AMC). Cleavage of the substrate by active caspase-1 releases the fluorophore, which can be quantified using a fluorometer.

    • Western Blot Analysis: Analyze the cell lysates and supernatants by Western blotting using antibodies that specifically detect the cleaved (active) form of caspase-1 (p20 or p10 subunit).[18]

  • IL-1β Cleavage and Secretion: As a downstream indicator of caspase-1 activity, measure the levels of mature IL-1β in the culture supernatant by ELISA or Western blot.[18]

  • Controls: Include uninfected cells as a negative control and cells treated with a known inflammasome activator (e.g., LPS and ATP) as a positive control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to IpaB and YopB function.

IpaB_Pyroptosis_Pathway cluster_shigella_interaction Shigella-Macrophage Interaction cluster_host_response Macrophage Cytoplasm Shigella Shigella IpaB_secreted Secreted IpaB Shigella->IpaB_secreted Secretes via T3SS NAIP NAIP IpaB_secreted->NAIP Activates NLRC4 NLRC4 NAIP->NLRC4 Activates ASC ASC NLRC4->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Released during GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms GSDMD_N->Pyroptosis Induces Experimental_Workflow_Translocation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria_prep 1. Engineer bacteria to express Effector-Bla fusion protein Infection 3. Infect host cells with engineered bacteria Bacteria_prep->Infection Host_cell_prep 2. Culture host cells in multi-well plate Host_cell_prep->Infection Loading 4. Load cells with CCF4/AM FRET substrate Infection->Loading Detection 5. Detect fluorescence change (disruption of FRET) Loading->Detection Quantification 6. Quantify translocation efficiency (Blue/Green fluorescence ratio) Detection->Quantification

References

Validating the IpaB-Caspase-1 Interaction: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the direct interaction between the Shigella effector protein IpaB and the host's pro-inflammatory enzyme caspase-1 is a critical event in bacterial pathogenesis, leading to macrophage pyroptosis and the release of inflammatory cytokines. Validating and characterizing this protein-protein interaction (PPI) is paramount for understanding the molecular mechanisms of Shigella infection and for the development of novel therapeutics. This guide provides a comparative overview of key experimental methods to validate the IpaB-caspase-1 interaction, complete with detailed protocols, quantitative comparisons, and visual workflows.

At a Glance: Comparison of Key Validation Methods

The choice of method for validating the IpaB-caspase-1 interaction depends on several factors, including the specific research question, the required sensitivity, and whether the interaction needs to be studied in vitro or in the context of a living cell. The following table summarizes the key characteristics of several widely used techniques.

MethodPrincipleThroughputInteraction ContextQuantitative NatureTypical Output
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it and its binding partners ("prey") out of a cell lysate for subsequent detection.Low to MediumIn vivo (within the cellular environment)Semi-quantitativeWestern Blot detection of the co-precipitated protein.
GST Pull-Down Assay A recombinant "bait" protein tagged with Glutathione S-transferase (GST) is immobilized on glutathione-coated beads and used to capture interacting "prey" proteins from a lysate.Low to MediumIn vitroSemi-quantitative to QuantitativeSDS-PAGE and Western Blot or Mass Spectrometry identification of bound proteins. Binding affinity (Kd) can be estimated.
Förster Resonance Energy Transfer (FRET) Energy transfer between two fluorescently-labeled proteins (donor and acceptor) when in close proximity. The efficiency of energy transfer is distance-dependent.HighIn vivo (live cells)QuantitativeMeasurement of FRET efficiency, indicating the proximity and stoichiometry of the interacting proteins.
Far-Western Blotting A labeled "bait" protein is used to probe a membrane containing separated "prey" proteins to detect direct interactions.MediumIn vitroQualitative to Semi-quantitativeDetection of a band on the membrane corresponding to the interacting prey protein.
Caspase-1 Activity Assay Measures the enzymatic activity of caspase-1, which is a functional consequence of its interaction with IpaB and subsequent activation.HighIn vitro or from cell lysatesQuantitativeMeasurement of a fluorescent or colorimetric signal proportional to caspase-1 activity.

In-Depth Methodologies and Experimental Protocols

This section provides detailed protocols for the primary methods used to validate the IpaB-caspase-1 interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to demonstrate that IpaB and caspase-1 interact within the host cell.

Experimental Protocol:

  • Cell Culture and Infection:

    • Culture macrophages (e.g., J774A.1 or bone marrow-derived macrophages) to 80-90% confluency.

    • Infect the macrophages with wild-type Shigella flexneri at a multiplicity of infection (MOI) of 10 for 1-2 hours. Include uninfected cells as a negative control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add a primary antibody specific for caspase-1 (or IpaB) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against IpaB (if caspase-1 was immunoprecipitated) or caspase-1 (if IpaB was immunoprecipitated).

    • Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

GST Pull-Down Assay

This in vitro method confirms a direct interaction between IpaB and caspase-1.

Experimental Protocol:

  • Protein Expression and Purification:

    • Express a GST-tagged IpaB fusion protein in E. coli and purify it using glutathione-agarose beads.

    • Express and purify recombinant human caspase-1 (this can be commercially obtained or expressed in a suitable system).

  • Binding Reaction:

    • Incubate the purified GST-IpaB bound to glutathione-agarose beads with purified caspase-1 in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate caspase-1 with beads bound to GST alone.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold binding buffer to remove non-specific binding.

  • Elution and Detection:

    • Elute the bound proteins by adding elution buffer (e.g., binding buffer containing reduced glutathione) or by boiling in 2x Laemmli sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-caspase-1 antibody.

Förster Resonance Energy Transfer (FRET)

FRET microscopy allows for the visualization and quantification of the IpaB-caspase-1 interaction in living cells.

Experimental Protocol:

  • Plasmid Construction and Transfection:

    • Construct expression vectors encoding IpaB fused to a donor fluorophore (e.g., CFP) and caspase-1 fused to an acceptor fluorophore (e.g., YFP).

    • Co-transfect mammalian cells (e.g., HEK293T or macrophages) with both plasmids. Include cells transfected with only the donor or only the acceptor as controls for spectral bleed-through correction.

  • Live Cell Imaging:

    • Image the transfected cells using a confocal microscope equipped for FRET imaging.

    • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

  • FRET Analysis:

    • Correct the FRET channel image for donor bleed-through and acceptor cross-excitation.

    • Calculate the FRET efficiency pixel-by-pixel using established algorithms. A high FRET efficiency indicates close proximity between IpaB and caspase-1.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathway and experimental workflows.

Signaling Pathway of IpaB-Mediated Caspase-1 Activation

IpaB_Caspase1_Pathway Shigella Shigella flexneri T3SS Type III Secretion System Shigella->T3SS injects IpaB IpaB T3SS->IpaB translocates Pro_Casp1 Pro-caspase-1 IpaB->Pro_Casp1 directly binds and activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β Pro_IL1b->IL1b maturation

Caption: IpaB directly activates caspase-1, leading to cytokine maturation and pyroptosis.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_cell_culture Cell Preparation cluster_ip Immunoprecipitation cluster_detection Detection Infection Infect Macrophages with Shigella Lysis Cell Lysis Infection->Lysis Preclear Pre-clear Lysate Lysis->Preclear Add_Ab Add Anti-Caspase-1 Antibody Preclear->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot for IpaB Elute->WB

Caption: Workflow for validating the IpaB-caspase-1 interaction using Co-IP.

Experimental Workflow for GST Pull-Down Assay

GST_Pull_Down_Workflow cluster_bait_prep Bait Preparation cluster_binding Binding cluster_detection Detection Express_GST_IpaB Express & Purify GST-IpaB Bind_Beads Bind GST-IpaB to Glutathione Beads Express_GST_IpaB->Bind_Beads Incubate Incubate Bait and Prey Bind_Beads->Incubate Prepare_Prey Prepare Purified Caspase-1 (Prey) Prepare_Prey->Incubate Wash Wash Beads Incubate->Wash Elute Elute Proteins Wash->Elute WB Western Blot for Caspase-1 Elute->WB

Caption: Workflow for demonstrating a direct IpaB-caspase-1 interaction via GST pull-down.

Alternative and Complementary Methods

Beyond the core techniques, other methods can provide further insights into the IpaB-caspase-1 interaction.

  • Surface Plasmon Resonance (SPR): This label-free technique can provide quantitative data on the binding affinity (Kd) and the kinetics (association and dissociation rates) of the IpaB-caspase-1 interaction in vitro.

  • Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions. It can be used as an initial screen to identify potential interacting partners of IpaB.

  • Mass Spectrometry (MS): Following Co-IP or pull-down assays, mass spectrometry can be used to identify all the proteins in the complex, providing a more comprehensive view of the interactome.

Conclusion

Validating the interaction between IpaB and caspase-1 is a multi-faceted process. While Co-immunoprecipitation is the gold standard for demonstrating an interaction within the cellular context, in vitro methods like GST pull-down assays are crucial for confirming a direct interaction. For a more dynamic and quantitative understanding in living cells, FRET microscopy is an excellent choice. The functional consequence of this interaction can be robustly quantified using caspase-1 activity assays. By employing a combination of these techniques, researchers can build a comprehensive and compelling case for the direct and functionally significant interaction between Shigella's IpaB and the host's caspase-1, paving the way for a deeper understanding of bacterial pathogenesis and the development of targeted therapies.

A Comparative Guide to the Efficacy of IpaB-Based Subunit Vaccines for Shigellosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shigellosis remains a significant global health burden, and the development of a safe and effective vaccine is a high priority. Invasion plasmid antigen B (IpaB), a key component of the Shigella type III secretion system, is a promising target for subunit vaccines due to its high conservation across serotypes and its crucial role in pathogenesis. This guide provides a comparative analysis of the efficacy of various IpaB-based subunit vaccine formulations, supported by experimental data from murine models.

Data Presentation: Comparative Efficacy of IpaB-Based Subunit Vaccines

The following tables summarize the protective efficacy and immunological responses of different IpaB-based subunit vaccine candidates.

Table 1: Protective Efficacy of IpaB-Based Subunit Vaccines in Murine Challenge Models

Vaccine FormulationAdjuvant/Delivery SystemChallenge Strain(s)Protection Rate (%)Reference
IpaB + IpaDdmLTS. flexneri 2a90
S. sonnei100
S. dysenteriae10
IpaD-IpaB Fusion (DB fusion)dmLTS. flexneri 2a70
S. sonnei100
S. dysenteriae40
IpaB domain-GroEL FusionNone (GroEL acts as adjuvant)S. flexneri, S. boydii, S. sonnei90-95
IpaB + IpaDBacterium-Like Particles (BLPs)S. flexneri 2a90
S. sonnei80
S. flexneri 2a OPS-IpaB ConjugateAdjuPhosS. flexneri 2a78
IpaB mRNALipid Nanoparticles (LNP)S. flexneri~17% survival
IpaC mRNALipid Nanoparticles (LNP)S. flexneriDose-dependent survival (up to 5 days)

Table 2: Immunological Responses to IpaB-Based Subunit Vaccines in Mice

Vaccine FormulationAdjuvant/Delivery SystemKey Immunological ReadoutsFindingsReference
IpaB + IpaDdmLTSerum IgG, Fecal IgA, Cytokines (IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-17, TNF-α)Induction of both systemic and mucosal antibodies; mixed Th1/Th2/Th17 cytokine response.
IpaD-IpaB Fusion (DB fusion)dmLTSerum IgG, Stool IgAComparable IgG titers to IpaB + IpaD; induced IpaB-specific IgA.
IpaB domain-GroEL FusionNoneSerum IgG, IgA, IgG1, IgG2a; Cytokines (IFN-γ, IL-4, IL-10)Increased antibody titers and a mixed Th1/Th2 response compared to co-administration.
IpaB + IpaDBacterium-Like Particles (BLPs)Serum IgG, Stool IgAHigh levels of Ipa-specific serum IgG and stool IgA in a dose-dependent manner.
S. flexneri 2a OPS-IpaB ConjugateAdjuPhosSerum IgGHigh levels of OPS- and IpaB-specific serum IgG.
IpaB mRNALipid Nanoparticles (LNP)Neutralizing AntibodiesInduced neutralizing antibodies that inhibit intracellular invasion by S. flexneri.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of vaccine efficacy studies. Below are representative experimental protocols for the key experiments cited in this guide.

Murine Immunization and Challenge Model

A common experimental workflow for assessing the efficacy of Shigella subunit vaccines involves immunization followed by a lethal pulmonary challenge.

G cluster_immunization Immunization Phase cluster_sampling Immunological Analysis cluster_challenge Challenge Phase immunization Immunization of Mice (e.g., intranasal, intramuscular) with IpaB-based vaccine formulation boost Booster Immunization(s) (e.g., days 14, 28) immunization->boost sampling Collection of Samples (serum, feces, splenocytes) boost->sampling analysis Measurement of Immune Responses (ELISA for antibodies, ELISPOT for cytokines) sampling->analysis challenge Lethal Pulmonary Challenge with virulent Shigella strain sampling->challenge monitoring Monitoring of Survival and Morbidity (e.g., for 14 days) challenge->monitoring

Caption: General experimental workflow for IpaB vaccine efficacy studies.

1. Animals:

  • Species and Strain: BALB/c mice are commonly used.

  • Age and Sex: Typically 6-8 week old female mice.

2. Immunization:

  • Vaccine Formulations: As described in Table 1.

  • Route of Administration: Intranasal, intramuscular, or intradermal administration are frequently employed.

  • Dosage and Schedule: Mice are typically immunized three times at two-week intervals. The dosage of the IpaB antigen and adjuvant varies between studies.

3. Sample Collection and Immunological Assays:

  • Serum and Fecal Samples: Collected periodically to measure IpaB-specific IgG and IgA titers by ELISA.

  • Splenocytes: Harvested after the final immunization to assess T-cell responses (e.g., cytokine production) via ELISPOT or intracellular cytokine staining.

4. Challenge Studies:

  • Challenge Strain: Virulent Shigella strains such as S. flexneri 2a (e.g., 2457T) or S. sonnei (e.g., 53G) are used.

  • Route of Challenge: Intranasal challenge is a common model for lethal systemic infection.

  • Challenge Dose: A lethal dose (e.g., 1 x 10^7 CFU) is administered.

  • Monitoring: Mice are monitored for survival and clinical signs of illness for a defined period (e.g., 14 days).

Signaling Pathways

IpaB is recognized by the innate immune system, leading to the activation of inflammatory signaling pathways. A key pathway initiated by IpaB is the activation of the NLRP3 and NLRC4 inflammasomes.

G cluster_cell Macrophage cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation and Secretion IpaB IpaB NLRP3 NLRP3 IpaB->NLRP3 activates NLRC4 NLRC4 IpaB->NLRC4 activates T3SS Shigella Type III Secretion System T3SS->IpaB translocates ASC ASC NLRP3->ASC NLRC4->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 cleavage ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b cleavage ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 cleavage Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18

Unveiling Off-Target Binding: A Comparative Guide to Anti-IpaB Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the Shigella virulence factor IpaB, the specificity of anti-IpaB antibodies is paramount. This guide provides a comparative analysis of known and potential cross-reactivities of anti-IpaB antibodies, supported by experimental data and detailed protocols to empower researchers in validating their reagents and ensuring data integrity.

At the core of Shigella pathogenesis, the Invasion plasmid antigen B (IpaB) stands as a critical virulence factor, facilitating host cell invasion and orchestrating macrophage pyroptosis through its interaction with caspase-1. Given its central role, IpaB is a frequent target for immunological studies and vaccine development. However, the potential for anti-IpaB antibodies to cross-react with other proteins, both from homologous bacterial pathogens and the host itself, presents a significant challenge that can lead to misinterpretation of experimental results.

This guide delves into the documented cross-reactivity of anti-IpaB antibodies with the host protein myosin, and explores the potential for cross-reactivity with homologous proteins from other Gram-negative bacteria, namely SipB from Salmonella and YopB from Yersinia.

Comparative Analysis of Anti-IpaB Antibody Cross-Reactivity

The potential for off-target binding of anti-IpaB antibodies can be broadly categorized into two areas: cross-reactivity with homologous bacterial proteins due to sequence and structural similarities, and unforeseen cross-reactivity with host proteins.

Target ProteinBasis of Cross-ReactivityExperimental EvidencePotential Impact on Research
SipB (Salmonella) High sequence homology, particularly in the hydrophobic region (65% identity).[1]While not extensively documented in comparative antibody binding studies, the significant homology suggests a high likelihood of cross-reactivity with polyclonal and some monoclonal anti-IpaB antibodies.False-positive signals in co-infection models or in studies screening for exposure to both Shigella and Salmonella.
YopB (Yersinia) Moderate sequence homology in the hydrophobic region (30% identity).[1]Similar to SipB, direct comparative studies are lacking, but the shared structural motifs indicate a possibility of cross-reactivity, albeit likely lower than with SipB.Potential for confounding results in studies investigating infections by different members of the Yersiniaceae family.
Myosin (Host Protein) An alpha-helical domain in IpaB (residues 95-181) shares moderate identity with myosin.[2]A specific monoclonal antibody (2F1) raised against IpaB has been shown to cross-react with skeletal muscle myosin. Antibodies generated against an IpaB peptide (residues 99-110) also recognized myosin.[2]Risk of identifying false-positive host targets in immunoprecipitation and Western blotting, potentially leading to incorrect conclusions about IpaB's host interaction partners and downstream signaling effects.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To mitigate the risks associated with antibody cross-reactivity, rigorous validation is essential. Below are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) tailored to assess the specificity of anti-IpaB antibodies.

Western Blot Protocol for Cross-Reactivity Testing

This protocol is designed to determine if an anti-IpaB antibody reacts with its intended target, IpaB, as well as with potential cross-reactive proteins.

1. Sample Preparation:

  • Prepare lysates from:

    • Shigella flexneri expressing IpaB (Positive Control)

    • Salmonella Typhimurium expressing SipB

    • Yersinia enterocolitica expressing YopB

    • Host cells or tissue known to express myosin (e.g., muscle tissue)

    • A negative control cell line or bacterial strain not expressing any of the target proteins.

  • Quantify protein concentration of all lysates using a standard method (e.g., BCA assay).

2. SDS-PAGE:

  • Load 20-30 µg of each protein lysate into separate wells of a 10-12% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to determine molecular weights.

  • Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Blocking:

  • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

5. Primary Antibody Incubation:

  • Dilute the anti-IpaB antibody in the blocking buffer at the manufacturer's recommended concentration.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

7. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

8. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

9. Interpretation:

  • A strong band at the expected molecular weight of IpaB (~62 kDa) in the Shigella lysate confirms target recognition.

  • Bands appearing at the molecular weights of SipB (~65 kDa), YopB (~41 kDa), or myosin (~220 kDa) in their respective lanes indicate cross-reactivity.

  • No bands in the negative control lane are expected.

ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol allows for a more quantitative assessment of antibody cross-reactivity.

1. Antigen Coating:

  • Coat separate wells of a 96-well microplate with 100 µL of purified IpaB, SipB, YopB, and myosin proteins at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Coat control wells with blocking buffer alone (negative control).

  • Incubate overnight at 4°C.

2. Washing and Blocking:

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

3. Primary Antibody Incubation:

  • Prepare serial dilutions of the anti-IpaB antibody in blocking buffer.

  • Add 100 µL of each antibody dilution to the antigen-coated wells.

  • Incubate for 2 hours at room temperature.

4. Washing:

  • Wash the plate three times with wash buffer.

5. Secondary Antibody Incubation:

  • Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

  • Incubate for 1 hour at room temperature.

6. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2N H2SO4.

7. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the antibody concentrations for each antigen. The resulting curves will provide a quantitative comparison of the antibody's reactivity towards each protein.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of IpaB function and the process of antibody validation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Antibody Cross-Reactivity Testing prep Sample Preparation (IpaB, SipB, YopB, Myosin, Negative Control) sds SDS-PAGE prep->sds elisa_coating Antigen Coating (ELISA) prep->elisa_coating transfer Protein Transfer (Western Blot) sds->transfer blocking Blocking transfer->blocking elisa_coating->blocking primary_ab Primary Antibody Incubation (Anti-IpaB Ab) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis & Interpretation detection->analysis G cluster_pathway IpaB-Mediated Pyroptosis Signaling Pathway Shigella Shigella T3SS Type III Secretion System (T3SS) Shigella->T3SS Secretion IpaB IpaB T3SS->IpaB Secretion Caspase1 Pro-Caspase-1 IpaB->Caspase1 Direct Binding & Activation HostCell Host Cell Cytoplasm ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 GSDMD Gasdermin D (GSDMD) ActiveCaspase1->GSDMD Cleavage IL1b Pro-IL-1β / Pro-IL-18 ActiveCaspase1->IL1b Cleavage GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inflammation Inflammation Pyroptosis->Inflammation ActiveIL Mature IL-1β / IL-18 IL1b->ActiveIL ActiveIL->Inflammation

References

Validating the Role of IpaB in Phagosomal Escape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating bacterial pathogenesis, understanding the mechanisms of phagosomal escape is paramount. This guide provides a comparative analysis of the role of Shigella flexneri's Invasion plasmid antigen B (IpaB) in this critical step of infection, contrasting its function with alternative strategies employed by other intracellular pathogens. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of studies aimed at validating and targeting this key virulence factor.

IpaB: The Molecular Syringe for Cytosolic Access

Shigella flexneri, the causative agent of bacillary dysentery, relies on a Type III Secretion System (T3SS) to inject effector proteins into host cells, leading to bacterial uptake and subsequent escape from the phagosome. IpaB is a crucial component of this system, acting as a translocator that forms a pore in the phagosomal membrane, allowing the bacterium to gain access to the host cell cytoplasm, its replicative niche.[1][2]

The indispensable role of IpaB in phagosomal escape has been demonstrated through genetic studies. Mutants of S. flexneri lacking a functional ipaB gene are unable to lyse the phagocytic vacuole and are consequently trapped within this compartment, unable to replicate and spread.[1][2]

Alternative Strategies for Phagosomal Escape

While Shigella utilizes the IpaB-dependent T3SS, other intracellular pathogens have evolved distinct mechanisms to breach the phagosomal membrane. Understanding these alternative strategies provides a broader perspective on the essential requirements for cytosolic entry and highlights potential conserved or divergent therapeutic targets.

  • Listeria monocytogenes employs the pore-forming toxin Listeriolysin O (LLO).[3][4] LLO is a cholesterol-dependent cytolysin (B1578295) that oligomerizes in the phagosomal membrane, creating large pores that lead to membrane disruption and bacterial release into the cytoplasm.[5]

  • Mycobacterium tuberculosis utilizes the ESX-1 (Type VII) secretion system to secrete effector proteins, including EsxA (also known as ESAT-6), which is implicated in disrupting the phagosomal membrane.[6][7] The exact mechanism is still under investigation but is thought to involve membrane permeabilization.[7][8]

Quantitative Comparison of Phagosomal Escape Efficiency

The efficiency of phagosomal escape can be quantified using various assays, providing a direct measure of the contribution of specific virulence factors. The following table summarizes representative data comparing wild-type and mutant strains of Shigella, Listeria, and Mycobacterium.

Bacterial StrainKey Virulence FactorPhagosomal Escape Efficiency (%)Experimental AssayReference
Shigella flexneri (Wild-Type) IpaB~10% of internalized bacteria show polar actin recruitmentActin tail formation assay[5]
Shigella flexneri (ΔipaB) -0%Actin tail formation assay[5]
Listeria monocytogenes (Wild-Type) Listeriolysin O (LLO)51 ± 15%Actin-based motility assay[9]
Listeria monocytogenes (Δhly/LLO) -0%Actin-based motility assay[9]
Mycobacterium tuberculosis (Wild-Type) ESX-1 System (EsxA)Phagosomal rupture observedElectron Microscopy[6][8]
Mycobacterium tuberculosis (ΔesxA) -Reduced phagosomal ruptureElectron Microscopy[7]

Note: The reported efficiencies can vary depending on the host cell type, multiplicity of infection (MOI), and the specific experimental assay used. The actin tail formation assay for Shigella is an indirect measure of cytosolic access.

Experimental Protocols for Validating Phagosomal Escape

Accurate and reproducible quantification of phagosomal escape is crucial for validating the role of proteins like IpaB. Below are detailed methodologies for key experiments.

Gentamicin (B1671437) Protection Assay

This assay is used to quantify the number of bacteria that have successfully invaded host cells.

Principle: Gentamicin is an antibiotic that cannot penetrate the host cell membrane. Therefore, it kills extracellular bacteria while intracellular bacteria remain protected.

Protocol:

  • Cell Culture: Seed host cells (e.g., HeLa or J774 macrophages) in 24-well plates and grow to confluency.

  • Bacterial Infection: Infect the host cell monolayer with the bacterial strain of interest at a specific Multiplicity of Infection (MOI) for a defined period (e.g., 1 hour).

  • Gentamicin Treatment: Wash the cells to remove non-adherent bacteria and add fresh medium containing gentamicin (typically 50-100 µg/mL) to kill extracellular bacteria. Incubate for a set time (e.g., 1-2 hours).

  • Cell Lysis and Plating: Wash the cells again to remove the gentamicin. Lyse the host cells with a detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

  • Enumeration: Plate serial dilutions of the cell lysate on appropriate agar (B569324) plates and incubate overnight. Count the resulting colony-forming units (CFUs) to determine the number of intracellular bacteria.

Chloroquine (B1663885) Resistance Assay

This assay specifically quantifies the percentage of intracellular bacteria that have escaped into the cytoplasm.

Principle: Chloroquine is a lysosomotropic agent that accumulates in acidic compartments like phagosomes and kills the bacteria within them. Bacteria that have escaped to the neutral pH of the cytoplasm are resistant to chloroquine.

Protocol:

  • Perform Gentamicin Protection Assay: Follow steps 1-3 of the Gentamicin Protection Assay.

  • Chloroquine Treatment: After the initial gentamicin treatment, add fresh medium containing both gentamicin and chloroquine (typically 100 µg/mL) to a subset of the wells. Incubate for an additional hour.

  • Cell Lysis and Plating: Lyse the host cells and plate the lysates as described in the Gentamicin Protection Assay.

  • Calculation: The percentage of phagosomal escape is calculated as: (CFU from chloroquine-treated cells / CFU from gentamicin-only treated cells) x 100.[1]

Galectin-3 Recruitment Assay

This assay provides a visual confirmation of phagosomal rupture.

Principle: Galectin-3 is a cytosolic protein that recognizes β-galactosides, which are normally present on the luminal side of the phagosomal membrane. Upon membrane rupture, galectin-3 is recruited to the damaged phagosome, forming distinct puncta that can be visualized by immunofluorescence microscopy.

Protocol:

  • Cell Culture and Infection: Seed host cells on coverslips in a 24-well plate and infect with the bacterial strain of interest.

  • Fixation and Permeabilization: At desired time points post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against Galectin-3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain for bacteria (e.g., using an anti-LPS antibody) and host cell nuclei (e.g., with DAPI).

  • Microscopy: Mount the coverslips and visualize using a fluorescence or confocal microscope. The presence of Galectin-3 puncta co-localizing with intracellular bacteria indicates phagosomal rupture.

Signaling Pathways and Experimental Workflows

The interaction of IpaB with the host cell machinery triggers specific signaling cascades that are critical for pathogenesis.

IpaB-Mediated Pyroptosis Signaling Pathway

Upon entry into the macrophage cytoplasm, IpaB directly interacts with and activates caspase-1 (also known as interleukin-1 converting enzyme, ICE).[10][11][12] This activation leads to a pro-inflammatory form of programmed cell death called pyroptosis, characterized by the release of pro-inflammatory cytokines IL-1β and IL-18.[11][12]

IpaB_Pyroptosis_Pathway Shigella Shigella flexneri T3SS Type III Secretion System Shigella->T3SS expresses IpaB IpaB T3SS->IpaB secretes Phagosome Phagosomal Membrane IpaB->Phagosome forms pore in Caspase1 Pro-Caspase-1 IpaB->Caspase1 binds & activates Cytoplasm Host Cell Cytoplasm Phagosome->Cytoplasm ruptures into ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 cleaves Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis induces IL1B IL-1β (secreted) ProIL1B->IL1B IL18 IL-18 (secreted) ProIL18->IL18

Caption: IpaB-mediated pyroptosis pathway in macrophages.

Experimental Workflow for Validating IpaB's Role in Phagosomal Escape

The following workflow outlines the key steps to experimentally validate the function of IpaB in phagosomal escape.

IpaB_Validation_Workflow Start Start: Hypothesis IpaB is essential for phagosomal escape Strain_Construction Construct Shigella Strains: - Wild-Type - ΔipaB mutant - Complemented strain (ΔipaB + pIpaB) Start->Strain_Construction Invasion_Assay Gentamicin Protection Assay Strain_Construction->Invasion_Assay Escape_Assay Chloroquine Resistance Assay Strain_Construction->Escape_Assay Visualization_Assay Galectin-3 Recruitment Assay Strain_Construction->Visualization_Assay Data_Analysis Data Analysis: - Quantify intracellular bacteria - Calculate % phagosomal escape - Visualize phagosomal rupture Invasion_Assay->Data_Analysis Escape_Assay->Data_Analysis Visualization_Assay->Data_Analysis Conclusion Conclusion: Validate the role of IpaB Data_Analysis->Conclusion

Caption: Experimental workflow for IpaB function validation.

References

A Comparative Analysis of the Pore-Forming Activities of IpaB and IpaC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The invasion of host cells by Shigella flexneri, the causative agent of bacillary dysentery, is a complex process orchestrated by the Type III Secretion System (T3SS). Central to this process are the translocator proteins IpaB and IpaC, which form a pore in the host cell membrane, allowing for the injection of effector proteins that manipulate host cell functions. This guide provides a detailed comparison of the pore-forming activities of IpaB and IpaC, supported by experimental data, to aid in the understanding of Shigella pathogenesis and the development of novel therapeutics.

IpaB and IpaC: A Tale of Two Translocators

Both IpaB and IpaC are indispensable for the formation of a functional translocon pore. However, experimental evidence suggests distinct roles and capabilities in their pore-forming activities. IpaB is considered the primary pore-forming component, capable of inserting into host cell membranes and forming a "pre-translocon pore" even in the absence of IpaC.[1][2] This is evidenced by the residual hemolytic activity (~10%) of Shigella strains lacking IpaC.[1][2] Conversely, the absence of IpaB completely abrogates the bacterium's ability to lyse erythrocytes.[1][2]

The formation of a fully functional translocon, capable of translocating effector proteins, requires the cooperative action of both IpaB and IpaC.[1][2][3] IpaB is believed to insert into the membrane first, creating an initial channel that facilitates the subsequent insertion of IpaC to complete the pore.[4]

Quantitative Comparison of Pore-Forming Activity

The following table summarizes the key quantitative parameters associated with the pore-forming activities of IpaB and the IpaB-IpaC complex.

FeatureIpaB AloneIpaB-IpaC ComplexReferences
Pore Size (Diameter) 3-5 nm (as a tetramer)~2.5 nm (25 Å)[1][2][4]
Hemolytic Activity Partial (~10% of wild-type)Full[1][2]
Effector Translocation NoYes[1][2]
Stoichiometry Likely tetramericHetero-oligomeric[5][6]

Mechanism of Translocon Pore Formation

The formation of the IpaB-IpaC translocon pore is a tightly regulated process initiated by the contact of Shigella with a host cell. The T3SS needle, tipped with the protein IpaD, acts as a sensor. Upon contact, a conformational change in IpaD is thought to trigger the secretion of IpaB and IpaC. IpaB, with its two transmembrane domains, inserts into the host cell membrane, likely as a tetramer, forming an initial channel.[5][6] This "pre-translocon pore" then serves as a scaffold for the insertion of IpaC, which stabilizes the pore and completes the translocon channel, making it competent for the passage of effector proteins into the host cell cytoplasm.[7]

G Mechanism of IpaB-IpaC Translocon Pore Formation cluster_0 Shigella cluster_1 Host Cell Membrane T3SS Type III Secretion System Host_Cell Host Cell Contact T3SS->Host_Cell Sensing IpaB_IpgC IpaB-IpgC Complex Pre_pore IpaB Pre-translocon Pore IpaB_IpgC->Pre_pore IpaB Insertion IpaC_IpgC IpaC-IpgC Complex Translocon Functional IpaB-IpaC Translocon Pore IpaC_IpgC->Translocon IpaC Insertion & Pore Completion Membrane Pre_pore->IpaC_IpgC Recruits IpaC Effector_Proteins Effector Proteins Translocon->Effector_Proteins Translocation Host_Cell->IpaB_IpgC Triggers Secretion Host_Cell->IpaC_IpgC Triggers Secretion Cytoplasm Host Cell Cytoplasm Effector_Proteins->Cytoplasm

Caption: Signaling pathway of IpaB-IpaC pore formation.

Experimental Protocols

Contact-Mediated Hemolysis Assay

This assay measures the ability of Shigella to lyse red blood cells (RBCs), which serves as a proxy for pore formation in a host cell membrane.[8][9]

Materials:

  • Shigella flexneri strains (wild-type, ΔipaB, ΔipaC)

  • Sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Broth (TSB)

  • Spectrophotometer

Procedure:

  • Grow Shigella strains to mid-log phase in TSB at 37°C.

  • Wash the bacteria twice with cold PBS and resuspend to a concentration of 1x10^9 CFU/mL.

  • Wash sheep RBCs three times with cold PBS and resuspend to a 2% (v/v) solution.

  • Mix 500 µL of the bacterial suspension with 500 µL of the RBC suspension in a microcentrifuge tube.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate contact between bacteria and RBCs.

  • Incubate the pellets at 37°C for 1 hour.

  • After incubation, place the tubes on ice and add 1 mL of cold PBS.

  • Centrifuge at 1,500 x g for 5 minutes to pellet intact cells and bacteria.

  • Transfer the supernatant to a new tube and measure the absorbance at 545 nm to quantify hemoglobin release.

  • A positive control for 100% hemolysis is achieved by lysing RBCs with distilled water. A negative control consists of RBCs incubated without bacteria.

  • Calculate the percentage of hemolysis relative to the positive control.

Liposome (B1194612) Permeability Assay

This in vitro assay directly assesses the ability of purified IpaB and IpaC to form pores in artificial lipid vesicles (liposomes).[6][10][11]

Materials:

  • Purified IpaB and IpaC proteins

  • Lipids (e.g., a mixture of phosphatidylcholine, cholesterol, and sphingomyelin)

  • Fluorescent dye (e.g., calcein (B42510) or ANTS/DPX)

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Prepare large unilamellar vesicles (LUVs) by extrusion, encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

  • Remove unencapsulated dye by size-exclusion chromatography.

  • In a 96-well plate, add a fixed concentration of the dye-loaded liposomes to a buffer solution.

  • Add varying concentrations of purified IpaB, IpaC, or a combination of both to the wells.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time.

  • Pore formation will lead to the release of the dye, resulting in dequenching and an increase in fluorescence intensity.

  • A control for 100% leakage is obtained by adding a detergent (e.g., Triton X-100) to the liposomes.

  • Calculate the percentage of dye release relative to the detergent control.

G Experimental Workflow for Liposome Permeability Assay Start Start Liposome_Prep Prepare Dye-Loaded Liposomes Start->Liposome_Prep Purification Purify Liposomes (Size-Exclusion Chromatography) Liposome_Prep->Purification Assay_Setup Set up Assay in 96-well Plate Purification->Assay_Setup Add_Proteins Add Purified IpaB/IpaC Assay_Setup->Add_Proteins Incubation Incubate at 37°C Add_Proteins->Incubation Measurement Measure Fluorescence (Fluorometer) Incubation->Measurement Analysis Calculate % Dye Release Measurement->Analysis End End Analysis->End

Caption: Workflow of a liposome permeability assay.

Conclusion

The pore-forming activities of IpaB and IpaC are central to the pathogenesis of Shigella flexneri. While IpaB can independently form pores, the formation of a fully functional translocon for effector protein delivery is a cooperative process requiring both proteins. Understanding the distinct and synergistic roles of IpaB and IpaC in pore formation provides a critical foundation for the development of novel therapeutic strategies aimed at disrupting this key virulence mechanism. The experimental protocols detailed in this guide offer robust methods for further investigation into the intricate molecular interactions governing Shigella invasion.

References

Validation of IpaB as a Target for Antimicrobial Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Shigella species, the causative agent of shigellosis, presents a significant global health threat, necessitating the development of novel antimicrobial strategies.[1][2] This guide provides a comprehensive comparison of therapeutic approaches targeting the Shigella Type III Secretion System (T3SS), with a specific focus on the validation of the Invasion plasmid antigen B (IpaB) as a key antimicrobial target.

IpaB is a multifunctional virulence factor essential for Shigella pathogenesis.[3] It is a crucial component of the T3SS, a needle-like apparatus that injects bacterial effector proteins into host cells.[4] IpaB is involved in the formation of the translocation pore in the host cell membrane, facilitating the entry of other virulence factors.[4] Furthermore, it plays a critical role in the invasion of epithelial cells, escape from the phagocytic vacuole, and the induction of macrophage apoptosis, a key event in the dysregulation of the host immune response.[5][6] Given its central role in these critical pathogenic processes, IpaB and the T3SS represent a promising target for the development of anti-virulence therapies that may circumvent the selective pressures associated with traditional bactericidal antibiotics.

Comparative Efficacy of T3SS Inhibitors

While specific small-molecule inhibitors targeting only IpaB are still in early stages of development, a number of compounds have been identified that inhibit the function of the T3SS, thereby blocking the action of IpaB. These inhibitors can be broadly categorized and their efficacy compared with conventional antibiotics.

Therapeutic Agent/ClassTargetEfficacy MetricReported ValueOrganism(s)Reference(s)
T3SS ATPase Inhibitors
Inhibitor 3812Spa47 ATPaseIn vivo IpaC Secretion Reduction76.3 ± 11.1%Shigella flexneri[7]
Inhibitor 8771Spa47 ATPaseIn vivo IpaC Secretion Reduction94.7 ± 3.0%Shigella flexneri[7]
Inhibitor 3624Spa47 ATPaseIn vivo IpaC Secretion Inhibition (EC50)134 ± 40 µMShigella[8]
Salicylidene Acylhydrazides
Compound SeriesT3SS Apparatus/AssemblyInhibition of T3SS Protein SecretionEffective inhibitionShigella flexneri[9][10]
Inhibition of HeLa Cell InvasionSignificant reductionShigella flexneri[10]
Inhibition of Macrophage ApoptosisSignificant reductionShigella flexneri[10]
Conventional Antibiotics
CiprofloxacinDNA GyraseResistance Rate (Bangladesh, 2014-2022)~96% (S. flexneri & S. sonnei)Shigella spp.[11]
Azithromycin50S Ribosomal SubunitResistance Rate (Bangladesh, 2014-2022)Varies, with increasing resistanceShigella spp.[12][13]
CeftriaxonePenicillin-Binding ProteinsResistance Rate (Iran, 2015-2021)42%Shigella spp.[14]
AmpicillinPenicillin-Binding ProteinsResistance Rate (Iran, 2015-2021)79%Shigella spp.[14]
Trimethoprim/SulfamethoxazoleDihydrofolate Reductase/Dihydropteroate SynthaseResistance Rate (Iran, 2015-2021)87%Shigella spp.[14]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antimicrobial agents. Below are summarized protocols for key assays used to evaluate inhibitors targeting the Shigella T3SS and IpaB function.

Type III Secretion System (T3SS) Secretion Assay

This assay is used to quantify the secretion of T3SS effector proteins, providing a direct measure of T3SS activity.

  • Principle: Shigella is cultured in the presence of an inducer of T3SS secretion, such as Congo red. Secreted proteins in the culture supernatant are then precipitated, separated by SDS-PAGE, and visualized.[3][10]

  • Protocol Outline:

    • Grow Shigella flexneri to mid-log phase.

    • Induce T3SS secretion by adding Congo red to the culture medium.[3]

    • Incubate for a defined period to allow for protein secretion.

    • Separate bacteria from the supernatant by centrifugation.

    • Precipitate proteins from the supernatant using trichloroacetic acid (TCA).[10]

    • Wash the protein pellet with acetone (B3395972) and resuspend in sample buffer.

    • Analyze the protein profile by SDS-PAGE and Coomassie blue staining or Western blotting for specific effector proteins like IpaB or IpaC.[7]

HeLa Cell Invasion Assay

This assay assesses the ability of Shigella to invade epithelial cells, a critical step in pathogenesis that is dependent on a functional T3SS and IpaB.

  • Principle: Confluent monolayers of HeLa cells are infected with Shigella. After an incubation period, extracellular bacteria are killed with an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells. The intracellular bacteria are then released by lysing the HeLa cells and quantified by plating for colony-forming units (CFUs).[15][16]

  • Protocol Outline:

    • Seed HeLa cells in a multi-well plate and grow to confluence.

    • Infect the HeLa cell monolayer with a defined multiplicity of infection (MOI) of Shigella.[15]

    • Centrifuge the plate to synchronize the infection.

    • Incubate to allow for bacterial invasion.

    • Wash the cells to remove non-adherent bacteria.

    • Add media containing gentamicin (B1671437) to kill extracellular bacteria.[15]

    • Incubate to allow for the killing of extracellular bacteria.

    • Wash the cells again and then lyse the HeLa cells with a detergent (e.g., Triton X-100) to release intracellular bacteria.[15]

    • Serially dilute the lysate and plate on agar (B569324) plates to determine the number of intracellular bacteria (CFUs).

Macrophage Cytotoxicity/Apoptosis Assay

This assay measures the ability of Shigella to induce cell death in macrophages, a process mediated by IpaB.

  • Principle: Macrophage-like cell lines (e.g., J774) are infected with Shigella. Cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant. Apoptosis can be specifically assessed by measuring caspase activation.[5][17]

  • Protocol Outline:

    • Seed J774 macrophages in a multi-well plate.

    • Infect the macrophages with Shigella at a specific MOI.

    • Incubate for a set period.

    • To measure cytotoxicity, collect the culture supernatant and quantify LDH release using a commercial kit.[5]

    • To measure apoptosis, lyse the cells and measure the activity of specific caspases (e.g., caspase-1) using a luminescent or fluorescent substrate.[17]

Visualizing the Pathogenic Mechanism and Therapeutic Intervention

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Shigella_Invasion_Pathway cluster_bacteria Shigella cluster_host Host Epithelial Cell Shigella Shigella T3SS T3SS Shigella->T3SS Assembles Phagosome Phagosome Shigella->Phagosome Internalized IpaB IpaB T3SS->IpaB Secretes Effectors Other Effectors T3SS->Effectors Secretes Membrane Host Cell Membrane T3SS->Membrane Injects IpaB->Membrane Forms pore IpaB->Phagosome Lyses membrane Cytosol Host Cytosol Effectors->Cytosol Enter via pore Phagosome->Cytosol Releases Shigella

Caption: Shigella T3SS-mediated invasion of a host epithelial cell.

T3SS_Inhibition_Workflow cluster_screening Inhibitor Screening cluster_validation In Vitro Validation cluster_development Lead Optimization Compound_Library Compound Library T3SS_Secretion_Assay T3SS Secretion Assay Compound_Library->T3SS_Secretion_Assay Hit_Compounds Hit Compounds T3SS_Secretion_Assay->Hit_Compounds Identify inhibitors Invasion_Assay Cell Invasion Assay Hit_Compounds->Invasion_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Hit_Compounds->Cytotoxicity_Assay Validated_Hits Validated Hits Invasion_Assay->Validated_Hits Cytotoxicity_Assay->Validated_Hits Lead_Optimization Lead Optimization Validated_Hits->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies IpaB_Macrophage_Apoptosis cluster_shigella Shigella cluster_macrophage Macrophage Shigella_Mac Shigella IpaB_Mac IpaB Shigella_Mac->IpaB_Mac Secretes via T3SS Caspase1 Caspase-1 IpaB_Mac->Caspase1 Binds and activates Apoptosis Apoptosis Caspase1->Apoptosis Induces IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Promotes

References

Comparative Structural Analysis of IpaB and its Chaperone IpgC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional characteristics of the Shigella virulence factor IpaB and its dedicated chaperone, IpgC. This analysis is supported by experimental data to facilitate a deeper understanding of this critical protein-protein interaction and to inform targeted drug discovery efforts.

The type III secretion system (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria, including Shigella, to inject effector proteins directly into host cells, a process central to their pathogenesis.[1] The proper folding, stability, and timely secretion of these effectors are meticulously regulated by chaperones. This guide focuses on the structural interplay between the Shigella translocator protein IpaB and its cognate chaperone IpgC.

IpaB is a multifunctional protein essential for host cell invasion, lysis of the phagocytic vacuole, and induction of macrophage apoptosis.[2][3] Given its hydrophobic nature, IpaB requires the chaperone IpgC to maintain a secretion-competent state within the bacterial cytoplasm, preventing its premature aggregation and degradation.[4][5] The IpaB-IpgC complex represents a key regulatory checkpoint in Shigella virulence and, therefore, an attractive target for novel antimicrobial strategies.

Structural Comparison: IpaB and IpgC

IpaB is a large, 62 kDa protein with a complex domain architecture, including a chaperone-binding domain (CBD), coiled-coil regions, and transmembrane domains.[2][6] In contrast, IpgC is a small, 18 kDa acidic protein that adopts a highly α-helical structure.[2][7] The interaction between these two proteins is highly specific and crucial for the pathogenic function of Shigella.

The crystal structure of IpgC reveals a homodimeric assembly, a common feature among this class of chaperones.[2][8] However, upon binding to IpaB, this homodimer dissociates to form a stable 1:1 heterodimer.[7][9] This transition is a critical event, ensuring that IpaB is properly escorted to the T3SS apparatus for secretion.

The primary interaction site on IpaB is the N-terminal chaperone-binding domain (residues 51-72).[2] Structural studies have shown that IpgC captures this domain in an extended conformation within a prominent cleft on its surface.[2][10] This interaction buries a significant solvent-accessible surface area, contributing to the high affinity of the complex.[2]

Quantitative Analysis of the IpaB-IpgC Interaction

Several biophysical techniques have been employed to quantify the binding affinity and stoichiometry of the IpaB-IpgC interaction. The data consistently points towards a high-affinity interaction with a 1:1 stoichiometry.

ParameterMethodValueReference
Stoichiometry (IpaB:IpgC) Isothermal Titration Calorimetry (ITC)1:1[7]
Small Angle X-ray Scattering (SAXS)1:1[1][4]
Cross-linking studies1:1[7]
Dissociation Constant (Kd) Isothermal Titration Calorimetry (ITC)Nanomolar (nM) range[7]
Fluorescence PolarizationNanomolar (nM) range[7]
Binding Interface X-ray Crystallography605 Ų buried surface area[2]

Signaling and Regulatory Pathway

The interaction between IpaB and IpgC is a critical node in the regulation of the Shigella T3SS. Prior to host cell contact, IpgC sequesters IpaB in the bacterial cytoplasm. Upon activation of the T3SS, the IpaB-IpgC complex is targeted to the secretion apparatus. IpaB is then unfolded and translocated through the needle complex, while IpgC is released back into the cytoplasm. This release of IpgC allows it to bind to the transcriptional activator MxiE, leading to the expression of late effector genes.[11][12]

IpaB_IpgC_Pathway IpaB IpaB IpaB_IpgC IpaB-IpgC Complex IpaB->IpaB_IpgC Binding IpgC IpgC IpgC->IpaB_IpgC IpgC_MxiE IpgC-MxiE Complex IpgC->IpgC_MxiE Release & Binding T3SS T3SS Apparatus IpaB_IpgC->T3SS MxiE MxiE (inactive) MxiE->IpgC_MxiE Late_Effectors Late Effector Gene Expression IpgC_MxiE->Late_Effectors Activation T3SS->IpaB Secretion T3SS->IpgC Release

Caption: Functional interaction pathway of IpaB and IpgC in Shigella.

Experimental Protocols

A variety of experimental techniques are crucial for characterizing the IpaB-IpgC interaction. Below are generalized workflows for key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

  • Protein Preparation: Purify recombinant IpaB (or a stable fragment) and IpgC to high homogeneity.

  • Sample Preparation: Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein sample (e.g., IpgC) into the sample cell of the calorimeter.

    • Load the ligand (e.g., IpaB fragment) into the injection syringe at a concentration 10-20 times that of the sample.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.[7]

Small Angle X-ray Scattering (SAXS)

SAXS provides information about the size, shape, and oligomeric state of macromolecules in solution.

Experimental Workflow:

  • Sample Preparation: Prepare highly purified and monodisperse samples of IpgC and the IpaB-IpgC complex at various concentrations.

  • Data Collection: Expose the samples to a collimated X-ray beam and collect the scattered X-rays at low angles.

  • Data Processing: Subtract the buffer scattering from the sample scattering and analyze the resulting scattering curve.

  • Data Analysis: Determine parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). Model the solution structure of the proteins and their complex based on the scattering data.[4][13]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Cloning Gene Cloning & Expression Purification Protein Purification (e.g., Affinity Chromatography) Cloning->Purification QC Quality Control (SDS-PAGE, SEC) Purification->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC SAXS Small Angle X-ray Scattering (SAXS) QC->SAXS FP Fluorescence Polarization QC->FP Crystallography X-ray Crystallography QC->Crystallography Binding Binding Affinity (Kd) ITC->Binding Stoichiometry Stoichiometry (n) ITC->Stoichiometry Structure 3D Structure SAXS->Structure Conformation Conformational Changes SAXS->Conformation FP->Binding Crystallography->Structure

Caption: General experimental workflow for studying the IpaB-IpgC interaction.

Conclusion

The structural and functional characterization of the IpaB-IpgC complex has provided significant insights into the regulation of the Shigella T3SS. The high-affinity, 1:1 interaction is essential for maintaining IpaB in a secretion-competent state and for the subsequent activation of late effector gene expression. The detailed structural information available for this complex provides a solid foundation for the structure-based design of inhibitors that could disrupt this critical protein-protein interaction, offering a promising avenue for the development of novel anti-shigellosis therapeutics.

References

A Comparative Functional Analysis of Wild-Type and Mutant IpaB Proteins in Shigella flexneri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Multifaceted Roles of the IpaB Virulence Factor

The Shigella flexneri invasion plasmid antigen B (IpaB) is a critical virulence factor that plays a central role in the pathogenesis of shigellosis. As a key component of the type III secretion system (T3SS), IpaB is involved in a cascade of events, including the translocation of effector proteins, the formation of a translocation pore in the host cell membrane, induction of host cell invasion, escape from the phagocytic vacuole, and the triggering of macrophage cell death through pyroptosis. Understanding the structure-function relationship of IpaB is paramount for the development of novel therapeutics against this debilitating disease. This guide provides a comprehensive comparison of the functional characteristics of wild-type IpaB and various mutant forms, supported by experimental data and detailed methodologies.

Functional Comparison of Wild-Type and Mutant IpaB Proteins

The function of IpaB is intricately linked to its specific domains. Mutations within these domains can have profound effects on the protein's ability to carry out its diverse roles in the infection process. The following tables summarize the quantitative data from various studies comparing the functional capacities of wild-type IpaB with several key mutants.

IpaB Variant Mutation/Description HeLa Cell Invasion Efficiency (% of Wild-Type) Macrophage Cytotoxicity (% of Wild-Type) Reference
Wild-Type (WT)-100%100%[1]
ΔipaBComplete deletion of the ipaB gene<1%Not cytotoxic[1]
IpaBΔ307–316Internal deletion in the amino terminus of the hydrophobic regionSignificantly reduced35% ± 5%[1]
ipaBΔ3Deletion of the 3 C-terminal amino acidsReducedNot specified[2]
ipaBΔ9Deletion of the 9 C-terminal amino acidsReducedNot specified[2]

Table 1: Comparison of HeLa Cell Invasion and Macrophage Cytotoxicity. This table highlights the critical role of the hydrophobic and C-terminal regions of IpaB in host cell invasion and cytotoxicity. The complete absence of IpaB (ΔipaB) abrogates both functions. A specific deletion in the hydrophobic domain (IpaBΔ307–316) drastically reduces cytotoxicity, indicating this region is essential for inducing cell death[1]. Deletions at the C-terminus also impair the invasive capability of Shigella.

IpaB Variant Mutation/Description Pore Formation Ability (Contact Hemolysis % of Wild-Type) Caspase-1 Binding Reference
Wild-Type (WT)-100%Yes[1][2]
ΔipaBComplete deletion of the ipaB gene0%No[1]
IpaBΔ307–316Internal deletion in the amino terminus of the hydrophobic regionNot specifiedYes[1]
ipaBΔ3Deletion of the 3 C-terminal amino acidsUnable to lyse red blood cellsNot specified[2]
ipaBΔ9Deletion of the 9 C-terminal amino acidsUnable to lyse red blood cellsNot specified[2]

Table 2: Comparison of Pore Formation and Caspase-1 Binding. Pore formation, assessed by the ability to lyse red blood cells (contact hemolysis), is a key function of IpaB. Both the complete deletion of IpaB and deletions in its C-terminus abolish this activity[2]. Interestingly, the IpaBΔ307–316 mutant, while deficient in cytotoxicity, retains its ability to bind to caspase-1[1]. This finding uncouples the binding of IpaB to caspase-1 from the subsequent induction of cell death, suggesting a multi-step process in pyroptosis activation.

Key Signaling Pathways and Experimental Workflows

To visually represent the complex processes involving IpaB, the following diagrams have been generated using the DOT language.

IpaB_Mediated_Invasion_and_Pyroptosis cluster_shigella Shigella flexneri cluster_host Host Cell Shigella Shigella T3SS Type III Secretion System Shigella->T3SS IpaB IpaB T3SS->IpaB IpaC IpaC T3SS->IpaC IpaD IpaD T3SS->IpaD IpaB_IpgC IpaB-IpgC Complex IpaB_IpgC->T3SS Secretion Membrane Host Cell Membrane IpaB->Membrane Insertion Caspase1 Pro-Caspase-1 IpaB->Caspase1 Binding IpaC->Membrane Insertion Pore Translocation Pore (IpaB-IpaC) Membrane->Pore Formation Effector Effector Proteins Pore->Effector Translocation ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation GSDMD Gasdermin D ActiveCaspase1->GSDMD Cleavage IL1b Pro-IL-1β ActiveCaspase1->IL1b Cleavage Pore_GSDMD GSDMD Pore GSDMD->Pore_GSDMD Formation ActiveIL1b IL-1β (Secreted) Pore_GSDMD->ActiveIL1b Release Pyroptosis Pyroptosis Pore_GSDMD->Pyroptosis IL1b->ActiveIL1b

Caption: IpaB-mediated host cell invasion and pyroptosis signaling pathway.

The diagram above illustrates the key steps in Shigella pathogenesis mediated by IpaB. Upon secretion via the T3SS, IpaB, in concert with IpaC, inserts into the host cell membrane to form a translocation pore. This pore allows for the injection of other effector proteins into the host cytoplasm. Independently, cytoplasmic IpaB can bind to and activate pro-caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and pro-inflammatory cytokines like IL-1β. The N-terminal fragment of GSDMD then forms pores in the host cell membrane, leading to the release of mature IL-1β and ultimately, a form of inflammatory cell death known as pyroptosis.

Gentamicin_Protection_Assay A 1. Co-culture Shigella with host epithelial cells B 2. Allow bacteria to invade (e.g., 1-2 hours) A->B C 3. Add Gentamicin (B1671437) to kill extracellular bacteria B->C D 4. Incubate to allow Gentamicin to act C->D E 5. Wash cells to remove dead bacteria and antibiotic D->E F 6. Lyse host cells with a detergent (e.g., Triton X-100) E->F G 7. Plate cell lysate on agar plates F->G H 8. Incubate plates and count Colony Forming Units (CFUs) G->H

Caption: Workflow for the Gentamicin Protection Assay.

This workflow outlines the key steps of the gentamicin protection assay, a standard method to quantify the invasive capacity of intracellular bacteria. By selectively killing extracellular bacteria, this assay allows for the enumeration of viable intracellular bacteria, providing a quantitative measure of invasion efficiency.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for the key assays used to characterize IpaB function.

Gentamicin Protection Assay for HeLa Cell Invasion

This assay quantifies the ability of Shigella to invade epithelial cells.

Materials:

  • HeLa cells

  • Shigella flexneri strains (wild-type and mutants)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Gentamicin solution (50 µg/mL in DMEM)

  • 1% Triton X-100 in PBS

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Seed HeLa cells in 24-well plates and grow to confluency.

  • Grow Shigella strains to mid-log phase in Tryptic Soy Broth (TSB).

  • Infect the HeLa cell monolayers with Shigella at a multiplicity of infection (MOI) of 100.

  • Centrifuge the plates at 700 x g for 10 minutes to synchronize the infection and incubate at 37°C for 1 hour.

  • Wash the cells three times with PBS to remove non-adherent bacteria.

  • Add DMEM containing 50 µg/mL of gentamicin to each well and incubate for 2 hours at 37°C to kill extracellular bacteria.

  • Wash the cells three times with PBS.

  • Lyse the HeLa cells by adding 200 µL of 1% Triton X-100 to each well and incubating for 10 minutes.

  • Perform serial dilutions of the cell lysates in PBS and plate onto TSA plates.

  • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the number of intracellular bacteria.

  • Invasion efficiency of mutant strains is typically expressed as a percentage of the wild-type strain's invasion.

Macrophage Cytotoxicity Assay (LDH Release Assay)

This assay measures the extent of cell death induced by Shigella infection by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.

Materials:

  • J774A.1 macrophage-like cells

  • Shigella flexneri strains (wild-type and mutants)

  • DMEM with 10% FBS

  • PBS

  • LDH cytotoxicity assay kit

Procedure:

  • Seed J774A.1 cells in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with Shigella strains at an MOI of 10.

  • Centrifuge the plate at 500 x g for 10 minutes and incubate at 37°C.

  • At desired time points (e.g., 2, 4, 6 hours post-infection), centrifuge the plate at 250 x g for 5 minutes.

  • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

    • Spontaneous release is from uninfected cells.

    • Maximum release is from cells treated with a lysis buffer.

Contact Hemolytic Assay for Pore Formation

This assay assesses the ability of Shigella to form pores in erythrocyte membranes, leading to hemolysis.

Materials:

  • Sheep red blood cells (RBCs)

  • Shigella flexneri strains (wild-type and mutants)

  • PBS

  • 1% Triton X-100

Procedure:

  • Wash sheep RBCs three times with cold PBS and resuspend to a final concentration of 5 x 10^8 cells/mL.

  • Grow Shigella strains to mid-log phase.

  • In a 96-well V-bottom plate, mix 100 µL of the RBC suspension with 100 µL of the bacterial suspension (at a desired MOI, e.g., 100).

  • Centrifuge the plate at 1500 x g for 10 minutes at 4°C to bring bacteria and RBCs into close contact.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1500 x g for 10 minutes to pellet intact cells and bacteria.

  • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 545 nm to quantify the amount of hemoglobin released.

  • For a 100% hemolysis control, lyse RBCs with 1% Triton X-100. For a 0% hemolysis control, use uninfected RBCs.

  • Calculate the percentage of hemolysis relative to the 100% control.

This comprehensive guide provides a detailed functional comparison of wild-type and mutant IpaB proteins, offering valuable insights for researchers in the field of bacterial pathogenesis and drug development. The provided data, diagrams, and protocols serve as a foundational resource for further investigation into the intricate mechanisms of Shigella infection.

References

Unraveling Shigella's Invasion Strategy: A Comparative Guide to IpaB's Interaction with Host Cell Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular interactions driving Shigella pathogenesis, this guide provides a comparative overview of the binding and functional validation of the bacterial effector protein IpaB with the host cell receptor α5β1 integrin and other alternative receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and the development of novel therapeutics.

The entry of Shigella, the causative agent of bacillary dysentery, into intestinal epithelial cells is a critical step in its pathogenesis. This process is orchestrated by a suite of effector proteins secreted by the bacterium's Type III Secretion System (T3SS). Among these, Invasion plasmid antigen B (IpaB) plays a pivotal role in engaging host cell surface receptors, triggering cytoskeletal rearrangements that lead to bacterial engulfment. For years, α5β1 integrin has been recognized as a key host cell receptor for Shigella invasion. However, emerging evidence points to the involvement of other host factors, such as CD44, in this intricate process. This guide provides a detailed comparison of the experimental evidence validating the interaction of IpaB with α5β1 integrin and presents CD44 as a notable alternative binding partner.

Comparative Analysis of IpaB-Receptor Interactions

While the interaction between the Shigella IpaBCD complex and α5β1 integrin is well-established as a crucial event for bacterial entry, direct quantitative binding affinity data for the IpaB-α5β1 integrin interaction remains to be fully elucidated. In contrast, the interaction between IpaB and another host cell receptor, CD44, has been quantitatively characterized. The following table summarizes the available data for these key interactions.

FeatureIpaB - α5β1 Integrin InteractionIpaB - CD44 Interaction
Binding Affinity (Kd) Not yet quantitatively determined.Half-maximal inhibitory concentration (IC50) of 175 nM[1]
Functional Outcome Triggers actin cytoskeleton reorganization, leading to bacterial engulfment.[2] Activates focal adhesion kinase (FAK) and paxillin (B1203293) phosphorylation.[2]Required for the initiation of Shigella invasion and cytoskeletal reorganization.[1]
Experimental Validation Co-immunoprecipitation, increased invasion in cells with elevated α5β1 integrin levels.[2]Affinity chromatography, overlay assays, solid-phase binding assays, immunoprecipitation, and functional invasion assays.[1]

Signaling Pathways of Host Cell Invasion

The engagement of host cell receptors by IpaB initiates a cascade of intracellular signaling events that culminate in the reorganization of the actin cytoskeleton and the formation of a macropinocytic pocket to internalize the bacterium. The signaling pathways downstream of α5β1 integrin and CD44, while leading to a similar outcome, involve distinct molecular players.

IpaB-α5β1 Integrin Signaling Cascade

Binding of the Ipa complex to α5β1 integrin is known to activate the canonical integrin signaling pathway. This involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.[2] Downstream of these kinases, pathways such as the MAPK and PI3K/Akt signaling cascades are activated, leading to the regulation of actin dynamics.[3]

IpaB_alpha5beta1_Signaling IpaB IpaB alpha5beta1 α5β1 Integrin IpaB->alpha5beta1 FAK FAK alpha5beta1->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Actin Actin Rearrangement Akt->Actin MAPK->Actin Invasion Bacterial Invasion Actin->Invasion

IpaB-α5β1 Integrin Signaling Pathway.
IpaB-CD44 Signaling Cascade

The interaction of IpaB with CD44 also triggers signaling pathways that converge on actin cytoskeleton remodeling. CD44 signaling is known to involve the activation of small RhoGTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.[4] Additionally, CD44 can engage the PI3K/Akt pathway and has been shown to crosstalk with other signaling networks, including the Hippo-YAP and ERK pathways.[5][6][7]

IpaB_CD44_Signaling IpaB IpaB CD44 CD44 IpaB->CD44 RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) CD44->RhoGTPases PI3K PI3K CD44->PI3K ERK ERK CD44->ERK Actin Actin Rearrangement RhoGTPases->Actin Akt Akt PI3K->Akt Akt->Actin ERK->Actin Invasion Bacterial Invasion Actin->Invasion

IpaB-CD44 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the interaction between IpaB and host cell receptors.

Co-Immunoprecipitation (Co-IP) to Validate IpaB-Receptor Interaction

This protocol describes the co-immunoprecipitation of a host receptor with IpaB from infected cell lysates.

CoIP_Workflow Infection Infect host cells with Shigella Lysis Lyse cells with non-denaturing buffer Infection->Lysis Incubation Incubate lysate with anti-receptor antibody Lysis->Incubation Capture Capture immune complexes with Protein A/G beads Incubation->Capture Wash Wash beads to remove non-specific binding Capture->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze eluate by Western blot for IpaB Elution->Analysis

Co-Immunoprecipitation Workflow.

Materials:

  • Host cell line (e.g., HeLa, Caco-2)

  • Shigella flexneri strain

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the host receptor (e.g., anti-α5 integrin or anti-CD44)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Anti-IpaB antibody for Western blotting

Protocol:

  • Seed host cells in culture plates and grow to confluency.

  • Infect the cells with Shigella at a multiplicity of infection (MOI) of 100 for 30-60 minutes.

  • Wash the cells with cold PBS to remove unbound bacteria.

  • Lyse the cells on ice with cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against the host receptor overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an anti-IpaB antibody.

Shigella Adhesion and Invasion Assay (Gentamicin Protection Assay)

This assay quantifies the ability of Shigella to adhere to and invade host cells.

Invasion_Assay_Workflow Infection Infect host cell monolayer with Shigella (MOI 100) Incubation Incubate for 1 hour to allow invasion Infection->Incubation Gentamicin (B1671437) Add gentamicin to kill extracellular bacteria Incubation->Gentamicin Wash Wash cells to remove gentamicin and dead bacteria Gentamicin->Wash Lysis Lyse host cells to release intracellular bacteria Wash->Lysis Plating Plate serial dilutions of lysate on agar (B569324) plates Lysis->Plating CFU Count Colony Forming Units (CFU) Plating->CFU

Adhesion and Invasion Assay Workflow.

Materials:

  • Host cell line grown in 24-well plates

  • Shigella flexneri strain

  • Culture medium

  • Gentamicin solution (100 µg/mL)

  • 0.1% Triton X-100 in PBS

  • LB agar plates

Protocol:

  • Grow host cells to confluency in 24-well plates.

  • Infect the cells with Shigella at an MOI of 100.

  • Centrifuge the plates at 1000 x g for 10 minutes to synchronize the infection and incubate at 37°C for 1 hour.

  • For Adhesion: After incubation, wash the cells three times with PBS and lyse with 0.1% Triton X-100. Plate serial dilutions of the lysate on LB agar plates.

  • For Invasion: After the initial 1-hour incubation, replace the medium with fresh medium containing 100 µg/mL gentamicin and incubate for another hour to kill extracellular bacteria.

  • Wash the cells three times with PBS.

  • Lyse the cells with 0.1% Triton X-100.

  • Plate serial dilutions of the lysate on LB agar plates.

  • Incubate the plates overnight at 37°C and count the colony-forming units (CFUs).

  • Calculate the percentage of adhesion and invasion relative to the initial inoculum.

Visualization of Actin Cytoskeleton Rearrangement

This protocol describes how to visualize the F-actin accumulation at the site of Shigella entry.

Materials:

  • Host cells grown on coverslips

  • Shigella flexneri strain

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Seed host cells on sterile glass coverslips in a 24-well plate.

  • Infect the cells with Shigella as described in the invasion assay.

  • At desired time points post-infection (e.g., 15, 30, 60 minutes), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark to stain F-actin.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the coverslips with PBS and mount them on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Look for characteristic actin "comets" or "ruffles" at the sites of bacterial entry.

Conclusion

The invasion of host epithelial cells by Shigella is a complex and multifactorial process. While the interaction between the IpaB protein and α5β1 integrin is a key initiating event, the discovery of a direct and quantifiable interaction with CD44 highlights the versatility of Shigella's invasion machinery. The data presented in this guide underscores the importance of both α5β1 integrin and CD44 as host cell receptors for Shigella. Further research is warranted to fully elucidate the quantitative binding kinetics of the IpaB-α5β1 integrin interaction and to explore the potential for cooperative or redundant roles of these and other host receptors in Shigella pathogenesis. A deeper understanding of these molecular interactions is essential for the development of novel therapeutic strategies aimed at blocking bacterial invasion and mitigating the severity of shigellosis.

References

A Comparative Guide to the Immunogenicity of IpaB Protein Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Shigella invasion plasmid antigen B (IpaB) is a crucial virulence factor and a promising target for vaccine development against shigellosis. Understanding the immunogenicity of its distinct functional domains is critical for designing effective subunit vaccines. This guide provides a comparative analysis of the immunogenic properties of different IpaB protein domains, supported by experimental data, to aid in the rational design of novel vaccine candidates.

Structural and Functional Domains of IpaB

The this compound is a multifunctional translocator protein of the Shigella type III secretion system (T3SS). It can be broadly divided into several key domains, each with distinct roles in pathogenesis:

  • N-Terminal Domain: This region contains a coiled-coil domain and is crucial for the stable expression of IpaB.[1] It is also involved in binding to the chaperone protein IpgC and the T3SS needle tip protein IpaD.[2][3]

  • Central Hydrophobic Domain: This large domain contains two putative transmembrane regions (amino acids 313-346 and 400-423) that are essential for insertion into host cell membranes to form a translocon pore.[1] This region is also implicated in binding to and activating caspase-1, leading to macrophage pyroptosis and the release of pro-inflammatory cytokines.[1]

  • C-Terminal Domain: This domain features a second coiled-coil region and is involved in regulating the secretion of effector proteins through the T3SS.[4] Deletions in the extreme C-terminus can lead to unregulated secretion.[5]

Comparative Immunogenicity of IpaB Domains

While the entire this compound is known to be highly immunogenic, studies have begun to dissect the specific contributions of its individual domains to the overall immune response.[6][7] Research has particularly focused on the N-terminal region, identifying it as a source of protective epitopes.

N-Terminal Domain Epitopes: A Quantitative Analysis

A recent study systematically identified and characterized the immunogenicity of ten B-cell epitopes within the N-terminal 300 amino acids of IpaB.[6] These epitopes were fused to a carrier protein and used to immunize mice. The resulting antibody responses and their functional capacity to inhibit Shigella invasion were quantified.

Epitope IDEpitope SequenceMean IgG Titer (log₁₀) ± SDInhibition of S. sonnei Invasion (%) ± SDInhibition of S. flexneri 2a Invasion (%) ± SD
EP1 LAKILASTELGDNTIQAA3.5 ± 0.3449 ± 1558.3 ± 7.1
EP2 HSTSNILIPELKAPKSL3.7 ± 0.2055 ± 8.957.2 ± 9.8
EP3 GFSGDSGISGLQSTLVDE3.6 ± 0.5245 ± 14.137.5 ± 13
EP4 QARQQKNLEFSDKI4.0 ± 0.4046 ± 8.650 ± 8.3
EP5 TNGTADSTASTTQPSTSS4.3 ± 0.3722 ± 5.538 ± 12.6
EP6 QQPQSSTASTSSTTQQP3.7 ± 0.1837 ± 7.445 ± 15.3
EP7 STSSQPQQPQQPQSSTAS3.6 ± 0.2831 ± 5.842.3 ± 16
EP8 TASTSSTTQQPQQPQS3.8 ± 0.1537 ± 12.233 ± 6.4
EP9 SSSQPQQPQQPQSST3.3 ± 0.2025 ± 3.434 ± 3.9
EP10 ASTSSTTQQPQQPQS3.6 ± 0.3927 ± 5.021.4 ± 15.6
IpaB (1-300) Recombinant Protein4.6 ± 0.1148 ± 6.950 ± 12.6

Data summarized from Chen et al., 2022.[6]

These findings highlight that specific epitopes within the N-terminal domain of IpaB can elicit robust antibody responses. Notably, antibodies generated against epitopes EP1, EP2, and EP4 demonstrated a functional capacity to inhibit bacterial invasion of epithelial cells at levels comparable to antibodies raised against the entire IpaB N-terminal domain (residues 1-300).

Central and C-Terminal Domains

Currently, there is a lack of direct, quantitative comparative studies on the immunogenicity of the central hydrophobic and C-terminal domains of IpaB equivalent to the detailed analysis of the N-terminus. While these regions are critical for the protein's function in pathogenesis, their potential as targets for protective immune responses is less well-defined. The hydrophobic nature of the central domain may present challenges for its use as a soluble vaccine antigen. The C-terminal domain's role in secretion regulation suggests that antibodies targeting this region could potentially interfere with virulence.[5] Further research is warranted to fully characterize the immunogenic landscape of the entire this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of immunogenicity studies. Below are representative protocols for key experiments.

Mouse Immunization Protocol

This protocol outlines a general procedure for immunizing mice to assess the immunogenicity of this compound domains.

Materials:

  • Purified recombinant IpaB domain/epitope fusion protein

  • Adjuvant (e.g., Freund's Complete Adjuvant for priming, Freund's Incomplete Adjuvant for boosts)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

  • 6-8 week old BALB/c mice

Procedure:

  • Antigen Preparation: Emulsify the purified protein antigen with an equal volume of adjuvant to a final concentration of 20-50 µg of antigen per 100 µL dose.

  • Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100 µL of the antigen-adjuvant emulsion.

  • Booster Immunizations (Days 14 and 28): Administer booster injections using the same dose of antigen emulsified in incomplete adjuvant.

  • Serum Collection: Collect blood samples via tail bleed or terminal cardiac puncture at specified time points (e.g., pre-immunization and 1-2 weeks after the final boost) to evaluate antibody responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for measuring the titer of IpaB domain-specific antibodies in mouse serum.

Materials:

  • 96-well ELISA plates

  • Purified recombinant IpaB domain protein

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST))

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified IpaB domain protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Visualizing Experimental and Biological Pathways

To better understand the workflow of immunogenicity studies and the biological context of IpaB's function, the following diagrams are provided.

Experimental_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_analysis Immunological Analysis antigen IpaB Domain Expression & Purification immunize Mouse Immunization (e.g., BALB/c) antigen->immunize Inject Antigen + Adjuvant elisa ELISA (Antibody Titer) immunize->elisa Collect Serum functional Functional Assays (e.g., Invasion Inhibition) immunize->functional Collect Serum tcell T-cell Assays (e.g., Proliferation, Cytokines) immunize->tcell Isolate Splenocytes data Data Analysis & Comparison elisa->data functional->data tcell->data IpaB_Signaling_Pathway cluster_host_cell Macrophage Cytoplasm IpaB Shigella IpaB Inflammasome Inflammasome Assembly IpaB->Inflammasome binds & activates Casp1_pro Pro-Caspase-1 Casp1_active Active Caspase-1 Casp1_pro->Casp1_active cleavage IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro cleaves Pyroptosis Pyroptosis Casp1_active->Pyroptosis induces Inflammasome->Casp1_pro recruits IL1b_active Mature IL-1β IL1b_pro->IL1b_active maturation extracellular Inflammation IL1b_active->extracellular secretion

References

Unraveling the Gatekeeper: A Comparative Guide to IpaB's Regulatory Role in Type III Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial pathogenesis is paramount. Central to the virulence of many Gram-negative bacteria, including Shigella, is the Type III Secretion System (T3SS), a molecular syringe that injects effector proteins into host cells. This guide provides a detailed comparison of the pivotal role of IpaB in regulating this system, supported by experimental data and methodologies, to illuminate its potential as a therapeutic target.

The Shigella T3SS is a sophisticated nanomachine responsible for invading host cells. Its function is tightly controlled, ensuring the timely and spatially accurate delivery of virulence factors. At the heart of this regulation lies the Invasion plasmid antigen B (IpaB), a multifunctional protein that acts as both a structural component of the translocon pore and a key regulator of secretion.[1][2][3] IpaB, in concert with IpaC and IpaD, forms the tip complex of the T3SS needle and the subsequent pore in the host cell membrane.[4][5][6] This guide delves into the experimental validation of IpaB's regulatory functions, comparing its role with other components of the T3SS and providing insights into the methodologies used to elucidate its mechanism of action.

IpaB: A Dual-Function Regulator

IpaB's regulatory function is multifaceted, encompassing both negative and positive control of secretion. In its pre-secretion state, IpaB is localized at the tip of the T3SS needle, complexed with IpaD, effectively acting as a gatekeeper to prevent premature release of effector proteins.[1][3][4] Upon contact with a host cell, a conformational change is induced, leading to the insertion of IpaB and IpaC into the host membrane to form a translocon pore, thereby activating the secretion of other effector proteins.[1][3][6]

The regulatory role of IpaB extends to the transcriptional level. Within the bacterial cytoplasm, IpaB, along with IpaC, sequesters the co-activator IpgC.[7][8] Upon secretion of IpaB and IpaC, IpgC is released and can then associate with the transcriptional activator MxiE to promote the expression of late effector genes.[7][8] This intricate feedback loop ensures that the expression of virulence factors is coupled to the functional status of the T3SS.

Comparative Analysis of T3SS Regulatory Components

While IpaB is a central regulator, its function is intricately linked with other proteins. The following table summarizes the key players in the regulation of the Shigella T3SS, highlighting their distinct yet coordinated roles.

ProteinPrimary Function in T3SS RegulationKey InteractionsPhenotype of Mutant
IpaB Gatekeeper at the needle tip, sensor of host cell contact, translocon formation, sequestration of IpgC. [1][2][3][7]IpaC, IpaD, IpgC[1][4][9][10]Constitutive secretion of effector proteins, reduced invasion.[1][11]
IpaD Forms the pentameric tip of the T3SS needle, involved in the recruitment of IpaB.[1][4][12]IpaB, IpaC[1][13][14]Constitutive secretion, avirulent.[15][16]
IpaC Co-translocator with IpaB, essential for pore formation, sequestration of IpgC.[1][3][6]IpaB, IpgC[10][17]Non-invasive, unable to form translocon pore.[17]
IpgC Chaperone for IpaB and IpaC, co-activator for the MxiE transcriptional activator.[7][8][9][10]IpaB, IpaC, MxiE[7][8][9]Degradation of IpaB and IpaC, reduced expression of late effectors.[18][19]
MxiE Transcriptional activator of late effector genes.[7][20]IpgC, OspD1 (antiactivator)[7]Reduced expression of late effectors.[7]

Experimental Validation of IpaB's Regulatory Role

The function of IpaB has been elucidated through a variety of experimental approaches. The following sections detail the methodologies for key experiments that have been instrumental in validating its regulatory role.

Secretion Profile Analysis

This assay is fundamental to understanding the regulatory role of IpaB by examining the profile of secreted proteins in wild-type and mutant Shigella strains.

Experimental Protocol:

  • Bacterial Culture: Grow wild-type, ΔipaB, and complemented Shigella strains to the late logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

  • Induction of Secretion: To induce T3SS-mediated secretion, bacteria can be treated with an inducer like Congo red.[1][21]

  • Protein Precipitation: Separate the bacterial cells from the culture supernatant by centrifugation. Precipitate the proteins from the supernatant using trichloroacetic acid (TCA).

  • SDS-PAGE and Western Blotting: Resuspend the protein pellet in sample buffer, separate the proteins by SDS-PAGE, and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with specific antibodies against various T3SS effector proteins (e.g., IpaC, IpaH) to visualize the secretion profile.[21]

Expected Results: Wild-type strains will show minimal secretion in the absence of an inducer and robust secretion upon induction. In contrast, ΔipaB mutants will exhibit constitutive secretion of effector proteins, even without an inducer, demonstrating IpaB's role as a negative regulator.[1][11]

Contact Hemolysis Assay

This assay assesses the ability of Shigella to form a functional translocon pore in a target cell membrane, a process in which IpaB is a key component.[1][15]

Experimental Protocol:

  • Bacterial and Red Blood Cell (RBC) Preparation: Grow Shigella strains to the exponential phase. Wash fresh sheep or rabbit red blood cells in a suitable buffer (e.g., PBS).

  • Co-incubation: Mix the bacteria and RBCs at a specific multiplicity of infection (MOI) and incubate at 37°C.

  • Quantification of Hemolysis: Centrifuge the mixture to pellet intact cells and bacteria. Measure the amount of hemoglobin released into the supernatant by reading the absorbance at a specific wavelength (e.g., 540 nm).

  • Controls: Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs incubated without bacteria).

Expected Results: Wild-type Shigella will induce hemolysis upon contact with RBCs. Strains with mutations in ipaB that prevent proper translocon formation will show a significant reduction in hemolytic activity.[1][15]

Co-immunoprecipitation (Co-IP)

Co-IP is used to validate the physical interaction between IpaB and its binding partners, such as IpgC.[9][10]

Experimental Protocol:

  • Cell Lysis: Lyse Shigella cells expressing tagged versions of the proteins of interest (e.g., His-tagged IpgC) in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tagged protein (the "bait") that is coupled to agarose (B213101) or magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey," e.g., IpaB).

Expected Results: If IpaB interacts with the tagged IpgC, it will be co-precipitated and detected in the Western blot analysis of the eluted fraction from the IpgC immunoprecipitation.[9][10]

Visualizing the Regulatory Network

The intricate regulatory network controlling the Shigella T3SS can be visualized to better understand the relationships between its components.

T3SS_Regulation cluster_cytoplasm Bacterial Cytoplasm cluster_T3SS T3SS Apparatus cluster_host Host Cell IpgC IpgC IpaB_cyto IpaB IpgC->IpaB_cyto Chaperones IpaC_cyto IpaC IpgC->IpaC_cyto MxiE MxiE IpgC->MxiE Co-activates IpaB_cyto->IpgC Sequesters Needle_tip Needle Tip IpaB_cyto->Needle_tip Secretion IpaC_cyto->IpgC Sequesters IpaC_cyto->Needle_tip Secretion late_effectors_genes Late Effector Genes MxiE->late_effectors_genes Activates Transcription OspD1 OspD1 (Antiactivator) OspD1->MxiE Inhibits Host_membrane Host Membrane Needle_tip->Host_membrane Contact Translocon Translocon Pore (IpaB + IpaC) Needle_tip->Translocon Forms IpaD IpaD IpaD->Needle_tip Forms IpaB_tip IpaB IpaB_tip->Needle_tip Caps Effector_proteins Effector Proteins Translocon->Effector_proteins Translocates

Caption: Regulatory cascade of the Shigella Type III Secretion System.

Experimental_Workflow cluster_secretion Secretion Profile Analysis cluster_hemolysis Contact Hemolysis Assay cluster_coip Co-immunoprecipitation s1 Bacterial Culture (WT, ΔipaB) s2 Induce Secretion (Congo Red) s1->s2 s3 Precipitate Supernatant Proteins (TCA) s2->s3 s4 SDS-PAGE & Western Blot (Anti-effector Abs) s3->s4 h1 Bacterial & RBC Preparation h2 Co-incubation h1->h2 h3 Measure Hemoglobin Release (Absorbance) h2->h3 c1 Cell Lysis (Tagged Protein) c2 Immunoprecipitation (Bait Ab) c1->c2 c3 Wash & Elute c2->c3 c4 SDS-PAGE & Western Blot (Prey Ab) c3->c4

Caption: Workflow for key experiments validating IpaB's function.

Conclusion

IpaB stands out as a critical regulator of the Shigella Type III Secretion System, functioning as a gatekeeper, a sensor, and a component of the transcriptional regulatory circuit. Its multifaceted role makes it an attractive target for the development of novel anti-virulence therapies. The experimental methodologies detailed in this guide provide a framework for further investigation into the intricate mechanisms of T3SS regulation and the identification of inhibitors that could disarm this potent bacterial weapon. By continuing to unravel the complexities of proteins like IpaB, the scientific community moves closer to developing effective strategies to combat shigellosis and other diseases caused by bacteria wielding Type III secretion systems.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of IpaB Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and effective disposal of the IpaB protein, a key virulence factor of Shigella flexneri. Adherence to these protocols is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining compliance with biosafety standards. The cytotoxic nature of the this compound necessitates rigorous inactivation before disposal.

Biohazard Classification and Handling

The this compound is derived from Shigella flexneri, a bacterium classified as a Biosafety Level 2 (BSL-2) organism. While the purified recombinant this compound itself does not replicate, its known cytotoxic effects—specifically its ability to induce apoptosis in macrophages—warrant careful handling as a potentially hazardous biological material.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves, when handling this compound solutions and contaminated materials.

Inactivation and Disposal Procedures

All materials contaminated with this compound, including protein solutions, lysates, contaminated labware (e.g., pipette tips, tubes), and PPE, must be decontaminated and inactivated prior to disposal. Two primary methods are recommended: autoclaving and chemical disinfection .

Autoclaving (Thermal Inactivation)

Autoclaving is the preferred method for the terminal inactivation of this compound and contaminated solid waste. The combination of high temperature and pressure effectively denatures the protein, rendering it biologically inactive.

Experimental Protocol for Autoclaving:

  • Segregation: Collect all solid waste contaminated with this compound (e.g., used tubes, pipette tips, gloves) in a designated, leak-proof, and autoclavable biohazard bag.

  • Packaging: Loosely seal the biohazard bag to allow for steam penetration. Do not seal it tightly, as this can cause the bag to rupture during the autoclave cycle. Place the bag in a secondary, rigid, and autoclavable container with a vented lid.

  • Loading: Place the container in the autoclave. Avoid overloading the autoclave to ensure even steam distribution.

  • Cycle Parameters: Run the autoclave cycle according to the parameters outlined in the table below.

  • Verification: After the cycle is complete, verify that the autoclave's temperature and pressure indicators have reached the required levels. Use chemical indicator strips or tape with each load to confirm temperature attainment.[2][3] Biological indicators should be used periodically as part of a comprehensive autoclave validation program to ensure efficacy.[2][4]

  • Final Disposal: Once the autoclaved waste has cooled, it can be disposed of as regular laboratory waste, in accordance with institutional guidelines.

Chemical Disinfection

For liquid waste containing this compound, such as protein solutions, cell lysates, and buffer washes, chemical disinfection is an effective inactivation method. Sodium hypochlorite (B82951) (household bleach) is a readily available and potent disinfectant that denatures proteins.

Experimental Protocol for Chemical Disinfection:

  • Preparation: In a well-ventilated area, such as a chemical fume hood, prepare a fresh 10% solution of household bleach (approximately 0.5-0.6% sodium hypochlorite).[5][6][7][8]

  • Application: Add the bleach solution to the liquid IpaB waste to achieve the final concentrations specified in the table below. Ensure thorough mixing.

  • Contact Time: Allow the mixture to stand for the recommended contact time to ensure complete inactivation.

  • Neutralization and Disposal: After the required contact time, the disinfected liquid can be neutralized (if required by local regulations) and disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.

Quantitative Data for Inactivation Procedures

The following table summarizes the key quantitative parameters for the recommended inactivation methods.

Inactivation MethodParameterRecommended ValueNotes
Autoclaving Temperature121°CStandard for biohazardous waste.
Pressure15 psiEnsures steam saturation at 121°C.
Cycle Duration≥ 30 minutesLonger times ensure penetration of dense loads.
Chemical Disinfection DisinfectantSodium Hypochlorite (Bleach)Readily available and effective.
Final Concentration0.5% (for high organic load)For waste containing proteins and media.[5]
1:10 dilution of household bleachA common and effective working solution.[6][8][9]
Contact Time≥ 30 minutesEnsures sufficient time for protein denaturation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

ipaB_disposal_workflow cluster_start cluster_waste_type cluster_solid_waste Solid Waste (Contaminated Labware, PPE) cluster_liquid_waste Liquid Waste (Protein Solutions, Lysates) start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste_collection Collect in Autoclavable Biohazard Bag waste_type->solid_waste_collection Solid liquid_waste_collection Collect in a Suitable Container waste_type->liquid_waste_collection Liquid package_for_autoclave Place in Secondary Container solid_waste_collection->package_for_autoclave autoclave Autoclave (121°C, 15 psi, ≥30 min) package_for_autoclave->autoclave dispose_solid Dispose as Regular Waste autoclave->dispose_solid chemical_disinfection Add 10% Bleach Solution (Final Conc. ~0.5%) liquid_waste_collection->chemical_disinfection contact_time Allow Contact Time (≥30 minutes) chemical_disinfection->contact_time dispose_liquid Dispose Down Drain with Water contact_time->dispose_liquid

Caption: Workflow for the safe disposal of this compound waste.

By implementing these standardized procedures, laboratories can effectively mitigate the risks associated with the handling and disposal of the this compound, fostering a safer research environment for all personnel.

References

Personal protective equipment for handling ipaB protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of IpaB protein, a key virulence factor of Shigella flexneri. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by outlining operational and disposal plans. Adherence to these guidelines is essential when working with this purified bacterial protein.

I. Hazard Identification and Risk Assessment

IpaB is a component of the type III secretion system of Shigella flexneri, a Risk Group 2 pathogen.[1][2] Work involving the live bacterium is conducted under Biosafety Level 2 (BSL-2) containment.[2][3][4] While purified proteins generally have a lower risk than the live organism, the inherent biological activity of IpaB as a virulence factor necessitates a cautious approach. A thorough risk assessment should be conducted before any new procedure involving IpaB.[5][6][7]

Known Biological Functions and Potential Hazards:

Hazard CategoryDescription
Cellular Pore Formation IpaB is a translocator protein that forms pores in host cell membranes, which could disrupt normal cellular function if accidental exposure occurs.[8]
Interaction with Host Proteins IpaB is known to interact with host cell proteins, which may have unintended biological effects upon exposure.
Immunogenicity As a bacterial protein, IpaB is likely to be immunogenic and could elicit an immune response.
Contamination Recombinant IpaB is often expressed in E. coli, and preparations may contain residual endotoxins or other bacterial components.

II. Personal Protective Equipment (PPE)

Based on the handling of its source organism at BSL-2, the following minimum PPE is required when working with purified this compound.

PPE ItemSpecificationRationale
Laboratory Coat Clean, buttoned lab coat.Protects skin and personal clothing from contamination.
Gloves Nitrile or latex gloves.Prevents dermal contact with the protein.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or aerosols.
Face Shield Required when there is a significant risk of splashes.Provides an additional layer of protection for the face.

III. Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of purified this compound, from receipt to experimental use.

A. Receiving and Storage:

  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening the package, put on a lab coat, gloves, and eye protection.

  • Transport to Lab: Transport the package to the designated laboratory for unpacking.

  • Storage: Store the protein according to the manufacturer's instructions, typically at -20°C or -80°C.

B. Reconstitution and Aliquoting:

  • Work in a Biosafety Cabinet (BSC): Perform all open-tube procedures, including reconstitution and aliquoting, in a Class II BSC to minimize aerosol exposure.

  • Follow Protocol: Adhere to the supplier's protocol for reconstitution, typically using a specified buffer.

  • Aliquot for Use: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the protein.

  • Labeling: Clearly label all aliquots with the protein name, concentration, and date.

  • Storage of Aliquots: Store aliquots at the recommended temperature.

C. Experimental Use:

  • Maintain PPE: Wear the appropriate PPE throughout all experimental procedures.

  • Aseptic Technique: Use aseptic technique to prevent contamination of the protein and the experiment.

  • Contained Use: Whenever possible, perform experiments in a manner that contains the protein solution, such as in covered multi-well plates or closed tubes.

  • Avoid Aerosol Generation: Minimize activities that can generate aerosols, such as vigorous vortexing or pipetting. If these are necessary, perform them within a BSC.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Package store Store at Recommended Temperature receive->store reconstitute Reconstitute in BSC store->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot setup Experimental Setup in BSC aliquot->setup procedure Perform Experiment setup->procedure cleanup Decontaminate Work Area procedure->cleanup collect Collect Contaminated Waste cleanup->collect decontaminate Decontaminate Waste collect->decontaminate dispose Dispose as Biohazardous Waste decontaminate->dispose G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Contaminated Material (Solid, Liquid, Sharps) solid_waste Collect in Biohazard Bag start->solid_waste liquid_waste Collect in Labeled Container start->liquid_waste sharps_waste Collect in Sharps Container start->sharps_waste autoclave Autoclave solid_waste->autoclave solid_disposal Dispose as Regular Waste autoclave->solid_disposal decontaminate Decontaminate with Bleach liquid_waste->decontaminate liquid_disposal Dispose via Sanitary Sewer decontaminate->liquid_disposal sharps_disposal Dispose as Sharps Waste sharps_waste->sharps_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.